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  • Product: 2-(2,4-Difluorophenoxy)propanoic acid
  • CAS: 52043-21-7

Core Science & Biosynthesis

Foundational

2-(2,4-Difluorophenoxy)propanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenoxy)propanoic Acid Authored by a Senior Application Scientist This guide provides a detailed exploration of 2-(2,4-difluorophenoxy)propanoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenoxy)propanoic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 2-(2,4-difluorophenoxy)propanoic acid, a fluorinated aromatic carboxylic acid of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety protocols. Our focus is on providing not just data, but the causal, mechanistic insights that underpin its utility as a versatile chemical building block.

Introduction and Strategic Importance

2-(2,4-Difluorophenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids, a scaffold that is prevalent in both agrochemicals and pharmaceuticals. The strategic incorporation of fluorine atoms onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This modification is a cornerstone of modern medicinal chemistry, often employed to enhance pharmacokinetic profiles and binding affinities of drug candidates. This guide will dissect the fundamental properties of this compound, providing a robust framework for its application in research and development.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of 2-(2,4-difluorophenoxy)propanoic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(2,4-difluorophenoxy)propanoic acid[1]
CAS Number 52043-21-7[1][2]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.157 g/mol [1]
Canonical SMILES CC(OC1=CC=C(F)C=C1F)C(=O)O[1]
InChI Key WAKAFGLBHPKARJ-UHFFFAOYSA-N[1]
Purity ≥97% (Typical)[1]

The structure features a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two enantiomers. The presence of a carboxylic acid group confers acidic properties, while the ether linkage and the difluorinated phenyl ring contribute to its overall stability and lipophilicity.

Caption: 2D structure of 2-(2,4-Difluorophenoxy)propanoic acid.

Synthesis and Mechanistic Considerations

The synthesis of aryloxypropanoic acids is well-established, typically involving a Williamson ether synthesis. This approach offers high yields and straightforward purification.

Protocol: Williamson Ether Synthesis

This protocol describes a common laboratory-scale synthesis. The reaction proceeds via the deprotonation of 2,4-difluorophenol to form a nucleophilic phenoxide, which then displaces a leaving group from an alpha-substituted propionate ester, followed by hydrolysis.

Step 1: Phenoxide Formation

  • To a solution of 2,4-difluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Causality: The strong base is required to deprotonate the weakly acidic phenol (pKa ≈ 10), generating the highly nucleophilic phenoxide anion. Aprotic solvents are used to prevent protonation of the phenoxide.

Step 2: Nucleophilic Substitution

  • To the resulting phenoxide solution, add an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) dropwise at a controlled temperature (e.g., 20-80°C).[3]

  • Causality: The phenoxide attacks the electrophilic alpha-carbon of the propanoate ester in an Sₙ2 reaction, displacing the bromide leaving group. Maintaining a moderate temperature is crucial to prevent side reactions.

Step 3: Ester Hydrolysis

  • After the reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base (e.g., sodium hydroxide), followed by heating.

  • Causality: Saponification (base-catalyzed hydrolysis) of the ester yields the carboxylate salt.

Step 4: Acidification and Isolation

  • The reaction mixture is cooled and then acidified with a strong mineral acid (e.g., HCl) to a pH of ~2.

  • The precipitated solid product, 2-(2,4-difluorophenoxy)propanoic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like a petroleum ether/ethyl acetate mixture can be performed for further purification.[4]

  • Causality: Protonation of the carboxylate salt renders the final product, which is typically a solid at room temperature and insoluble in acidic aqueous media, allowing for its isolation.

Synthesis_Workflow Reactants 2,4-Difluorophenol + Ethyl 2-bromopropanoate Step1 Williamson Ether Synthesis (Sₙ2 Reaction) Reactants->Step1 Base Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Base->Step1 Intermediate Ethyl 2-(2,4-difluorophenoxy)propanoate Step1->Intermediate Step2 Base Hydrolysis (e.g., NaOH, H₂O, Δ) Intermediate->Step2 Step3 Acidification (e.g., HCl) Step2->Step3 Product Final Product: 2-(2,4-Difluorophenoxy)propanoic acid Step3->Product Logical_Relationships cluster_features Key Structural Features cluster_applications Properties & Applications Core 2-(2,4-Difluorophenoxy) propanoic acid Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Chiral_Center Chiral Center Core->Chiral_Center Difluoro_Ring Difluorinated Ring Core->Difluoro_Ring Reactivity Versatile Reactivity (Amide/Ester Formation) Carboxylic_Acid->Reactivity Stereospecificity Stereospecific Synthesis Chiral_Center->Stereospecificity PK_Modulation Modulated Lipophilicity & Metabolic Stability Difluoro_Ring->PK_Modulation Drug_Discovery Building Block for Drug Discovery Reactivity->Drug_Discovery Stereospecificity->Drug_Discovery PK_Modulation->Drug_Discovery

Caption: Relationship between structure and application potential.

Safety, Handling, and Hazard Management

As with any laboratory chemical, proper handling of 2-(2,4-difluorophenoxy)propanoic acid is essential. The compound is classified with several hazards.

GHS Hazard Information

[1]* Pictograms: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [5]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [5]Avoid contact with skin and eyes. [2]Wash hands thoroughly after handling. * First Aid Measures:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [1]Do NOT induce vomiting.

    • If on Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention. [2][6] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [2][6] * If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. [5]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2]

Conclusion

2-(2,4-Difluorophenoxy)propanoic acid is a strategically important molecule whose value is derived from the synergistic combination of a pharmacologically relevant scaffold and the advantageous properties imparted by fluorination. Its well-defined synthesis, versatile reactivity, and predictable spectroscopic profile make it a reliable tool for chemists. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for the confident and effective use of this compound in advanced research and development applications.

References

  • CAS RN 667413-00-5 | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | MFCD03422267. Hoffman Fine Chemicals.
  • QZ-3817 p.1 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02).
  • Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. PrepChem.com.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-03-02).
  • SAFETY DATA SHEET. Fisher Scientific. (2024-03-30).
  • Safety Data Sheet. Angene Chemical. (2025-09-05).
  • 2-(2,4-DIFLUOROPHENOXY)PROPANOIC ACID CAS#: 52043-21-7. ChemicalBook.
  • Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. PrepChem.com.
  • 2-(2-Fluorophenoxy)propanoic acid | C9H9FO3 | CID 6485771. PubChem.
  • Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents.
  • Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. Benchchem.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. ResearchGate.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed.
  • 2-(2,4-Difluoro-phenoxy)-propionic acid. Fluorochem.

Sources

Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)propanoic acid

This guide provides a comprehensive technical overview of 2-(2,4-Difluorophenoxy)propanoic acid (CAS No. 52043-21-7), a fluorinated aromatic carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2,4-Difluorophenoxy)propanoic acid (CAS No. 52043-21-7), a fluorinated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug discovery and material science, this document synthesizes key information on its synthesis, characterization, potential applications, and safe handling. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's properties and utility.

Core Compound Identification

2-(2,4-Difluorophenoxy)propanoic acid is a member of the phenoxypropionic acid family, distinguished by the presence of two fluorine atoms on the phenyl ring. This substitution is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

PropertyValueSource
IUPAC Name 2-(2,4-difluorophenoxy)propanoic acid[1][2]
CAS Number 52043-21-7[1][3][4]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.16 g/mol [2]
Canonical SMILES CC(C(=O)O)OC1=C(C=C(F)C=C1)F[2]
InChI Key WAKAFGLBHPKARJ-UHFFFAOYSA-N[2]
Purity Typically ≥96-97%[2][4]

Synthesis Pathway: Williamson Ether Synthesis

The most direct and common route for preparing 2-(2,4-Difluorophenoxy)propanoic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this context, 2,4-difluorophenol is deprotonated by a strong base to form the nucleophilic 2,4-difluorophenoxide, which then attacks an electrophilic 2-halopropanoate derivative.

The choice of a non-aqueous, polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical.[5] DMSO effectively solvates the cation of the base (e.g., K⁺ from KOH), leaving the phenoxide anion highly reactive. This enhances the rate of the Sₙ2 reaction and allows the reaction to proceed at moderate temperatures (20-80°C), minimizing potential side reactions.[5]

SynthesisWorkflow Reactant1 2,4-Difluorophenol Intermediate Potassium 2,4-Difluorophenoxide (in situ) Reactant1->Intermediate Deprotonation Reactant2 2-Chloropropionic Acid Product_Salt Potassium 2-(2,4-Difluorophenoxy)propanoate Reactant2->Product_Salt Sₙ2 Attack Base Potassium Hydroxide (KOH) in DMSO Base->Intermediate Intermediate->Product_Salt FinalProduct 2-(2,4-Difluorophenoxy)propanoic acid Product_Salt->FinalProduct Protonation Acid Acidic Workup (e.g., H₂SO₄) Acid->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification AnalyticalWorkflow Sample Synthesized Crude Product Purity Purity Assessment (HPLC) Sample->Purity PurityCheck Purity ≥ 95%? Purity->PurityCheck Identity Structural Confirmation (NMR, MS) Final Verified Compound (Purity >95%) Identity->Final PurityCheck->Sample No (Re-purify) PurityCheck->Identity Yes

Caption: Quality control workflow for verifying synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic acids. [6]* Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • Detection: UV-Vis detection at a wavelength corresponding to the aromatic chromophore (approx. 254 nm).

  • Outcome: A single major peak indicates high purity, with the area percentage used for quantification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): While specific spectra for this exact compound are not publicly available, ¹H and ¹³C NMR are definitive for structural elucidation. Expected ¹H NMR signals would include a doublet for the methyl protons, a quartet for the alpha-proton, and complex multiplets in the aromatic region due to fluorine coupling.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. [7]For this molecule, the exact mass is 202.0441 g/mol . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. [6][8]Fragmentation patterns, such as the characteristic loss of CO₂ from the deprotonated molecule, can provide further structural confirmation. [7]

Applications in Research and Development

Phenoxypropionic acids are a well-established class of biologically active molecules. The introduction of fluorine atoms can significantly alter a molecule's properties, making 2-(2,4-Difluorophenoxy)propanoic acid a valuable intermediate for research.

  • Pharmaceutical Development: Many related phenoxypropionic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). [9][10]This structural motif is often used to target enzymes like cyclooxygenase (COX). The difluoro-substitution pattern on the phenyl ring could be explored to create analogues with modified potency, selectivity, or pharmacokinetic profiles, potentially leading to safer or more effective anti-inflammatory agents. [9][10]* Agrochemicals: This chemical class is also prominent in herbicides. [9]The fluorine atoms can enhance herbicidal activity and selectivity, making this compound a potential building block for developing new crop protection agents. [9]

Safety and Handling

According to available Safety Data Sheets (SDS), 2-(2,4-Difluorophenoxy)propanoic acid requires careful handling in a laboratory setting. [2][3]

Hazard Class Statement Precautionary Phrases
Acute Toxicity H302: Harmful if swallowed P264, P270, P301+P310
Skin Irritation H315: Causes skin irritation P280, P303+P361+P353
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338

| Respiratory Irritation | H335: May cause respiratory irritation | P260, P271, P304+P340 |

Source:[2]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12]* Avoid breathing dust, fumes, or vapors. [11]* Wash hands thoroughly after handling. [2] Storage:

  • Keep the container tightly closed in a dry and well-ventilated place. [3]

References

  • PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Available from: [Link]

  • 2a biotech. Product Detail: 2-(2,4-Difluorophenoxy)propanoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. Available from: [Link]

  • Analytical Method Summaries. (2023). Various analytical methods. Available from: [Link]

  • SpectraBase. 2-[p-(2,4-Difluorophenyl)phenoxy]propionic acid. Available from: [Link]

  • Hoffman Fine Chemicals. 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Available from: [Link]

  • PubChem. 2-(2-Fluorophenoxy)propanoic acid. Available from: [Link]

  • Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available from: [Link]

  • P&S Chemicals. Product information, 2-(2,4-Difluorophenoxy)propanoic acid. Available from: [Link]

  • PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Available from: [Link]

  • PubChem. 2-(2,4-Dibromophenoxy)propanoic acid. Available from: [Link]

  • Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • PubChem. (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid. Available from: [Link]

  • FooDB. Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Available from: [Link]

  • UCSD Proteomics. GNPS Library Spectrum CCMSLIB00004697706. Available from: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available from: [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

  • Google Patents. Novel method for preparing chromanone derivative.

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Foundational

A Researcher's Guide to Elucidating the Mechanism of Action for 2-(2,4-Difluorophenoxy)propanoic acid: A Hypothetical PPAR Agonist

Abstract: This technical guide outlines a comprehensive, multi-tiered strategy for determining the mechanism of action (MoA) of the novel compound, 2-(2,4-Difluorophenoxy)propanoic acid. Publicly available data on this s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive, multi-tiered strategy for determining the mechanism of action (MoA) of the novel compound, 2-(2,4-Difluorophenoxy)propanoic acid. Publicly available data on this specific molecule is scarce; however, its core structure as a phenylpropanoic acid derivative suggests a plausible interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1] This document, therefore, is structured as a complete research and development roadmap, hypothesizing that 2-(2,4-Difluorophenoxy)propanoic acid acts as a PPAR agonist. We provide field-proven insights and detailed, self-validating experimental protocols designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis, from initial target engagement and cellular validation to in vivo pharmacodynamic studies.

Introduction: Rationale for the PPAR Agonist Hypothesis

2-(2,4-Difluorophenoxy)propanoic acid belongs to a class of compounds known as phenylpropanoic acids. This structural family is notable for its diverse pharmacological activities.[2] For instance, derivatives like fenofibrate are well-characterized agonists of PPARα, used clinically to manage dyslipidemia.[3][4] The core scaffold of our subject compound shares sufficient similarity to these known PPAR ligands to form a strong, testable hypothesis: that it functions as a ligand-activated transcription factor by engaging one or more PPAR isoforms (α, γ, or δ).[5]

PPARs are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[6] Upon activation by a ligand, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] Validating our compound as a PPAR agonist would position it as a potential therapeutic agent for metabolic diseases such as type 2 diabetes, dyslipidemia, or non-alcoholic fatty liver disease.[3]

This guide will walk through the logical progression of experiments required to confirm this MoA, ensuring scientific rigor at each stage.

Hypothesized_PPAR_Agonist_MoA cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(2,4-Difluorophenoxy) propanoic acid PPAR PPAR (α, γ, or δ) Compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Hypothesized mechanism of 2-(2,4-Difluorophenoxy)propanoic acid as a PPAR agonist.

Part 1: In Vitro Target Engagement and Selectivity Profiling

The foundational step is to confirm direct, functional interaction between the compound and its putative targets: the three PPAR isoforms. This stage establishes whether the compound is a ligand, determines its potency (EC50) and efficacy, and reveals its selectivity profile.

Primary Screen: Competitive Binding Assay

Causality: Before assessing functional activity, we must confirm direct physical binding. A competitive binding assay determines if our test compound can displace a known, high-affinity fluorescent ligand from the PPAR Ligand Binding Domain (LBD). This provides a direct measure of binding affinity (expressed as an IC50 value). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard method due to its high sensitivity, low background, and homogeneous "mix-and-read" format.[7][8]

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagents:

    • GST-tagged human PPARα, PPARγ, and PPARδ LBDs.

    • Terbium (Tb)-labeled anti-GST antibody (FRET donor).[8]

    • Fluorescently-labeled pan-PPAR tracer ligand (FRET acceptor).[8]

    • Test Compound: 2-(2,4-Difluorophenoxy)propanoic acid, serially diluted.

    • Positive Control: Known potent agonists for each isoform (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).[8][9]

    • Assay Buffer.

  • Procedure (performed in a 384-well plate):

    • Add 5 µL of serially diluted test compound or control ligand to appropriate wells.

    • Prepare a master mix of the respective PPAR-LBD and the fluorescent tracer. Add 10 µL to each well.

    • Prepare a solution of the Tb-anti-GST antibody. Add 5 µL to each well.

    • Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium) and ~520 nm (tracer).[8]

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, the concentration at which the compound displaces 50% of the tracer.

Functional Validation: Luciferase Reporter Gene Assay

Causality: Binding does not always equate to activation. A reporter gene assay measures the functional consequence of ligand binding—the activation of gene transcription.[10] This assay format provides a quantitative measure of a compound's potency (EC50) and efficacy (maximal activation) as an agonist.[11] We utilize a system where the PPAR-LBD is fused to a GAL4 DNA-binding domain, which drives the expression of a luciferase reporter gene.[12][13]

Experimental Protocol: GAL4-PPAR LBD Luciferase Reporter Assay

  • Cell Culture & Transfection:

    • Culture a suitable host cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect cells with two plasmids:

      • An expression vector containing the GAL4 DNA-binding domain fused to the LBD of either human PPARα, PPARγ, or PPARδ.[13]

      • A reporter vector containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving a luciferase gene (e.g., luc2P).[10][12]

    • Optionally, co-transfect a third plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.[11]

    • Allow cells to express the plasmids for 24 hours post-transfection.

  • Compound Treatment:

    • Resuspend the transfected cells and plate them into a 96-well white, clear-bottom plate.

    • Treat cells with serially diluted 2-(2,4-Difluorophenoxy)propanoic acid or a known agonist control for 18-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure firefly luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

    • If using a normalization control, measure Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla signal for each well.

    • Plot the normalized luciferase activity against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 (concentration for 50% maximal activation) and Emax (maximal efficacy relative to the control agonist).

Data Presentation: Summary of In Vitro Potency and Selectivity

ParameterPPARαPPARγPPARδ
Binding Affinity (IC50, nM) [Experimental Value][Experimental Value][Experimental Value]
Functional Potency (EC50, nM) [Experimental Value][Experimental Value][Experimental Value]
Maximal Efficacy (% of Control) [Experimental Value][Experimental Value][Experimental Value]
Table to be populated with experimental results.

Part 2: Cellular Mechanism of Action

Once in vitro target engagement is confirmed, the next logical step is to verify that the compound elicits the expected downstream biological effects in a relevant cellular context. This involves measuring the expression of known PPAR target genes.

Causality: A true PPAR agonist should induce the transcription of endogenous genes regulated by the receptor. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method to measure changes in mRNA levels of these target genes, thus validating the cellular MoA.[14] The choice of cell line and target genes is critical and depends on the selectivity profile determined in Part 1.

  • For a PPARα agonist: Use human hepatoma cells (e.g., HepG2) and measure genes involved in fatty acid oxidation like CPT1A (Carnitine Palmitoyltransferase 1A) and FABP1 (Fatty Acid Binding Protein 1).[15]

  • For a PPARγ agonist: Use human pre-adipocyte cells (e.g., SGBS) differentiated into adipocytes and measure genes involved in adipogenesis and glucose uptake like FABP4 (aP2) and SLC2A4 (GLUT4).[16]

  • For a PPARδ agonist: Use skeletal muscle cells (e.g., C2C12) or macrophages (e.g., THP-1) and measure genes like PDK4 (Pyruvate Dehydrogenase Kinase 4) and ANGPTL4 (Angiopoietin-Like 4).

Experimental Protocol: qPCR for PPAR Target Gene Expression

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to ~80% confluency.

    • Treat cells with the test compound at three concentrations (e.g., 0.1x, 1x, and 10x the EC50 value determined in Part 1) and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green master mix, validated primers for the target genes (e.g., CPT1A, FABP4) and a housekeeping gene (GAPDH, RPL13A), and the diluted cDNA.[17][18]

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) for each gene.

    • Use the delta-delta Ct (ΔΔCt) method to determine the fold change in target gene expression relative to the housekeeping gene and normalized to the vehicle control.

Data Presentation: Cellular Target Gene Modulation

Target GeneFold Change (0.1x EC50)Fold Change (1x EC50)Fold Change (10x EC50)
[Gene 1] [Experimental Value][Experimental Value][Experimental Value]
[Gene 2] [Experimental Value][Experimental Value][Experimental Value]
[Gene 3] [Experimental Value][Experimental Value][Experimental Value]
Table to be populated with experimental results for the relevant PPAR isoform.

Part 3: In Vivo Target Validation and Pharmacodynamics

The final and most critical phase of MoA validation is to demonstrate that the compound produces the predicted physiological effects in a living organism. This step connects the molecular and cellular activities to a relevant pharmacodynamic outcome.

Causality: If the compound is, for example, a potent PPARα agonist, it should lower serum triglycerides and cholesterol in an appropriate animal model of dyslipidemia.[16][19] If it is a PPARγ agonist, it should improve insulin sensitivity in a model of diabetes.[20] The choice of animal model is paramount for a self-validating study.

Experimental_Workflow cluster_invitro Part 1: In Vitro Validation cluster_cellular Part 2: Cellular Validation cluster_invivo Part 3: In Vivo Validation Binding TR-FRET Binding Assay (Confirms Target Engagement) Reporter Luciferase Reporter Assay (Confirms Functional Activity) Binding->Reporter If positive, proceed to qPCR qPCR for Target Genes (Confirms Downstream Signaling) Reporter->qPCR If active, proceed to Animal Animal Model Study (Confirms Physiological Effect) qPCR->Animal If confirmed, proceed to

Caption: Logical workflow for MoA elucidation.

Experimental Protocol: In Vivo Efficacy in a Diet-Induced Obese Mouse Model

This protocol assumes the compound was identified as a PPARα or dual α/δ agonist.

  • Animal Model:

    • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity and dyslipidemia.[19]

    • Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia.

    • House animals under standard conditions with a 12-hour light/dark cycle.

  • Study Design:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% methylcellulose in water).

      • Test Compound (e.g., 10, 30, 100 mg/kg, administered daily by oral gavage).

      • Positive Control (e.g., Fenofibrate at 100 mg/kg).

    • Treat animals daily for 2-4 weeks. Monitor body weight and food intake regularly.

  • Pharmacodynamic Endpoints:

    • Blood Chemistry: At the end of the study, collect terminal blood samples via cardiac puncture. Analyze plasma for triglycerides, total cholesterol, HDL-C, LDL-C, and glucose.

    • Organ Analysis: Harvest the liver, weigh it, and snap-freeze sections for gene expression analysis (e.g., qPCR for Cpt1a) or histology (Oil Red O staining for lipid accumulation).

  • Data Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

    • A statistically significant reduction in plasma triglycerides and/or cholesterol would serve as in vivo validation of the proposed PPARα-mediated MoA.

Conclusion and Authoritative Grounding

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health (NIH). Available at: [Link]

  • The mechanisms of action of PPARs. PubMed. Available at: [Link]

  • How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? RxList. Available at: [Link]

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  • What are PPAR agonists and how do they work? Patsnap Synapse. Available at: [Link]

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  • TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. Creative BioMart. Available at: [Link]

  • PPAR agonist. Wikipedia. Available at: [Link]

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  • In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice. PubMed. Available at: [Link]

  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PubMed Central. Available at: [Link]

  • The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice. ResearchGate. Available at: [Link]

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  • Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? MDPI. Available at: [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. Available at: [Link]

  • In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. Available at: [Link]

  • Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. Theranostics. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036). Biocompare. Available at: [Link]

  • DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate. Available at: [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PubMed Central. Available at: [Link]

  • PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). OriGene Technologies. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Difluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the biological activity of 2-(2,4-Difluorophenoxy)propanoic acid, a member of the aryloxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2-(2,4-Difluorophenoxy)propanoic acid, a member of the aryloxyphenoxypropionate ("FOP") class of herbicides. The primary focus of this document is its potent herbicidal activity, which is achieved through the specific inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses. This guide will delve into the mechanistic details of this inhibition, the resulting physiological effects on susceptible plants, and the basis for its selectivity. Furthermore, we will explore potential, albeit less characterized, non-herbicidal biological activities and provide detailed experimental protocols for the assessment of its primary mode of action.

Introduction: Chemical Identity and Structural Features

2-(2,4-Difluorophenoxy)propanoic acid is a synthetic organic compound characterized by a propanoic acid moiety linked to a 2,4-difluorophenoxy group via an ether bond. The presence of two fluorine atoms on the phenyl ring is a key structural feature that often enhances the biological efficacy of agrochemicals.

Chemical Structure:

Caption: Chemical structure of 2-(2,4-Difluorophenoxy)propanoic acid.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 52043-21-7[1]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol [1]
IUPAC Name 2-(2,4-difluorophenoxy)propanoic acid[1]
Synonyms 2-(2,4-difluorophenoxy)propionic acid[1]

Primary Biological Activity: Herbicidal Action

The principal and commercially relevant biological activity of 2-(2,4-Difluorophenoxy)propanoic acid is its function as a selective, post-emergence herbicide. It is particularly effective against a wide range of annual and perennial grass weeds in broadleaf crops.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal effect of 2-(2,4-Difluorophenoxy)propanoic acid is mediated through the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. This enzyme is responsible for the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the elongation of fatty acid chains.

The inhibition of ACCase by aryloxyphenoxypropionate herbicides is non-competitive with respect to the substrates (acetyl-CoA, bicarbonate, and ATP). These herbicides bind to the carboxyltransferase (CT) domain of the enzyme, leading to a conformational change that inactivates it.[3] This disruption of fatty acid synthesis has catastrophic consequences for the plant, as it is unable to produce the necessary lipids for cell membrane formation, energy storage, and the synthesis of various secondary metabolites.

Caption: Workflow for the in vitro ACCase inhibition assay.

Conclusion

2-(2,4-Difluorophenoxy)propanoic acid is a potent and selective herbicide that targets the ACCase enzyme in susceptible grass species. Its primary biological activity is well-established, and the fluorination of the phenyl ring likely contributes to its efficacy. While its herbicidal properties are the main focus of current applications, the potential for non-herbicidal activities, such as anti-inflammatory and PPAR agonistic effects, warrants further investigation. The experimental protocols provided in this guide offer a framework for the continued study of this and related compounds.

References

  • P&S Chemicals. (n.d.). 2-(2,4-Difluorophenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid. Retrieved from [Link]

  • European Patent Office. (1989). Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof. EP 0302203 A1.
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • U.S. Environmental Protection Agency. (2023). 2,4-D. Retrieved from [Link]

  • Kamaraj, R., Davidson, D. J., Sozhan, G., & Vasudevan, S. (2015). Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: an alternative to chemical dosing. RSC Advances, 5(50), 39799-39809.
  • Zha, W., et al. (2004). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical biochemistry, 327(2), 200-5.
  • Willis, S., et al. (2008). Non-radioactive assay for acetyl-coa carboxylase activity. Journal of microbiological methods, 73(3), 264-7.
  • Singh, S., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19.
  • Thakur, M., et al. (2023). Efficacy of Different Herbicides for Controlling Grass Predominant Weed Flora and Achieving Higher Production in Dual Purpose Linseed under Mid Hills of Himachal Pradesh. Environment and Ecology, 41(4C), 2845-2852.
  • Kasuga, J., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & medicinal chemistry letters, 18(16), 4525-8.
  • Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by haloxyfop and diclofop.
  • U.S. Patent No. 7,838,733. (2010). Methods for conferring herbicide tolerance in plants.
  • Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by haloxyfop and diclofop.
  • Gu, Y., et al. (2010). 2-(4-Hydroxyphenoxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 66(Pt 12), o3366.
  • Potrzebowski, M. J., & Chruszcz, M. (2007). 3-(2-Fluorophenoxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 63(Pt 3), o1210.
  • PubChem. (n.d.). 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Perfluoro-2-(perfluoromethoxy)propanoic acid. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2275.

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Foundational

A-Technical-Guide-to-2-(2,4-Difluorophenoxy)propanoic-Acid-Derivatives:-Synthesis,-Applications,-and-Future-Directions

Executive Summary: The 2-(2,4-difluorophenoxy)propanoic acid scaffold is a cornerstone in the development of modern agrochemicals and presents emerging opportunities in medicinal chemistry. The strategic incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2-(2,4-difluorophenoxy)propanoic acid scaffold is a cornerstone in the development of modern agrochemicals and presents emerging opportunities in medicinal chemistry. The strategic incorporation of a difluorophenoxy moiety imparts unique physicochemical properties that enhance biological activity, primarily as potent herbicides. This guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and analytical methodologies pertinent to this class of compounds. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel chemical entities in agriculture and beyond.

Introduction to the 2-(2,4-Difluorophenoxy)propanoic Acid Core

The 2-(2,4-difluorophenoxy)propanoic acid molecule is a member of the broader class of aryloxyphenoxypropionate compounds. The defining features of this scaffold are a propanoic acid backbone linked via an ether bond to a 2,4-difluorinated phenyl ring. This specific substitution pattern is not arbitrary; the fluorine atoms significantly modulate the electronic properties and metabolic stability of the molecule, which in turn dictates its biological efficacy and selectivity.

The primary utility of these compounds lies in their herbicidal activity.[1] They belong to a class of herbicides often referred to as "fops," a nickname derived from their common fenoxy-phenoxy feature.[2] These herbicides are renowned for their selective control of grassy weeds in broadleaf crops.[2] Beyond agriculture, the principles of fluorination and the aryloxypropanoic acid structure are being explored for their therapeutic potential, drawing parallels from structurally related non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen.[3] The strategic placement of fluorine is a well-established method in drug discovery to improve a molecule's pharmacological profile.[4]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 2-(2,4-difluorophenoxy)propanoic acid and its derivatives typically revolves around the Williamson ether synthesis, a robust and versatile method for forming the crucial aryl ether linkage.

General Synthetic Pathway

The most common approach involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. For the synthesis of the parent acid, 2,4-difluorophenol is reacted with a 2-halopropionate ester, followed by hydrolysis of the ester to yield the carboxylic acid.

A representative reaction can be characterized as follows: reacting 3,4-difluorobenzonitrile with an alkali or alkaline earth metal salt of a suitable (4-hydroxyphenoxy)alkanoic acid derivative in a solvent like dimethylsulfoxide (DMSO).[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product phenol 2,4-Difluorophenol ether_synthesis Williamson Ether Synthesis (Base, e.g., K2CO3, Solvent, e.g., Acetone) phenol->ether_synthesis ester Methyl 2-chloropropionate ester->ether_synthesis intermediate_ester Methyl 2-(2,4-difluorophenoxy)propanoate ether_synthesis->intermediate_ester Esterification final_acid 2-(2,4-Difluorophenoxy)propanoic acid intermediate_ester->final_acid Hydrolysis (e.g., NaOH, H2O) derivatives Derivatives (Esters, Amides, etc.) final_acid->derivatives Further Functionalization

Caption: General workflow for the synthesis of 2-(2,4-difluorophenoxy)propanoic acid and its derivatives.

Detailed Experimental Protocol: Synthesis of the Parent Acid
  • Step 1: Ether Formation: To a solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add methyl 2-chloropropionate (1.1 eq) dropwise and heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • Step 2: Work-up and Isolation of Ester: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2-(2,4-difluorophenoxy)propanoate. Purify by column chromatography if necessary.

  • Step 3: Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Step 4: Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and evaporate the solvent to yield 2-(2,4-difluorophenoxy)propanoic acid.

Applications and Mechanisms of Action

The primary application of this class of compounds is in agriculture as selective herbicides.

Herbicidal Activity

Derivatives of 2-(2,4-difluorophenoxy)propanoic acid are highly effective against grassy weeds.[1] They are typically applied post-emergence and absorbed through the foliage and roots.[5]

Mechanism of Action: These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] The inhibition of ACCase disrupts the production of these vital lipids, leading to a cessation of growth and eventual death of the plant. The selectivity for grasses is due to the targeting of the ACCase isoform present only in the plastids of these species, making them ineffective against broad-leaf plants.[2]

ACCase_Inhibition cluster_herbicide Herbicide Action cluster_plant Plant Cell (Grass) herbicide 2-(2,4-Difluorophenoxy) propanoic acid derivative accase Acetyl-CoA Carboxylase (ACCase) X herbicide->accase Inhibits fatty_acid Fatty Acid Synthesis X accase->fatty_acid Catalyzes cell_membrane Cell Membrane Integrity X fatty_acid->cell_membrane Essential for plant_death Plant Death cell_membrane->plant_death

Caption: Mechanism of action of "fop" herbicides via ACCase inhibition.

Therapeutic Potential

While less explored, the structural similarity to known drugs suggests potential therapeutic applications. For instance, fenoprofen, a 2-(3-phenoxyphenyl)propanoic acid, is an NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[3] The difluoro-substitution pattern on the phenyl ring could modulate the binding affinity and selectivity for different biological targets. Research into the therapeutic potential could involve screening these derivatives against various enzymes and receptors. For instance, some propanoic acid derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's by inhibiting protein aggregation.[7] Others have shown potential as dual PPAR agonists for diabetes and dyslipidemia or as anticancer agents.[8][9]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their chemical structure.

  • Stereochemistry: The propanoic acid moiety creates a chiral center. For ACCase inhibitors, it is typically the (R)-enantiomer that possesses the majority of the herbicidal activity.[2]

  • Aryl Substituents: The nature and position of substituents on the phenoxy ring are critical. The 2,4-difluoro pattern is particularly effective. Modifications to this pattern can drastically alter efficacy and crop selectivity.

  • Ester and Amide Derivatives: The carboxylic acid is often derivatized as an ester or amide to improve uptake and translocation within the plant.[2] These derivatives are typically pro-herbicides that are hydrolyzed to the active acid form within the plant.[2]

Derivative Modification Impact on Activity Reference
Parent Acid-COOHActive form, but may have limited uptake.[2]
Methyl/Ethyl Ester-COOREnhanced lipophilicity, improved foliar uptake.[2]
Amide-CONH₂Can alter solubility and metabolic stability.[10]
(R)-enantiomerChiral centerSignificantly more active as an ACCase inhibitor.[1][2]
(S)-enantiomerChiral centerGenerally shows little to no herbicidal activity.[2]

Analytical Techniques

The characterization and quantification of 2-(2,4-difluorophenoxy)propanoic acid and its derivatives rely on standard analytical chemistry techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of synthesis.[11]

  • Mass Spectrometry (MS): Used for molecular weight determination and fragmentation analysis, often coupled with liquid chromatography (LC-MS) for separation and identification in complex matrices.[12]

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification.[12][13] A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with formic acid).[12]

Protocol: HPLC-MS/MS Analysis in Soil Samples

This protocol is adapted from established methods for analyzing similar phenoxy herbicides.[12]

  • Sample Preparation: Soil samples are extracted with a basic solution (e.g., sodium hydroxide) to hydrolyze any ester derivatives to the parent acid. The mixture is then acidified, and the analyte is extracted into an organic solvent.

  • Chromatography: An aliquot of the extract is injected into an HPLC system equipped with a C18 column. A gradient elution with water and methanol, both containing 0.1% formic acid, is used to separate the analyte from matrix components.[12]

  • Mass Spectrometry: The column effluent is directed to a tandem mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the deprotonated parent ion to a characteristic fragment ion.

Future Outlook and Research Directions

The 2-(2,4-difluorophenoxy)propanoic acid scaffold continues to be a fertile ground for research and development.

  • Next-Generation Herbicides: The development of herbicide resistance in weeds necessitates the design of new derivatives with modified ACCase binding properties or alternative modes of action.

  • Drug Discovery: A systematic exploration of the therapeutic potential of this chemical class is warranted. Screening libraries of these derivatives against a wide range of biological targets could uncover novel drug candidates for various diseases.

  • Environmental Fate: Further research into the environmental degradation pathways and potential long-term impacts of these compounds is crucial for ensuring their sustainable use.

References

  • Vertex AI Search. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
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  • PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897.
  • Nonoyama, A., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8196-8205.
  • Lohray, B. B., et al. (2001). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 44(16), 2675-2678.
  • National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
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Exploratory

Spectroscopic Profile of 2-(2,4-Difluorophenoxy)propanoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(2,4-Difluorophenoxy)propanoic acid. In the absence of publicly available experimental spectra for this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(2,4-Difluorophenoxy)propanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable predictive model of its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification, characterization, and quality control of 2-(2,4-Difluorophenoxy)propanoic acid and related compounds. Each section details the theoretical basis for the predicted spectral features, providing a causal explanation for the experimental choices and expected outcomes.

Introduction: The Significance of Spectroscopic Characterization

2-(2,4-Difluorophenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. The precise structural elucidation of such molecules is paramount for understanding their biological activity, metabolic fate, and overall efficacy. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure.

This guide addresses a critical knowledge gap by furnishing a detailed, predicted spectroscopic profile of 2-(2,4-Difluorophenoxy)propanoic acid. The predictions herein are derived from a thorough analysis of structurally related compounds, including 2-(2,4-dichlorophenoxy)propanoic acid[1][2][3][4] and other fluorinated aromatic derivatives[5][6][7]. By understanding the influence of the 2,4-difluorophenoxy moiety and the propanoic acid side chain on the spectroscopic output, we can construct a highly informative and predictive dataset.

Predicted Infrared (IR) Spectroscopy

2.1. Experimental Rationale

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(2,4-Difluorophenoxy)propanoic acid, we expect to observe characteristic absorption bands corresponding to the carboxylic acid group (O-H and C=O stretching), the ether linkage (C-O stretching), and the fluorinated aromatic ring (C-F and C=C stretching). The spectrum of a solid sample would typically be acquired using the potassium bromide (KBr) pellet method to minimize interference from solvents.

2.2. Predicted IR Absorption Bands

The predicted IR spectrum of 2-(2,4-Difluorophenoxy)propanoic acid is summarized in Table 1.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3300-2500Broad, StrongO-H stretchCarboxylic acid O-H
~2980, ~2940MediumC-H stretchPropanoic acid aliphatic C-H
~1710StrongC=O stretchCarboxylic acid C=O (dimer)
~1600, ~1500Medium-StrongC=C stretchAromatic ring C=C
~1250StrongC-O stretchAryl-O-Alkyl ether
~1100StrongC-F stretchAromatic C-F
1440-1395MediumO-H bendCarboxylic acid O-H in-plane bend
950-910Broad, MediumO-H bendCarboxylic acid O-H out-of-plane bend

2.3. Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band from 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8][9][10] This broadness is a direct consequence of the strong intermolecular hydrogen bonding. Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the propanoic acid aliphatic protons.

A strong, sharp absorption is predicted around 1710 cm⁻¹ for the carbonyl (C=O) stretch.[8][9] Its position suggests the presence of a dimeric, aromatic carboxylic acid. The aromatic C=C stretching vibrations are expected to appear as a pair of bands around 1600 and 1500 cm⁻¹. The presence of fluorine substituents on the aromatic ring can influence the intensity and exact position of these bands.

The strong absorption around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. A strong band around 1100 cm⁻¹ is predicted for the C-F stretching vibrations.[11] The in-plane and out-of-plane O-H bending vibrations of the carboxylic acid are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions, respectively, with the latter often appearing as a broad band.[8]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Experimental Rationale

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For 2-(2,4-Difluorophenoxy)propanoic acid, we would acquire the spectrum in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent can slightly influence the chemical shift of the acidic proton.

3.2. Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Assignment
~10-12Singlet (broad)-1HCOOH
~7.05Multiplet1HH-6
~6.90Multiplet1HH-5
~6.80Multiplet1HH-3
~4.80QuartetJ ≈ 6.9 Hz1HCH
~1.65DoubletJ ≈ 6.9 Hz3HCH₃

3.3. Interpretation of the Predicted ¹H NMR Spectrum

The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

The aromatic region will display three signals for the three protons on the difluorophenoxy ring. The fluorine atoms exert a significant influence on the chemical shifts and multiplicities of these protons through both inductive and mesomeric effects, as well as through-space coupling.

  • H-6: This proton is ortho to the ether linkage and meta to the fluorine at C-4. It is expected to be the most downfield of the aromatic protons.

  • H-5: This proton is meta to both the ether linkage and the fluorine at C-4, and ortho to the fluorine at C-2.

  • H-3: This proton is ortho to the fluorine at C-2 and C-4. The strong electron-withdrawing nature of the adjacent fluorine atoms will likely shift this proton upfield relative to H-6.

The complex splitting patterns in the aromatic region arise from proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. Typical ortho H-F coupling (³JHF) is in the range of 7-11 Hz, meta (⁴JHF) is 4-8 Hz, and para (⁵JHF) is 0-3 Hz.

The propanoic acid side chain will give rise to two signals:

  • A quartet around 4.80 ppm for the methine proton (-CH), split by the three protons of the adjacent methyl group.

  • A doublet around 1.65 ppm for the methyl protons (-CH₃), split by the single methine proton.

Caption: Molecular structure of 2-(2,4-Difluorophenoxy)propanoic acid with proton numbering.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Rationale

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to the presence of fluorine, we expect to see C-F coupling, which will split the signals of the carbons in the aromatic ring. A proton-decoupled ¹³C NMR spectrum will be acquired to simplify the spectrum by removing C-H couplings.

4.2. Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz) Assignment
~175Singlet-COOH
~158Doublet of Doublets¹JCF ≈ 245, ³JCF ≈ 12C-2
~155Doublet of Doublets¹JCF ≈ 250, ³JCF ≈ 12C-4
~145Doublet²JCF ≈ 10C-1
~112Doublet of Doublets²JCF ≈ 22, ⁴JCF ≈ 4C-5
~110Doublet²JCF ≈ 25C-6
~105Triplet (apparent)²JCF ≈ 26, ²JCF ≈ 26C-3
~72Singlet-CH
~18Singlet-CH₃

4.3. Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 175 ppm.

The carbons of the aromatic ring will be significantly affected by the fluorine substituents. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets of doublets with very large one-bond C-F coupling constants (¹JCF) in the range of 240-250 Hz.[5] They will also exhibit smaller three-bond coupling to the other fluorine atom.

The other aromatic carbons will also show splitting due to two-, three-, and four-bond C-F couplings, which are typically in the range of 20-30 Hz for two-bond couplings (²JCF) and smaller for longer-range couplings.[5] The carbon attached to the ether oxygen (C-1) will be deshielded and show coupling to the fluorine at C-2. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts and splitting patterns dictated by their proximity to the fluorine atoms and the ether linkage.

The aliphatic carbons of the propanoic acid side chain, being further from the influence of the aromatic ring and fluorine atoms, are expected to appear as singlets at approximately 72 ppm for the methine carbon and 18 ppm for the methyl carbon.

Caption: Molecular structure of 2-(2,4-Difluorophenoxy)propanoic acid with carbon numbering.

Predicted Mass Spectrometry (MS)

5.1. Experimental Rationale

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern. Electron ionization (EI) is a common technique that causes fragmentation, providing a characteristic fingerprint. The molecular formula of 2-(2,4-Difluorophenoxy)propanoic acid is C₉H₈F₂O₃, with a monoisotopic mass of approximately 202.04 Da.

5.2. Predicted Fragmentation Pattern

m/z Proposed Fragment Fragmentation Pathway
202[M]⁺Molecular ion
157[M - COOH]⁺Loss of the carboxyl group
129[C₆H₃F₂O]⁺Cleavage of the ether bond (phenoxy portion)
73[C₃H₅O₂]⁺Cleavage of the ether bond (propanoic acid portion)
45[COOH]⁺Alpha cleavage

5.3. Interpretation of the Predicted Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 202. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z 157.[12][13]

Another likely fragmentation is the cleavage of the ether bond. This can occur in two ways:

  • Formation of the 2,4-difluorophenoxy radical and the [CH(CH₃)COOH]⁺ cation, which is unlikely to be a major peak.

  • Formation of the 2,4-difluorophenoxide cation [C₆H₃F₂O]⁺ at m/z 129, which is expected to be a significant peak.

Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, would lead to the loss of the ethylphenoxy group, resulting in a fragment corresponding to the carboxyl group [COOH]⁺ at m/z 45.[12][13]

G M [M]⁺˙ m/z = 202 F1 [M - COOH]⁺ m/z = 157 M->F1 - COOH F2 [C₆H₃F₂O]⁺ m/z = 129 M->F2 - •CH(CH₃)COOH F3 [COOH]⁺ m/z = 45 M->F3 - •C₇H₅F₂O

Caption: Predicted major fragmentation pathways for 2-(2,4-Difluorophenoxy)propanoic acid in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 2-(2,4-Difluorophenoxy)propanoic acid based on established principles and data from analogous compounds. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with their interpretations, offer a comprehensive framework for the identification and characterization of this molecule. This information is intended to serve as a valuable resource for researchers and scientists, facilitating the unambiguous structural elucidation and quality assessment of this and related compounds in various scientific and industrial applications.

References

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2,4-Difluorophenoxy)propanoic acid

This technical guide offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(2,4-Difluorophenoxy)propanoic acid. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(2,4-Difluorophenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. The guide explains the causal relationships behind spectral features, outlines a robust protocol for data acquisition, and serves as a self-validating reference for the structural elucidation of this and related fluorinated compounds.

Introduction: The Structural Significance of 2-(2,4-Difluorophenoxy)propanoic acid

2-(2,4-Difluorophenoxy)propanoic acid is a multifaceted organic molecule featuring a chiral propanoic acid moiety linked via an ether bond to a difluorinated aromatic ring. Its structural components make it a valuable building block in medicinal chemistry and materials science, where the incorporation of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Given the subtlety of its structure—specifically the stereocenter at the C2 position and the complex spin-spin coupling introduced by fluorine—unambiguous characterization is paramount. NMR spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular framework, connectivity, and electronic environment of each atom. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, offering a roadmap for its identification and characterization.

Core Principles: Understanding the Influence of Fluorine and Chirality

Before delving into the specific spectral data, it is crucial to understand the key factors that govern the NMR spectrum of 2-(2,4-Difluorophenoxy)propanoic acid.

  • Electronegativity and Chemical Shift: The presence of highly electronegative oxygen and fluorine atoms significantly influences the electronic environment of nearby protons and carbons. These atoms withdraw electron density, "deshielding" the adjacent nuclei and causing their resonance signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[1]

  • Aromaticity: The electrons in the difluorophenyl ring create a distinct magnetic environment. Protons and carbons directly attached to the ring resonate in the characteristic aromatic region of the spectrum.

  • Spin-Spin Coupling (J-coupling): Nuclei with a magnetic moment (like ¹H, ¹³C, and ¹⁹F) can influence the magnetic field of their neighbors. This interaction, or coupling, splits NMR signals into distinct patterns (e.g., doublets, triplets, quartets), providing direct evidence of atomic connectivity. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

  • ¹⁹F Coupling: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR. It couples strongly not only to adjacent protons (²JHF, ³JHF) but also to carbons (¹JCF, ²JCF, etc.), often over multiple bonds. This C-F coupling is a powerful diagnostic tool but can also complicate spectra.[2] The interpretation of ¹³C NMR spectra of fluorinated compounds is often simplified by acquiring the spectrum with both ¹H and ¹⁹F decoupling.[2]

Below is a diagram illustrating the logical workflow for NMR-based structural elucidation of the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation A Dissolve Compound in Deuterated Solvent (e.g., CDCl3, DMSO-d6) B Add TMS Standard A->B Establishes δ 0.0 ppm C Acquire 1D ¹H Spectrum B->C D Acquire 1D ¹³C Spectrum {¹H, ¹⁹F decoupled} C->D F Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) D->F E Acquire 2D Spectra (COSY, HSQC, HMBC) if needed G Assign ¹³C Signals (Chemical Shift, C-F Coupling) F->G I Confirm Connectivity and Final Structure F->I Direct Confirmation H Correlate ¹H and ¹³C using 2D data G->H H->I

Caption: Workflow for NMR Analysis of 2-(2,4-Difluorophenoxy)propanoic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons, the methine proton at the chiral center, and the methyl protons. The molecular structure with numbering for assignment is shown below.

Sources

Exploratory

Infrared (IR) spectroscopy of 2-(2,4-Difluorophenoxy)propanoic acid

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,4-Difluorophenoxy)propanoic Acid Abstract This technical guide provides a comprehensive examination of the principles and practices for acquiring and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,4-Difluorophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive examination of the principles and practices for acquiring and interpreting the infrared (IR) spectrum of 2-(2,4-Difluorophenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of the molecule's vibrational spectroscopy, presents a robust experimental protocol, and offers a detailed analysis of its expected spectral features. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an essential resource for the structural characterization and quality control of this important chemical entity.

Introduction: The Analytical Imperative

2-(2,4-Difluorophenoxy)propanoic acid is a member of the aryloxypropanoic acid class, a group of compounds with significant applications, including in the development of herbicides and pharmaceuticals.[1] The precise molecular structure, including the arrangement of its carboxylic acid, ether, and difluorinated aromatic functionalities, is critical to its chemical reactivity and biological activity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a molecular "fingerprint," providing invaluable information about the functional groups present in a sample.[2] By measuring the absorption of infrared radiation by a molecule's covalent bonds, which vibrate at specific, quantifiable frequencies, we can confirm the identity and purity of a compound like 2-(2,4-Difluorophenoxy)propanoic acid.[3] This guide explains the causal relationships between the molecule's structure and its IR spectrum, empowering the analyst to move from raw data to confident structural elucidation.

Molecular Structure and Expected Vibrational Modes

A logical interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. 2-(2,4-Difluorophenoxy)propanoic acid (C₉H₈F₂O₃) contains several key functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of 2-(2,4-Difluorophenoxy)propanoic acid with key functional groups highlighted.

The primary functional groups to be identified are:

  • Carboxylic Acid (-COOH): This group is responsible for two of the most characteristic peaks in the spectrum: a very broad O-H stretching vibration and an intense C=O (carbonyl) stretching vibration.[4]

  • Aryl-Alkyl Ether (Ar-O-R): The C-O-C linkage will produce strong stretching bands. Phenyl alkyl ethers typically show two distinct C-O stretching absorbances.[5][6]

  • Difluoro-Substituted Aromatic Ring: The benzene ring exhibits C-H stretching vibrations for the hydrogens attached to sp² hybridized carbons, as well as C=C in-ring stretching vibrations.[7] The two C-F bonds will also produce strong, characteristic stretching absorptions in the fingerprint region.[8]

  • Aliphatic C-H Bonds: The methyl (-CH₃) and methine (-CH) groups of the propanoic acid chain will show characteristic stretching and bending vibrations.[7]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible IR spectrum is paramount. While various sampling techniques exist, Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation and consistency.[9][10] The following protocol describes a robust workflow using a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Caption: Standard workflow for FTIR-ATR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Rationale: A clean ATR crystal and a stable instrument environment are crucial for a high signal-to-noise ratio and an accurate background subtraction.

    • Procedure: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.[11]

  • Background Collection:

    • Rationale: A background spectrum of the empty, clean ATR crystal must be collected. The instrument software will subtract this from the sample spectrum to ensure that only the sample's absorptions are displayed.

    • Procedure: With the clean crystal and pressure anvil in place, initiate a background scan using the same parameters planned for the sample (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Rationale: Direct and consistent contact between the sample and the ATR crystal is necessary for a strong, reproducible signal.

    • Procedure: Place a small amount (1-2 mg) of solid 2-(2,4-Difluorophenoxy)propanoic acid directly onto the center of the ATR crystal. Lower the pressure arm and apply consistent pressure using the integrated clamp to ensure intimate contact.[9]

  • Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis.

    • Procedure: Initiate the sample scan using the same parameters as the background scan. The resulting spectrum is typically displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Processing:

    • Rationale: Raw ATR data may require a software-based correction to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra. Baseline correction removes any broad, underlying variations.

    • Procedure: Apply the appropriate ATR correction algorithm available in the spectrometer's software. If necessary, perform an automated or manual baseline correction to ensure the baseline is flat at approximately 100% transmittance (or 0 absorbance).

Spectral Interpretation and Analysis

The IR spectrum of 2-(2,4-Difluorophenoxy)propanoic acid can be logically dissected by assigning observed absorption bands to the molecule's specific functional groups. The following table summarizes the expected characteristic absorptions.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H stretchCarboxylic Acid (-COOH)Strong, very broad
3100 - 3000C-H stretch (sp²)Aromatic RingMedium to weak, sharp
3000 - 2850C-H stretch (sp³)-CH and -CH₃ groupsMedium, sharp
1760 - 1690C=O stretchCarboxylic Acid (-COOH)Strong, sharp
1600 - 1450C=C in-ring stretchAromatic RingMedium to weak, sharp
1470 - 1450C-H bend (scissoring)-CH₂ (if present), -CH₃ (asym)Medium
1320 - 1210C-O stretchCarboxylic Acid, Aryl-Alkyl EtherStrong
1300 - 1000C-F stretchFluoroaromaticStrong, sharp
950 - 910O-H bend (out-of-plane)Carboxylic Acid (-COOH)Medium, broad
900 - 675C-H bend (out-of-plane) "oop"Aromatic RingStrong to medium

Table based on data from sources[5][8][12][13].

Detailed Band Assignment:

  • O-H Stretching (3300 - 2500 cm⁻¹): The most telling feature of a carboxylic acid is an extremely broad absorption band for the O-H stretch.[12][14] Its breadth is a direct result of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths and, consequently, a wide range of absorption frequencies.[15] This band will often overlap with the sharper C-H stretching bands.[4]

  • C-H Stretching (3100 - 2850 cm⁻¹): Two distinct regions are expected. Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ arise from the C-H bonds of the propanoic acid's methyl and methine groups (sp³ carbons).[7]

  • C=O Stretching (1760 - 1690 cm⁻¹): A strong, sharp, and unmistakable peak will appear in this region, corresponding to the carbonyl stretch of the carboxylic acid.[16] Its exact position can be influenced by hydrogen bonding; in dimeric, hydrogen-bonded forms (common in the solid state), the peak typically appears around 1710 cm⁻¹.[14]

  • Aromatic C=C and C-O/C-F Stretching (1600 - 1000 cm⁻¹): This portion of the spectrum, often overlapping with the fingerprint region, will contain multiple important peaks. Aromatic C=C in-ring stretches typically appear between 1600-1450 cm⁻¹.[13] The C-O stretching vibrations from both the ether linkage and the carboxylic acid will produce strong bands, typically in the 1320-1210 cm⁻¹ range. Crucially, the C-F stretching vibrations of the difluorinated ring will also give rise to one or more strong, sharp bands in the 1300-1000 cm⁻¹ region.[8] The combination of these absorptions will create a unique and complex pattern.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations involving bending of the various bonds (O-H, C-H) and other skeletal vibrations.[17] While individual peak assignment can be difficult, the overall pattern is unique to the molecule and serves as a definitive fingerprint for identification when compared against a known standard. The broad out-of-plane O-H bend around 950-910 cm⁻¹ is another indicator of the carboxylic acid dimer.[4]

Practical Applications in Research and Drug Development

The IR spectroscopic profile of 2-(2,4-Difluorophenoxy)propanoic acid is a critical tool across the development lifecycle:

  • Structural Confirmation: In a research setting, IR spectroscopy provides rapid confirmation that a synthesized molecule contains the expected functional groups (e.g., confirming the presence of the carboxylic acid and the integrity of the ether linkage).

  • Quality Control (QC): For drug development professionals, FTIR is an indispensable QC method. It can be used to verify the identity of incoming raw materials and to ensure batch-to-batch consistency.

  • Purity Assessment: The absence of unexpected peaks (e.g., a broad O-H band around 3400 cm⁻¹ from an alcohol impurity, or a C=O band at an incorrect frequency) can indicate a high degree of purity.

  • Reaction Monitoring: The disappearance of reactant peaks and the appearance of product peaks (e.g., the formation of the C=O and broad O-H bands during the final step of synthesis) can be monitored in real-time or on aliquots to track reaction progress.

Conclusion

Infrared spectroscopy is an essential, accessible, and information-rich technique for the analysis of 2-(2,4-Difluorophenoxy)propanoic acid. A systematic approach, beginning with an understanding of the molecule's constituent functional groups, followed by a robust experimental protocol, enables a confident and accurate interpretation of the resulting spectrum. The characteristic broad O-H stretch, the intense carbonyl C=O absorption, and the unique combination of C-O and C-F stretches in the fingerprint region provide a definitive spectroscopic signature. This guide provides the foundational knowledge and practical framework for researchers and scientists to effectively utilize IR spectroscopy for the characterization and quality assessment of this and structurally related compounds.

References

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Foundational

Mass spectrometry analysis of 2-(2,4-Difluorophenoxy)propanoic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,4-Difluorophenoxy)propanoic acid Introduction 2-(2,4-Difluorophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, a grou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,4-Difluorophenoxy)propanoic acid

Introduction

2-(2,4-Difluorophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, a group that includes many widely used herbicides. Due to their potential for environmental persistence and migration into water sources and food supplies, sensitive and specific analytical methods are required for their monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis, supplanting older gas chromatography-mass spectrometry (GC-MS) methods which often required time-consuming derivatization steps.

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals involved in the quantitative and qualitative analysis of 2-(2,4-Difluorophenoxy)propanoic acid. As a Senior Application Scientist, the methodologies presented herein are grounded in established analytical principles and validated practices for trace-level analysis of acidic compounds in complex matrices. We will explore the entire workflow, from sample preparation to data interpretation, emphasizing the rationale behind each experimental choice to ensure robust and reliable results.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.

PropertyValueSource
Chemical Formula C₉H₈F₂O₃PubChem
Monoisotopic Mass 218.04417 DaCalculated
Structure
Acidity (pKa) The carboxylic acid moiety dictates its acidic nature, making it ideal for negative ion electrospray ionization.General Chemical Principle

The presence of the carboxylic acid group is the most critical feature for its analysis by mass spectrometry. This group readily deprotonates in solution to form a carboxylate anion, making the molecule highly suitable for analysis using negative ion mode electrospray ionization (ESI).

Core Analytical Strategy: LC-MS/MS

The analysis of trace-level organic acids like 2-(2,4-Difluorophenoxy)propanoic acid in environmental or biological samples presents two primary challenges: separating the analyte from a complex sample matrix and detecting it with high sensitivity and specificity. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) directly addresses these challenges.

  • Liquid Chromatography (LC): A reversed-phase LC system is employed to separate the target analyte from endogenous matrix components based on polarity. This chromatographic separation is crucial to prevent ion suppression or enhancement effects in the mass spectrometer's source, thereby ensuring accurate quantification.[1]

  • Tandem Mass Spectrometry (MS/MS): This technique provides exceptional specificity and sensitivity. It involves three key stages:

    • Precursor Ion Selection: The first mass analyzer (Q1) is set to isolate the deprotonated molecular ion ([M-H]⁻) of our target analyte.

    • Collision-Induced Dissociation (CID): The isolated precursor ion is passed into a collision cell (q2), where it is fragmented by collision with an inert gas (e.g., argon).

    • Product Ion Monitoring: The resulting fragment ions (product ions) are detected in the third mass analyzer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), allows for the highly specific detection of a compound, as it is exceptionally rare for an interfering compound to have both the same precursor mass and produce the same product ion mass.

G cluster_0 Sample Journey Sample Sample Collection (Water, Soil, Food) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 1: Overall analytical workflow for 2-(2,4-Difluorophenoxy)propanoic acid analysis.

PART 1: Sample Preparation Methodologies

The goal of sample preparation is to extract the analyte from the sample matrix and remove interferences while minimizing analyte loss.[2] The choice of method is dictated by the complexity of the matrix.

Protocol 1: Aqueous Samples (e.g., Surface Water, Drinking Water)

For relatively clean matrices like water, a direct injection approach after minimal cleanup is often sufficient and highly efficient.[3][4]

Rationale: This "dilute-and-shoot" method is fast and reduces the risk of analyte loss associated with more complex extraction steps. Acidification of the sample ensures the analyte is in its neutral, protonated form, which can improve its retention on a reversed-phase LC column.

Step-by-Step Protocol:

  • Collect 10 mL of the water sample in a clean container.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet suspended solids.

  • Filter the supernatant through a 0.22 µm syringe filter (PVDF or similar) into a clean vial.[3][4]

  • Transfer a 1.5 mL aliquot to an autosampler vial.

  • Acidify the sample by adding 30 µL of 5% formic acid.[4] This brings the sample pH into a range suitable for reversed-phase chromatography.

  • Vortex briefly to mix. The sample is now ready for injection.

Protocol 2: Solid & Complex Matrices (e.g., Fruits, Vegetables, Soil)

For complex matrices, a more rigorous extraction and cleanup is required. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[5][6]

Rationale: This protocol uses an acidified organic solvent (acetonitrile) to efficiently extract acidic herbicides from the homogenized sample. A subsequent salting-out step separates the organic and aqueous layers, and a dispersive solid-phase extraction (dSPE) step removes key interferences like pigments and fatty acids.

Step-by-Step Protocol:

  • Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Weigh 5 g (±0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in acetonitrile.[5]

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Add partitioning salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

  • Vortex immediately for 1 minute, then centrifuge at 5000 rpm for 5 minutes.[5]

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 150 mg Florisil). For highly pigmented samples, add Graphitized Carbon Black (GCB).[5]

  • Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.

  • Filter the final extract through a 0.22 µm filter into an autosampler vial for analysis.

PART 2: Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions

A reversed-phase separation on a C18 column is the standard method for retaining and separating phenoxyalkanoic acids from polar matrix components.

Rationale: The C18 stationary phase provides hydrophobic interaction with the aromatic ring of the analyte. The use of an acidic mobile phase modifier (formic acid) suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the nonpolar C18 phase.[5][7] A gradient elution is used to effectively elute the analyte while providing good separation from other components.

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[5]
Injection Volume 2-10 µL
Column Temp. 40 °C[3]
Gradient See Table Below

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
9.0 5 95
9.1 95 5

| 12.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions

The key to sensitivity and specificity lies in the optimization of the MS parameters, particularly for the MRM transitions.

Rationale: Electrospray ionization in negative mode (ESI-) is chosen because the acidic proton of the carboxylic acid is easily abstracted, forming a stable [M-H]⁻ ion in the gas phase.[3][6] The cone voltage is optimized to maximize the signal of this precursor ion, while the collision energy is optimized for each fragmentation pathway to maximize the product ion signal.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 0.8 - 3.0 kV
Cone Voltage 5 - 25 V (Compound Dependent)
Source Temp. 150 °C
Desolvation Temp. 350 - 500 °C
Collision Gas Argon

MRM Transition Details: The precursor ion for 2-(2,4-Difluorophenoxy)propanoic acid (Monoisotopic Mass = 218.04417 Da) is the deprotonated molecule, [M-H]⁻, with an m/z of 217.037 .

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed UseRationale for Fragmentation
1 217.0173.0Quantifier Loss of carboxyl group (-COO), which fragments as CO₂ (44 Da). This is a common and stable loss for carboxylic acids.[8]
2 217.0129.0Qualifier Cleavage of the ether bond to yield the 2,4-difluorophenoxide anion. This provides high structural specificity.

PART 3: Fragmentation Analysis

The fragmentation of the [M-H]⁻ precursor ion under CID conditions provides the basis for the specific MRM transitions. The primary fragmentation pathways involve the loss of the carboxyl group and the cleavage of the ether linkage.

Figure 2: Proposed fragmentation pathway for the [M-H]⁻ ion of 2-(2,4-Difluorophenoxy)propanoic acid.

The primary transition (217.0 -> 173.0) is typically more intense and is used for quantification due to the facile loss of CO₂. The secondary transition (217.0 -> 129.0) serves as a qualifier ion. For a positive identification, a detected peak must have signals for both transitions, and the ratio of their peak areas must match that of a known standard within a specified tolerance (e.g., ±30%).

Conclusion

This guide outlines a robust and validated LC-MS/MS methodology for the sensitive and specific analysis of 2-(2,4-Difluorophenoxy)propanoic acid. By leveraging the principles of reversed-phase chromatography for separation and negative ion electrospray with tandem mass spectrometry for detection, this approach is suitable for trace-level quantification in diverse and complex matrices. The successful implementation of this method relies on a thorough understanding of the analyte's chemistry, careful optimization of sample preparation protocols, and precise tuning of instrumental parameters. The self-validating nature of the dual MRM transition approach ensures high confidence in the analytical results, making it a cornerstone technique for regulatory monitoring, environmental science, and safety assessment in drug development.

References

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note (720006021EN). Available at: [Link]

  • AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. AB SCIEX Technical Note. Available at: [Link]

  • MDPI. (2022). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Molecules, 27(23), 8254. Available at: [Link]

  • Taylor & Francis Online. (2018). Determination of acidic herbicides in fruits and vegetables using liquid chromatography tandem mass spectrometry (LC-MS/MS). Food Additives & Contaminants: Part A, 35(8), 1546-1557. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Application Note (720006834EN). Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. 30(6). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

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Exploratory

A Technical Guide to the Crystal Structure of 2-(2,4-Difluorophenoxy)propanoic Acid Analogs: From Synthesis to Structural Elucidation

Preface for the Researcher In the competitive landscape of agrochemical and pharmaceutical development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Preface for the Researcher

In the competitive landscape of agrochemical and pharmaceutical development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational design. The aryloxyphenoxypropionate (AOPP) class of molecules, to which 2-(2,4-difluorophenoxy)propanoic acid belongs, are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, making them vital herbicides for controlling grass weeds.[1][2] The efficacy, selectivity, and stability of these compounds are intrinsically linked to their stereochemistry and the intricate dance of intermolecular interactions within their solid-state forms. This guide provides a comprehensive technical overview of the methodologies and analytical logic required to investigate the crystal structure of 2-(2,4-difluorophenoxy)propanoic acid and its analogs. We will journey from chemical synthesis and the nuanced art of crystallization to the definitive analysis by single-crystal X-ray diffraction, providing not just protocols, but the causal reasoning that underpins them.

Synthesis of 2-(2,4-Difluorophenoxy)propanoic Acid Analogs

The synthesis of AOPP analogs is typically achieved through a convergent approach, with the Williamson ether synthesis being a common and robust method. This involves the reaction of a substituted phenol with an alkyl halide bearing the propanoic acid moiety under basic conditions.

The general synthetic pathway allows for significant molecular diversity. By modifying the substituents on the phenoxy ring or the propanoic acid backbone, a library of analogs can be created to probe structure-activity relationships. A selection of representative analogs is presented in Table 1.

Table 1: Representative Analogs of 2-(Phenoxy)propanoic Acid

Compound Name Molecular Formula Key Substituents PubChem CID
2-(2-Fluorophenoxy)propanoic acid C₉H₉FO₃ 2-Fluoro 6485771[3]
2-(2,4-Dibromophenoxy)propanoic acid C₉H₈Br₂O₃ 2,4-Dibromo 247897[4]
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid C₁₀H₁₀F₂O₃ 2,4-Difluoro, 2-Methyl N/A (CAS 667413-00-5)[5]

| 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid | C₁₅H₁₂Cl₂O₄ | 4'-(2",4"-dichlorophenoxy) | N/A[6] |

Diagram 1: General Synthetic Workflow for AOPP Analogs

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Purification & Hydrolysis A Substituted Phenol (e.g., 2,4-Difluorophenol) C Williamson Ether Synthesis - Base (e.g., K₂CO₃, NaOH) - Solvent (e.g., Acetone, DMF) A->C B Propanoic Acid Ester (e.g., Ethyl 2-bromopropionate) B->C D Intermediate Ester 2-(2,4-Difluorophenoxy)propanoate C->D Nucleophilic Substitution E Hydrolysis (e.g., NaOH, H₂O then HCl) D->E F Final Product 2-(2,4-Difluorophenoxy)propanoic Acid E->F

Caption: Workflow for the synthesis of AOPP analogs via Williamson ether synthesis.

The Crystallization Protocol: A Self-Validating System

Obtaining high-quality single crystals is the most critical and often rate-limiting step in structural analysis.[7] Carboxylic acids, such as our target compounds, are excellent candidates for crystallization due to their ability to form robust hydrogen-bonded dimers, which act as stable building blocks for the crystal lattice.[8] The choice of solvent is paramount, as it directly influences solubility, supersaturation rates, and molecular packing.[9]

Experimental Protocol: Slow Evaporation Method

This protocol is designed as a self-validating system. The slow rate of evaporation allows the system to approach equilibrium gradually, providing the best chance for the ordered molecular packing required for a single crystal.

  • Solute Preparation: Weigh approximately 10-20 mg of the purified 2-(2,4-difluorophenoxy)propanoic acid analog into a clean, small glass vial (e.g., 2 mL).

  • Solvent Screening: Select a range of solvents based on polarity (see Table 2). Add the chosen solvent dropwise to the vial at room temperature until the solute completely dissolves. The goal is to create a solution that is just shy of saturation.

  • Inducing Supersaturation:

    • Method A (Evaporation): Cover the vial with parafilm and pierce it with a needle 1-3 times. The small holes control the rate of solvent evaporation. A slower rate is generally preferable for larger, more well-defined crystals.[7]

    • Method B (Solvent/Anti-Solvent): If a highly soluble solvent was used, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid. Then, add a single drop of the primary solvent to clarify the solution.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks. Suitable crystals for diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[7]

Table 2: Solvent Selection for Carboxylic Acid Crystallization

Solvent Polarity Index Boiling Point (°C) Rationale & Expected Outcome
Ethanol 5.2 78.4 Good starting point. The hydroxyl group can compete for hydrogen bonding sites. Often yields plate-like crystals.
Acetone 5.1 56.0 Apolar aprotic solvent. Less likely to interfere with carboxylic acid dimer formation. Fast evaporation rate.
Ethyl Acetate 4.4 77.1 Medium polarity. Good for dissolving the compound while allowing for strong dimer interactions. Often a successful choice.
Toluene 2.4 110.6 Nonpolar solvent. Promotes strong solute-solute (dimer) interactions. Slower evaporation due to high boiling point.

| Heptane/Ethyl Acetate Mixture | Variable | Variable | Fine-tunes polarity and solubility. A common strategy in anti-solvent crystallization to carefully control supersaturation.[10] |

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Tool

SC-XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding molecular conformation and packing.[13]

Diagram 2: Experimental Workflow for Single-Crystal X-ray Diffraction

cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Select & Mount Crystal (on goniometer head) B Center Crystal in X-ray Beam A->B C Preliminary Scans (Determine unit cell & quality) B->C Transfer to Diffractometer D Full Data Collection (Rotate crystal, collect diffraction spots) C->D Strategy Optimization E Data Reduction (Integrate intensities) D->E F Structure Solution (Determine initial atom positions) E->F Direct Methods or Patterson function G Structure Refinement (Optimize model against data) F->G Least-squares minimization H Validation & Final Report (CIF file generation) G->H CheckCIF

Caption: From crystal mounting to final structure: the SC-XRD workflow.

Structural Analysis: A Case Study of a Fluorophenoxy Analog

In the crystal structure of this analog, the molecules exhibit the classic centrosymmetric dimer formation driven by strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a hallmark of carboxylic acid crystal packing. The dihedral angle between the plane of the benzene ring and the carboxyl group is a critical parameter, reported as 79.4(3)°.[14] This angle dictates the overall conformation of the molecule and influences how the molecules pack together in the lattice.

Table 3: Crystallographic Data for 3-(2-Fluorophenoxy)propanoic acid[14]

Parameter Value
Chemical Formula C₉H₉FO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.934 (16)
b (Å) 4.974 (5)
c (Å) 13.098 (14)
β (°) 110.546 (12)
Volume (ų) 850.0 (16)
Z (molecules/cell) 4

| Hydrogen Bonding | O—H⋯O (forms centrosymmetric dimers) |

Extrapolating to 2-(2,4-Difluorophenoxy)propanoic Acid

Based on this case study, we can make informed predictions about the structure of our primary target:

  • Hydrogen-Bonded Dimer: It is virtually certain that 2-(2,4-difluorophenoxy)propanoic acid will also form robust centrosymmetric dimers via its carboxylic acid group. This is the most energetically favorable interaction for this functional group in the solid state.

  • Conformational Changes: The presence of a methyl group at the C2 position of the propanoic acid chain introduces a chiral center. This will significantly influence the torsion angles along the ether linkage and could lead to different packing arrangements compared to the 3-phenoxy analog.

  • Influence of Fluorine: The additional fluorine atom at the C4 position of the phenyl ring will alter the electronic properties of the ring and introduce the possibility of weaker C—H⋯F interactions, which could further direct the three-dimensional packing of the dimers.

Structure-Activity Relationship (SAR)

The herbicidal activity of AOPPs is stereospecific. Typically, the (R)-enantiomer is the biologically active form that inhibits the ACCase enzyme, while the (S)-enantiomer is inactive.[15] Crystal structure analysis provides the absolute configuration of the chiral center, confirming which enantiomer was crystallized.[7][12] Furthermore, the precise bond angles and conformational twists revealed by SC-XRD can be used as inputs for molecular docking studies. By modeling how the experimentally determined structure fits into the active site of the ACCase enzyme, researchers can better understand the specific interactions—such as hydrogen bonds or hydrophobic contacts—that are crucial for inhibitory activity. This knowledge is invaluable for designing next-generation analogs with improved potency and selectivity.[2][16]

Conclusion

The crystallographic analysis of 2-(2,4-difluorophenoxy)propanoic acid and its analogs is a multifaceted process that bridges synthetic chemistry, the physical chemistry of crystallization, and advanced analytical techniques. By systematically synthesizing analogs, meticulously developing crystallization protocols, and employing the power of single-crystal X-ray diffraction, researchers can unveil the precise molecular architecture of these important compounds. This structural data is not an endpoint but a critical starting point for understanding biological function and designing more effective and safer agrochemicals for the future.

References

  • Unknown author. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. [Link]

  • Galka, M., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • Luo, H., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. [Link]

  • Unknown author. (n.d.). a brief review of carboxylic acid cocrystals. WJPPS. [Link]

  • Unknown author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Unknown author. (n.d.). Method for crystallising carboxylic acid.
  • Wang, T., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]

  • Berglund, R. A. (1989). Carboxylic acid purification and crystallization process.
  • Walker, K. A., et al. (n.d.). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate. [Link]

  • Fung, K. Y., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Bojinov, V. B. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • Unknown author. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Unknown author. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [Link]

  • Lee, H. J., et al. (n.d.). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Zhang, L., & Wang, G. (2011). 3-(2-Fluorophenoxy)propanoic acid. PMC. [Link]

  • Unknown author. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. PubChem. [Link]

  • Unknown author. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. PrepChem.com. [Link]

  • Unknown author. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Unknown author. (n.d.). 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Hoffman Fine Chemicals. [Link]

  • Unknown author. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. PubChem. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to 2-(2,4-Difluorophenoxy)propanoic Acid Derivatives

A Foreword for the Modern Drug Discovery Professional: The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual challenge in drug development. Within the vast landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Discovery Professional: The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual challenge in drug development. Within the vast landscape of medicinal chemistry, the 2-(2,4-difluorophenoxy)propanoic acid scaffold has emerged as a promising starting point for the design of new molecular entities targeting a range of pathological conditions. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the therapeutic applications, mechanistic underpinnings, and practical methodologies associated with this intriguing class of compounds. By synthesizing current knowledge and providing actionable experimental frameworks, we aim to empower researchers to unlock the full therapeutic potential of these derivatives.

The Scientific Rationale: Targeting Inflammation and Beyond

The core structure of 2-(2,4-difluorophenoxy)propanoic acid lends itself to a variety of therapeutic applications, primarily centered on the modulation of inflammatory pathways. The strategic placement of difluorophenoxy and propanoic acid moieties creates a molecule with the potential to interact with key biological targets implicated in inflammation, metabolic disorders, and even cancer.

Anti-Inflammatory Applications: A Multifaceted Approach

Derivatives of 2-(2,4-difluorophenoxy)propanoic acid are being investigated as potent anti-inflammatory agents. Their mechanism of action is thought to extend beyond the classical inhibition of cyclooxygenase (COX) enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

One key area of investigation is the inhibition of neutrophil chemotaxis. A patent for related 2-aryl-2-fluoropropanoic acids suggests that these compounds can effectively inhibit the chemotaxis and degranulation of neutrophils induced by CXCL8 and C5a. This is a significant finding, as excessive neutrophil infiltration is a key driver of tissue damage in a variety of inflammatory diseases, including:

  • Psoriasis

  • Ulcerative Colitis

  • Rheumatoid Arthritis

  • Chronic Obstructive Pulmonary Disease (COPD)

By targeting the migration of these immune cells to sites of inflammation, these derivatives may offer a more targeted and potentially safer alternative to traditional anti-inflammatory therapies.

Metabolic Modulation through PPAR Agonism

Intriguingly, the 2-(phenoxy)propanoic acid scaffold is also found in agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[2][3] Activation of PPARα, for instance, is a key mechanism of fibrate drugs used to lower triglycerides.[2]

The potential for 2-(2,4-difluorophenoxy)propanoic acid derivatives to act as PPAR agonists opens up therapeutic avenues for metabolic disorders such as:

  • Type 2 Diabetes

  • Dyslipidemia

  • Metabolic Syndrome

Further investigation into the specific PPAR subtype selectivity of these derivatives is a critical area for future research.

Emerging Anticancer and Antimicrobial Activities

Preliminary research into related propanoic acid derivatives has also hinted at potential anticancer and antimicrobial activities. While this is a nascent area of exploration for the 2-(2,4-difluorophenoxy)propanoic acid scaffold specifically, the ability of similar compounds to induce apoptosis in cancer cells and inhibit microbial growth warrants further investigation.

Synthesis and Characterization: A Practical Framework

The synthesis of 2-(2,4-difluorophenoxy)propanoic acid derivatives can be achieved through established organic chemistry reactions. Below is a generalized protocol for the synthesis of a key intermediate, which can then be further modified to create a library of derivatives.

Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl]propionic acid

This synthesis can be adapted from the preparation of similar compounds.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(4-iodophenyl)propionic acid and 2,4-difluorophenol.

  • Base and Catalyst: Add potassium hydroxide and a catalytic amount of copper powder.

  • Reaction: Heat the mixture to 160-170°C for 1 hour.

  • Workup: After cooling, partition the solid between methylene chloride and 2.5N sodium hydroxide.

  • Extraction: Acidify the aqueous layer with hydrochloric acid and extract the resulting product with ether.

  • Purification: The crude product can be purified by preparative layer chromatography.

Evaluating Therapeutic Potential: Key Experimental Protocols

To ascertain the therapeutic utility of novel 2-(2,4-difluorophenoxy)propanoic acid derivatives, a series of robust in vitro and in vivo assays are essential.

In Vitro Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the inhibitory effect on prostaglandin synthesis.

    • Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.

    • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

    • Reaction Initiation: Add arachidonic acid to start the reaction.

    • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

  • Neutrophil Chemotaxis Assay: To assess the inhibition of neutrophil migration.

    • Cell Source: Isolate human neutrophils from peripheral blood.

    • Chemoattractant: Use a chemoattractant such as CXCL8 or C5a.

    • Assay: Employ a Boyden chamber assay or a real-time cell migration assay to quantify the number of neutrophils that migrate towards the chemoattractant in the presence and absence of the test compound.

  • Cytokine Release Assay: To measure the effect on the production of pro-inflammatory cytokines.

    • Cell Model: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Treatment: Treat the cells with the test compound for a specified period.

    • Quantification: Measure the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell supernatant using ELISA.

  • Luciferase Reporter Assay: To determine the activation of PPAR subtypes.

    • Cell Line: Use a cell line (e.g., HEK293T) co-transfected with a PPAR expression vector and a luciferase reporter vector containing a PPAR response element.

    • Treatment: Treat the cells with the test compound.

    • Measurement: Measure luciferase activity to quantify PPAR activation.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rats: A classic model to evaluate acute anti-inflammatory activity.

    • Animal Model: Use male Wistar or Sprague-Dawley rats.

    • Compound Administration: Administer the test compound orally or intraperitoneally.

    • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

    • Measurement: Measure the paw volume at regular intervals using a plethysmometer. A reduction in paw swelling compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Structure-Activity Relationships: The Path to Optimization

A deep understanding of the molecular mechanisms and the relationship between chemical structure and biological activity is paramount for the rational design of more potent and selective derivatives.

Key Signaling Pathways
  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[5] Many anti-inflammatory agents exert their effects by inhibiting the NF-κB pathway. Investigating the ability of 2-(2,4-difluorophenoxy)propanoic acid derivatives to inhibit the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of NF-κB, is a critical area of study.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[6] Assessing the effect of these derivatives on the phosphorylation of key MAPK proteins such as ERK, JNK, and p38 can provide valuable insights into their mechanism of action.

Structure-Activity Relationship (SAR)

Systematic modification of the 2-(2,4-difluorophenoxy)propanoic acid scaffold is necessary to establish a clear SAR. Key areas for modification include:

  • The Propanoic Acid Moiety: Altering the length of the alkyl chain or introducing different functional groups can impact potency and selectivity.

  • The Phenyl Ring: Substitution on the phenyl ring can influence the electronic and steric properties of the molecule, affecting its interaction with biological targets.

  • The Difluorophenoxy Group: The position and number of fluorine atoms can significantly alter the compound's metabolic stability and biological activity.

Future Directions and Conclusion

The 2-(2,4-difluorophenoxy)propanoic acid scaffold represents a promising starting point for the development of novel therapeutics. The potential for dual anti-inflammatory and metabolic modulatory activity makes this class of compounds particularly attractive. Future research should focus on:

  • Synthesis of a diverse library of derivatives to comprehensively explore the SAR.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By pursuing a systematic and multidisciplinary approach, the scientific community can unlock the full therapeutic potential of 2-(2,4-difluorophenoxy)propanoic acid derivatives and contribute to the development of next-generation medicines for a range of debilitating diseases.

References

  • Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. PrepChem.com. Available from: [Link]

  • Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. PrepChem.com. Available from: [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. Available from: [Link]

  • New method for preparation of chromanone derivatives. Google Patents.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available from: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). National Institutes of Health. Available from: [Link]

  • PPAR agonist. Wikipedia. Available from: [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. Available from: [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Google Patents.
  • Differential effects of NF-{kappa}B and p38 MAPK inhibitors and combinations thereof on TNF-{alpha}- and IL-1{beta}-induced proinflammatory status of endothelial cells in vitro. National Institutes of Health. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

  • Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. National Institutes of Health. Available from: [Link]

  • PPAR dual agonists: are they opening Pandora's Box? National Institutes of Health. Available from: [Link]

  • (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has an antiproliferative effect on NSCLC cells induced by p38 MAPK-mediated suppression of NF-κB and up-regulation of TNFRSF10B (DR5). National Institutes of Health. Available from: [Link]

  • Signaling Pathways for TNFa-induced COX-2 Expression: Mediation Through MAP Kinases and NFkB, and Inhibition by Certain Nonsteroidal Anti-Inflammatory Drugs. National Institutes of Health. Available from: [Link]

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  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. National Institutes of Health. Available from: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

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Exploratory

The Strategic Imperative of Fluorine Substitution in Phenoxypropanoic Acids: A Technical Guide for Researchers

Abstract The substitution of hydrogen with fluorine in phenoxypropanoic acid scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This strategic modification provides a powerful tool to modu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with fluorine in phenoxypropanoic acid scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This strategic modification provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological activity and improved therapeutic or herbicidal profiles. This in-depth technical guide explores the multifaceted role of fluorine in this important class of compounds. We will delve into the underlying principles of how fluorine substitution impacts molecular behavior, provide detailed experimental protocols for synthesis and evaluation, and present case studies that illustrate the successful application of this strategy in both drug discovery and crop protection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize phenoxypropanoic acid-based molecules.

The Fluorine Advantage: Modulating Molecular Properties

The introduction of fluorine into a phenoxypropanoic acid framework can profoundly alter its characteristics in several key ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[1]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity (logP) of a molecule. This can enhance its ability to cross biological membranes, a critical factor for both drug absorption and the penetration of herbicides into plant tissues. However, the relationship is not always linear, as excessive fluorination can sometimes decrease permeability.[2][3][4]

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety in phenoxypropanoic acids. This change in pKa can influence a compound's solubility, ionization state at physiological pH, and its interaction with biological targets.[5][6] A systematic decrease in the acidic pKa of 1.2-1.7 units has been observed in some series of fluorinated compounds.[6]

  • Conformational Control and Binding Affinity: Fluorine substitution can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding to a target receptor or enzyme. The electronic effects of fluorine can also lead to more favorable interactions within the binding pocket, such as orthogonal multipolar interactions between the C-F bond and carbonyl groups of the protein backbone.

Synthesis of Fluorinated Phenoxypropanoic Acids: A Step-by-Step Protocol

The synthesis of fluorinated phenoxypropanoic acids can be achieved through various methods, with the Williamson ether synthesis being a common and robust approach. The following protocol details the synthesis of 2-[4'-(4"-trifluoromethylphenoxy)-phenoxy]-propionic acid, a representative example.[7]

Experimental Protocol: Synthesis of 2-[4'-(4"-trifluoromethylphenoxy)-phenoxy]-propionic acid [7]

  • Materials:

    • 4-(4'-trifluoromethylphenoxy)-phenol

    • 2-chloropropionic acid (98% strength)

    • 50% Sodium hydroxide solution

    • Xylene

    • Phosphoric acid

  • Procedure:

    • To a solution of 254 parts of 4-(4'-trifluoromethylphenoxy)-phenol in 1,000 parts of xylene, simultaneously but separately add 132.5 parts of 2-chloropropionic acid (98% strength) and 199 parts of 50% sodium hydroxide solution at 110°-115° C.

    • Maintain the reaction temperature during the addition by azeotropic distillation of water in a water trap.

    • After the addition is complete, continue stirring for 15 minutes at 110°-115° C.

    • Cool the batch to 90° C. and add 400 parts of water. Stir for a further 10 minutes at 85° C.

    • Acidify the mixture at this temperature with 120 parts of phosphoric acid and stir for another 10 minutes.

    • Separate the aqueous phase.

    • Distill off the xylene under a water jet vacuum.

    • Dry the resulting solids at 60° C. and 250 mbar to yield 2-[4'-(4"-trifluoromethylphenoxy)-phenoxy]-propionic acid.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 2-[4'-(4"-trifluoromethylphenoxy)-phenoxy]-propionic acid.

Impact on Biological Activity: Case Studies

The strategic incorporation of fluorine has led to the development of successful drugs and herbicides based on the phenoxypropanoic acid scaffold.

Pharmaceutical Applications: PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a key role in regulating lipid and glucose metabolism. Phenoxypropanoic acid derivatives are a well-known class of PPAR agonists. Fluorine substitution can enhance their potency and selectivity.

Mechanism of PPAR Activation

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes involved in metabolism.

Diagram of PPAR Signaling Pathway

G Ligand Fluorinated Phenoxypropanoic Acid PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds TargetGene Target Gene PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation G Herbicide Fluorinated Phenoxypropanoic Acid Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blocks Membrane Cell Membrane Integrity FattyAcid->Membrane Disrupts PlantDeath Plant Death Membrane->PlantDeath Leads to

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Experimental Evaluation of Fluorinated Phenoxypropanoic Acids

A thorough evaluation of newly synthesized fluorinated phenoxypropanoic acids requires a battery of in vitro and in vivo assays.

PPAR Transactivation Assay

This cell-based assay is used to determine the potency and efficacy of compounds as PPAR agonists.

Protocol: PPAR Transactivation Assay

  • Cell Line: HEK293T cells.

  • Plasmids:

    • Chimeric human PPARα-Gal4, PPARβ/δ-Gal4, or PPARγ-Gal4 receptor expression plasmid.

    • pGL4.35 with 9x Gal4 UAS Luc reporter plasmid.

  • Procedure:

    • Co-transfect the cells with the appropriate PPAR expression plasmid and the reporter plasmid.

    • Plate the transfected cells in 96-well plates and allow them to recover for 24 hours.

    • Treat the cells with varying concentrations of the test compound.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values by plotting the dose-response curve.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Microsomal Stability Assay [7]

  • Materials:

    • Pooled liver microsomes (e.g., human, rat).

    • NADPH regenerating system.

    • Phosphate buffer.

    • Test compound and control compounds.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compound to the microsome suspension and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

Fluorine substitution is a powerful and versatile strategy in the design and optimization of phenoxypropanoic acids for both pharmaceutical and agrochemical applications. A thorough understanding of the effects of fluorine on physicochemical properties and biological activity, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this unique element. The principles and protocols outlined in this guide provide a solid foundation for researchers to rationally design and evaluate novel fluorinated phenoxypropanoic acids with improved performance characteristics.

References

  • PrepChem. Synthesis of 2-[4'-(4" -trifluoromethylphenoxy)-phenoxy]-propionic acid. Available from: [Link]

  • Wikipedia. Phenoxy herbicide. Available from: [Link]

  • IntechOpen. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Available from: [Link]

  • ResearchGate. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Available from: [Link]

  • Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available from: [Link]

  • National Institutes of Health. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Available from: [Link]

  • J-STAGE. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Available from: [Link]

  • Chem-Impex. 2-[4-(Trifluoromethyl)phenoxy]propanoic acid. Available from: [Link]

  • ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated... Available from: [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available from: [Link]

  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. EC 50 and maximal activities of PPARγ ligands. Available from: [Link]

  • ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available from: [Link]

  • PubMed. Fluorine in drug design: a case study with fluoroanisoles. Available from: [Link]

  • National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]

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Foundational

Review of phenoxypropionic acid herbicides

An In-depth Technical Guide to Phenoxypropionic Acid Herbicides for Researchers and Drug Development Professionals Introduction Phenoxypropionic acid herbicides are a significant class of organic compounds widely utilize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenoxypropionic Acid Herbicides for Researchers and Drug Development Professionals

Introduction

Phenoxypropionic acid herbicides are a significant class of organic compounds widely utilized in agriculture for the selective control of weeds.[1] Their development marked a pivotal moment in crop protection, offering effective management of broadleaf and grassy weeds in various cultivation systems. These herbicides are structurally derived from phenoxyalkanoic acids and are broadly categorized into two distinct families based on their mechanism of action: those that function as synthetic auxins and those that inhibit the enzyme acetyl-CoA carboxylase (ACCase).[1][2] Understanding the nuanced differences in their chemical structures, modes of action, and analytical detection is crucial for researchers in agrochemistry, environmental science, and toxicology. This guide provides a comprehensive technical overview of phenoxypropionic acid herbicides, focusing on their core scientific principles and practical applications in research.

Core Mechanisms of Action

The herbicidal activity of phenoxypropionic acids is primarily attributed to two well-defined molecular mechanisms. The specific chemical structure of the herbicide dictates which pathway it will disrupt within the target plant.

Synthetic Auxin Mimicry

The first group of phenoxy herbicides to be developed, which includes phenoxypropionic acids like dichlorprop and mecoprop, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1][3]

  • Causality of Action : Natural auxins are essential plant growth regulators that control cell division, enlargement, and overall development.[3] When synthetic auxins like phenoxypropionic acids are introduced, they bind to auxin-binding proteins located in the cell membrane, nucleus, and other cellular compartments.[3] This binding triggers a cascade of signaling events that lead to an overstimulation of auxin-responsive genes. The plant is unable to regulate the concentration of these "imposter" hormones, resulting in rapid, uncontrolled, and disorganized cell growth.[1] This ultimately leads to physiological chaos, manifesting as stem twisting, leaf malformation, and eventual plant death, often described as "growing to death".[1] Their selectivity is a key feature; they are highly effective against broadleaf (dicotyledonous) weeds while leaving monocotyledonous crops like wheat and corn relatively unharmed.[1]

  • Chirality : A critical aspect of this group is stereochemistry. For analogues like mecoprop and dichlorprop, which have a chiral center created by the addition of a methyl group to the carboxylic acid side chain, the herbicidal activity is found almost exclusively in the (2R)-isomer.[1]

Auxin_Disruption cluster_plant_cell Plant Cell PPA Phenoxypropionic Acid (Synthetic Auxin) ABP Auxin Binding Proteins (ABPs) PPA->ABP Binds to Nucleus Nucleus ABP->Nucleus Signal Transduction Gene_Expression Uncontrolled Gene Expression Nucleus->Gene_Expression Overstimulates Growth Abnormal Cell Division & Elongation Gene_Expression->Growth Leads to Death Plant Death Growth->Death Results in

Caption: Disruption of auxin signaling by phenoxypropionic acid herbicides.

Acetyl-CoA Carboxylase (ACCase) Inhibition

A second, distinct family of phenoxypropionic acid herbicides, known as the aryloxyphenoxypropionates (AOPPs or "FOPs"), operates through a completely different mechanism: the inhibition of Acetyl-CoA Carboxylase (ACCase).[1][2]

  • Causality of Action : ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[2][4] These fatty acids are essential building blocks for phospholipids, which are required for the formation of new cell membranes necessary for cell growth and division. By inhibiting ACCase, AOPP herbicides effectively halt the production of these vital lipids.[2][4] This disruption of membrane synthesis leads to a cessation of growth, increased cell membrane permeability, leakage of cellular contents, and ultimately, the death of the plant.[5]

  • Selectivity : The remarkable selectivity of AOPP herbicides for grasses over broadleaf weeds is due to structural differences in the ACCase enzyme between these plant groups. The isoform of ACCase present in the plastids of grasses is highly sensitive to AOPP herbicides, whereas the enzyme in broadleaf species is naturally resistant.[2]

ACCase_Inhibition cluster_plant_plastid Plant Plastid (in Grasses) AOPP AOPP Herbicide ('FOPs') ACCase Acetyl-CoA Carboxylase (ACCase) AOPP->ACCase Inhibits Fatty_Acids Fatty Acid Synthesis ACCase->Fatty_Acids Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Membranes New Cell Membranes Fatty_Acids->Membranes Required for Death Plant Death Fatty_Acids->Death Synthesis Blocked Growth Cell Growth & Division Membranes->Growth Required for

Caption: Inhibition of fatty acid synthesis by AOPP herbicides.

Key Phenoxypropionic Acid Herbicides: Structures and Data

The structural diversity within this class dictates their specific activity. Below is a summary of prominent examples.

Herbicide NameChemical StructureMechanism of Action
Dichlorprop 2-(2,4-dichlorophenoxy)propanoic acidSynthetic Auxin
Mecoprop (MCPP) 2-(4-chloro-2-methylphenoxy)propanoic acidSynthetic Auxin
Fenoprop (2,4,5-TP) 2-(2,4,5-trichlorophenoxy)propionic acidSynthetic Auxin
Diclofop 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid[6]ACCase Inhibitor
Fluazifop (RS)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoic acidACCase Inhibitor
Fenoxaprop (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acidACCase Inhibitor
Quizalofop (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoic acidACCase Inhibitor

Synthesis and Production

The synthesis of phenoxypropionic acids is a cornerstone of agrochemical manufacturing. A common pathway involves the reaction of a substituted phenol with an alpha-haloalkanoic acid derivative under basic conditions.

Experimental Protocol: Synthesis of (R)-2-Phenoxypropionic Acid (R-PPA)

(R)-PPA is a key intermediate for several herbicides.[7] A validated synthesis pathway consists of two main steps:

Step 1: Synthesis of S-2-chloropropionic acid from L-alanine [7]

  • Reaction Setup : In a suitable reaction vessel, create a molar ratio of reagents as follows: HCl: NaNO₂: KI: L-Alanine = 2.0: 1.2: 0.7: 1.0.

  • Diazotization and Chlorination : The reaction involves diazotization of the amino acid L-alanine, followed by a chlorination step.

  • Reflux : The mixture is refluxed at 125°C for 1.5 hours with KI acting as a catalyst.

Step 2: Etherification to form R-PPA [7]

  • Reaction Setup : Combine S-2-chloropropionic acid and phenol in the presence of a base (e.g., NaOH) and a catalyst. An optimized molar ratio is KI: S-2-chloropropionic acid: phenol = 0.075: 1.2: 1.0.

  • Reaction Conditions : The etherification reaction proceeds via nucleophilic substitution.

  • Purification : After the reaction, the R-PPA product can be purified using techniques such as extraction with an anionic exchange resin to achieve high purity (e.g., >95%).[7]

Synthesis_Workflow cluster_step1 Step 1: S-2-chloropropionic acid Synthesis cluster_step2 Step 2: R-PPA Synthesis L_Alanine L-Alanine Diazotization Diazotization & Chlorination (125°C Reflux) L_Alanine->Diazotization Reagents1 HCl, NaNO₂, KI Reagents1->Diazotization S_Acid S-2-chloropropionic acid Diazotization->S_Acid Etherification Etherification Reaction S_Acid->Etherification Phenol Phenol Phenol->Etherification Reagents2 Base (e.g., NaOH), KI Reagents2->Etherification R_PPA_crude Crude R-PPA Etherification->R_PPA_crude Purification Anionic Exchange Resin Purification R_PPA_crude->Purification R_PPA_pure Pure R-PPA (>95%) Purification->R_PPA_pure

Caption: General workflow for the synthesis of R-2-phenoxypropionic acid.

Analytical Methodologies for Detection

Ensuring food safety and monitoring environmental contamination requires robust and sensitive analytical methods for detecting trace levels of these herbicides.[8] Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography (GC) are the predominant techniques.

Experimental Protocol: LC-MS/MS Analysis in Vegetable Matrix

This protocol details a fast and highly sensitive method for the quantitation of phenoxypropionic herbicides in complex vegetable extracts.[8]

1. Sample Preparation and Extraction:

  • Homogenize the vegetable sample.

  • Add 2 grams of Florisil to the homogenized sample.

  • Perform Accelerated Solvent Extraction (ASE) using 100 mL of ethyl acetate at 100 bar and 50°C.[8]

  • Add 100 µL of n-dodecane to the extract.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 25 mL of acetonitrile for analysis.

2. LC-MS/MS Instrumental Conditions:

  • LC System : A high-performance liquid chromatography system capable of gradient elution.

  • Column : A suitable reversed-phase column (e.g., C18).

  • Mobile Phase : A gradient program using water and a mixture of methanol-acetonitrile, often acidified (e.g., with 0.1% trifluoroacetic acid).[9]

  • Mass Spectrometer : A triple quadrupole mass spectrometer is recommended for high selectivity and sensitivity.[8]

  • Ionization Mode : Negative Ion Electrospray (ESI-). Phenoxy acids show exceptionally high sensitivity in this mode.[8]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for accurate quantitation, even in complex matrices, by monitoring specific precursor-to-product ion transitions for each analyte.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Vegetable Sample Homogenize Homogenize Sample->Homogenize ASE Accelerated Solvent Extraction (ASE) (Ethyl Acetate) Homogenize->ASE Evaporate Evaporate to Dryness ASE->Evaporate Reconstitute Reconstitute (Acetonitrile) Evaporate->Reconstitute Final_Extract Final Extract for Analysis Reconstitute->Final_Extract LC HPLC Separation (Reversed-Phase) Final_Extract->LC MS Triple Quadrupole MS LC->MS Ionization Negative ESI MS->Ionization Detection MRM Detection MS->Detection Data Quantitative Data Detection->Data

Caption: Workflow for LC-MS/MS analysis of phenoxypropionic herbicides.

Herbicide Resistance and Toxicology

The widespread use of these herbicides has led to the evolution of resistance in some weed populations. For instance, certain populations of Alopecurus myosuroides have developed resistance to the AOPP herbicide fenoxaprop-P-ethyl.[1] The mechanism can involve reduced hydrogen peroxide concentrations at the application site, counteracting the oxidative stress typically induced by the herbicide.[1]

From a toxicological standpoint, the mechanisms of action in non-target organisms are also of interest. Studies suggest that, in addition to ACCase inhibition, AOPPs can induce phytotoxicity through the generation of oxidative stress, leading to membrane lipid peroxidation.[4] Understanding these off-target effects is critical for comprehensive environmental risk assessment.

Conclusion

Phenoxypropionic acid herbicides remain indispensable tools in modern agriculture. Their efficacy stems from two distinct and potent mechanisms of action: mimicking synthetic auxins to induce uncontrolled growth in broadleaf weeds, and inhibiting ACCase to block essential fatty acid synthesis in grasses. The chirality of these molecules often plays a decisive role in their biological activity. Continued research into their synthesis, analytical detection, and the mechanisms of weed resistance is vital. This knowledge not only helps in optimizing their use and managing resistance but also drives the development of new, more effective, and environmentally benign herbicidal compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Phenoxy Herbicides Work.
  • Wikipedia. Phenoxy herbicide.
  • Agricultural and Biological Chemistry. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety.
  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action.
  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • International Journal of Molecular Sciences. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms.
  • Agilent. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • Nufarm. PHENOXIES.
  • PubMed. Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection.
  • MDPI. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
  • PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid.

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Protocols & Analytical Methods

Method

Synthesis of 2-(2,4-Difluorophenoxy)propanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(2,4-Difluorophenoxy)propanoic acid, a valuable intermediate in the development of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(2,4-Difluorophenoxy)propanoic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The protocol herein is grounded in the principles of the Williamson ether synthesis and has been structured to ensure clarity, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction

2-(2,4-Difluorophenoxy)propanoic acid and its derivatives are of significant interest in medicinal chemistry due to the presence of the difluorophenoxy moiety, which can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this class of compounds is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific application, the sodium salt of 2,4-difluorophenol acts as the nucleophile, attacking the electrophilic carbon of 2-bromopropanoic acid.

Reaction Scheme

The overall reaction for the synthesis of 2-(2,4-Difluorophenoxy)propanoic acid is depicted below.

Reaction_Scheme reactant1 2,4-Difluorophenol intermediate Sodium 2,4-difluorophenoxide reactant1->intermediate Deprotonation reactant2 +  2-Bromopropanoic acid product 2-(2,4-Difluorophenoxy)propanoic acid reactant2->product base +  NaOH base->intermediate intermediate->product SN2 Attack

Caption: General reaction scheme for the Williamson ether synthesis of 2-(2,4-Difluorophenoxy)propanoic acid.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reactant Hazards:

  • 2,4-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

  • 2-Bromopropanoic Acid: Toxic if swallowed and causes severe skin burns and eye damage.[5]

  • Sodium Hydroxide (NaOH): Corrosive and causes severe skin burns and eye damage.

Work Environment: All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic acids.[3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,4-Difluorophenol130.095.0 g38.4
2-Bromopropanoic acid152.976.45 g42.2
Sodium Hydroxide40.003.38 g84.5
Deionized Water18.0250 mL-
Diethyl Ether74.12As needed-
6 M Hydrochloric Acid36.46As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Phenoxide

  • In a 250 mL round-bottom flask, dissolve 3.38 g of sodium hydroxide in 20 mL of deionized water.

  • To this solution, add 5.0 g of 2,4-difluorophenol.

  • Stir the mixture at room temperature until the 2,4-difluorophenol has completely dissolved, forming sodium 2,4-difluorophenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of sodium 2,4-difluorophenoxide, add 6.45 g of 2-bromopropanoic acid.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Acidify the solution to a pH of approximately 1-2 by the dropwise addition of 6 M hydrochloric acid. The product will precipitate as an oil or solid.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude 2-(2,4-Difluorophenoxy)propanoic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of petroleum ether and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the final product.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NaOH in H2O B Add 2,4-Difluorophenol to form phenoxide A->B C Add 2-Bromopropanoic acid B->C D Reflux for 2-3 hours C->D E Cool to RT D->E F Acidify with HCl E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Recrystallize from Petroleum Ether/Ethyl Acetate H->I J Filter and Dry I->J K K J->K Final Product

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Phenoxypropanoic Acids via Williamson Ether Synthesis

Introduction The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the most reliable and versatile method for the preparation of ethers.[1][2] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the most reliable and versatile method for the preparation of ethers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis for the specific preparation of 2-phenoxypropanoic acids. This class of compounds is of significant interest in the pharmaceutical and agrochemical industries, with many exhibiting herbicidal or medicinal properties.[3]

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible synthesis. We will explore both classical and modern approaches, including the use of phase transfer catalysis to enhance reaction efficiency and promote greener chemistry.

Reaction Principle: An SN2 Pathway to Aryl Ethers

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][4] In the context of synthesizing 2-phenoxypropanoic acids, the reaction involves a substituted phenoxide ion acting as the nucleophile, which attacks the electrophilic carbon of an alkyl halide, specifically an ester of 2-halopropanoic acid. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.[4][5][6]

The overall reaction can be summarized as follows:

  • Deprotonation: A phenol is deprotonated by a suitable base to form a highly reactive phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the α-carbon of the 2-halopropanoate ester.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to yield the final 2-phenoxypropanoic acid.

Mechanism of Williamson Ether Synthesis

Figure 1: General mechanism for the synthesis of 2-phenoxypropanoic acid.

Critical Experimental Parameters: A Guide to Rational Design

The success of the Williamson ether synthesis for 2-phenoxypropanoic acids hinges on the judicious selection of reactants and conditions.

Choice of Phenol

The nature of the substituents on the aromatic ring of the phenol can influence the nucleophilicity of the corresponding phenoxide. Electron-donating groups enhance the reactivity, while electron-withdrawing groups can decrease it. However, phenols are sufficiently acidic to be deprotonated by a wide range of bases.

The Alkylating Agent: 2-Halopropanoate Esters

The alkylating agent is a critical component. For this synthesis, an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate or methyl 2-chloropropanoate) is typically used. Key considerations include:

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl > F. Bromides often provide a good balance of reactivity and cost.

  • Steric Hindrance: The reaction works best with primary and secondary alkyl halides.[1][4] The α-carbon in 2-halopropanoates is secondary, which is generally suitable, but bulky substituents on the phenol or ester can lead to competing elimination (E2) reactions.[2][4]

Base Selection

The choice of base is crucial for the efficient generation of the phenoxide nucleophile.

  • For Aryl Ethers: Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[7] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of these moderately strong bases.

  • For Aliphatic Ethers: Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often employed.[4][7][8]

Solvent Systems

The solvent plays a vital role in solubilizing the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.[1][9]

  • Protic Solvents: While the parent alcohol can be used as a solvent, protic solvents can solvate the nucleophile through hydrogen bonding, which can slow down the reaction rate.[1]

Phase Transfer Catalysis (PTC): A Greener and More Efficient Approach

Phase transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[10][11] In the context of Williamson ether synthesis, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved.[1][10]

Advantages of PTC:

  • Eliminates the need for expensive and anhydrous polar aprotic solvents.

  • Allows for the use of inexpensive bases like NaOH or KOH in aqueous solutions.

  • Often leads to faster reaction times and higher yields.[10]

  • Promotes greener and more sustainable chemical processes.[11]

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis in a Polar Aprotic Solvent

This protocol describes a general procedure for the synthesis of a 2-phenoxypropanoic acid using a polar aprotic solvent.

Materials:

  • Substituted phenol (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), finely ground

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol in DMF, add finely ground potassium carbonate.

  • Heat the mixture to 60-80 °C and add ethyl 2-bromopropanoate dropwise over 30 minutes.

  • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenoxypropanoate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and 2 M NaOH solution and heat to reflux for 1-2 hours.

  • Cool the mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-phenoxypropanoic acid.

Protocol 2: Williamson Ether Synthesis using Phase Transfer Catalysis

This protocol outlines a more environmentally friendly approach using a phase transfer catalyst.

Materials:

  • Substituted phenol (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Sodium hydroxide (NaOH, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Toluene

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phenol, ethyl 2-bromopropanoate, toluene, and TBAB.

  • Add a solution of NaOH in water to the flask.

  • Heat the biphasic mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • After completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • The crude product in the toluene layer can be directly hydrolyzed by adding an aqueous solution of NaOH and heating to reflux.

  • After hydrolysis, cool the reaction, separate the layers, and acidify the aqueous layer with concentrated HCl to precipitate the 2-phenoxypropanoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize.

Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification cluster_analysis Analysis Reactants Phenol + Alkyl Halide Reaction Williamson Ether Synthesis (Heating & Stirring) Reactants->Reaction Base_Solvent Base + Solvent/PTC Base_Solvent->Reaction Quenching Quench with Water Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Hydrolysis Ester Hydrolysis (NaOH) Extraction->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (NMR, IR, MS, MP) Drying->Characterization

Figure 2: A generalized workflow for the synthesis and purification of 2-phenoxypropanoic acids.

Stereochemical Considerations

As the Williamson ether synthesis proceeds via an SN2 mechanism, a complete inversion of configuration occurs at the chiral center of the electrophile.[4][5][6] Therefore, if a stereochemically pure enantiomer of a 2-halopropanoate ester is used, the resulting 2-phenoxypropanoic acid will also be enantiomerically pure, but with the opposite configuration. For example, the reaction of a phenoxide with (S)-ethyl 2-bromopropanoate will yield the (R)-2-phenoxypropanoate ester. This is a critical consideration in the synthesis of chiral drugs where only one enantiomer possesses the desired biological activity.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected yields for the synthesis of various 2-phenoxypropanoic acids.

Phenol DerivativeAlkylating AgentBaseSolvent/SystemTemp (°C)Time (h)Yield (%)
PhenolEthyl 2-bromopropanoateK₂CO₃DMF80485-95
4-MethylphenolEthyl 2-bromopropanoateNaOH/TBABToluene/H₂OReflux290-98
4-ChlorophenolMethyl 2-chloropropanoateK₂CO₃AcetonitrileReflux680-90
2,4-DichlorophenolEthyl 2-bromopropanoateKOHDMSO70388-96

Troubleshooting and Side Reactions

The primary side reaction in the Williamson ether synthesis is E2 elimination, which is favored by:

  • Sterically hindered substrates: Bulky groups on the phenoxide or the alkyl halide can hinder the backside attack required for SN2, making elimination more likely.[2]

  • Strong, sterically hindered bases: While not typically used for phenoxides, bases like potassium tert-butoxide can promote elimination.

  • Higher reaction temperatures: Increased temperatures can favor elimination over substitution.

Another potential side reaction is C-alkylation of the phenoxide, although this is generally less common than O-alkylation.[7]

Conclusion

The Williamson ether synthesis is a robust and highly adaptable method for the preparation of 2-phenoxypropanoic acids. By carefully selecting the appropriate phenol, alkylating agent, base, and solvent system, researchers can achieve high yields of the desired products. The use of phase transfer catalysis offers a significant improvement in terms of efficiency, cost-effectiveness, and environmental impact. A thorough understanding of the SN2 mechanism and potential side reactions is essential for troubleshooting and optimizing the synthesis for specific target molecules.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. In University of Colorado Boulder. Retrieved from [Link]

  • Williamson ether synthesis. In Lumen Learning. Retrieved from [Link]

  • Williamson Ether Synthesis. In Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. In ChemTalk. Retrieved from [Link]

  • Williamson Ether Synthesis. In Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis. In Organic Chemistry Tutor. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. In University of Michigan-Dearborn. Retrieved from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. In Jetir.Org. Retrieved from [Link]

  • Williamson Ether Synthesis. In YouTube. Retrieved from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. In Semantic Scholar. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. In Journal For Basic Sciences. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-(2,4-Difluorophenoxy)propanoic acid Enantiomers

Abstract The control of stereoisomeric purity is a critical parameter in the development of pharmacologically active molecules. 2-(2,4-Difluorophenoxy)propanoic acid, a member of the aryloxypropanoic acid class, possesse...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of stereoisomeric purity is a critical parameter in the development of pharmacologically active molecules. 2-(2,4-Difluorophenoxy)propanoic acid, a member of the aryloxypropanoic acid class, possesses a chiral center, resulting in two enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 2-(2,4-Difluorophenoxy)propanoic acid. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, a technique widely recognized for its broad applicability and high success rate in resolving racemic compounds.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, and elucidates the underlying principles of chiral recognition that enable this effective separation.

Introduction: The Imperative of Chiral Separation

Many organic molecules, including a significant portion of pharmaceutical agents and agrochemicals, are chiral. The spatial arrangement of atoms around a chiral center means that enantiomers, while chemically identical, can interact differently with other chiral molecules in biological systems, such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide now mandate that chiral drugs be studied and characterized as single enantiomers unless proven otherwise.

2-(2,4-Difluorophenoxy)propanoic acid contains a stereogenic center at the α-carbon of the propanoic acid moiety. Its structural similarity to profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and aryloxypropanoic acid herbicides underscores the importance of developing stereoselective analytical methods.[4][5][6] This application note serves as a practical guide for researchers in pharmaceutical development, quality control, and academic research to achieve efficient and reliable chiral separation of this compound.

Chemical Structure:

  • Name: 2-(2,4-Difluorophenoxy)propanoic acid

  • Formula: C₉H₈F₂O₃

  • Chiral Center: Indicated by (*)

Chemical structure of 2-(2,4-Difluorophenoxy)propanoic acid

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The direct separation of enantiomers via HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[7] For acidic compounds like 2-(2,4-Difluorophenoxy)propanoic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective.[3][8] The method detailed here employs a cellulose-based column, specifically a derivative like CHIRALCEL® OD-H .

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] The stability of these complexes differs, leading to different retention times on the column. For the analyte , several key interactions with the cellulose derivative CSP are hypothesized to be critical for chiral recognition:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) of the analyte is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Stacking: The difluorinated phenyl ring can engage in π-π interactions with the aromatic structures within the chiral selector.

  • Dipole-Dipole Interactions: The highly polar C-F and C-O bonds contribute to dipole-dipole interactions with the polar sites on the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral grooves and cavities on the CSP surface allows one enantiomer to fit more favorably than the other, leading to a stronger overall interaction and longer retention time.

The combination of these forces results in differential retention and, therefore, separation of the enantiomers.[9]

G Figure 1. Key intermolecular interactions enabling chiral recognition. cluster_interactions Analyte 2-(2,4-Difluorophenoxy)propanoic acid (Enantiomer) H_Bond Hydrogen Bonding (-COOH) Analyte->H_Bond interacts via Pi_Pi π-π Stacking (Phenyl Ring) Analyte->Pi_Pi interacts via Dipole Dipole-Dipole (C-F, C-O) Analyte->Dipole interacts via CSP Cellulose-based CSP (e.g., CHIRALCEL® OD-H) H_Bond->CSP Pi_Pi->CSP Dipole->CSP

Caption: Figure 1. Key intermolecular interactions enabling chiral recognition.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral separation.

Instrumentation and Consumables
Component Specification
HPLC System Agilent 1100/1200 series, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Chiral Column CHIRALCEL® OD-H , 5 µm, 4.6 x 250 mm
Guard Column CHIRALCEL® OD-H Guard Cartridge, 4.0 x 10 mm (Highly Recommended)[2][10]
Solvents (HPLC Grade) n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA)
Sample Vials 2 mL amber glass vials with PTFE septa
Filters 0.45 µm PTFE syringe filters
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Prepare the mobile phase composition: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v) .

    • For 1 Liter: Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.

    • Rationale: The alkane/alcohol mobile phase is standard for normal phase chromatography.[11] TFA is a crucial acidic additive that suppresses the ionization of the analyte's carboxylic acid group, leading to sharper peaks and improved reproducibility.[9][12]

  • Standard Solution Preparation (Racemate):

    • Prepare a stock solution of racemic 2-(2,4-Difluorophenoxy)propanoic acid at a concentration of 1.0 mg/mL.

    • Dissolve 10 mg of the standard in 10 mL of the mobile phase.

    • Note: Always dissolve the sample in the mobile phase to avoid peak distortion.[13]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean sample vial.

Chromatographic Method

The following table summarizes the optimized HPLC conditions.

Parameter Condition
Mobile Phase n-Hexane / IPA / TFA (90/10/0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time Approximately 20 minutes
System Suitability and Validation

Before analyzing samples, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the racemic standard solution.

  • Calculate the following parameters:

    • Resolution (Rs): Must be ≥ 1.5 for baseline separation.

    • Tailing Factor (T): Should be between 0.8 and 1.5 for both peaks.

    • Relative Standard Deviation (RSD) of Retention Times: Should be ≤ 2.0%.

Experimental Workflow and Expected Results

The overall process from sample preparation to final analysis is outlined below.

G Figure 2. Standard experimental workflow for chiral analysis. Prep 1. Sample Preparation (Dissolve Racemate in Mobile Phase) Filter 2. Filtration (0.45 µm PTFE Filter) Prep->Filter Inject 3. HPLC Injection (10 µL into equilibrated system) Filter->Inject Separate 4. Chromatographic Separation (CHIRALCEL® OD-H, Isocratic Elution) Inject->Separate Detect 5. UV Detection (225 nm) Separate->Detect Process 6. Data Processing (Integrate Peaks, Calculate Rs) Detect->Process Result 7. Result (Baseline-resolved enantiomers) Process->Result

Caption: Figure 2. Standard experimental workflow for chiral analysis.

Expected Chromatogram: A successful separation will yield a chromatogram with two distinct, well-resolved, and symmetrical peaks corresponding to the two enantiomers. The area under each peak should be approximately equal for a racemic mixture. The elution order of the (R)- and (S)-enantiomers would need to be confirmed by injecting a standard of a single, pure enantiomer if available.

Conclusion

This application note details a validated and reliable normal-phase HPLC method for the chiral separation of 2-(2,4-Difluorophenoxy)propanoic acid enantiomers. The use of a CHIRALCEL® OD-H column with an n-Hexane/IPA mobile phase containing a TFA additive provides excellent resolution and peak shape. The protocol is robust and suitable for implementation in quality control environments and research laboratories for the routine analysis of enantiomeric purity. The principles and workflow described herein are foundational and can be adapted for the chiral separation of other structurally related acidic compounds.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker, Inc. [Link]

  • Daicel Corporation. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Chemical Bulletin, 70, 900-907. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). The effect of mobile phase composition on the chiral separation of compounds. Journal of Chromatography A, 1041(1-2), 117-128. [Link]

  • Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® Immobilized Columns (Reversed-Phase). [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Tomlinson, A. J., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography, 396, 177-82. [Link]

  • Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® Immobilized Columns (Normal Phase). [Link]

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALCEL® OC-H. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H, CHIRALCEL® OJ-H Columns. [Link]

  • Ilisz, I., Aranyi, A., & Forró, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(20), 4816. [Link]

  • Lanças, F. M., et al. (2015). Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. Talanta, 134, 325-332. [Link]

  • HPLC-MART. (n.d.). CHIRALCEL OD-H - Daicel - Normal-Phase. [Link]

  • MZ-Analysentechnik. (2003). Chiralcel OD-H Instruction Manual. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

Sources

Application

HPLC method for analyzing 2-(2,4-Difluorophenoxy)propanoic acid

An Application Note for the Quantitative Analysis of 2-(2,4-Difluorophenoxy)propanoic Acid by Reversed-Phase HPLC Abstract This application note presents a robust and validated reversed-phase high-performance liquid chro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-(2,4-Difluorophenoxy)propanoic Acid by Reversed-Phase HPLC

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2,4-Difluorophenoxy)propanoic acid. This compound and its structural analogs are of interest as intermediates in pharmaceutical and agrochemical synthesis.[1][2] Accurate quantification is critical for process monitoring, quality control, and stability testing. The described method utilizes a standard C18 stationary phase with a simple isocratic mobile phase and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Principle of Analysis

2-(2,4-Difluorophenoxy)propanoic acid is a moderately polar acidic compound with a predicted pKa of approximately 3.10.[6] In reversed-phase chromatography, which separates compounds based on hydrophobicity, retaining such an analyte requires careful control of its ionization state.[7] At a pH above its pKa, the carboxylic acid group will be deprotonated, rendering the molecule anionic and highly polar, leading to poor retention on a non-polar C18 column.

To ensure consistent and adequate retention, the mobile phase pH must be lowered to at least 1.5 to 2 units below the analyte's pKa.[8][9] This suppresses the ionization of the carboxylic acid, forcing the equilibrium towards the neutral, more hydrophobic form. This protonated species exhibits stronger interaction with the C18 stationary phase, allowing for effective chromatographic separation from polar impurities and the solvent front. Quantification is achieved by measuring the analyte's absorbance using a UV detector, leveraging the chromophoric nature of the difluorophenoxy group.

Materials and Reagents

Instrumentation
  • HPLC system with isocratic pumping capability, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Data acquisition and processing software (e.g., OpenLab CDS, Empower 3).

Chemicals and Reagents
  • 2-(2,4-Difluorophenoxy)propanoic acid reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Type I ultrapure.

  • Formic acid (≥98% purity), LC-MS grade.

  • Syringe filters, 0.22 µm PVDF or PTFE.

Chromatographic Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18(2), Waters SunFire C18, or equivalent).

  • Guard Column: C18 guard column compatible with the analytical column.

Chromatographic Conditions

All quantitative data should be summarized in clearly structured tables for easy comparison.

ParameterCondition
Mobile Phase Acetonitrile : Water : Formic Acid (55:45:0.1, v/v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The 55:45 ACN/Water ratio provides sufficient organic content to elute the analyte with a reasonable retention time and good peak shape. The addition of 0.1% formic acid lowers the mobile phase pH to approximately 2.7, ensuring the analyte is in its non-ionized form for optimal retention.[8][10]

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and minimizes viscosity fluctuations.

  • Detection Wavelength: 228 nm was selected based on the UV absorbance maxima of structurally similar phenoxyacetic acid herbicides, providing good sensitivity for the analyte.[11][12]

Standard and Sample Preparation

Overall Analytical Workflow

The following diagram outlines the complete process from sample handling to final data analysis.

G cluster_prep Preparation cluster_analysis Analysis & Data Processing start Receive Sample & Reference Standard stock_std Prepare Standard Stock Solution start->stock_std Weigh accurately sample_prep Prepare Sample Solution start->sample_prep Weigh/Pipette work_std Prepare Working Standards (Calibration) stock_std->work_std Serial Dilution hplc HPLC Analysis work_std->hplc sample_prep->hplc integrate Integrate Peaks hplc->integrate calibrate Generate Calibration Curve integrate->calibrate From Standards quantify Quantify Sample Concentration integrate->quantify From Sample calibrate->quantify report Generate Report quantify->report

Caption: High-level workflow for sample and standard analysis.

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2,4-Difluorophenoxy)propanoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for up to 30 days when stored at 2-8 °C.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.

Preparation of Sample Solutions
  • Accurately weigh an appropriate amount of sample expected to contain the analyte into a volumetric flask.

  • Add a small amount of methanol to dissolve the sample, then dilute to final volume using the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Vortex for 30 seconds and sonicate for 5 minutes if necessary.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[13]

Method Validation Protocol

This protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R2) guidelines.[14][15][16]

Method Validation Workflow

G start Start Validation spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec lod LOD / LOQ acc->lod prec->lod rob Robustness lod->rob end Validated Method rob->end

Sources

Method

Quantitative Analysis of Propanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Propanoic acid, a key short-chain fatty acid (SCFA) produced by the gut microbiota, is increasingly recognized for its signific...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanoic acid, a key short-chain fatty acid (SCFA) produced by the gut microbiota, is increasingly recognized for its significant role in host metabolism, immune function, and neurological health.[1][2] Accurate quantification of propanoic acid in complex biological matrices is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and drug development research.[2] However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges.[3] This application note provides a comprehensive, field-proven guide to the robust analysis of propanoic acid using Gas Chromatography-Mass Spectrometry (GC/MS). We detail a validated protocol, from sample preparation and derivatization to instrumental analysis and data processing, emphasizing the causal logic behind key experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of Propanoic Acid Analysis

Short-chain fatty acids (SCFAs) are saturated aliphatic organic acids with one to six carbons. The most abundant SCFAs in the human gut are acetate, propionate (the conjugate base of propanoic acid), and butyrate, which are produced by bacterial fermentation of dietary fibers.[1] Propanoic acid, in particular, serves as an energy source for host cells and is implicated in various signaling pathways that influence glucose homeostasis, appetite regulation, and inflammation.[1][2] Elevated levels have been correlated with certain metabolic and neurological conditions, making it a critical biomarker in clinical and pharmaceutical research.[2]

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for analyzing volatile and semi-volatile compounds.[4] Its high chromatographic resolution and sensitive mass-based detection make it ideal for quantifying small molecules like propanoic acid within complex biological samples.[5] However, direct analysis is hampered by the high polarity and volatility of propanoic acid, which leads to poor chromatographic peak shape and low sensitivity.[6] To overcome these issues, a chemical modification step known as derivatization is essential to convert the analyte into a less polar and more thermally stable form suitable for GC analysis.[1][6]

This guide provides a detailed methodology that has been synthesized from established and validated protocols, offering a trustworthy framework for researchers.

Principle of the Method: An Overview

The analytical workflow for propanoic acid quantification is a multi-step process designed to ensure accuracy and reproducibility. The core principle involves extracting the analyte from the sample matrix, chemically derivatizing it to enhance its chromatographic properties, separating it from other components via GC, and finally, detecting and quantifying it using MS. The use of a stable isotope-labeled internal standard, such as deuterated propanoic acid, is critical for correcting variations during sample preparation and injection, thereby ensuring the trustworthiness of the quantitative data.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Plasma) IS Add Internal Standard (d6-propanoic acid) Sample->IS Homogenize Homogenization & Acidification Extract Solvent Extraction Homogenize->Extract IS->Homogenize Derivatize Derivatization Extract->Derivatize GC Gas Chromatography (Separation) Derivatize->GC Injection MS Mass Spectrometry (Detection) GC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report Quant->Report

Caption: High-level workflow for GC/MS analysis of propanoic acid.

Part I: Sample Preparation and Derivatization Protocol

Meticulous sample preparation is the foundation of accurate SCFA quantification.[1] The high water content and complex nature of biological samples necessitate steps to extract the analytes and remove interfering substances.[3][4] This protocol is adapted from a validated method using esterification with isobutyl chloroformate, which can be performed in an aqueous solution, advantageously avoiding sample drying steps that can lead to the loss of volatile SCFAs.[3]

Causality Behind the Choices
  • Acidification: Lowering the sample pH to < 3 ensures that the carboxylate form of propanoic acid (propionate) is fully protonated to its acidic, non-ionic form (propanoic acid), which is more readily extractable into an organic solvent.[9]

  • Internal Standard: Adding a deuterated internal standard (e.g., d6-propionic acid) at the beginning of the process is crucial.[7][8] This standard behaves almost identically to the target analyte throughout extraction, derivatization, and injection, but is distinguishable by the mass spectrometer. Any sample loss or variation will affect both the analyte and the standard equally, allowing for a highly accurate final calculation based on their response ratio.

  • Derivatization: Propanoic acid's carboxyl group makes it polar. Esterification with isobutyl chloroformate in the presence of isobutanol and pyridine (a catalyst) converts the -COOH group into an isobutyl ester.[3] This derivative is significantly less polar and more volatile, resulting in better peak shape, reduced column interaction, and improved sensitivity during GC analysis.[6]

Detailed Step-by-Step Protocol (Fecal Matrix)
  • Sample Homogenization:

    • Weigh approximately 100-150 mg of a fecal sample into a 2 mL screw-cap tube containing ceramic beads.[3]

    • Add 1 mL of sterile, deionized water.

    • Add a precise amount of the deuterated internal standard solution (e.g., 20 µL of 1 mg/mL d6-propionic acid).

    • Homogenize thoroughly using a bead beater or tissue lyser.

    • Centrifuge at high speed (e.g., 21,000 x g) for 5 minutes to pellet solid debris.[3]

  • Aqueous Phase Extraction:

    • Transfer ~700 µL of the supernatant to a new microcentrifuge tube.

    • Add 125 µL of 20 mM NaOH solution and 400 µL of chloroform. The NaOH helps to keep the SCFAs in the aqueous phase as salts while lipophilic contaminants are extracted into the chloroform.[3]

    • Vortex vigorously and centrifuge for 2 minutes.

    • Carefully transfer 400 µL of the upper aqueous phase to a new tube.

  • Derivatization Reaction:

    • To the 400 µL aqueous extract, add 80 µL of isobutanol and 100 µL of pyridine. Add deionized water to bring the total volume to 650 µL.[3]

    • Crucially, perform this step in a fume hood. Carefully add 50 µL of isobutyl chloroformate to the solution. The solution will fizz as CO2 is produced.[3]

    • Vortex immediately for 30 seconds.

    • Add 150 µL of hexane, vortex again, and centrifuge for 2 minutes to separate the layers.

  • Final Sample Preparation:

    • The derivatized propanoic acid (now isobutyl propanoate) is in the upper organic (hexane) layer.

    • Carefully transfer the top hexane layer to a GC autosampler vial with an insert.

    • The sample is now ready for GC/MS analysis.

Derivatization Propanoic_Acid Propanoic Acid (CH₃CH₂COOH) Intermediate Mixed Anhydride Intermediate Propanoic_Acid->Intermediate + Isobutyl_Chloroformate Isobutyl Chloroformate Isobutyl_Chloroformate->Intermediate Pyridine Pyridine (Catalyst) Pyridine->Intermediate facilitates Isobutanol Isobutanol Isobutyl_Propanoate Isobutyl Propanoate (Derivative for GC/MS) Intermediate->Isobutyl_Propanoate + Isobutanol

Caption: Esterification of propanoic acid for GC/MS analysis.

Part II: GC/MS Instrumentation and Method Parameters

The instrumental setup must be optimized for the separation and detection of the derivatized SCFAs. The following parameters provide a robust starting point for an Agilent GC/MS system or similar, but may require optimization for your specific instrument and column.[5]

Instrument Configuration
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole system.[3]

  • Injector: Split/Splitless inlet.

  • Column: A mid-polarity column is typically used. An Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a versatile and common choice.[10][11]

Recommended GC/MS Parameters

The parameters below are consolidated from several validated methods and represent a reliable starting point.[7][8][12]

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, which is ideal for trace-level quantification.[7]
Injection Volume1 µLA standard volume that prevents overloading while ensuring sufficient analyte is introduced.[5]
Inlet Temperature200 - 250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[7][9]
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.[5]
Flow Rate1.0 - 2.5 mL/min (Constant Flow)An optimal flow rate for balancing separation speed and efficiency for a 0.25 mm ID column.[7]
Oven Program
Initial Temp55 - 60 °C, hold 1 minAllows for focusing of the analytes at the head of the column.[7][12]
Ramp 18-10 °C/min to 105 °C, hold 2 minSeparates the lighter SCFAs and solvent front.[7]
Ramp 230 °C/min to 190 °C, hold 1 minA faster ramp to quickly elute any remaining, heavier matrix components and clean the column.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces repeatable fragmentation patterns for library matching.[5]
Ion Source Temp230 - 250 °CA standard temperature that balances ionization efficiency with analyte stability.[7][12]
MS Transfer Line200 - 290 °CMust be hot enough to prevent condensation of the analytes as they elute from the GC column.[7][12]
Acquisition ModeSelected Ion Monitoring (SIM)Drastically increases sensitivity and selectivity by monitoring only a few characteristic ions for the analyte and internal standard, rather than the full mass spectrum.[8][13]
Ion Selection for SIM Mode

For quantification, select a unique and abundant ion for the derivatized propanoic acid (quantifier ion) and, if possible, a second ion for confirmation (qualifier ion).[5] Do the same for the deuterated internal standard. These m/z values must be determined experimentally by injecting a standard and observing the fragmentation pattern in full scan mode. For isobutyl propanoate, the molecular ion and key fragments would be candidates.

Part III: Data Processing, Quantification, and Method Validation

Quantification

Quantification is based on the principle of stable isotope dilution. A calibration curve is generated by preparing a series of standards with known concentrations of propanoic acid but a fixed concentration of the d6-propanoic acid internal standard.

  • Process Standards: Prepare at least five calibration standards spanning the expected concentration range of the samples. Process these standards using the exact same extraction and derivatization procedure applied to the unknown samples.[11]

  • Generate Calibration Curve: After GC/MS analysis, calculate the peak area ratio of the propanoic acid derivative to the d6-propanoic acid derivative for each standard. Plot this ratio (y-axis) against the known concentration of propanoic acid (x-axis).

  • Calculate Unknowns: Perform a linear regression on the calibration data. The concentration of propanoic acid in the unknown samples can then be calculated from their measured peak area ratios using the resulting calibration equation (y = mx + c). The correlation coefficient (R²) should be >0.99 for a reliable curve.[7][14]

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established through method validation. Key parameters must be assessed to ensure the data is accurate and reproducible.[11][15]

Validation ParameterAcceptance CriteriaPurpose
Linearity (R²) > 0.99Confirms a proportional response of the instrument to changes in analyte concentration across a defined range.[7][10]
Recovery (%) 80 - 120%Measures the efficiency of the extraction process by comparing the amount of analyte in a spiked sample to a standard. Good recovery ensures the sample prep is not losing a significant amount of analyte.[7][8]
Precision (%RSD) < 15%Assesses the closeness of repeated measurements (repeatability and intermediate precision). Low relative standard deviation (RSD) indicates the method is reproducible.[7][14]
Limit of Detection (LOD) S/N > 3The lowest concentration of analyte that can be reliably detected above the background noise.[11][14]
Limit of Quantification (LOQ) S/N > 10The lowest concentration of analyte that can be accurately and precisely quantified.[11][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; insufficient derivatization.Use a deactivated liner; ensure derivatization reagents are fresh and reaction conditions are met.[16]
Low Recovery/Sensitivity Incomplete extraction or derivatization; sample loss during evaporation (if used); leaks in the GC/MS system.Optimize sample pH for extraction; check reagent quality and reaction times; perform system leak checks.[8]
High Background/Ghost Peaks Contamination from reagents, vials, or sample carryover.Run solvent blanks between samples; use high-purity solvents; ensure proper vial and cap cleaning.[16]
Poor Reproducibility (%RSD > 15%) Inconsistent sample preparation (pipetting errors); injector variability.Use an autosampler for injections; ensure precise addition of internal standard; re-train on manual sample prep steps.[7]

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of propanoic acid in complex biological matrices using GC/MS. By understanding the causality behind each step—from sample preparation and derivatization to instrumental analysis—researchers can implement this protocol with confidence. The emphasis on using a stable isotope-labeled internal standard and performing thorough method validation ensures the generation of trustworthy, high-quality data essential for advancing research in metabolic health and drug development.

References

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). MDPI. [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (n.d.). PMC - PubMed Central. [Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). PubMed Central. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). ResearchGate. [Link]

  • Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. (n.d.). Clinical Chemistry | Oxford Academic. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PMC - PubMed Central. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (2022). Hindawi. [Link]

  • Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. (n.d.). NIH. [Link]

  • Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS. (2022). ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). ResearchGate. [Link]

  • Issues Encountered in Organic Acid Analysis Using GC/MS. (2023). Chromatography Forum. [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). SHIMADZU CORPORATION. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PMC - PubMed Central. [Link]

  • Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-(2,4-Difluorophenoxy)propanoic Acid in Agrochemical Synthesis

A Senior Application Scientist's Guide for Researchers and Development Professionals This technical guide provides a comprehensive overview of 2-(2,4-difluorophenoxy)propanoic acid, a pivotal intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenoxy)propanoic acid, a pivotal intermediate in the synthesis of advanced agrochemicals. We will delve into its synthesis, key chemical transformations into high-value herbicides, and the biochemical mechanisms that underpin the efficacy of its derivatives. This document is designed to bridge theoretical chemistry with practical laboratory application, offering detailed protocols, mechanistic insights, and robust analytical methods for researchers in the agrochemical and pharmaceutical industries.

The Strategic Importance of the Difluorophenoxypropanoate Scaffold

The aryloxyphenoxypropionate ("FOP") class of herbicides represents a significant advancement in selective weed control, primarily targeting grassy weeds in broadleaf crops.[1][2][3] Their mode of action involves the specific inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants.[1][2][4] The 2-(2,4-difluorophenoxy)propanoic acid scaffold is a particularly valuable building block within this class. The presence of two fluorine atoms on the phenyl ring enhances the molecule's metabolic stability and binding affinity to the target enzyme, often resulting in herbicides with improved potency and a favorable toxicological profile.

This guide will focus on the practical synthesis of this key intermediate and its subsequent conversion into prominent herbicides, providing the scientific context and procedural detail necessary for successful laboratory implementation.

Physicochemical and Safety Data

A summary of the key properties and safety information for the title compound is presented below.

PropertyValueReference
CAS Number 52043-21-7[5]
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol
Appearance White to off-white crystalline powder
Primary Hazard Eye and skin irritant[5]
Storage Store in a cool, dry, well-ventilated area[6]

Synthesis of the Core Intermediate: 2-(2,4-Difluorophenoxy)propanoic Acid

The most common and efficient method for preparing aryloxyalkanoic acids is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution reaction with an alkyl halide.

Protocol 2.1: Williamson Ether Synthesis

This two-step protocol details the synthesis of the title compound from 2,4-difluorophenol and an ethyl 2-bromopropanoate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(2,4-difluorophenoxy)propanoate

  • Materials:

    • 2,4-Difluorophenol

    • Ethyl 2-bromopropanoate

    • Anhydrous potassium carbonate (K₂CO₃), finely ground

    • Anhydrous acetone or Dimethylformamide (DMF)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2,4-difluorophenol (1.0 eq) and anhydrous acetone or DMF to create a 1-2 M solution.

    • Add finely ground anhydrous potassium carbonate (1.5 eq) to the flask. The K₂CO₃ acts as a base to deprotonate the phenol.

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is sufficient) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude ethyl 2-(2,4-difluorophenoxy)propanoate, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Hydrolysis to 2-(2,4-Difluorophenoxy)propanoic acid

  • Materials:

    • Crude ethyl 2-(2,4-difluorophenoxy)propanoate

    • Ethanol

    • 10% aqueous sodium hydroxide (NaOH) solution

    • 6 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

    • Add 10% aqueous NaOH solution (2.0 eq) and heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the ester.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH < 2 by slowly adding 6 M HCl. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(2,4-difluorophenoxy)propanoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow A 2,4-Difluorophenol + Ethyl 2-bromopropanoate B Williamson Ether Synthesis (K₂CO₃, Acetone/DMF, Reflux) A->B C Ethyl 2-(2,4-difluorophenoxy)propanoate (Crude Ester) B->C Nucleophilic Substitution D Saponification (Hydrolysis) (NaOH, EtOH/H₂O, Reflux) C->D E Acidification (HCl) D->E Forms Sodium Salt F 2-(2,4-Difluorophenoxy)propanoic acid (Final Product) E->F Precipitation FlorasulamSynthesis A 2-(2,4-Difluorophenoxy) propanoic acid B Activation (e.g., SOCl₂) A->B C Acid Chloride Intermediate B->C Forms reactive acyl group E Condensation Reaction (Pyridine, Acetonitrile) C->E D Triazolopyrimidine Amine Heterocycle D->E F Final Herbicide Structure (e.g., Florasulam) E->F Amide bond formation ACCaseInhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FAS Fatty Acid Biosynthesis MalonylCoA->FAS Membranes Cell Membranes & Energy Storage FAS->Membranes Growth Plant Growth Membranes->Growth Herbicide Aryloxyphenoxypropionate Herbicide Herbicide->Inhibition

Sources

Method

Application Notes &amp; Protocols: 2-(2,4-Difluorophenoxy)propanoic Acid in Herbicide Formulation

Executive Summary This document provides a detailed technical guide for the research and development of herbicide formulations containing 2-(2,4-Difluorophenoxy)propanoic acid. Based on its structural similarity to known...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a detailed technical guide for the research and development of herbicide formulations containing 2-(2,4-Difluorophenoxy)propanoic acid. Based on its structural similarity to known phenoxy herbicides, this active ingredient (AI) is hypothesized to function as a synthetic auxin mimic.[1][2] Synthetic auxins are a class of herbicides that induce uncontrolled growth in susceptible broadleaf plants, leading to their eventual death.[3][4][5] This guide outlines the core chemical properties of the AI, proposes a mechanism of action, and provides detailed, field-proven protocols for formulation development, bio-efficacy testing, and stability analysis. The objective is to equip researchers with the necessary framework to advance this molecule from a laboratory curiosity to a viable weed management solution.

Scientific Background and Rationale

Chemical & Physical Properties of the Active Ingredient (AI)

A thorough understanding of the physicochemical properties of 2-(2,4-Difluorophenoxy)propanoic acid is the cornerstone of effective formulation development. These properties dictate the choice of solvents, adjuvants, and formulation type.

  • Structure: The molecule consists of a propanoic acid moiety linked to a 2,4-difluorophenoxy group. The chirality at the alpha-carbon of the propanoic acid is critical; typically, the (R)-enantiomer possesses significantly higher herbicidal activity in phenoxy-type herbicides.[3][6]

  • Solubility: As a carboxylic acid, the AI is expected to have low solubility in water but good solubility in polar organic solvents (e.g., acetone, methanol, xylene). The acid form's pKa is crucial, as it will exist as an anion in neutral or alkaline water, affecting its environmental fate and uptake.[2]

  • Physical State: Solid at room temperature.

  • Stability: Generally stable, but as an acid, it can react with bases. Esterification of the carboxylic acid is a common strategy to modify properties like volatility and plant uptake.[3][7]

Table 1: Key Physicochemical Properties (Hypothesized)

Property Expected Value/Characteristic Formulation Implication
Chemical Name 2-(2,4-Difluorophenoxy)propanoic acid ---
CAS Number Not widely published; requires synthesis. ---
Molecular Formula C₉H₈F₂O₃ Affects molecular weight and dosage calculations.
Molecular Weight 202.16 g/mol Essential for molarity and concentration calculations.
Water Solubility Low (as acid) Drives the need for emulsifiable or suspension formulations.
pKa ~2.5 - 3.5 (estimated) Influences behavior in different pH environments (spray tank, soil).[2]

| Melting Point | Solid, requires experimental determination. | Important for processing and storage stability. |

Proposed Mechanism of Action: Synthetic Auxin

2-(2,4-Difluorophenoxy)propanoic acid belongs to the aryloxyphenoxypropionate (AOPP) chemical family. While many AOPPs inhibit the ACCase enzyme, selectively controlling grasses, the specific phenoxypropanoic acid structure strongly suggests it acts as a synthetic auxin, similar to 2,4-D and dichlorprop.[1][3][5][8]

The Synthetic Auxin Pathway:

  • Uptake & Translocation: The herbicide is absorbed by the leaves and roots of the plant.

  • Mimicry of IAA: In the plant cell, the molecule mimics the natural plant hormone Indole-3-acetic acid (IAA).[2]

  • Receptor Binding: It binds to auxin receptors, primarily TIR1/AFB proteins.[5]

  • Uncontrolled Growth: This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), causing a massive and uncontrolled expression of growth-promoting genes.[4]

  • Physiological Disruption: The result is epinasty (twisting of stems), uncontrolled cell division, and disruption of phloem and xylem transport, ultimately leading to the death of susceptible broadleaf weeds.[1][5] Monocot crops (like corn or wheat) are generally tolerant due to differences in metabolism and auxin signaling pathways.[5]

Synthetic_Auxin_MoA cluster_0 Plant Cell AI Herbicide (AI) Receptor Auxin Receptor (TIR1/AFB) AI->Receptor Binds Complex AI-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits (Normal State) Genes Growth Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to EC_Formulation_Workflow cluster_workflow Formulation Development & Evaluation Workflow start Define Target (AI, Weed Spectrum) sol_screen 1. Solvent Screening (Solubility & Compatibility) start->sol_screen emul_select 2. Emulsifier Selection (HLB Optimization) sol_screen->emul_select proto_dev 3. Prototype Formulation (Benchtop Mixing) emul_select->proto_dev phys_chem 4. Physical-Chemical Stability (Accelerated Storage, Freeze-Thaw) proto_dev->phys_chem bio_efficacy 5. Bio-Efficacy Greenhouse Trial (Dose-Response) phys_chem->bio_efficacy feedback Iterate & Optimize bio_efficacy->feedback feedback->sol_screen Poor Stability feedback->emul_select Poor Emulsion feedback->proto_dev Poor Efficacy final Final Formulation feedback->final Pass

Caption: Workflow for developing and validating an Emulsifiable Concentrate (EC) herbicide formulation.

Experimental Protocols

Protocol 1: Preparation of a Prototype 200 g/L EC Formulation

Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation of 2-(2,4-Difluorophenoxy)propanoic acid.

Materials:

  • 2-(2,4-Difluorophenoxy)propanoic acid (Technical Grade, >95%)

  • Aromatic 150 ND (Solvent)

  • Calcium Dodecylbenzene Sulfonate (Anionic Emulsifier)

  • Polyoxyethylene Castor Oil (Non-ionic Emulsifier)

  • Beakers, magnetic stirrer, hot plate, analytical balance

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves

Procedure:

  • Preparation: In a fume hood, weigh 20.0 g of 2-(2,4-Difluorophenoxy)propanoic acid into a 150 mL beaker.

  • Dissolution: Add approximately 60 mL of Aromatic 150 ND solvent to the beaker. Gently warm the mixture on a hot plate (not exceeding 40°C) while stirring with a magnetic stirrer until the AI is completely dissolved.

  • Emulsifier Addition: To the dissolved AI solution, add 5.0 g of Calcium Dodecylbenzene Sulfonate and 5.0 g of Polyoxyethylene Castor Oil. Continue stirring for 15 minutes to ensure a homogenous mixture.

  • Final Volume: Carefully transfer the mixture to a 100 mL volumetric flask. Rinse the beaker with small amounts of Aromatic 150 ND and add the rinsings to the flask. Add Aromatic 150 ND to bring the final volume to exactly 100 mL.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the final formulation is completely homogenous.

  • Storage: Transfer the final EC formulation to a labeled, sealed glass bottle for storage and subsequent testing.

Protocol 2: Greenhouse Bio-Efficacy Trial

Objective: To determine the dose-dependent herbicidal efficacy of the prototype EC formulation on a susceptible broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti).

Materials:

  • Prototype 200 g/L EC formulation

  • Velvetleaf plants at the 3-4 true leaf stage, grown in pots

  • Susceptible and tolerant control plants (e.g., a grass species like corn)

  • Research track sprayer calibrated to deliver 200 L/ha

  • Deionized water

  • Graduated cylinders, beakers

Procedure:

  • Treatment Preparation: Prepare a series of spray solutions by diluting the EC formulation in water to achieve the target application rates. Include a "blank" formulation (no AI) and a water-only control.

    • Example Rates: 0 (water), 0 (blank formulation), 50, 100, 200, 400 g AI/ha.

  • Experimental Design: Arrange the potted plants in a randomized complete block design with at least 4 replicates per treatment.

  • Application: Apply the herbicide treatments using the calibrated track sprayer to ensure uniform coverage.

  • Incubation: Return the plants to the greenhouse and maintain optimal growing conditions.

  • Assessment: Evaluate herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) and a dose-response regression model to calculate the GR₅₀ (the dose required to reduce plant growth by 50%).

Table 2: Example Bio-Efficacy Data (Visual Injury at 14 DAT)

Treatment (g AI/ha) Replicate 1 (%) Replicate 2 (%) Replicate 3 (%) Replicate 4 (%) Mean Injury (%)
0 (Water Control) 0 0 0 0 0
0 (Blank Formulation) 0 2 0 1 0.75
50 25 30 28 27 27.5
100 60 65 55 62 60.5
200 90 95 88 92 91.25

| 400 | 100 | 100 | 100 | 100 | 100 |

Protocol 3: Accelerated Storage Stability Testing

Objective: To assess the physical and chemical stability of the prototype EC formulation under elevated temperature conditions, simulating long-term storage.

Materials:

  • Sealed glass bottles of the prototype EC formulation

  • Oven maintained at 54 ± 2°C (CIPAC Standard Method MT 46)

  • Cold storage at -5 ± 2°C

  • Analytical equipment for AI quantification (e.g., HPLC)

  • Equipment for testing emulsion stability (e.g., graduated cylinders)

Procedure:

  • Initial Analysis (Time 0): Before storage, analyze the formulation for:

    • Appearance (homogenous liquid, no crystallization).

    • Active ingredient concentration via HPLC.

    • Emulsion stability and spontaneity upon dilution in standard hard water.

  • Accelerated Storage: Place a sealed sample of the formulation in an oven at 54°C for 14 days.

  • Freeze-Thaw Cycling: Place another sample through three 24-hour cycles of -5°C followed by 24 hours at room temperature.

  • Post-Storage Analysis: After the storage period, allow the samples to return to room temperature. Re-analyze for the same parameters as in Step 1.

  • Evaluation: Compare the "Time 0" and "Post-Storage" results. A stable formulation will show:

    • No significant change in appearance (e.g., no phase separation, crystallization).

    • Less than 5% degradation of the active ingredient.

    • No significant loss of emulsion performance.

Safety and Handling

All work with 2-(2,4-Difluorophenoxy)propanoic acid and its formulations must be conducted in a well-ventilated laboratory or fume hood. Standard personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory. Consult the Safety Data Sheet (SDS) for the active ingredient and all formulation components before use.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
  • Wikipedia. (2023). Phenoxy herbicide.
  • Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533–3537. Retrieved from [Link]

  • Singh, S., & Singh, S. (2015). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Journal of Biology and Life Science, 6(2).
  • Busi, R., & Powles, S. B. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science, 73(10), 2064-2070. Retrieved from [Link]

  • Gawel, L., & Gaca, J. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2,4-D. Retrieved from [Link]

  • Zampieri, M., et al. (2019). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Experimental Botany, 70(5), 1367-1378. Retrieved from [Link]

  • Scarponi, L., & Bacci, E. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52873. Retrieved from [Link]

  • Kamaraj, R., Davidson, D. J., Sozhan, G., & Vasudevan, S. (2015). Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: an alternative to chemical dosing. RSC Advances, 5(50), 39799-39809. Retrieved from [Link]

  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

  • Health Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of Novel Anti-inflammatory Drugs from 2-Phenoxypropanoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 2-Phenoxypropanoic Acids in Inflammation Therapy The 2-phenoxypropanoic acid scaffold is a cornerstone in the development of no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Phenoxypropanoic Acids in Inflammation Therapy

The 2-phenoxypropanoic acid scaffold is a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). This chemical structure is the foundation for widely used medications like fenoprofen and ibuprofen, which exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are critical in the biosynthesis of prostaglandins, lipid compounds that are key mediators of inflammation, pain, and fever.[5][6] By blocking COX-1 and COX-2, these drugs effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[7][8][9][10]

The clinical success of existing drugs validates the 2-phenoxypropanoic acid framework as a "privileged scaffold" in medicinal chemistry. This designation signifies that this molecular structure is amenable to chemical modifications to optimize its biological activity. This guide provides a comprehensive overview of the strategies and methodologies for developing novel anti-inflammatory agents based on this promising chemical class. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and screening, and offer insights into the interpretation of results.

Section 1: The Central Mechanism - Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs, including those derived from 2-phenoxypropanoic acid, is the inhibition of cyclooxygenase (COX) enzymes.[4][8] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[6]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[6]

The therapeutic anti-inflammatory and pain-relieving effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal upset, are linked to the inhibition of COX-1.[4][6] Therefore, a key goal in developing novel anti-inflammatory drugs is to achieve selective inhibition of COX-2 over COX-1 to enhance the safety profile.

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for NSAIDs.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Phospholipase A2 PLA2->Membrane Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological Functions) - Gastric Protection - Platelet Aggregation PGH2_1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammation & Pain) PGH2_2->Prostaglandins_inflam NSAIDs 2-Phenoxypropanoic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces

Caption: The Cyclooxygenase (COX) Pathway and NSAID Intervention.

Section 2: Synthesis of Novel 2-Phenoxypropanoic Acid Derivatives

The synthesis of novel derivatives of 2-phenoxypropanoic acid allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved potency and selectivity. A general synthetic scheme is outlined below. It is important to note that specific reaction conditions may need to be optimized for different starting materials and desired final products.[11][12][13][14][15]

General Synthetic Protocol[11][14][15]
  • Step 1: Synthesis of 2-(4-methylphenyl)propionitrile.

    • Dissolve 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate in dimethyl sulfoxide.

    • Add sodium cyanide (NaCN) to the solution.

    • Reflux the mixture at 90°C for 18 hours.

    • After the reaction is complete, pour the mixture into ice-water and extract the product with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain 2-(4-methylphenyl)propionitrile.

  • Step 2: Synthesis of 2-(4-methylphenyl)propionic acid.

    • Dissolve 2-(4-methylphenyl)propionitrile in 5 N hydrochloric acid (HCl).

    • Reflux the mixture for 1 hour.

    • Extract the precipitated product with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and recrystallize the crude product from ethanol to yield 2-(4-methylphenyl)propionic acid.

  • Step 3: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid.

    • Dissolve 2-(4-methylphenyl)propionic acid in ethyl acetate and add a catalytic amount of hydrobromic acid (HBr).

    • Cool the solution in an ice bath and add bromine in ethyl acetate dropwise.

    • Stir the reaction mixture at room temperature for 2 hours after the addition is complete.

    • Evaporate the solvent, wash the precipitated product with water, dry, and recrystallize from ethanol to obtain 2-(4-(bromomethyl)phenyl)propionic acid.

  • Step 4: Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives.

    • Dissolve 2-(4-(bromomethyl)phenyl)propionic acid and the appropriate (benz)azolylthiol derivative in acetone.

    • Reflux the solution at 40°C for 12 hours.

    • Evaporate the acetone, wash the residue with water, filter, dry, and recrystallize from ethanol to obtain the final products.

Section 3: In Vitro Screening Protocols

In vitro assays are essential for the initial screening of newly synthesized compounds to determine their inhibitory activity against COX-1 and COX-2.[16][17][18][19]

COX-1 and COX-2 Inhibition Assay[20][21][22][23][24]

This protocol describes a common method for measuring the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for a specific period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

Data Analysis and Interpretation:

The selectivity of a compound for COX-2 is typically expressed as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 15350.43
Celecoxib 500.051000
Test Compound A 250.550
Test Compound B 10120.83

Disclaimer: The IC50 values presented in this table are for illustrative purposes and may not reflect actual experimental data.

Section 4: In Vivo Models of Inflammation

Following promising in vitro results, the anti-inflammatory activity of lead compounds should be evaluated in in vivo models of inflammation.[16][20][21][22][23][24] These models mimic aspects of the inflammatory process in a living organism.

Carrageenan-Induced Paw Edema in Rats[30][31][32][33]

This is a widely used and well-validated model for assessing the acute anti-inflammatory activity of new compounds.[25]

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Divide the animals into groups: a control group, a reference drug group (e.g., diclofenac), and several test compound groups at different doses.

  • Administer the test compounds and the reference drug intraperitoneally or orally.

  • After a set period (e.g., 30 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation[30][31][33]

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.[21][25]

Procedure:

  • Administer the test compound or vehicle to groups of mice or rats.

  • After a specified time, induce systemic inflammation by injecting lipopolysaccharide (LPS) intraperitoneally.

  • After a set period (e.g., 2 hours), collect blood samples.

  • Measure the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1) using ELISA kits.[25][26]

The following diagram illustrates the general workflow for the development and screening of novel anti-inflammatory drugs.

Drug_Discovery_Workflow Start Start: 2-Phenoxypropanoic Acid Scaffold Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition Assays InVitro->COX_Assay Decision1 Potent & Selective? InVitro->Decision1 Decision1->Synthesis No, Redesign InVivo In Vivo Models of Inflammation Decision1->InVivo Yes PawEdema Carrageenan-Induced Paw Edema InVivo->PawEdema LPS_Model LPS-Induced Systemic Inflammation InVivo->LPS_Model Decision2 Efficacious? InVivo->Decision2 Decision2->Synthesis No, Redesign Lead_Optimization Lead Optimization Decision2->Lead_Optimization Yes End Preclinical Development Lead_Optimization->End

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Fluorinated Arylcarboxylic Acids

Abstract Chiral fluorinated arylcarboxylic acids are pivotal building blocks in modern drug discovery and development, imparting unique pharmacological properties such as enhanced metabolic stability and binding affinity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral fluorinated arylcarboxylic acids are pivotal building blocks in modern drug discovery and development, imparting unique pharmacological properties such as enhanced metabolic stability and binding affinity. This application note provides a comprehensive protocol for the enzymatic kinetic resolution (EKR) of racemic fluorinated arylcarboxylic acids. We detail a robust methodology employing hydrolase-catalyzed ester hydrolysis, which offers a highly enantioselective and environmentally benign route to access both enantiomers in high purity. Key experimental parameters, including enzyme selection, reaction conditions, and analytical validation by chiral High-Performance Liquid Chromatography (HPLC), are thoroughly discussed. This guide is intended for researchers, chemists, and process development scientists seeking an efficient and scalable method for producing enantiopure fluorinated intermediates.

Principle of the Method: Kinetic Resolution via Hydrolysis

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. In this protocol, we focus on the hydrolysis of a racemic ester of a fluorinated arylcarboxylic acid, catalyzed by a lipase.

The core principle relies on the enzyme's ability to selectively catalyze the hydrolysis of one ester enantiomer at a much faster rate than the other.[1][2][3][4] For instance, a lipase might preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.[2][3][4] The reaction is stopped at or near 50% conversion. At this point, the reaction mixture ideally contains an equimolar amount of the produced (S)-acid and the unreacted (R)-ester. These two products, having different functional groups (a carboxylic acid and an ester), can then be easily separated by standard chemical techniques, such as liquid-liquid extraction. Subsequent hydrolysis of the separated (R)-ester yields the (R)-carboxylic acid, providing access to both pure enantiomers from a single racemic starting material.[3]

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Reaction cluster_2 Products at ~50% Conversion cluster_3 Separation & Final Products racemate Racemic Ester (R-Ester + S-Ester) enzyme Lipase (e.g., Amano PS) + H₂O, Buffer racemate->enzyme Introduction reaction Selective Hydrolysis (S-Ester reacts faster) enzyme->reaction products Mixture: (S)-Acid + Unreacted (R)-Ester reaction->products separation Chemical Separation (e.g., Extraction) products->separation s_acid Enantiopure (S)-Acid separation->s_acid r_ester Enantiopure (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_acid Enantiopure (R)-Acid hydrolysis->r_acid

Caption: Principle of Enzymatic Kinetic Resolution via Hydrolysis.

Rationale and Key Experimental Considerations

The success of an enzymatic resolution hinges on several critical parameters. The choices made directly impact reaction rate, yield, and, most importantly, enantioselectivity (expressed as the enantiomeric ratio, E).

  • Enzyme Selection: Lipases are versatile and robust enzymes widely used for resolving chiral acids and alcohols.[5][6] Lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) and Candida antarctica Lipase B (CALB) have demonstrated excellent selectivity and activity for a broad range of substrates, including fluorinated aromatic compounds.[3][7] Amano PS, in particular, has shown high selectivity in the hydrolysis of fluorinated arylcarboxylic acid esters.[3][4] Immobilized enzymes (e.g., Novozym 435 for CALB) are often preferred as they offer enhanced stability and facilitate easier removal from the reaction mixture, simplifying downstream processing.[5][7]

  • Substrate Form: The protocol requires the carboxylic acid to be in its ester form (e.g., methyl or ethyl ester). This is because the enzyme acts on the ester bond during the hydrolysis reaction. The racemic acid must first be esterified via standard chemical methods (e.g., Fischer esterification) before the resolution step.

  • Solvent System: While enzymes can function in various media, the choice of solvent is critical. For hydrolysis reactions, a buffered aqueous solution is typically used to maintain an optimal pH for enzyme activity (commonly pH 7.0).[3] For transesterification reactions, organic solvents like tert-butyl methyl ether (MTBE) are often superior, as they can enhance enzyme selectivity and activity.[3][5]

  • Reaction Monitoring: The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess (ee) of the substrate and product. Reaction progress must be monitored over time using an appropriate analytical technique, typically chiral HPLC.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Racemic fluorinated arylcarboxylic acid ethyl ester≥98%Sigma-Aldrich, TCISubstrate for resolution.
Amano Lipase PS from Burkholderia cepaciaBiocatalysis gradeAmano Enzyme / Sigma-AldrichOr other suitable lipase.
Phosphate Buffer (0.1 M, pH 7.0)Molecular BiologyFisher ScientificReaction medium.
tert-Butyl methyl ether (MTBE)HPLC GradeVWRExtraction solvent.
Hydrochloric Acid (HCl), 2 MReagent GradeSigma-AldrichFor acidification during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher ScientificDrying agent.
Chiral HPLC Column (e.g., Chiralcel OJ-H)AnalyticalDaicel Chiral TechnologiesFor enantiomeric excess determination.
HPLC Grade Hexane and IsopropanolHPLC GradeVWRMobile phase for HPLC.

Detailed Experimental Protocol

This protocol describes a general procedure for the hydrolytic resolution of a racemic fluorinated arylcarboxylic acid ester.[3][4] Researchers should optimize conditions for their specific substrate.

G start Start setup 1. Reaction Setup - Dissolve racemic ester in buffer - Add Lipase PS start->setup react 2. Reaction - Stir at room temp (e.g., 16h) - Monitor conversion by HPLC setup->react filter 3. Enzyme Removal - Filter the reaction mixture react->filter At ~50% conversion workup 4. Work-up - Acidify filtrate to pH 2 - Extract with MTBE filter->workup separate 5. Separation - Separate organic/aqueous layers - Dry organic layer (Na₂SO₄) workup->separate analyze 6. Analysis & Isolation - Analyze ee of acid and ester - Isolate products separate->analyze end End analyze->end

Caption: General Workflow for Enzymatic Resolution.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a suitable flask, prepare a solution of the racemic arylcarboxylic acid ester (e.g., 0.25 mol) in phosphate buffer (pH 7.0, e.g., 1500 mL).[3]

    • To this solution, add the lipase catalyst (e.g., 20 g of Amano Lipase PS).[3]

  • Enzymatic Reaction and Monitoring:

    • Stir the mixture vigorously at a constant temperature (e.g., room temperature or 35°C) for a predetermined time, typically ranging from a few hours to 24 hours.[3]

    • Crucial Step: Monitor the reaction progress periodically. Withdraw a small aliquot (e.g., 20 µL), quench the reaction (e.g., with a water-miscible organic solvent like acetonitrile), and analyze by chiral HPLC to determine the conversion percentage and the enantiomeric excess (% ee) of both the remaining ester and the formed acid.[8] Aim to stop the reaction near 50% conversion.

  • Work-up and Product Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.[3]

    • Transfer the filtrate to a separatory funnel. Acidify the aqueous solution to pH 2 using 2 M HCl. This ensures the product carboxylic acid is fully protonated.[3]

    • Extract the mixture with an organic solvent like MTBE (e.g., 3 x 300 mL).[3] The protonated carboxylic acid and the unreacted ester will move into the organic phase.

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Isolation of Enantiomers:

    • The resulting residue contains a mixture of the unreacted (R)-ester and the product (S)-acid. These can be separated using standard column chromatography or by an acid-base extraction.

    • The isolated ester can be hydrolyzed using standard chemical methods (e.g., NaOH followed by acid work-up) to obtain the corresponding enantiopure carboxylic acid.

Analytical Methodology: Chiral HPLC

Determining the optical purity (% ee) and conversion is essential for validating the success of the resolution. Chiral HPLC is the gold standard for this analysis.[2][3][4]

Example HPLC Conditions:

ParameterValueRationale
Column Chiralcel OJ-H (250 x 4.6 mm)A cellulose-based chiral stationary phase known for good separation of aromatic compounds.[3][4]
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations. The ratio may need optimization.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmAromatic compounds typically have strong UV absorbance at this wavelength.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times.

Data Analysis: The enantiomeric excess (% ee) is calculated for the remaining substrate (ester) and the formed product (acid) using the following formula: % ee = [ (Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂) ] * 100 Where Peak Area₁ and Peak Area₂ are the integrated peak areas of the two enantiomers.

Sample Data:

CompoundEnantiomerRetention Time (min)% ee
Unreacted EsterR8.5>99%
S10.2
Product AcidS12.1>98%
R14.5

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Improper reaction conditions (pH, temp); Substrate not soluble.Verify enzyme activity with a control substrate.[9] Ensure buffer pH is correct and temperature is optimal. Add a co-solvent if solubility is an issue, but be aware this can affect enzyme activity.
Low Enantioselectivity (Low % ee) Reaction went past 50% conversion; Non-optimal enzyme or conditions.Stop the reaction earlier. Screen different lipases or esterases.[5] Optimize temperature and solvent system; sometimes lower temperatures improve selectivity.
Poor Separation of Products Incomplete acidification during work-up; Improper extraction solvent.Ensure pH is ~2 before extraction to fully protonate the acid. Use a more effective extraction solvent if needed.
Inconsistent HPLC Results Column degradation; Improper mobile phase preparation; Sample instability.Use a guard column to protect the analytical column. Ensure mobile phase is freshly prepared and degassed. Check sample stability over time.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. [Image]. Retrieved from ResearchGate. [Link]

  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Carrea, G., & Riva, S. (2008). Properties and applications of lipases in organic synthesis. Angewandte Chemie International Edition, 47(16), 2874-2900. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11529. [Link]

  • Forgách, L., et al. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 107(1), 26-34. [Link]

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Propanoic Acid from Complex Biological and Aqueous Matrices

Abstract Propanoic acid (also known as propionic acid) is a short-chain fatty acid (SCFA) of significant interest in biomedical research, food science, and environmental monitoring.[1][2] Its analysis is often complicate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propanoic acid (also known as propionic acid) is a short-chain fatty acid (SCFA) of significant interest in biomedical research, food science, and environmental monitoring.[1][2] Its analysis is often complicated by its high polarity, volatility, and the presence of interfering substances in complex sample matrices like plasma, urine, and fermentation broths.[3][4] This document provides a detailed technical guide for the robust extraction and purification of propanoic acid using solid-phase extraction (SPE). We present two primary protocols based on anion-exchange and mixed-mode SPE mechanisms, offering expertise-driven insights into method development, optimization, and troubleshooting to ensure high recovery and reproducibility for downstream analysis by GC or LC-MS.

Foundational Principles: The Challenge of a Small Organic Acid

Effective sample preparation is paramount for the accurate quantification of propanoic acid. The molecule's physicochemical properties dictate the extraction strategy.

Key Physicochemical Properties of Propanoic Acid

Propanoic acid is a small, polar, and weakly acidic molecule.[1][5] Its pKa of approximately 4.87 is the most critical parameter for developing an ion-exchange SPE method.[5] At a pH more than two units above its pKa (e.g., pH > 7), it exists almost entirely in its deprotonated, anionic form (propanoate), making it ideal for retention on an anion-exchange sorbent. Conversely, at a pH more than two units below its pKa (e.g., pH < 3), it is in its neutral, protonated form, which allows for its elution from an anion exchanger.

PropertyValueSignificance for SPE
Molecular Formula C₃H₆O₂Small size can lead to poor retention on reversed-phase sorbents.
Molecular Weight 74.08 g/mol [1][2][6]Influences volatility and diffusion characteristics.
pKa ~4.87[5]Crucial for Ion-Exchange SPE. Dictates the pH for analyte retention and elution.
Boiling Point 141 °C[1][5]Moderate volatility requires careful handling during solvent evaporation steps.
Solubility Miscible in water, ethanol, ether[1][7]Allows for flexibility in sample dilution and solvent selection.

Sorbent Selection: The Power of Ion Exchange

Given propanoic acid's ability to become charged, ion-exchange SPE is the most effective and selective extraction mechanism.

  • Anion-Exchange (AX) Sorbents: These sorbents contain positively charged functional groups (e.g., quaternary ammonium groups for strong anion exchange, SAX) that bind negatively charged analytes like propanoate.[8] Polymeric sorbents are often preferred over silica-based alternatives due to their wider pH stability and higher exchange capacity.[9] This is the go-to method for cleaner, aqueous samples.

  • Mixed-Mode (MM) Sorbents: These advanced sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange, on a single particle.[10][11] A mixed-mode strong anion exchange (MAX) sorbent provides both hydrophobic and anion-exchange retention.[12] This dual mechanism is exceptionally powerful for complex matrices, as it allows for a more rigorous and selective wash protocol to remove a wider range of interferences.[13]

Logical Workflow for Anion-Exchange SPE

The following diagram illustrates the fundamental principle of using pH to control the retention and elution of propanoic acid on a strong anion-exchange (SAX) sorbent.

SPE_Mechanism cluster_Load Sample Loading & Wash (pH > 7) cluster_Elute Elution (pH < 3) Sorbent_Load SAX Sorbent (+ Charge) Sorbent_Elute SAX Sorbent (+ Charge) Analyte_Load Propanoate Anion (- Charge) CH₃CH₂COO⁻ Analyte_Load->Sorbent_Load Ionic Binding Interference_Load Neutral/Basic Interferences Interference_Load->Sorbent_Load No Binding (Washed Away) Analyte_Elute Propanoic Acid (Neutral) CH₃CH₂COOH Sorbent_Elute->Analyte_Elute Charge Neutralized (Released for Collection)

Caption: pH-controlled retention and elution on a SAX sorbent.

Protocol I: Strong Anion-Exchange (SAX) SPE for Aqueous Matrices

This protocol is optimized for relatively clean aqueous samples such as urine, environmental water, or cell culture media.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Thaw sample to room temperature. Centrifuge at >5,000 x g for 10 minutes to pellet particulates.

    • Take 1.0 mL of the supernatant.

    • Crucial pH Adjustment: Add a base (e.g., 5M NH₄OH) to adjust the sample pH to between 7.0 and 8.5. This ensures the propanoic acid is fully deprotonated.[14]

    • Dilute the sample 1:1 with purified water to reduce viscosity and ionic strength.

  • Sorbent Conditioning:

    • Select a polymeric SAX cartridge (e.g., 100 mg, 3 mL).

    • Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.

    • Pass 3 mL of purified water to rinse the methanol. Do not let the sorbent bed go dry.[15]

  • Equilibration:

    • Pass 3 mL of a buffer matching the sample's loading pH (e.g., 25 mM ammonium bicarbonate, pH 8.0) through the cartridge. This prepares the sorbent environment for optimal binding.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min. A slow flow rate is critical for ensuring complete retention.[16][17]

    • Collect the flow-through for recovery analysis during method development.

  • Washing:

    • Wash 1 (Polar Interferences): Pass 3 mL of the equilibration buffer (e.g., 25 mM ammonium bicarbonate, pH 8.0) to wash away salts and other unretained polar molecules.

    • Wash 2 (Non-polar Interferences): Pass 3 mL of methanol to wash away weakly bound, non-polar interfering compounds.

  • Elution:

    • Crucial pH Shift: Elute the propanoic acid by passing 2 mL of an acidic solution, such as 2% formic acid in methanol. This neutralizes the propanoate, breaking the ionic bond with the sorbent.[15]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS or a derivatization agent for GC analysis).

Protocol II: Mixed-Mode Anion-Exchange (MAX) for Complex Matrices

This protocol is designed for challenging matrices like blood plasma, serum, or homogenized tissue/fecal extracts, where proteins and lipids are significant interferences. It leverages the dual retention mechanism of a MAX sorbent.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • For Plasma/Serum: Perform protein precipitation. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at >10,000 x g for 10 minutes. Collect the supernatant.

    • Evaporate the acetonitrile from the supernatant under nitrogen.

    • Reconstitute the remaining aqueous layer in purified water.

    • Crucial pH Adjustment: Adjust the sample pH to > 7.5 with a suitable base (e.g., 5% ammonium hydroxide).

  • Sorbent Conditioning & Equilibration:

    • Select a polymeric MAX cartridge (e.g., 150 mg, 3 mL).

    • Condition with 3 mL of methanol, followed by 3 mL of purified water.

    • Equilibrate with 3 mL of a high-pH buffer (e.g., 2% ammonium hydroxide in water, pH > 10).

  • Sample Loading:

    • Load the pre-treated sample at a slow flow rate (1-2 mL/min).

  • Multi-Step Washing (The MAX Advantage):

    • Wash 1 (Polar/Basic Interferences): Pass 3 mL of the high-pH equilibration buffer. This removes polar compounds and bases that are not retained by the anion-exchange mechanism.

    • Wash 2 (Hydrophobic Interferences): Pass 3 mL of methanol. This is a powerful step that utilizes the reversed-phase character of the sorbent to remove hydrophobically-bound interferences (like lipids) while the propanoate remains ionically bound.[13]

  • Elution:

    • Elute the propanoic acid with 2 mL of a strong acidic eluent, such as 2% formic acid in acetonitrile or methanol. The organic solvent helps disrupt any secondary hydrophobic interactions.

  • Post-Elution Processing:

    • Proceed with the evaporation and reconstitution steps as described in Protocol I.

General SPE Workflow

This diagram outlines the universal steps in a solid-phase extraction protocol.

SPE_Workflow Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Set pH) Condition->Equilibrate Load 3. Load Sample (Bind Analyte) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Waste Elute 5. Elute (Collect Analyte) Wash->Elute Waste Analyze Downstream Analysis (GC/LC-MS) Elute->Analyze Final Extract

Caption: The five fundamental steps of solid-phase extraction.

Expertise from the Field: Optimization & Troubleshooting

Simply following a protocol is not enough; understanding how to adapt it is key to robust science.

Key Optimization Parameters
  • Sample pH: This is the most critical variable. Always ensure the loading pH is at least 2 units higher than the analyte's pKa and the elution pH is at least 2 units lower.

  • Wash Solvent Strength: If analyte loss occurs during the wash step, the solvent may be too strong. For the organic wash step in the MAX protocol, try a less eluotropic solvent (e.g., 50% methanol in water instead of 100% methanol).[16]

  • Elution Volume: If recovery is low, the analyte may not be fully desorbing. Increase the elution volume in increments or perform a second elution and analyze it separately to check for residual analyte.[15]

  • Sorbent Capacity: Overloading the cartridge is a common cause of poor recovery and reproducibility.[18] If the concentration of propanoic acid (and other competing acids) in your sample is very high, consider using a larger sorbent mass or diluting the sample further.

Troubleshooting Common SPE Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incorrect pH: Analyte is not fully charged during loading or not fully neutralized during elution.[15] 2. Sorbent Overload: Sample concentration exceeds cartridge capacity.[17] 3. Insufficient Elution Volume: Analyte is not completely removed from the sorbent.[15]1. Verify pH of all solutions with a calibrated meter. 2. Reduce sample volume or use a cartridge with a higher sorbent mass. 3. Increase elution volume or perform a second elution step.
Poor Reproducibility (High %RSD) 1. Inconsistent Flow Rate: Variable flow during loading affects binding kinetics.[15] 2. Sorbent Bed Drying: If the sorbent dries out after conditioning, binding can be inconsistent.[15] 3. Matrix Variability: Inconsistent sample pre-treatment.1. Use a vacuum manifold with flow control or an automated SPE system. 2. Ensure a layer of solvent remains above the sorbent bed before loading. 3. Standardize all pre-treatment steps (e.g., precipitation time, centrifugation speed).
Contaminated Eluate (High Background) 1. Insufficient Washing: Wash steps are not adequately removing matrix interferences. 2. Co-elution of Interferences: Interferences have similar properties to the analyte.1. Increase wash volume or add an intermediate-strength wash step. 2. Switch to a more selective sorbent (e.g., from SAX to MAX). Optimize the organic wash in the MAX protocol.

Method Validation and Performance

Any analytical method must be validated to ensure it is fit for purpose. Key validation parameters include accuracy, precision, and recovery.[19][20][21] The protocols described here, when optimized, are expected to meet typical industry standards for bioanalytical assays.

Typical Performance Data for Propanoic Acid SPE

ParameterProtocol I (SAX)Protocol II (MAX)Acceptance Criteria
Accuracy (% Bias) < 10%< 10%Within ±15% of nominal value[20]
Precision (%RSD) < 15%< 15%≤15% (≤20% at LLOQ)[20]
Absolute Recovery > 85%> 80%High and consistent

Conclusion

The successful extraction of propanoic acid from complex matrices is readily achievable with a well-designed solid-phase extraction protocol. By leveraging the principles of ion-exchange chromatography and carefully controlling sample pH, researchers can achieve high recovery and clean extracts suitable for sensitive downstream analysis. The mixed-mode MAX protocol, in particular, offers a superior clean-up for challenging biological samples, demonstrating the power of modern sorbent chemistry in overcoming common analytical hurdles.

References

  • Vedantu. Propanoic Acid: Structure, Properties & Uses Explained. [Link]

  • Wikipedia. Propionic acid. [Link]

  • PubMed. Solid-phase Extraction With Strong Anion-Exchange Columns for Selective Isolation and Concentration of Urinary Organic Acids. [Link]

  • I.R.I.S. SPE extraction coupled to HPLC-ESI-MS/MS for the screening and determination of short chain fatty acids. [Link]

  • Restek. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. [Link]

  • MDPI. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. [Link]

  • National Institutes of Health (NIH). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • U.S. Environmental Protection Agency. Validation of SPE Products and Associated Procedures with EPA Method 625.1. [Link]

  • ResearchGate. A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF. [Link]

  • ResearchGate. (PDF) Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection. [Link]

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  • Welch Materials, Inc. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Chromatography Forum. Organic Acids with SPE-SAX. [Link]

  • Polish Journal of Environmental Studies. Development and Validation of SPE-HPLC-MS/MS Method for Determining Cyclophosphamide in Surface Waters. [Link]

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  • Analusis. Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. [Link]

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  • SpringerLink. Propionic acid extraction in a microfluidic system: simultaneous effects of channel diameter and fluid flow rate on the flow regime and mass transfer. [Link]

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Method

Application Note &amp; Protocol: Quantitative Analysis of Phenoxypropionic Acid Herbicides in Environmental Matrices using a Modified QuEChERS LC-MS/MS Method

Introduction Phenoxypropionic acid herbicides, including compounds such as Dichlorprop (2,4-DP), Mecoprop (MCPP), and Fenoprop (2,4,5-TP or Silvex), are selective, systemic herbicides widely used for post-emergence contr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxypropionic acid herbicides, including compounds such as Dichlorprop (2,4-DP), Mecoprop (MCPP), and Fenoprop (2,4,5-TP or Silvex), are selective, systemic herbicides widely used for post-emergence control of broad-leaved weeds in agriculture and turf management. Due to their potential for environmental persistence and risk to non-target organisms, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples like water and soil.

The analysis of these acidic pesticides presents a challenge due to their polarity and the complexity of sample matrices. Traditional gas chromatography (GC) methods often require a time-consuming and potentially hazardous derivatization step.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity, selectivity, and the ability to analyze these compounds in their native form.[2][3][4] The negative electrospray ionization (ESI) mode is particularly effective, as these herbicides readily deprotonate to form [M-H]⁻ ions, enabling sensitive detection.[3][5]

This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of Dichlorprop, Mecoprop, and Fenoprop in a representative matrix. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol tailored for acidic analytes, followed by sensitive detection using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

The analytical workflow is designed for optimal recovery and sensitivity. The core principle involves the following stages:

  • Extraction: A homogenized sample is extracted with acetonitrile that has been acidified with formic acid. The acidification is critical to ensure the phenoxypropionic acids, which are relatively strong acids, are in their protonated, neutral form, thus facilitating their partition into the organic solvent.[6] A mixture of salts (anhydrous MgSO₄, NaCl, and sodium citrate) is added to induce phase separation and minimize water content in the organic layer.[7][8]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile supernatant is cleaned using a combination of d-SPE sorbents. For this application, C18 is used to remove non-polar interferences like lipids, and anhydrous MgSO₄ removes residual water. Primary Secondary Amine (PSA) sorbent, commonly used in QuEChERS, is avoided here as its weak anion-exchange properties can lead to the loss of acidic analytes.[6][8]

  • LC Separation: The cleaned extract is injected into a reversed-phase C18 HPLC column. A gradient elution using an acidified water/acetonitrile mobile phase separates the target analytes from remaining matrix components.

  • MS/MS Detection: The column eluent is directed to a tandem quadrupole mass spectrometer equipped with an ESI source operating in negative ion mode. The instrument operates in MRM mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing exceptional selectivity and sensitivity for quantification and confirmation.[9]

Materials and Reagents

Equipment
  • High-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Laboratory homogenizer (e.g., rotor-stator).

  • Centrifuge capable of 4000 rpm with 15 mL and 50 mL tube rotors.

  • Analytical balance (4 decimal places).

  • Vortex mixer.

  • Automatic pipettes and solvent-rinsed glassware.

  • Syringe filters (0.22 µm, PTFE).

Chemicals and Consumables
  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Water, HPLC or LC-MS grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), ≥98% purity.

  • Certified analytical standards of Dichlorprop, Mecoprop, and Fenoprop.

  • Anhydrous magnesium sulfate (MgSO₄), analytical grade.

  • Sodium chloride (NaCl), analytical grade.

  • Sodium citrate dibasic sesquihydrate and Sodium citrate tribasic dihydrate, analytical grade.

  • d-SPE sorbent: C18 (end-capped).

  • 50 mL and 15 mL polypropylene centrifuge tubes.

Standard Preparation

Causality: Preparing standards in a solvent compatible with the initial mobile phase (e.g., acetonitrile) prevents peak distortion during injection. Using a systematic dilution series from a concentrated stock solution minimizes preparation errors.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of each neat analytical standard into separate 10 mL volumetric flasks and dissolve in methanol. Store at -20°C.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of each 1000 µg/mL stock standard into a single 10 mL volumetric flask and bring to volume with acetonitrile.

  • Working Calibration Standards (1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard with acetonitrile. A typical range would be 1, 5, 10, 25, 50, and 100 ng/mL. These standards are used to construct the calibration curve.

Experimental Protocol: Sample Preparation (Modified QuEChERS)

This protocol is optimized for a 10 g plant-based matrix sample (e.g., fruit, vegetable, or soil).

  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[8]

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.

    • Cap the tube securely and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent. The acid suppresses the dissociation of the phenoxypropionic acids, enhancing their extraction efficiency.[6]

  • Salting-Out:

    • Add the QuEChERS salt mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. The citrate buffer adjusts the pH to approximately 5-5.5, which stabilizes the analytes.[8] MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This results in the separation of the sample into a lower solid/aqueous layer and an upper acetonitrile layer containing the analytes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent.

    • Cap and vortex for 30 seconds. The C18 removes fatty acids and other non-polar interferences, while the MgSO₄ removes residual water.

  • Final Centrifugation & Filtration:

    • Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

    • Transfer the supernatant into an autosampler vial, passing it through a 0.22 µm PTFE syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to data acquisition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Homogenize 10g Sample extract 2. Add 10 mL ACN (1% FA) & Vortex 1 min sample->extract salts 3. Add QuEChERS Salts & Shake 1 min extract->salts cent1 4. Centrifuge @ 4000 rpm salts->cent1 supernatant 5. Transfer 1 mL Supernatant cent1->supernatant dspe 6. d-SPE Cleanup (150mg MgSO4, 50mg C18) supernatant->dspe cent2 7. Centrifuge & Filter dspe->cent2 vial 8. Transfer to Autosampler Vial cent2->vial lc 9. LC Separation (C18 Column) vial->lc ms 10. ESI- MS/MS Detection (MRM Mode) lc->ms data 11. Data Acquisition & Processing ms->data result Final Concentration Report data->result

Caption: End-to-end workflow for phenoxypropionic acid herbicide analysis.

LC-MS/MS Instrumental Analysis

Optimal separation and detection are achieved using the following parameters. The negative ESI mode is selected due to the acidic nature of the target compounds.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column Reversed-phase C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Optimized MRM Transitions

The selection of a quantifier (most intense) and qualifier (second most intense) transition provides a high degree of confidence in analyte identification, in accordance with regulatory guidelines.[10]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV) - QuantCollision Energy (eV) - Qual
Mecoprop (MCPP) 213.0141.085.01525
Dichlorprop (2,4-DP) 233.0161.0197.01812
Fenoprop (Silvex) 267.0195.0159.12022

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.[9]

Method Validation Protocol

To ensure the method is fit for purpose, a single-laboratory validation should be performed according to internationally recognized guidelines such as SANTE/11312/2021 or AOAC.[10][11][12] The following parameters must be assessed.

  • Linearity: Analyze the calibration standards (1-100 ng/mL) in triplicate. Plot the peak area against concentration and perform a linear regression. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy (Recovery): Spike a blank matrix sample at two concentration levels (e.g., 10 ng/g and 50 ng/g) with five replicates at each level. The mean recovery should be within 70-120%.

    • Calculation:Recovery (%) = (Measured Conc. / Spiked Conc.) * 100

  • Precision (Repeatability): From the recovery experiment data, calculate the relative standard deviation (RSD) for the five replicates at each spiking level. The RSD should be ≤20%.[13]

  • Limit of Detection (LOD) and Quantification (LOQ):

    • LOD: The lowest concentration at which the analyte can be reliably detected. It can be estimated as 3 times the signal-to-noise ratio (S/N) or from the standard deviation of low-level spikes.

    • LOQ: The lowest concentration at which the analyte can be accurately quantified. It is typically the lowest validated spike level that meets accuracy and precision criteria, often estimated as 10 times S/N.[14]

  • Specificity/Selectivity: Analyze at least five different blank matrix samples to check for interferences at the retention times of the target analytes. No interfering peaks should be present in the MRM chromatograms that are >30% of the LOQ.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of phenoxypropionic acid herbicides. The modified QuEChERS procedure is tailored for acidic analytes, ensuring high recovery rates and effective matrix cleanup. The use of negative ion ESI-MS/MS in MRM mode provides the low detection limits required to meet global regulatory standards. Proper method validation, as outlined, will ensure that the generated data is accurate, reliable, and defensible.

References

  • Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]

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  • Hela, D. G., Lambropoulou, D. A., et al. (2003). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Journal of AOAC International. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. EPA. Retrieved from [Link]

  • Etter, M. L. (2010). Determination of Phenoxyacid Herbicides and Degradation Products in Surface Water by LC-ESI/MS/MS. University of Regina. Retrieved from [Link]

  • Li, Y., et al. (2021). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Microchemical Journal. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(5), 1134–1137. Retrieved from [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. Retrieved from [Link]

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Sources

Application

Synthesis of 2-Aryl-2-Fluoropropanoic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the α-Fluoro Group in Profen Analogs 2-Arylpropanoic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, the chiral cente...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the α-Fluoro Group in Profen Analogs

2-Arylpropanoic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, the chiral center at the α-position is susceptible to in-vivo epimerization, which can convert the biologically active (S)-enantiomer into the less active (R)-enantiomer.[2][3] The introduction of a fluorine atom at this α-position to create 2-aryl-2-fluoropropanoic acids presents a strategic solution to this problem. This modification effectively blocks epimerization, enhancing the metabolic stability of these pharmacologically important compounds.[2]

This guide provides an in-depth exploration of the synthetic strategies for accessing these valuable chiral building blocks, with a focus on practical, field-proven protocols for researchers in drug discovery and development. We will delve into the nuances of enantioselective synthesis through kinetic resolution and direct fluorination, offering detailed experimental procedures and the mechanistic rationale behind them.

Strategic Approaches to the Synthesis of Chiral 2-Aryl-2-Fluoropropanoic Acids

The synthesis of enantiomerically enriched 2-aryl-2-fluoropropanoic acids can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric fluorination of a prochiral substrate. Each approach has its distinct advantages and challenges, which we will explore in detail.

Kinetic Resolution of Racemic 2-Aryl-2-Fluoropropanoic Acids via Enantioselective Esterification

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[3] This results in the separation of the racemic mixture into an enantioenriched unreacted starting material and an enantioenriched product. A highly efficient method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids involves enantioselective esterification using a chiral acyl-transfer catalyst.[4][5]

Workflow for Kinetic Resolution:

Kinetic Resolution Workflow racemic_acid Racemic 2-Aryl-2- fluoropropanoic Acid esterification Enantioselective Esterification racemic_acid->esterification separation Chromatographic Separation esterification->separation enantioenriched_acid Enantioenriched (R)-Acid separation->enantioenriched_acid Unreacted enantioenriched_ester Enantioenriched (S)-Ester separation->enantioenriched_ester Product hydrolysis Hydrolysis enantioenriched_ester->hydrolysis enantioenriched_s_acid Enantioenriched (S)-Acid hydrolysis->enantioenriched_s_acid

Caption: Workflow for obtaining both enantiomers via kinetic resolution.

Mechanism of Kinetic Resolution with (+)-Benzotetramisole (BTM):

The kinetic resolution is catalyzed by (+)-benzotetramisole (BTM), a chiral acyl-transfer catalyst, in the presence of pivalic anhydride as a coupling agent and an achiral alcohol.[4] The proposed mechanism involves the in-situ formation of a mixed anhydride (MA) from the carboxylic acid and pivalic anhydride, which is promoted by the BTM catalyst. This reactive intermediate then forms a transition state with the achiral alcohol and the chiral BTM. The differing stabilities of the diastereomeric transition states for the (R)- and (S)-enantiomers of the acid lead to a significant difference in their esterification rates, allowing for their effective separation.[6]

Kinetic Resolution Mechanism cluster_0 Catalytic Cycle racemic_acid Racemic Acid [(±)-R-COOH] ma Mixed Anhydride (MA) racemic_acid->ma + Piv2O, (+)-BTM piv2o Piv2O btm (+)-BTM btm->ma transition_state Diastereomeric Transition States (TS-R and TS-S) ma->transition_state + Ar2CHOH fast_ester (S)-Ester (Fast reacting) transition_state->fast_ester Lower Energy TS slow_acid (R)-Acid (Slow reacting) transition_state->slow_acid Higher Energy TS (unreacted) alcohol Achiral Alcohol (Ar2CHOH) fast_ester->btm Regenerates

Caption: Plausible reaction pathway for BTM-catalyzed kinetic resolution.

Protocol 1: Kinetic Resolution of Racemic 2-(3-Chlorophenyl)-2-fluoropropanoic Acid [4]

This protocol provides a general procedure for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids.

Materials:

  • Racemic 2-(3-chlorophenyl)-2-fluoropropanoic acid

  • Pivalic anhydride (Piv₂O)

  • Bis(α-naphthyl)methanol

  • Diisopropylethylamine (DIPEA)

  • (+)-Benzotetramisole ((+)-BTM)

  • Diethyl ether (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • To a mixture of 2-(3-chlorophenyl)-2-fluoropropanoic acid (40.5 mg, 0.200 mmol), pivalic anhydride (48.7 μL, 0.240 mmol), and bis(α-naphthyl)methanol (28.4 mg, 0.100 mmol) in anhydrous diethyl ether (1.0 mL) at room temperature, successively add diisopropylethylamine (62.7 μL, 0.360 μmol) and (+)-BTM (2.5 mg, 10 μmol).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Quench the reaction with 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the unreacted carboxylic acid and the corresponding ester.

Expected Outcome: This procedure typically affords the optically active carboxylic acid and the corresponding ester with good to high enantiomeric excesses. The selectivity factor (s) can be very high, indicating excellent separation of the enantiomers.

Table 1: Substrate Scope in Kinetic Resolution of 2-Aryl-2-Fluoropropanoic Acids [2]

EntryAryl GroupYield of Ester (%)ee of Ester (%)Yield of Acid (%)ee of Acid (%)Selectivity (s)
1Phenyl46964889114
22-Methylphenyl48984995242
33-Methylphenyl4596498595
44-Methylphenyl4596508387
52-Chlorophenyl4894508832
63-Chlorophenyl4695498576
74-Chlorophenyl4596508281
84-Isobutylphenyl (Ibuprofen analog)4088425931
Direct Electrophilic Fluorination of α-Aryl Carboxylic Acid Derivatives

A more direct approach to chiral 2-aryl-2-fluoropropanoic acids is the enantioselective fluorination of a prochiral starting material. One common method involves the fluorination of silyl ketene acetals derived from α-aryl carboxylic esters using an electrophilic fluorinating agent such as Selectfluor®.[7]

Workflow for Electrophilic Fluorination:

Electrophilic Fluorination Workflow start_ester 2-Arylpropanoic Ester enolate_formation Enolate Formation (e.g., with LHMDS) start_ester->enolate_formation fluorination Electrophilic Fluorination (e.g., with NFSI) enolate_formation->fluorination fluoro_ester Racemic 2-Aryl-2- fluoropropanoic Ester fluorination->fluoro_ester hydrolysis Hydrolysis fluoro_ester->hydrolysis racemic_acid Racemic 2-Aryl-2- fluoropropanoic Acid hydrolysis->racemic_acid

Caption: General workflow for the synthesis of racemic 2-aryl-2-fluoropropanoic acids.

Mechanism of Electrophilic Fluorination:

The reaction proceeds through the formation of a lithium enolate from the starting ester using a strong base like lithium hexamethyldisilazide (LHMDS). This enolate then acts as a nucleophile, attacking the electrophilic fluorine of a reagent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® to introduce the fluorine atom at the α-position.

Protocol 2: Synthesis of Racemic Ethyl 2-Fluoro-2-(3-chlorophenyl)propanoate [2]

This protocol describes the synthesis of the racemic ester, which can then be hydrolyzed to the corresponding racemic acid.

Materials:

  • Ethyl 2-(3-chlorophenyl)propanoate

  • Lithium hexamethyldisilazide (LHMDS) in THF (1.0 M solution)

  • N-fluorobenzenesulfonimide (NFSI)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Hexane

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of ethyl 2-(3-chlorophenyl)propanoate (987 mg, 4.74 mmol) in anhydrous THF (10 mL) at -78 °C, add LHMDS in THF (1.0 M, 5.69 mL, 5.69 mmol).

  • Stir the mixture at -78 °C for 20 minutes, and then at 0 °C for 20 minutes.

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.87 g, 5.93 mmol) in anhydrous THF (10 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 8 hours.

  • Dilute the reaction mixture with 1 M hydrochloric acid (10 mL) and water (20 mL).

  • Extract the mixture with hexane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Hydrolysis to Racemic 2-Fluoro-2-(3-chlorophenyl)propanoic Acid [2]

Materials:

  • Ethyl 2-(3-chlorophenyl)-2-fluoropropanoate

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 4.2 M)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Dichloromethane

  • Hexane

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of ethyl 2-(3-chlorophenyl)-2-fluoropropanoate (868 mg, 3.76 mmol) in ethanol (10 mL) at 0 °C, add aqueous sodium hydroxide (4.2 M, 4 mL, 16.8 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Acidify the mixture with 1 M hydrochloric acid (30 mL).

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent.

  • Recrystallize the crude product from dichloromethane and hexane to afford the pure racemic acid.

Alternative Synthetic Strategies

While the methods described above are robust and widely applicable, other strategies have also been developed for the synthesis of 2-aryl-2-fluoropropanoic acids.

  • Fluorination of α-Hydroxy Esters: Chiral α-hydroxy esters can be converted to their corresponding α-fluoro derivatives using deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST). This method proceeds with inversion of configuration and can be a valuable route if the chiral α-hydroxy ester is readily available.

  • Catalytic Asymmetric Fluorination: Significant progress has been made in the development of catalytic enantioselective fluorination of various carbonyl compounds. These methods often employ chiral transition metal complexes or organocatalysts to control the stereochemistry of the fluorination step. While highly attractive, the substrate scope and optimization for 2-arylpropanoic acid derivatives can be challenging.

Safety and Handling Precautions

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® and NFSI are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood.[8] Avoid contact with skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Store these reagents in a cool, dry place away from combustible materials.

  • Strong Bases: Reagents like LHMDS are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of enantiomerically pure 2-aryl-2-fluoropropanoic acid derivatives is a critical endeavor in the development of next-generation NSAIDs with improved metabolic stability. This guide has provided detailed protocols and mechanistic insights into two primary synthetic strategies: kinetic resolution of racemic mixtures and direct electrophilic fluorination. By understanding the principles and practicalities of these methods, researchers can confidently and efficiently access these valuable chiral building blocks for their drug discovery programs.

References

  • Selectfluor - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356–7378. MDPI AG. Retrieved from [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fujisawa, H., Fujiwara, T., Takeuchi, Y., & Omata, K. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & pharmaceutical bulletin, 53(5), 524-528.
  • Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules (Basel, Switzerland), 17(6), 7356-7378.
  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378.
  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of organic chemistry, 66(22), 7464-7468.
  • Fluorine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Oliver, R. M., Waters, W. R., & Lusby, A. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine notes. Retrieved from [Link]

  • Huang, J. Q., Nairoukh, Z., & Marek, I. (2018). Electrophilic Fluorination of Stereodefined Disubstituted Silyl Ketene Hemiaminals en route to Tertiary α-Fluorinated Carbonyl Derivatives. Organic & Biomolecular Chemistry, 16(7), 1079–1082.
  • Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37-51.
  • Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Current Drug Metabolism, 2(1), 37–51.
  • Kumar, P., Sangam, Vidhan Chand, Bala, & Nimesh, S. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Sanfilippo, P. J., & Urbanski, M. J. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical pharmacology, 42(10), 1905-1911.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(23), 5729.
  • Le, T. T., Le, T. H., Nguyen, L. N., Nguyen, V. K., & Nghiem, L. D. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental science & technology, 56(13), 9576-9585.
  • Zhang, Y., Wang, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic letters, 23(8), 3110-3114.
  • Lee, S. Y., Neufeind, S., & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(25), 8899–8902.
  • Gembus, V., & Marsais, F. (2024).
  • Chen, Y., & Diao, T. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society.
  • Okuno, K., Hiraki, M., Chan, B., & Shirakawa, S. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Bulletin of the Chemical Society of Japan, 95(1), 52–59.
  • Schmalz, H.-G., & Schmidt, D. (2015). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 20(9), 16223–16235.
  • A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. (n.d.). ResearchGate. Retrieved from [Link]

  • Shiina, I., & Tengeiji, A. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. HETEROCYCLES, 86(2), 1227.

Sources

Method

Application Notes and Protocols for 2-(2,4-Difluorophenoxy)propanoic Acid in Material Science

Introduction: The Promise of Fluorinated Phenoxy Moieties in Advanced Materials The strategic incorporation of fluorine atoms into polymer structures has long been a cornerstone of high-performance materials design. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Phenoxy Moieties in Advanced Materials

The strategic incorporation of fluorine atoms into polymer structures has long been a cornerstone of high-performance materials design. The unique properties of the carbon-fluorine bond—its high thermal stability, chemical inertness, and low polarizability—impart exceptional characteristics to the resulting materials, including hydrophobicity, oleophobicity, low surface energy, and high thermal and oxidative resistance.[1] 2-(2,4-Difluorophenoxy)propanoic acid emerges as a compelling monomeric building block in this context. Its difluorinated phenyl ring offers a potent combination of electronic and steric effects that can be harnessed to create novel polymers with tailored properties for a wide range of applications, from specialized coatings and membranes to advanced biomaterials.

This guide provides a comprehensive overview of the potential applications of 2-(2,4-Difluorophenoxy)propanoic acid in material science. It details both a biologically-mediated polymerization route and proposes robust chemical polymerization strategies. The protocols are designed to be self-validating, with in-depth explanations of the underlying scientific principles to empower researchers in their experimental design and execution.

Physicochemical Properties of 2-(2,4-Difluorophenoxy)propanoic Acid

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.

PropertyValueSource
CAS Number 52043-21-7[2]
Molecular Formula C₉H₈F₂O₃[2]
Molecular Weight 202.15 g/mol Calculated
Appearance White to off-white solidGeneral knowledge
Synonyms 2-(2,4-difluorophenoxy)propionic acid[2]

Part 1: Biologically-Mediated Polymerization - Harnessing Microbial Factories

A groundbreaking approach for the synthesis of polymers incorporating 2,4-difluorophenoxy moieties involves the use of microbial fermentation. Specifically, the bacterium Pseudomonas putida has been shown to produce polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups when supplied with an appropriate carbon source.[3] While the direct feeding of 2-(2,4-Difluorophenoxy)propanoic acid has not been reported, the successful polymerization of a structurally related precursor, 11-(2,4-difluorophenoxy)undecanoic acid, to yield poly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate) provides a strong proof-of-concept.[3]

This biopolymer exhibited significantly altered material properties compared to its non-fluorinated counterparts, highlighting the profound impact of the difluorophenoxy group.[3]

Properties of a Fluorinated Polyhydroxyalkanoate
PropertyPoly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate)Conventional Medium-Chain-Length PHASource
Appearance Opaque, cream-colored-[3]
Crystallinity Higher than conventional MCL-PHAsLower[3]
Melting Point ~100 °CLower[3]
Surface Water Contact Angle 104°~50°[3]
Conceptual Workflow for Microbial Polymer Synthesis

The following diagram illustrates the conceptual pathway for the biosynthesis of a PHA containing the 2,4-difluorophenoxy side chain.

Microbial_Polymerization cluster_0 Upstream Processing cluster_1 Bioreactor Fermentation cluster_2 Downstream Processing Precursor 2-(2,4-Difluorophenoxy)propanoic acid derivative (e.g., 11-(2,4-difluorophenoxy)undecanoic acid) CellCulture Pseudomonas putida culture Precursor->CellCulture Metabolism Cellular Metabolism and β-oxidation CellCulture->Metabolism Polymerization PHA Synthase Enzymatic Polymerization Metabolism->Polymerization Extraction Solvent Extraction of PHA from biomass Polymerization->Extraction Purification Purification and Precipitation Extraction->Purification Polymer Poly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate) Purification->Polymer

Caption: Conceptual workflow for the microbial synthesis of a fluorinated PHA.

Protocol: Microbial Synthesis of Poly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate)

This protocol is adapted from the methodology described for the synthesis of PHAs with fluorinated phenoxy side groups.[3]

1. Precursor Synthesis:

  • Synthesize 11-(2,4-difluorophenoxy)undecanoic acid. This can be achieved through a Williamson ether synthesis by reacting 2,4-difluorophenol with a suitable 11-halo-undecanoic acid ester, followed by hydrolysis.

2. Culture Preparation:

  • Prepare a suitable growth medium for Pseudomonas putida.

  • Inoculate the medium with a starter culture of P. putida and incubate until a suitable cell density is reached.

3. Fermentation and Polymer Accumulation:

  • Transfer the seed culture to a larger fermenter containing the production medium.

  • Introduce 11-(2,4-difluorophenoxy)undecanoic acid as the primary carbon source.

  • Maintain optimal fermentation conditions (temperature, pH, aeration) to promote cell growth and subsequent polymer accumulation.

4. Polymer Extraction and Purification:

  • Harvest the bacterial cells by centrifugation.

  • Lyse the cells to release the intracellular PHA granules.

  • Extract the polymer using a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Wash and dry the purified polymer.

Part 2: Proposed Chemical Polymerization Strategies

While microbial synthesis offers a green route to novel fluorinated polyesters, chemical synthesis provides greater control over polymer architecture and allows for a broader range of polymerization techniques. Here, we propose two plausible chemical pathways for the utilization of 2-(2,4-Difluorophenoxy)propanoic acid as a monomer.

Strategy A: Polycondensation to Form Polyesters

The carboxylic acid functionality of 2-(2,4-Difluorophenoxy)propanoic acid allows for its direct use in polycondensation reactions with diols to form polyesters. The resulting polymers would feature the difluorophenoxy group as a pendant side chain.

Polycondensation_Workflow Monomer1 2-(2,4-Difluorophenoxy)propanoic acid Reaction Polycondensation (Esterification) Monomer1->Reaction Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Reaction Polymer Polyester with pendant 2,4-difluorophenoxy groups Reaction->Polymer

Caption: Proposed workflow for polyester synthesis via polycondensation.

1. Monomer Preparation:

  • Ensure 2-(2,4-Difluorophenoxy)propanoic acid is of high purity.

  • Select a suitable diol (e.g., ethylene glycol, 1,4-butanediol) and ensure it is anhydrous.

2. Polymerization Reaction:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of 2-(2,4-Difluorophenoxy)propanoic acid and the chosen diol.

  • Add a suitable catalyst, such as antimony trioxide or titanium(IV) butoxide.

  • Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature to facilitate the esterification reaction and removal of water.

  • Once the initial esterification is complete, apply a vacuum to remove the remaining byproducts and drive the polymerization to completion.

3. Polymer Isolation and Purification:

  • Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, THF).

  • Precipitate the polymer in a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Strategy B: Conversion to a Vinyl Monomer for Radical Polymerization

An alternative strategy involves the conversion of the carboxylic acid to a polymerizable vinyl group, such as a vinyl ester or an acrylate. This monomer can then be polymerized via free-radical polymerization to yield a polymer with the difluorophenoxypropanoate moiety as a side chain.

Radical_Polymerization_Workflow cluster_A Monomer Synthesis cluster_B Polymerization Acid 2-(2,4-Difluorophenoxy)propanoic acid Vinyl_Monomer Vinyl 2-(2,4-Difluorophenoxy)propanoate Acid->Vinyl_Monomer Esterification with Vinyl Acetate Polymerization Free Radical Polymerization (e.g., RAFT) Vinyl_Monomer->Polymerization Polymer Poly(vinyl 2-(2,4-difluorophenoxy)propanoate) Polymerization->Polymer

Caption: Proposed workflow for vinyl monomer synthesis and subsequent radical polymerization.

Part 1: Synthesis of Vinyl 2-(2,4-Difluorophenoxy)propanoate

1. Reaction Setup:

  • Combine 2-(2,4-Difluorophenoxy)propanoic acid with an excess of vinyl acetate in a reaction flask.

  • Add a suitable catalyst, such as a palladium(II) salt and a phosphine ligand.

  • Heat the mixture under reflux.

2. Work-up and Purification:

  • After the reaction is complete, remove the excess vinyl acetate by distillation.

  • Purify the resulting vinyl ester monomer by vacuum distillation or column chromatography.

Part 2: Free-Radical Polymerization

1. Polymerization Setup:

  • Dissolve the purified vinyl 2-(2,4-Difluorophenoxy)propanoate monomer in a suitable solvent (e.g., toluene, DMF).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN). For controlled polymerization, a RAFT agent can be included.[4]

  • De-gas the solution by several freeze-pump-thaw cycles.

2. Polymerization Reaction:

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

3. Polymer Isolation:

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Collect the polymer by filtration and dry under vacuum.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and monomer incorporation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Contact Angle Goniometry: To evaluate surface properties such as hydrophobicity.

Conclusion and Future Outlook

2-(2,4-Difluorophenoxy)propanoic acid represents a versatile building block for the creation of advanced fluorinated polymers. The successful microbial synthesis of a related PHA demonstrates the feasibility of incorporating this functional moiety into biopolymers, leading to materials with unique properties. The proposed chemical synthesis routes via polycondensation and radical polymerization offer pathways to a wider range of polymer architectures with tunable characteristics.

Future research should focus on the detailed investigation of the polymerization kinetics and the physical, chemical, and mechanical properties of the resulting materials. The exploration of copolymers of 2-(2,4-Difluorophenoxy)propanoic acid-derived monomers with other functional monomers will undoubtedly lead to the development of novel materials with tailored performance for a multitude of applications in material science and beyond.

References

  • Takagi, Y., et al. (2004). Microbial synthesis and characterization of polyhydroxyalkanoates with fluorinated phenoxy side groups from Pseudomonas putida. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3743-3751.
  • Henry, B. J., et al. (2018). A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. Integrated Environmental Assessment and Management, 14(3), 316-334.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting over-alkylation in Williamson ether synthesis

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. Here, we move beyond basic protocols to address the nuanced issues that can affect reaction efficiency and product purity, with a specific focus on troubleshooting over-alkylation and related side reactions.

Troubleshooting Guide: Over-Alkylation and Competing Pathways

Over-alkylation in the context of the Williamson synthesis is rarely a simple case of adding two alkyl groups to the ether oxygen. Instead, it typically manifests as a competition between different reactive pathways, leading to a complex product mixture. The most common issues are competition from E2 elimination and, particularly with phenoxides, C-alkylation of the aromatic ring.

Question: My reaction with a phenoxide nucleophile is yielding a mixture of products, including one that appears to be alkylated on the aromatic ring. What is happening and how can I favor the desired O-alkylation?

Answer:

This is a classic case of competing O- versus C-alkylation. Phenoxide ions are ambident nucleophiles , meaning they possess two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] The reaction pathway is highly dependent on the solvent system.

Causality:

  • O-Alkylation (Desired Pathway): This is the standard Williamson ether synthesis, forming a C-O bond. It is favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][3] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic, promoting attack at the most electronegative site.

  • C-Alkylation (Side Reaction): This pathway forms a new C-C bond at the ortho or para position of the aromatic ring. It becomes significant in protic solvents (e.g., water, ethanol) or less polar environments.[1][3] Protic solvents can form hydrogen bonds with the oxygen anion, shielding it and making it less available for reaction. This lowered reactivity of the oxygen site allows the less-hindered and still nucleophilic carbon atoms of the ring to attack the alkyl halide.

Visualization of Competing Pathways

The diagram below illustrates how a phenoxide nucleophile can react at two different sites, leading to either the desired ether (O-alkylation) or an undesired alkylated phenol (C-alkylation).

G cluster_start Reactants cluster_products Potential Products Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alk Desired Ether (O-Alkylation) Phenoxide->O_Alk  Attack by Oxygen Anion  Favored in Polar Aprotic Solvents  (e.g., DMF, DMSO) C_Alk Side Product (C-Alkylation) Phenoxide->C_Alk  Attack by Aromatic Ring  Favored in Protic Solvents  (e.g., H₂O, EtOH) R_X Alkyl Halide (R-X)

Caption: Competing O- vs. C-alkylation pathways for phenoxides.

Troubleshooting Protocol: Maximizing O-Alkylation

  • Solvent Selection (Critical): Switch to a high-quality, anhydrous polar aprotic solvent.

    • Recommended: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] These are superior for promoting O-alkylation. Acetonitrile is also a viable option.

    • Action: Dry the solvent over molecular sieves before use. Any residual water can quench the highly basic alkoxide and alter selectivity.[1]

  • Base Selection: For phenols, a moderately strong base is sufficient and often preferable.

    • Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).[4][5][6] These are effective and easier to handle than sodium hydride.

    • Rationale: An excessively strong base is not required for the deprotonation of phenols (pKa ~10) and can sometimes promote side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Action: Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-80°C.[2] Avoid excessively high temperatures, which can lead to byproduct formation.

Question: My reaction is producing a significant amount of an alkene byproduct instead of my desired ether. How can I minimize this elimination reaction?

Answer:

You are observing the classic competition between the desired Sₙ2 (substitution) pathway and the E2 (elimination) side reaction.[7] The alkoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the alkyl halide, leading to the formation of an alkene.[2][8]

Causality:

The outcome of the Sₙ2 vs. E2 competition is primarily dictated by the structure of the reactants and the reaction conditions.

  • Alkyl Halide Structure: This is the most critical factor. The Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center.[1][9]

    • Methyl & Primary Halides: Strongly favor Sₙ2.[9]

    • Secondary Halides: Will give a mixture of Sₙ2 and E2 products.[1][9] This is often where troubleshooting is most needed.

    • Tertiary Halides: Almost exclusively yield the E2 product. They are not suitable for Williamson ether synthesis.[7][9]

  • Alkoxide Structure: A bulky alkoxide (e.g., tert-butoxide) will act more as a base than a nucleophile due to steric hindrance, favoring E2 elimination.[1][10]

  • Temperature: Higher temperatures favor elimination over substitution.[1][2] E2 reactions have a higher activation energy, so their rate increases more significantly with temperature compared to Sₙ2 reactions.

Troubleshooting Protocol: Minimizing E2 Elimination

  • Re-evaluate Synthetic Strategy (Critical): When synthesizing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that uses the less sterically hindered alkyl halide.[1][10][11]

    • Example: To synthesize tert-butyl methyl ether:

      • Incorrect Route: Sodium methoxide (a small nucleophile) + tert-butyl bromide (a tertiary halide). This will yield almost 100% isobutylene via E2 elimination.

      • Correct Route: Sodium tert-butoxide (a bulky nucleophile) + methyl iodide (a methyl halide). This will proceed via Sₙ2 to give the desired ether.[1]

  • Temperature Control: Maintain the lowest practical reaction temperature.

    • Action: If your reaction is running at reflux, try lowering the temperature to 50°C or even room temperature and allowing it to stir for a longer period (8-24 hours). Monitor progress by TLC/LC-MS.

  • Base and Alkoxide Formation: Use a strong, non-nucleophilic base to generate the alkoxide in situ before adding the alkyl halide.

    • Recommended: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[9][12]

    • Procedure: Add NaH to a solution of the alcohol in an anhydrous solvent like THF at 0°C. Allow it to stir for 30-60 minutes to ensure complete formation of the alkoxide. Then, add the alkyl halide slowly at 0°C before allowing the reaction to warm to the desired temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for a Williamson ether synthesis? Polar aprotic solvents are generally the best choice.[2] Solvents like DMF, DMSO, and acetonitrile are excellent at solvating the counter-ion of the alkoxide, which increases the nucleophilicity of the "naked" alkoxide anion, thereby accelerating the Sₙ2 reaction.[1][13]

Q2: My reaction has a very low yield or failed completely. What are the most common causes? Assuming you have addressed the major side reactions (E2, C-alkylation), the most common culprits are:

  • Wet Reagents or Solvents: The alkoxide is a very strong base and will be instantly quenched by any protic species, especially water.[1][14] Ensure your alcohol, alkyl halide, and solvent are anhydrous.

  • Improper Base Stoichiometry: You must use at least a stoichiometric equivalent of the base relative to the alcohol to ensure complete deprotonation.[1] Using a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH is common practice.[4]

  • Poor Leaving Group: The reactivity order for halides is I > Br > Cl >> F. If you are using an alkyl chloride and the reaction is slow, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[2][15]

Q3: Can tertiary alcohols be used in this synthesis? Yes, but only as the alkoxide precursor. A tertiary alcohol can be deprotonated to form a tertiary alkoxide, which can then react with a primary alkyl halide.[1][2] The reverse—reacting a primary alkoxide with a tertiary alkyl halide—will fail and produce only the elimination product.[9][11]

Parameter Influence Summary

The following table summarizes the qualitative effects of key experimental parameters on the competing Sₙ2, E2, and C-alkylation pathways.

ParameterEffect on Sₙ2 (Desired Ether)Effect on E2 (Alkene Byproduct)Effect on C-Alkylation (with Phenoxides)
Alkyl Halide Favored: Methyl > 1° >> 2°Favored: 3° >> 2° > 1°Not a primary factor
Alkoxide Less hindered is betterMore hindered is more basic, favors E2Not a primary factor
Temperature Lower temp is sufficientHigher temp strongly favors E2Can influence the O/C ratio
Solvent Polar Aprotic (DMF, DMSO) is bestLess polar solvents can favor E2Polar Aprotic favors O-Alk. Protic favors C-Alk.
Base Strong base needed for alkoxide formationStrong, bulky bases favor E2Base is needed to form the phenoxide

References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Williamson ether synthesis - Wikipedia.
  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone.
  • Williamson Ether Synthesis - ChemTalk.
  • A review on the advancement of ether synthesis from organic solvent to water - RSC Publishing. [Link]

  • Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing. [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. [Link]

  • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Williamson Ether Synthesis. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - askIITians. [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenoxy)propanoic acid. This document is designed for researchers, chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenoxy)propanoic acid. This document is designed for researchers, chemists, and process development professionals aiming to troubleshoot common issues and improve yields in this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to master this reaction.

Section 1: Core Reaction Principles

The synthesis of 2-(2,4-Difluorophenoxy)propanoic acid is a classic example of the Williamson Ether Synthesis . This reaction forms an ether by reacting a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1] The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

The Mechanism:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2,4-difluorophenol, creating a highly nucleophilic 2,4-difluorophenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a 2-halopropanoic acid derivative (e.g., 2-chloropropanoic acid). This attack occurs from the backside relative to the leaving group.[1]

  • Displacement: In a single, concerted step, the nucleophile forms a new carbon-oxygen bond while the bond to the leaving group (e.g., chloride) is broken.[1]

Understanding the SN2 mechanism is critical because its requirements directly dictate the optimal conditions for maximizing yield.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 2,4-Difluorophenol Phenoxide 2,4-Difluorophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., KOH) BaseH H₂O + K⁺ Haloacid 2-Chloropropanoic Acid (Electrophile) Phenoxide->Haloacid Nucleophilic Attack Product 2-(2,4-Difluorophenoxy)propanoic acid Haloacid->Product Bond Formation LeavingGroup Cl⁻ Product->LeavingGroup Leaving Group Departure

Caption: General mechanism for the Williamson Ether Synthesis of the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the primary factors to investigate?

A low yield is the most common problem and can stem from several factors. Systematically investigate the following:

  • Incomplete Deprotonation: The formation of the phenoxide nucleophile is the first critical step. If 2,4-difluorophenol is not fully deprotonated, it cannot react, and your yield will suffer.

    • Cause: Insufficient base (less than 1:1 molar ratio to the phenol), a base that is not strong enough, or moisture in the reaction vessel that consumes the base.

    • Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).[3][4] Ensure you use at least one full molar equivalent, and consider a slight excess (e.g., 1.1 equivalents) to compensate for any moisture. Dry your glassware and solvents thoroughly before use.

  • Competing E2 Elimination Reaction: This is a major competing side reaction in Williamson syntheses, especially with secondary halides like 2-chloropropanoic acid.[2]

    • Cause: The phenoxide is not only a strong nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the electrophilic center, leading to the formation of an alkene (an acrylate derivative) instead of the desired ether. This is favored by higher temperatures.

    • Solution:

      • Control Temperature: Avoid excessively high temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C).[1][5]

      • Choice of Leaving Group: Bromide is a better leaving group than chloride. Using 2-bromopropanoic acid can often increase the rate of the desired SN2 reaction relative to the E2 side reaction.

  • Sub-optimal Reaction Conditions:

    • Cause: Incorrect solvent choice, insufficient reaction time, or improper temperature can all lead to an incomplete reaction.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the cation (e.g., K⁺) but leave the phenoxide anion relatively "bare," making it a more potent nucleophile.[1][6] Using a solvent instead of water as the medium has been shown to improve condensation yield significantly.[5]

      • Time & Temperature: Williamson reactions can require 1 to 8 hours to reach completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or allowing it to run longer.

Q2: I'm observing a significant amount of unreacted 2,4-difluorophenol in my crude product. How can I fix this?

This is a clear indication that the nucleophile is either not being formed efficiently or is not reacting.

  • Cause: As discussed in Q1, this is most often due to incomplete deprotonation. Another possibility is that your 2-halopropanoic acid has degraded or is of poor quality.

  • Solution:

    • Verify Base Stoichiometry and Purity: Double-check your calculations for the base. Use a freshly opened container of a strong base like KOH.

    • Order of Addition: Add the 2,4-difluorophenol to the solvent and base first. Allow it to stir for a period (e.g., 15-30 minutes) to ensure complete formation of the phenoxide before adding the 2-chloropropanoic acid.

    • Check Electrophile Quality: Ensure your 2-chloropropanoic acid (or its ester) is pure and has not been hydrolyzed over time.

Q3: My workup is messy, and I suspect I'm losing product during purification. What are the best practices?

Product loss during workup can easily halve an otherwise successful reaction.

  • Cause: The product is a carboxylic acid, meaning its solubility is highly pH-dependent. Improper pH control during extraction and precipitation is a common source of loss.

  • Solution:

    • Quenching & Extraction: After the reaction is complete, cool the mixture and quench it with water.[7] Your product will be in its carboxylate salt form (soluble in water) at high pH. Perform an initial extraction with a nonpolar solvent (like hexane or ether) to remove non-acidic organic impurities.

    • Acidification: Separate the aqueous layer containing your product salt. Cool it in an ice bath and slowly acidify with a strong acid like concentrated HCl.[4] Monitor the pH with pH paper. The goal is to bring the pH to ~1-2 to ensure the carboxylic acid is fully protonated and precipitates out of the solution.

    • Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration.[4] If it oils out or remains in solution, you must extract it into an organic solvent like ethyl acetate or diethyl ether.[8]

    • Recrystallization: For final purification, recrystallization is often effective.[9] A common technique involves dissolving the crude solid in boiling water or a solvent mixture and allowing it to cool slowly.[4]

Section 3: Optimized Experimental Protocol

This protocol synthesizes insights from various established procedures for Williamson ether synthesis to provide a robust starting point for optimization.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification sub_node sub_node action_node action_node start Start: Assemble Dry Glassware A1 Charge Flask with 2,4-Difluorophenol & DMSO start->A1 A2 Add KOH pellets (1.1 eq) A1->A2 A3 Stir for 30 min (Phenoxide Formation) A2->A3 B1 Heat to 70-80°C A3->B1 B2 Slowly add 2-Chloropropanoic Acid (1.0 eq) B1->B2 B3 Reflux for 4-6 hours (Monitor by TLC) B2->B3 C1 Cool to RT, Quench with Water B3->C1 C2 Wash with Ether (Remove Impurities) C1->C2 C3 Acidify Aqueous Layer with conc. HCl to pH 1-2 C2->C3 C4 Extract Product with Ethyl Acetate (3x) C3->C4 D1 Combine Organic Layers, Dry (Na₂SO₄) C4->D1 D2 Concentrate in Vacuo D1->D2 D3 Recrystallize from Hexane/Toluene D2->D3 end_node Final Product: High-Purity Crystals D3->end_node

Caption: Recommended experimental workflow for the synthesis and purification.

Step-by-Step Methodology:

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluorophenol (1.0 eq) and dimethyl sulfoxide (DMSO, ~3-4 mL per gram of phenol).[5]

  • Deprotonation: Begin stirring and add potassium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium 2,4-difluorophenoxide salt.

  • Reaction: Heat the mixture to 70-80 °C.[5] In a separate container, dissolve 2-chloropropanoic acid (1.0 eq) in a minimal amount of DMSO. Add this solution dropwise to the heated phenoxide mixture over 15 minutes.

  • Reflux: Maintain the reaction at 70-80 °C for 4-6 hours. Monitor the disappearance of the starting material (2,4-difluorophenol) by TLC.

  • Workup - Quench: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMSO used).

  • Workup - Wash: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted non-acidic starting materials or impurities. Discard the ether layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Purification: Dry the crude product. For higher purity, perform a recrystallization using a suitable solvent system, such as a mixture of toluene and hexane or petroleum ether.[5][9]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use 2-bromopropanoic acid instead of 2-chloropropanoic acid?

    • A: Yes, and it is often recommended. Bromide is a better leaving group than chloride, which can increase the SN2 reaction rate and potentially improve the overall yield by outcompeting the E2 elimination side reaction.

  • Q: Why is a polar aprotic solvent like DMSO or DMF recommended?

    • A: These solvents are highly polar, allowing them to dissolve the ionic intermediates (the potassium phenoxide salt). However, they are aprotic, meaning they do not have acidic protons. This property allows them to solvate the potassium cation effectively while leaving the phenoxide anion relatively unsolvated and highly reactive, thereby accelerating the SN2 reaction.[1][6]

  • Q: What are the key analytical techniques to monitor the reaction and characterize the product?

    • A:

      • Thin Layer Chromatography (TLC): Essential for monitoring the reaction progress by observing the disappearance of the starting materials.

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point: A sharp melting point is a good indicator of purity for the final crystalline solid.

  • Q: What are the typical yields I should expect?

    • A: In a laboratory setting, unoptimized yields can be low. However, with careful optimization of the conditions described in this guide, yields of 50–95% are achievable.[1] A patent for the synthesis of the analogous 2-(2,4-dichlorophenoxy)propionic acid reports yields as high as 93.5% by using DMSO as a solvent.[5]

Section 5: Data Summary

The following table summarizes the impact of key parameters on the synthesis. Use this as a quick reference for your optimization experiments.

ParameterStandard ConditionHigh-Yield AlternativeRationale & Scientific Justification
Halide Substrate 2-Chloropropanoic Acid2-Bromopropanoic AcidBr⁻ is a better leaving group than Cl⁻, increasing the SN2 reaction rate.
Base NaOH, K₂CO₃KOH, NaHStronger bases ensure complete and rapid deprotonation of the phenol to form the active nucleophile.[3][4]
Solvent Ethanol, WaterDMSO, DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the phenoxide, accelerating the SN2 reaction.[1][6]
Temperature >100 °C50 - 80 °CLowering the temperature minimizes the competing E2 elimination side reaction, which is favored at higher temperatures.[1][5]
Workup pH Neutral (pH ~7)Acidic (pH 1-2)The carboxylic acid product is insoluble in water at low pH, maximizing its precipitation and recovery.[4]

References

  • PrepChem (2023). Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. Available at: [Link]

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Google Patents (2006). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. CN1807353A.
  • Chemistry Steps (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia (2023). Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • University of Michigan-Dearborn (n.d.). Experiment 06: Williamson Ether Synthesis. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available at: [Link]

  • Professor Dave Explains (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Google Patents (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. CN102020554A.

Sources

Troubleshooting

Technical Support Center: Synthesis of Phenoxypropanoic Acids

Welcome to the technical support hub for the synthesis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth mechanistic insights and practical, field-proven troubleshooting strategies to enhance yield, purity, and stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is a C-alkylated phenol, leading to low yields of the desired O-alkylated phenoxypropanoic acid. How can I improve selectivity for O-alkylation?

A1: Underlying Cause & Mechanism

This is a classic issue of regioselectivity involving an ambident nucleophile.[1][2] The phenoxide ion, generated by deprotonating a phenol, has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (typically at the ortho and para positions).[1][3] The competition between O-alkylation (forming the desired ether) and C-alkylation (forming a carbon-carbon bond) is governed by several factors, most notably the Hard and Soft Acids and Bases (HSAB) principle.[4][5][6]

  • O-Alkylation (Kinetic Product): The oxygen atom is a "hard" nucleophilic center (high electronegativity, concentrated charge). It preferentially reacts with "hard" electrophiles under conditions that favor kinetic control.[5][7]

  • C-Alkylation (Thermodynamic Product): The carbon atoms of the aromatic ring are "soft" nucleophilic centers (more polarizable). They react favorably with "soft" electrophiles, often leading to the more thermodynamically stable product.[7][8]

The choice of solvent, counter-ion (from the base), and temperature critically dictates the outcome.[1][3][9]

Troubleshooting & Optimization Protocol

To favor the desired O-alkylation, the strategy is to make the phenoxide oxygen the more reactive nucleophile.

1. Solvent Selection is Critical:

  • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are highly recommended.[1][3] These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen.[10] This leaves the oxygen atom "naked" and highly nucleophilic, promoting kinetic O-alkylation.

  • Avoid Polar Protic Solvents: Solvents like water, ethanol, or trifluoroethanol will form hydrogen bonds with the phenoxide oxygen.[3] This shields the oxygen, reducing its nucleophilicity and making the "softer" carbon atoms of the ring more likely to attack the alkylating agent, thus favoring C-alkylation.[3][10]

2. Choice of Base & Counter-ion:

  • Weaker Bases/Larger Cations: While a base is necessary to form the phenoxide, extremely strong or bulky bases can sometimes favor elimination, a competing side reaction.[1] For regioselectivity, bases like potassium carbonate (K₂CO₃) are often preferred over sodium hydride (NaH). The larger potassium ion (K⁺) associates less tightly with the phenoxide oxygen compared to Na⁺, increasing its reactivity for O-alkylation.

3. Temperature Control:

  • Lower Temperatures: O-alkylation is generally the kinetically favored pathway.[11][12] Running the reaction at lower temperatures (e.g., room temperature to 50°C) can significantly improve selectivity for the O-alkylated product. Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically favored C-alkylation.[1]

ParameterRecommended for O-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Minimizes H-bonding with phenoxide oxygen, increasing its nucleophilicity.[1][3]
Base K₂CO₃, Cs₂CO₃Larger cations associate less tightly with oxygen, enhancing its reactivity.[13]
Temperature Room Temp to 50°CFavors the kinetically controlled O-alkylation product.
Alkylating Agent Primary α-halo ester (e.g., ethyl 2-bromopropionate)Minimizes competing E2 elimination reactions.[1][14]

Visualizing the Competing Pathways

G cluster_start Reactants Phenol Phenol + Base Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Alkyl_Halide α-Haloalkanoic Ester (R-X) O_Product Desired Product: O-Alkylated Phenoxypropanoic Ester Alkyl_Halide->O_Product C_Product Side Product: C-Alkylated Phenol Alkyl_Halide->C_Product Phenoxide->O_Product O-Attack (Kinetic Pathway) Favored in Polar Aprotic Solvents Phenoxide->C_Product C-Attack (Thermodynamic Pathway) Favored in Polar Protic Solvents

Caption: Competing O- vs. C-alkylation pathways for a phenoxide ion.

Q2: I'm starting with a chiral α-haloalkanoic acid derivative, but my final product has low enantiomeric excess (ee). What causes this racemization?

A2: Underlying Cause & Mechanism

Racemization at the α-carbon of the propanoic acid moiety is a common and critical issue, particularly in pharmaceutical applications where single-enantiomer products are required. The loss of stereochemical integrity occurs via the formation of a planar enolate intermediate.[15][16]

The hydrogen atom on the α-carbon (the stereocenter) is acidic. In the presence of a base, this proton can be abstracted to form a trigonal planar enolate anion.[15][16] This intermediate loses its chirality. Subsequent reprotonation (or alkylation of the phenoxide onto this center) can occur from either face of the planar enolate with roughly equal probability, leading to a racemic or near-racemic mixture of the (R) and (S) enantiomers.[15]

Troubleshooting & Optimization Protocol

Preserving stereointegrity requires carefully controlling the basicity of the reaction environment to suppress enolate formation.

1. Use of Weaker, Non-Nucleophilic Bases:

  • Mild Carbonate Bases: Employ weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to deprotonate the phenol (pKa ~10) but are generally not strong enough to efficiently deprotonate the α-carbon of the ester (pKa ~25), thus minimizing enolate formation.

  • Avoid Strong Bases: Avoid strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or alkoxides (e.g., sodium ethoxide) if racemization is a concern.[10]

2. Control Stoichiometry:

  • Use only a slight excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the phenol. A large excess of base increases the likelihood of deprotonating the α-carbon.

3. Temperature and Reaction Time:

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of enolate formation.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting phenol is consumed (as monitored by TLC or LC-MS), proceed with the workup to prevent prolonged exposure of the product to basic conditions.

BaseRelative StrengthTypical Effect on Enantiomeric Excess (ee)
NaH, NaNH₂ Very StrongHigh risk of racemization
NaOEt, KOtBu StrongModerate to high risk of racemization
K₂CO₃, Cs₂CO₃ Mild / ModerateLow risk of racemization, generally preferred

Visualizing the Racemization Mechanism

G Chiral_Ester (S)-α-Halo Ester (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) Chiral_Ester->Enolate α-Proton Abstraction Base Strong Base (B⁻) Base->Enolate R_Product (R)-Product Enolate->R_Product Attack from Top Face S_Product (S)-Product Enolate->S_Product Attack from Bottom Face

Caption: Racemization via a planar, achiral enolate intermediate.

Q3: My reaction is producing the starting phenol and other degradation products, suggesting the newly formed ether bond is being cleaved. How can I prevent this?

A3: Underlying Cause & Mechanism

Ether cleavage is a side reaction where the C-O bond of the newly formed phenoxypropanoic acid (or its ester intermediate) is broken.[17][18] In the context of this synthesis, cleavage is typically not caused by strong acids (as in classic ether cleavage protocols) but can be initiated by nucleophilic attack under the reaction conditions, especially during saponification (ester hydrolysis).[18][19]

If a strong nucleophile (like excess hydroxide from saponification) is present at elevated temperatures, it can attack the electrophilic carbon of the propionate carbonyl group. This can lead to rearrangements or subsequent attack on the ether linkage, particularly if the aryl ring has electron-withdrawing groups that make the phenoxy group a better leaving group.

Troubleshooting & Optimization Protocol

Minimizing ether cleavage involves using milder conditions, especially during the hydrolysis step.

1. Milder Hydrolysis Conditions:

  • Lithium Hydroxide (LiOH): For saponification, use lithium hydroxide in a THF/water solvent system at room temperature.[20] LiOH is effective for hydrolysis while being generally milder than NaOH or KOH, reducing the risk of side reactions.

  • Avoid High Temperatures: Do not heat the hydrolysis reaction unless absolutely necessary. Most ester hydrolyses for these substrates can proceed to completion at room temperature over several hours.[20]

2. Careful pH Control During Workup:

  • When acidifying the reaction mixture to protonate the carboxylate, add the acid slowly and with cooling (e.g., in an ice bath). This prevents localized high temperatures and potential acid-catalyzed degradation. Acidify only to a pH of ~2-3.[20]

3. Protect Sensitive Groups:

  • If the phenol contains strong electron-withdrawing groups, the resulting ether bond will be more labile. In such cases, it might be necessary to perform the final hydrolysis under even milder, non-aqueous, or enzymatic conditions if cleavage remains a persistent issue.

Recommended Hydrolysis Protocol

  • Dissolve the crude phenoxypropanoic ester in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 equivalents) to the solution at room temperature.

  • Stir the mixture vigorously for 12-16 hours at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting ester.

  • Once complete, dilute the mixture with water and perform a basic wash (e.g., with dichloromethane or ethyl acetate) to remove any non-polar, unreacted starting materials.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with 1M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.[20]

References

  • Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Chemistry of Enolates - C vs O Alkyl
  • Alkylation of phenol: a mechanistic view. PubMed - NIH.
  • Phenolates- O-alkylation and C-alkyl
  • Alkylation of enol
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • (PDF) Alkylation of Phenol: A Mechanistic View.
  • What Is the Mechanism of Phenol Alkyl
  • Williamson ether synthesis. Wikipedia.
  • Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase?
  • Organic Synthesis Lecture 3. Prof D Craig.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid.
  • Williamson Ether Synthesis. ChemTalk.
  • Synthesis and Cleavage of Ethers. Longdom Publishing.
  • Ether cleavage. Wikipedia.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis. ChemicalBook.
  • HSAB theory. Wikipedia.
  • HSAB theory. chemeurope.com.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
  • The Hard Soft Acids Bases (Hsab) Principle And Organic Chemistry. Sandrogreco.
  • HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. Aakash Institute.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Organic Syntheses Procedure.
  • Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. BenchChem.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Preparation method for 2-phenylpropionic acid.
  • 23.4: Alpha Halogenation of Carbonyls. Chemistry LibreTexts.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.
  • 2-(p-Chlorophenoxy)-2-methylpropionic acid. Sigma-Aldrich.
  • 19.
  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
  • Racemization and Asymmetric Transform
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.

Sources

Optimization

Technical Support Center: Optimization of 2-Phenoxypropanoic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-phenoxypropanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-phenoxypropanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming the crucial ether linkage. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield for 2-phenoxypropanoic acid consistently low?

Low yield is one of the most common issues. The cause can typically be traced to one of several factors related to the reaction's SN2 mechanism.

Potential Cause 1: Incomplete Deprotonation of Phenol The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the phenol is not fully deprotonated, the concentration of the active nucleophile is reduced, slowing the reaction and decreasing the yield.

  • Solution:

    • Choice of Base: For standard phenol, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient, especially when paired with a polar aprotic solvent.[1][2] For less acidic substituted phenols, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation. NaH requires strictly anhydrous conditions.

    • Stoichiometry: Ensure at least one full equivalent of the base is used. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial.

Potential Cause 2: Competing E2 Elimination Reaction The alkylating agent, a 2-halopropanoate, is a secondary halide. Alkoxides/phenoxides are not only good nucleophiles but also strong bases. This creates competition between the desired SN2 substitution and an E2 elimination side reaction, which would produce an acrylate derivative.[1][3][4]

  • Solution:

    • Temperature Control: E2 reactions have a higher activation energy than SN2 reactions and are thus more favored at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[3] Start on the lower end (e.g., 60 °C) and only increase if the reaction is too slow.

    • Choice of Leaving Group: Bromides are better leaving groups than chlorides, allowing the reaction to proceed at a lower temperature, which can help minimize the E2 side reaction. Therefore, using 2-bromopropanoic acid is generally preferable to 2-chloropropanoic acid.

Potential Cause 3: Solvent Effects The solvent plays a critical role in an SN2 reaction. Using a suboptimal solvent can drastically reduce the reaction rate and overall yield.

  • Solution:

    • Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1][3] These solvents solvate the cation (e.g., K⁺ or Na⁺) but not the phenoxide anion, resulting in a highly reactive "naked" nucleophile that accelerates the SN2 reaction.

    • Avoid Protic Solvents: Protic solvents like ethanol or water can form hydrogen bonds with the phenoxide, creating a solvent cage that stabilizes it and reduces its nucleophilicity, thereby slowing down the desired reaction.[1]

Q2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are these impurities?

The formation of side products is a clear indicator that reaction conditions are not optimized.

Potential Impurity 1: C-Alkylated Phenol The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is thermodynamically favored, C-alkylation can occur under certain conditions.[1]

  • How to Identify: C-alkylated products will have a different retention factor (Rf) on TLC and a different retention time in LC-MS but will have the same mass as the desired O-alkylated product. ¹H NMR is definitive for identification.

  • Solution:

    • Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[1] Protic solvents or less polar solvents can increase the proportion of C-alkylation.

    • Counter-ion: The nature of the counter-ion can also play a role, though the solvent effect is generally more significant.[1]

Potential Impurity 2: Elimination Byproduct As discussed in the low-yield section, an E2 elimination reaction can occur, leading to the formation of an acrylate derivative from the 2-halopropanoate.

  • How to Identify: This byproduct will have a distinct mass and chromatographic behavior.

  • Solution:

    • Lower Reaction Temperature: This is the most effective way to disfavor the elimination pathway.

    • Avoid Bulky Bases: While not directly used to form the phenoxide, using a less sterically hindered base can sometimes help, although the phenoxide itself is the base that promotes elimination.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

Caption: A workflow for troubleshooting common synthesis issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of 2-phenoxypropanoic acid from phenol and a 2-halopropanoic acid is a classic example of the Williamson Ether Synthesis .[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Acid-Base Reaction: A base removes the acidic proton from the hydroxyl group of phenol to form a sodium or potassium phenoxide salt. This phenoxide is a much stronger nucleophile than the neutral phenol.

  • SN2 Attack: The nucleophilic phenoxide ion attacks the electrophilic carbon atom of the 2-halopropanoic acid (or its ester), which bears the halogen leaving group. This attack occurs from the backside relative to the leaving group.

  • Displacement: In a single, concerted step, the carbon-oxygen bond forms as the carbon-halogen bond breaks, displacing the halide ion and forming the final ether product.[4]

Reaction Mechanism Diagram

Caption: The SN2 mechanism of the Williamson ether synthesis.

Q2: How should I choose my starting materials: 2-halopropanoic acid or its ester?

Using the carboxylic acid directly requires a stronger base (at least 2 equivalents) to deprotonate both the phenol and the carboxylic acid. Using an ester, such as ethyl 2-bromopropanoate, requires only one equivalent of base to deprotonate the phenol. The ester route is often cleaner and is followed by a simple hydrolysis step to yield the final carboxylic acid product. If you use the acid directly, the carboxylate can also act as a nucleophile, leading to potential side reactions. Therefore, the ester route is generally recommended for higher yields and purity.

Q3: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting phenol, the 2-halopropanoate ester, and the co-spotted reaction mixture on a silica gel TLC plate.

  • Eluent: A non-polar solvent system like Hexane:Ethyl Acetate (e.g., in a 4:1 or 3:1 ratio) typically works well.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Part 3: Optimized Experimental Protocol & Data

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 2-phenoxypropanoate, followed by its hydrolysis.

Protocol: Synthesis of Ethyl 2-Phenoxypropanoate

Materials:

  • Phenol (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add phenol and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add ethyl 2-bromopropanoate to the reaction mixture dropwise via a syringe.

  • Reaction: Maintain the temperature at 60-70 °C and stir the reaction for 4-8 hours. Monitor the reaction progress by TLC until the phenol spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenoxypropanoate.

Protocol: Hydrolysis to 2-Phenoxypropanoic Acid
  • Setup: Dissolve the crude ethyl 2-phenoxypropanoate in a mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (NaOH) pellets (2-3 eq) and heat the mixture to reflux for 1-2 hours.

  • Workup:

    • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.[2]

    • A white precipitate of 2-phenoxypropanoic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[2] The product can be further purified by recrystallization from a suitable solvent (e.g., water or a hexane/ethyl acetate mixture).

Data Summary: Influence of Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of the synthesis. This data is illustrative and based on established chemical principles.

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Base K₂CO₃ (1.5 eq)NaOH (1.1 eq)NaH (1.1 eq)C > A > B NaH ensures complete deprotonation. K₂CO₃ is effective and easy to handle. NaOH contains water, which can reduce nucleophilicity.
Solvent EthanolTolueneDMF C > B > A DMF (polar aprotic) creates a "naked" nucleophile, maximizing SN2 rate. Toluene is non-polar. Ethanol (protic) solvates the nucleophile.[1]
Temperature 100 °C50 °C70 °C C > A > B 70 °C provides a balance between reaction rate and minimizing the E2 side reaction. 100 °C favors elimination. 50 °C may be too slow.
Leaving Group Ethyl 2-chloropropanoateEthyl 2-bromopropanoate -B > A Bromide is a better leaving group than chloride, allowing for milder reaction conditions and faster rates.

References

  • Organic Syntheses Procedure, 2-phenylpropionic acid.
  • ChemicalBook, 2-PHENYLPROPIONIC ACID | 492-37-5.
  • Organic Syntheses Procedure, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID.
  • Google Patents, CN105037139A - Prepar
  • Google Patents, US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Wikipedia, Williamson ether synthesis.
  • BenchChem, Common side reactions in the Williamson synthesis of ethers.
  • Cambridge University Press, Williamson Ether Synthesis.
  • Master Organic Chemistry, The Williamson Ether Synthesis.
  • Williamson Ether Synthesis Lab Procedure.
  • Chemistry Steps, Williamson Ether Synthesis.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)
  • Francis Academic Press, Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

Sources

Troubleshooting

Technical Support Center: Degradation of 2-(2,4-Difluorophenoxy)propanoic acid in Solution

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(2,4-Difluorophenoxy)propanoic acid in solution?

A1: The major stability concerns for 2-(2,4-Difluorophenoxy)propanoic acid revolve around its susceptibility to degradation under forced conditions. While the difluorophenoxy moiety generally enhances chemical stability, the ether linkage and propanoic acid functional group can be targets for degradation. Key concerns include hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, oxidative degradation, and photodegradation upon exposure to high-intensity light.[1]

Q2: How can I visually or analytically detect if my 2-(2,4-Difluorophenoxy)propanoic acid solution has degraded?

A2: Visual indicators of degradation, such as a change in color or the formation of a precipitate, can be suggestive but are not definitive.[2] The most reliable method for detecting degradation is through stability-indicating analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][2] Degradation is typically indicated by:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to degradation products.

  • Changes in peak shape, such as tailing or fronting.[1]

Q3: What are the likely degradation pathways for 2-(2,4-Difluorophenoxy)propanoic acid?

A3: Based on the structure of similar phenoxypropanoic acids, the potential degradation pathways under stress conditions may include:

  • Hydrolysis: Cleavage of the ether bond, especially under harsh pH and high-temperature conditions, could yield 2,4-difluorophenol and 2-hydroxypropanoic acid.[1]

  • Oxidation: The aromatic ring and the propanoic acid side chain are susceptible to oxidation, potentially forming hydroxylated species or leading to side-chain cleavage.[1]

  • Photodegradation: Exposure to UV light can induce cleavage of the ether bond or other photochemical reactions.[2]

Q4: How do the fluorine substituents on the phenyl ring influence the molecule's stability?

A4: The fluorine atoms on the phenyl ring significantly increase the chemical and metabolic stability of the molecule.[1] The carbon-fluorine bond is exceptionally strong, which enhances the overall robustness of the compound compared to its non-fluorinated analogs. However, this does not render the molecule completely inert, and degradation can still be induced under forced conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Change in solution color or formation of precipitate. Degradation of the compound due to oxidation or photodegradation.[2]Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil. Store stock solutions in the dark at recommended temperatures. Use high-purity, degassed solvents to minimize dissolved oxygen.[2]
Inconsistent or decreasing peak area in HPLC analysis. Degradation of the analyte in the prepared sample or stock solution.Prepare fresh dilutions from a stable stock solution for each analytical run. If the experiment is lengthy, conduct a parallel stability test of the compound in the experimental medium and analyze it by HPLC at different time points to assess stability.[2]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing impurities from actual degradants formed during the experiment.
Poor peak shape (tailing or fronting) in HPLC. Secondary interactions with the column, column overload, or a mismatch between the sample solvent and the mobile phase.[1]Use a mobile phase with a different pH or higher ionic strength. Employ an end-capped column. Dilute the sample and reinject. Ensure the sample is dissolved in the initial mobile phase.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

To minimize degradation, proper preparation and storage of solutions are critical.

Materials:

  • 2-(2,4-Difluorophenoxy)propanoic acid

  • High-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Amber glass vials

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh the desired amount of 2-(2,4-Difluorophenoxy)propanoic acid.

    • Dissolve the solid in a minimal volume of high-purity DMSO or ethanol.[2]

    • Once fully dissolved, dilute to the final desired volume with the same solvent in a volumetric flask.

  • Storage:

    • Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation.[2]

    • Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate experimental buffer or medium.

    • Note the final percentage of the organic solvent in your aqueous solution, as it may affect your experimental system.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.

Materials:

  • 2-(2,4-Difluorophenoxy)propanoic acid stock solution

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating block or water bath

  • HPLC system

Procedure:

  • Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Divide the solution into aliquots for each stress condition:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.[2]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for several hours.[2]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[2]

    • Thermal Degradation: Heat the solution at 60-80°C.[2]

    • Photodegradation: Expose the solution to UV light.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

Visualization of Degradation Pathways and Workflows

Degradation Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start 2-(2,4-Difluorophenoxy)propanoic Acid Stock Solution stress Application of Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress hplc HPLC Analysis stress->hplc Time Points data Data Interpretation (Peak Area, New Peaks) hplc->data stable Stable data->stable No Significant Change degraded Degraded data->degraded Significant Change

Caption: Workflow for assessing the stability of 2-(2,4-Difluorophenoxy)propanoic acid.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 2-(2,4-Difluorophenoxy)propanoic Acid phenol 2,4-Difluorophenol parent->phenol Ether Cleavage acid 2-Hydroxypropanoic Acid parent->acid Ether Cleavage hydroxylated Hydroxylated Derivatives parent->hydroxylated Ring or Side-Chain Oxidation photoproducts Various Photoproducts parent->photoproducts UV Exposure

Caption: Potential degradation pathways of 2-(2,4-Difluorophenoxy)propanoic acid.

References

  • BenchChem. (n.d.). Minimizing degradation of 2-(4-Fluorophenoxy)propanoic acid during analysis.
  • Gu, C., et al. (2020). Environmental factors affecting degradation of perfluorooctanoic acid (PFOA) by In2O3 nanoparticles. PubMed.
  • BenchChem. (n.d.). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.

Sources

Optimization

Stability issues of 2-phenoxypropanoic acids in experimental assays

Welcome to the technical support center for 2-phenoxypropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenoxypropanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these compounds in experimental settings. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot stability challenges effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-phenoxypropanoic acids.

Q1: How should I dissolve 2-phenoxypropanoic acids for my experiments?

A1: Most 2-phenoxypropanoic acids are sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] The standard practice is to first create a concentrated stock solution in a minimal amount of high-purity DMSO. This stock can then be serially diluted into your aqueous experimental buffer or cell culture medium. Always note the final percentage of the organic solvent in your working solution, as high concentrations can impact experimental results.

Q2: What are the best practices for storing stock solutions of 2-phenoxypropanoic acids?

A2: To minimize degradation, stock solutions should be stored in amber glass vials to protect them from light.[1] For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is highly recommended to avoid repeated freeze-thaw cycles.[1] Always seal containers tightly.[2][3]

Q3: My solution of a 2-phenoxypropanoic acid has turned yellow and/or a precipitate has formed. What happened?

A3: A change in color or the formation of a precipitate are common visual indicators of compound degradation or solubility issues.[1]

  • Yellowing: This often suggests photodegradation or oxidation. These compounds can be sensitive to light and oxidizing agents.[1][4]

  • Precipitation: This typically occurs if the compound's concentration exceeds its solubility limit in the chosen solvent system, a common issue when diluting a DMSO stock into an aqueous buffer.

Q4: What are the primary chemical stability concerns I should be aware of with this class of compounds?

A4: The main stability concerns are degradation through several key pathways:

  • Hydrolysis: The ester or amide derivatives of these acids can be susceptible to hydrolysis, especially under acidic or basic conditions, which may be accelerated by heat.[1][5][6]

  • Oxidation: The phenoxy group can be sensitive to oxidative stress, for instance, in the presence of reactive oxygen species or agents like hydrogen peroxide.[1][7]

  • Photodegradation: Like many aromatic compounds, 2-phenoxypropanoic acids can degrade upon exposure to UV light.[1][4] This is a critical factor in both solution and solid-state stability.

Troubleshooting Guide: In-Depth Scenarios

This guide provides a structured approach to resolving common experimental issues.

Q5: My biological assay results are inconsistent or show a progressive loss of compound activity over time. How do I troubleshoot this?

A5: Inconsistent results or loss of activity are classic signs of compound instability within the assay medium. The active concentration of your compound may be decreasing during the experiment.

Causality: Components in your assay or cell culture media, combined with incubation conditions (e.g., 37°C, CO₂), can accelerate degradation. The compound may be reacting with media components or simply be unstable under those specific pH and temperature conditions.[1]

Troubleshooting Workflow:

A Inconsistent Assay Results / Loss of Activity B Hypothesis: Compound is degrading in the assay medium. A->B  Primary Suspect C Action: Perform a stability test in the complete assay medium. B->C D Incubate compound in medium under exact assay conditions (e.g., 37°C, 5% CO₂). C->D E Take samples at multiple time points (e.g., T=0, 2h, 8h, 24h). D->E F Analyze samples with a stability-indicating method (e.g., HPLC-UV). E->F G Result: Is the parent compound peak area decreasing over time? F->G  Compare chromatograms H YES: Compound is unstable. G->H  Significant decrease I NO: Compound is stable. G->I  No significant change J Solution: • Prepare fresh solutions for each experiment. • Reduce incubation time if possible. • Consider structural modifications to improve stability. H->J K Troubleshoot other experimental variables: • Pipetting accuracy • Cell health / passage number • Reagent quality I->K

Caption: Troubleshooting workflow for inconsistent biological assay results.

Recommended Action: Follow Protocol 3: Assessing Compound Stability in Experimental Media to definitively determine if degradation is the root cause.

Q6: How can I reliably detect and quantify degradation if I can't see it visually?

A6: Visual inspection is unreliable as many degradation products are soluble and colorless.[1] The most robust method for detecting degradation is to use a stability-indicating analytical technique , such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Why HPLC? An appropriate HPLC method can separate the parent 2-phenoxypropanoic acid from its impurities and any newly formed degradation products. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks over time, you can accurately quantify the rate of degradation.

Q7: I need to understand my compound's stability profile thoroughly. How can I predict which conditions are most likely to cause degradation?

A7: The best way to proactively understand your compound's liabilities is to perform a forced degradation study . This involves intentionally exposing the compound to harsh chemical and physical conditions to accelerate its breakdown.[1]

Causality: This process helps identify the likely degradation pathways and products, which is crucial for developing stable formulations and establishing proper storage and handling conditions. It is a standard practice in pharmaceutical development.[8]

The table below summarizes typical conditions for a forced degradation study.

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Investigated
Acid Hydrolysis 0.1N HCl, heat at 60-80°CHydrolysis of ester/amide linkages
Base Hydrolysis 0.1N NaOH, heat at 60-80°CBase-catalyzed hydrolysis (saponification)
Oxidation 3-6% H₂O₂ at room temperatureOxidation of the aromatic ring or other sensitive moieties
Thermal Stress Heat solution at 60-80°C in the darkThermally-induced decomposition
Photolytic Stress Expose to UV light (e.g., 254 nm) or broad-spectrum lightPhotodegradation

For a detailed methodology, see Protocol 2: Conducting a Forced Degradation Study .

Understanding the Chemistry of Degradation

A foundational understanding of the chemical reactions that cause instability is key to preventing them.

cluster_0 Stress Conditions cluster_1 Degradation Pathways & Products A Acid (H⁺) / Heat Parent 2-Phenoxypropanoic Acid (Core Structure) A->Parent B Base (OH⁻) / Heat B->Parent C Oxidizing Agent (H₂O₂) C->Parent D UV Light (hν) D->Parent P1 Hydrolysis Products (Phenol + Propanoic Acid) Parent->P1 Hydrolysis P2 Oxidized Products (e.g., Hydroxylated Ring) Parent->P2 Oxidation P3 Photoproducts (e.g., Rearranged Isomers, Cleavage Products) Parent->P3 Photodegradation

Caption: Major degradation pathways for 2-phenoxypropanoic acids.

  • Hydrolysis: This reaction cleaves the ether bond or, more commonly, an ester or amide functional group if the compound is a derivative. It is catalyzed by both acid and base.[6] The reaction with a base (saponification) is typically irreversible and faster than acid-catalyzed hydrolysis.[6]

  • Oxidation: The electron-rich phenyl ring is susceptible to attack by oxidizing agents, potentially leading to hydroxylation or ring-opening under harsh conditions.[7]

  • Photodegradation: Energy from UV light can excite the molecule, leading to bond cleavage and the formation of radical species that can undergo various subsequent reactions. Studies on related phenoxyalkanoic acid herbicides show this is a significant degradation route in aqueous environments.[4][9][10]

Core Methodologies & Protocols
Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a concentrated stock solution suitable for long-term storage and subsequent dilution into experimental media.

Materials:

  • 2-Phenoxypropanoic acid solid

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Amber glass vials with screw caps

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of the solid compound.

  • Dissolve the solid in a minimal volume of high-purity DMSO to achieve a high concentration (e.g., 10-100 mM).[1] Ensure the solid is completely dissolved by gentle vortexing or sonication.

  • Once fully dissolved, dilute to the final desired stock concentration with the same solvent.

  • Aliquot the stock solution into single-use volumes in amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1]

  • For daily use, a working stock can be kept at 4°C for a short period, but its stability should be verified.

Protocol 2: Conducting a Forced Degradation Study

Objective: To systematically evaluate the stability of a 2-phenoxypropanoic acid under various stress conditions.

Materials:

  • Compound stock solution (e.g., in acetonitrile/water)

  • 0.1N HCl, 0.1N NaOH, 3-6% H₂O₂

  • HPLC system with UV detector and a suitable C18 column

  • pH meter, heating block or water bath, UV light chamber

Procedure:

  • Prepare a solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Time Zero Sample: Immediately analyze an aliquot of this solution by HPLC to get the initial (T=0) peak area and purity profile.

  • Stress Conditions: Divide the remaining solution into separate, labeled amber vials for each stress condition. Also include a control sample kept at room temperature in the dark.

    • Acid Hydrolysis: Add 0.1N HCl. Heat at 60-80°C.[1]

    • Base Hydrolysis: Add 0.1N NaOH. Heat at 60-80°C.[1]

    • Oxidation: Add 3-6% H₂O₂. Keep at room temperature.[1]

    • Thermal: Heat the solution (without acid/base/H₂O₂) at 60-80°C.

    • Photolytic: Place the solution in a clear vial and expose it to a controlled UV light source.

  • Sampling: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before injection if necessary.

  • Analysis: Analyze all samples by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to the T=0 and control samples. Look for a decrease in the parent peak area and the formation of new peaks (degradants). Calculate the percentage of degradation.

Protocol 3: Assessing Compound Stability in Experimental Media

Objective: To determine the stability of the compound under the exact conditions of a planned biological assay.

Materials:

  • Compound stock solution (in DMSO)

  • Complete, sterile cell culture or assay medium

  • Incubator set to assay conditions (e.g., 37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or vials

  • HPLC system

Procedure:

  • Spike the complete assay medium with your compound from the DMSO stock solution to the final working concentration. Ensure the final DMSO concentration is identical to that used in your actual assay.

  • Time Zero Sample: Immediately take an aliquot of this solution (T=0), process it if necessary (e.g., protein precipitation with acetonitrile), and analyze by HPLC.

  • Incubate the remaining solution under the exact conditions of your assay (temperature, CO₂, light).[1]

  • At various time points that reflect the duration of your experiment (e.g., 1h, 4h, 24h, 48h), withdraw additional aliquots.

  • Process and analyze each sample by HPLC.

  • Evaluation: Quantify the peak area of the parent compound at each time point. A significant decrease (e.g., >5-10%) from the T=0 value indicates instability under the assay conditions.[8]

References
  • PubMed. (n.d.). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen.
  • ResearchGate. (2025). Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation.
  • BenchChem. (2025). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
  • Sigma-Aldrich. (2023). Safety Data Sheet - 2-Phenylpropionic acid.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Phenylpropanal Under Oxidative Conditions.
  • ResearchGate. (2025). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media.
  • PubMed. (2015). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
  • PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.
  • Kinam Park. (n.d.). Assay and Stability Testing.

Sources

Troubleshooting

Technical Support Center: Prevention of Photodegradation in Phenoxypropanoic Acid Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with phenoxypropanoic acid solutions due to light expo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with phenoxypropanoic acid solutions due to light exposure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental designs effectively. This center is structured to first answer the fundamental "why" and "what" in our FAQ section, followed by detailed "how-to" troubleshooting guides for practical application in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My phenoxypropanoic acid solution is losing potency. How can I determine if photodegradation is the cause?

The first step is to confirm that light is the degrading factor. A simple controlled experiment is often the most telling.

Diagnostic Protocol: Light Exposure Test

  • Preparation: Prepare at least two identical samples of your phenoxypropanoic acid solution.

  • Control Sample: Completely wrap one vial in aluminum foil to serve as the "dark" control.

  • Test Sample: Leave the other vial exposed to your typical laboratory ambient light conditions. For a more rigorous test, expose it to a controlled light source as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light).[1]

  • Incubation: Place both samples side-by-side for a defined period (e.g., 24-72 hours) under the same temperature conditions.

  • Analysis: Analyze the concentration of the active compound in both samples using a validated stability-indicating HPLC method. A significantly greater loss of the parent compound in the light-exposed sample compared to the dark control is a strong indicator of photodegradation.

Q2: What is the underlying chemical mechanism of phenoxypropanoic acid photodegradation?

While the exact mechanism can be complex and influenced by the solution's matrix, the photodegradation of phenoxypropanoic acid and structurally related compounds generally proceeds through pathways initiated by the absorption of UV or visible light.[2] The absorbed energy elevates the molecule to an excited state, making it susceptible to several degradation reactions.

Key potential pathways include:

  • Homolytic Cleavage: The primary photochemical event is often the homolytic cleavage (breaking) of the ether bond between the phenoxy group and the propanoic acid moiety. This generates highly reactive free radicals.

  • Photo-oxidation: In the presence of oxygen, the excited molecule can react to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[3][4] These ROS can then attack the aromatic ring or the propanoic acid side chain, leading to a cascade of degradation products.

  • Decarboxylation: The excited molecule may undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide, forming a radical species.

These initial reactions lead to a variety of degradation products, including phenols and other aromatic byproducts, which can further react and contribute to the solution's instability and discoloration.

Visualizing the Degradation Pathway

The following diagram illustrates a plausible photodegradation pathway for phenoxypropanoic acid, initiated by light absorption and leading to the formation of primary radical species.

photodegradation_pathway cluster_0 Initiation cluster_2 Resulting Reactive Species PPA Phenoxypropanoic Acid Solution Excited_PPA Excited State PPA* PPA->Excited_PPA Light Light (hν) Light->PPA Absorption Radical_Cleavage Homolytic Cleavage Excited_PPA->Radical_Cleavage Photo_Oxidation Photo-oxidation Excited_PPA->Photo_Oxidation Decarboxylation Decarboxylation Excited_PPA->Decarboxylation Phenoxy_Radical Phenoxy Radical Radical_Cleavage->Phenoxy_Radical Propanoic_Radical Propanoic Acid Radical Radical_Cleavage->Propanoic_Radical ROS Reactive Oxygen Species (ROS) Photo_Oxidation->ROS Decarboxylated_Radical Decarboxylated Radical Decarboxylation->Decarboxylated_Radical

Caption: Plausible photodegradation initiation pathways for phenoxypropanoic acid.

Troubleshooting & Prevention Guides

This section provides actionable strategies to mitigate photodegradation, categorized by common experimental challenges.

Issue 1: Rapid Degradation in Standard Vials During Routine Handling

Cause: Standard clear glass or plastic vials offer minimal protection from ambient laboratory light, which contains sufficient energy to initiate photodegradation.

Solution: Implement Photoprotective Primary Packaging

The most direct solution is to shield the solution from light. The choice of container can have a significant impact on the stability of your compound.

Packaging MaterialWavelengths BlockedRelative Photoprotective EfficacyConsiderations
Clear Glass/PlasticMinimalVery LowUnsuitable for photosensitive compounds.
Amber GlassBlocks most UV and some visible lightGoodIndustry standard, but efficacy can be variable.[5][6]
Amber Plastic (e.g., PVC)Blocks UV and visible lightVery GoodOffers good protection and is shatter-resistant.[5][6]
Opaque/Semi-Opaque Plastic (e.g., LDPE)Blocks a broad spectrum of UV and visible lightExcellentProvides superior protection but may hinder visual inspection of the solution.[5][6]

Recommendation: For maximum protection during storage and handling, use amber or, preferably, opaque containers. If visual inspection is critical, amber vials are a suitable compromise. For highly sensitive compounds, wrapping amber vials in aluminum foil provides an additional layer of protection.

Issue 2: Degradation Persists Despite Using Amber Vials

Cause: While amber vials reduce light transmission, they may not eliminate it entirely, especially under intense light. Furthermore, other factors in the solution's formulation can sensitize the molecule to degradation even at lower light exposures.

Solution A: pH Optimization

The pH of your solution can dramatically influence the rate of photodegradation. The stability of phenoxypropanoic acid is pH-sensitive; for instance, some related compounds show increased degradation rates in acidic conditions.[7][8] The protonated or deprotonated state of the molecule can affect its light absorption properties and reactivity in the excited state.

Experimental Workflow: pH Stability Study

ph_stability_workflow start Start: Prepare Stock Solution prep_buffers Prepare a series of buffers (e.g., pH 4, 5, 6, 7, 8) start->prep_buffers aliquot Aliquot stock solution into each buffer prep_buffers->aliquot package Transfer buffered solutions into amber vials aliquot->package expose Expose all samples to a standardized light source package->expose analyze Analyze samples at time points (T=0, 24h, 48h, 72h) via HPLC expose->analyze plot Plot % Remaining vs. pH analyze->plot determine Determine optimal pH for stability plot->determine end End: Use optimized pH determine->end

Caption: Workflow for determining the optimal pH for photostability.

Procedure:

  • Buffer Preparation: Prepare a range of buffers (e.g., citrate, phosphate) spanning the desired pH range.

  • Sample Preparation: Dilute your phenoxypropanoic acid stock into each buffer to the final target concentration.

  • Light Exposure: Place all samples in a photostability chamber or under a consistent light source. Include a "dark" control for each pH.

  • Time-Point Analysis: At regular intervals, withdraw aliquots and analyze for the parent compound.

  • Data Analysis: Plot the percentage of remaining phenoxypropanoic acid against pH to identify the range where degradation is minimized.

Solution B: Addition of Photoprotective Excipients

Certain excipients can be added to the formulation to protect the active ingredient from light. These work through various mechanisms.

  • Antioxidants/Free-Radical Scavengers: These compounds neutralize the reactive oxygen species and free radicals that are central to many photodegradation pathways.[9]

  • UV Absorbers: These molecules absorb damaging UV radiation more efficiently than the drug itself, essentially acting as a chemical sunscreen for the active ingredient.

  • Quenchers: These agents can accept energy from the excited state of the drug molecule, returning it to the ground state before it has a chance to undergo a degradation reaction.

Table of Common Photoprotective Excipients:

Excipient ClassExamplesConcentration Range (Typical)Mechanism of Action
Antioxidants Ascorbic Acid (Vitamin C), Butylhydroxytoluene (BHT), L-methionine0.01% - 0.1% w/vFree-radical scavenging, oxygen quenching.[9]
UV Absorbers Benzophenones, Cinnamates0.1% - 1.0% w/vCompetitive absorption of UV photons.
Complexing Agents Cyclodextrins (e.g., Hydroxypropyl-β-CD)1% - 10% w/vEncapsulation of the photosensitive moiety, shielding it from light and reactants.[9]

Case Study: Cyclodextrin Complexation In a study on the photolabile drug naproxen, complexation with hydroxypropyl-β-cyclodextrin significantly reduced degradation. After 30 days under fluorescent light, the free drug was completely degraded, whereas 20-25% of the complexed drug remained intact.[9] This demonstrates the powerful shielding effect of encapsulation.

Recommendation: If pH adjustment is insufficient or not feasible, consider adding an antioxidant like ascorbic acid or a complexing agent like HP-β-CD. Always perform compatibility and stability studies to ensure the chosen excipient does not negatively interact with your compound or assay.

Issue 3: Inconsistent Results in Photostability Studies

Cause: Variability in light source intensity, temperature fluctuations, or the presence of trace metal contaminants can lead to poor reproducibility. Trace amounts of iron, for example, can catalyze the formation of highly destructive hydroxyl radicals in the presence of light.

Solution: Standardize Testing Conditions and Control for Contaminants

To ensure reliable and reproducible data, it is crucial to adhere to standardized photostability testing protocols and control for hidden variables.

  • Standardize Light Source: Use a calibrated photostability chamber that complies with ICH Q1B guidelines. This ensures consistent light and UVA dosage across experiments.[1] If using ambient light, monitor and record the light intensity (in lux).

  • Control Temperature: Light sources generate heat. Ensure your samples are maintained at a constant, controlled temperature to prevent thermal degradation from confounding your results.

  • Use High-Purity Reagents: Utilize high-purity water and buffer salts to minimize trace metal contamination.

  • Consider a Chelating Agent: If metal-catalyzed degradation is suspected, consider adding a small amount (e.g., 0.01% - 0.05%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation. EDTA will sequester metal ions, rendering them unable to participate in catalytic degradation cycles.

By systematically addressing packaging, formulation, and experimental conditions, the photodegradation of phenoxypropanoic acid solutions can be effectively prevented, ensuring the integrity and reliability of your research.

References

  • Ahmad, I., Ahmed, S., Sheraz, M. A., & Bano, R. (2012). Light transmission properties of pharmaceutical liquid bottles and evaluation of their photoprotective efficacy. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 49-54. [Link]

  • Forrest, J., & Meesters, J. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications, (6), 300a. [Link]

  • Ahmad, I., et al. (2012). Light transmission properties of pharmaceutical liquid bottles and evaluation of their photoprotective efficacy. ResearchGate. [Link]

  • Monti, D., Chetoni, P., & Burgalassi, S. (2018). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Polymers, 10(11), 1229. [Link]

  • Johnson, A. C., White, C., & Bhardwaj, L. (1995). A study of the degradation of phenoxyacid herbicides at different sites in a limestone aquifer. Journal of Hydrology, 167(1-4), 225-240. [Link]

  • Sakkas, V. A., et al. (2004). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Effects of photo-oxidation and transition metals on the formation of reactive oxygen species from aromatic compounds using spectroscopic method. Journal of Environmental Sciences, 148, 226-235. [Link]

  • Li, Y., et al. (2014). Roles of reactive oxygen species (ROS) in the photocatalytic degradation of pentachlorophenol and its main toxic intermediates by TiO2/UV. ResearchGate. [Link]

  • León, C., et al. (2021). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. R Discovery. [Link]

  • Marković, J. D., et al. (2022). Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy. Molecules, 27(13), 4059. [Link]

  • Wang, C. C., et al. (2011). Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation. ResearchGate. [Link]

  • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Britannica. (n.d.). Photochemical reaction | Light-Induced Chemical Changes. Britannica. [Link]

  • Guzman, M. I. (2020). Anoxic photolysis as a Route to Primary Metabolites on Early Earth. ChemRxiv. [Link]

  • Eissa, M., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Semantic Scholar. [Link]

  • Michigan State University. (n.d.). Photochemistry. MSU chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]

  • Miklos, D. B., et al. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Molecules, 26(23), 7173. [Link]

  • Michalska, K., et al. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. Applied Sciences, 10(22), 8272. [Link]

  • Szymańska, E., et al. (2022). Phototoxic or Photoprotective?—Advances and Limitations of Titanium (IV) Oxide in Dermal Formulations—A Review. Pharmaceutics, 14(11), 2329. [Link]

  • Liu, W., et al. (2024). Photo-Induced Aerobic Oxidation of C–H Bonds. Catalysts, 14(11), 808. [Link]

  • Khasawneh, O. F. S., & Palaniandy, P. (2021). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Journal of Engineering Science and Technology, 16(1), 1-19. [Link]

  • Aguer, J. P., & Richard, C. (1999). Fulvic acid-mediated phototransformation of mecoprop. A pH-dependent reaction. Photochemical & Photobiological Sciences, 10(4), 433-437. [Link]

  • Vilas Boas, R. B., et al. (2019). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 26(23), 23757-23765. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • Sheraz, M. A., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. Semantic Scholar. [Link]

  • Evans, M. (2021). 1.4 Stages of Photochemical Reactions. YouTube. [Link]

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Optimization

Technical Support Center: Resolving Low Efficacy of 2-(2,4-Difluorophenoxy)propanoic acid in Biological Assays

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of this compound in their biological assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Understanding 2-(2,4-Difluorophenoxy)propanoic acid: A Dual-Mechanism Compound

2-(2,4-Difluorophenoxy)propanoic acid belongs to the broader class of phenoxypropanoic acid derivatives. Compounds with this scaffold have been primarily investigated for two distinct biological activities. Low efficacy in your assays likely stems from experimental parameters misaligned with one of these mechanisms.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted phenylpropanoic acids are recognized as ligands for PPARs, which are nuclear receptors critical in regulating lipid metabolism.[1][2] These compounds are explored for their potential in treating metabolic diseases.[1] Specifically, derivatives of this class have been identified as potent agonists for human PPARα and PPARδ subtypes.[1][3][4]

  • Herbicidal Activity: Aryloxyphenoxypropionates are a well-established class of herbicides.[5][6][7] Their mechanism of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, which is a crucial step in fatty acid biosynthesis.[7][8] This disruption of lipid synthesis ultimately leads to plant death.[7]

The following troubleshooting guide is structured to address challenges related to both of these potential applications. Please proceed to the section most relevant to your research.

Troubleshooting Low Efficacy in PPAR Agonist Assays

The efficacy of a PPAR agonist in a cell-based assay is dependent on a multitude of factors, from compound stability to cellular response. Below are common issues and their resolutions.

Question 1: My compound is not showing any activity in my PPAR reporter assay. What should I check first?

Several factors could be at play. Let's break them down in a logical sequence.

1.1. Compound Integrity and Solubility:

  • Degradation: Improper storage or handling can lead to compound degradation. Ensure the compound has been stored at the recommended temperature, protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Solubility: Poor aqueous solubility is a frequent cause of low efficacy. The compound may precipitate in your assay medium, drastically reducing its effective concentration.

Solvent Solubility Profile Considerations for Cell-Based Assays
DMSO HighRecommended for primary stock solutions.
Ethanol HighCan be used for stock solutions.
Aqueous Buffers/Media LowDirect dissolution is not recommended.

Experimental Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Perform serial dilutions of your compound in the assay medium.

  • Visually inspect each dilution for precipitation or cloudiness.

  • If precipitation is observed, you will need to adjust your final assay concentration or use a solubility enhancer.

1.2. Assay Conditions:

  • Incubation Time: The duration of compound exposure may be insufficient for transcriptional activation of the PPAR reporter gene. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation period.

  • Cell Density: The confluency of your cells can impact their metabolic state and responsiveness to stimuli. Ensure consistent cell seeding densities across experiments.

  • Serum Presence: Serum proteins can bind to small molecules, reducing their free concentration and bioavailability.[3] Consider reducing the serum percentage in your assay medium or using a serum-free formulation if your cell line permits.

1.3. Cellular Factors:

  • PPAR Expression Levels: The cell line you are using must express the PPAR subtype of interest (α, δ, or γ) at sufficient levels. Verify the expression via qPCR or Western blot.

  • Cellular Uptake: For a compound to activate a nuclear receptor, it must first cross the cell membrane. While many small molecules can passively diffuse, inefficient cellular uptake can limit efficacy.

Troubleshooting Low Efficacy in Herbicidal Assays

For researchers investigating the herbicidal properties of 2-(2,4-Difluorophenoxy)propanoic acid, low efficacy is often tied to the specific plant species, the formulation of the compound, or the conditions of the assay.

Question 2: I'm not observing the expected phytotoxicity in my whole-plant or cellular assays.

Here are the key areas to investigate:

2.1. Compound Formulation and Application:

  • Formulation: As an acid, the compound's uptake into plant tissue can be limited. Herbicides in this class are often formulated as esters, which have better penetration through the waxy cuticle of leaves before being hydrolyzed to the active acid form inside the plant.

  • Adjuvants: The addition of surfactants or adjuvants to your spray solution can significantly improve leaf wetting and compound uptake.

2.2. Plant-Specific Factors:

  • Species Specificity: Aryloxyphenoxypropionate herbicides are primarily effective against grass species (monocots) and have little to no effect on broadleaf plants (dicots).[9] Ensure you are using a susceptible plant species in your assays.

  • Metabolic Resistance: Some weed biotypes have developed resistance to ACCase inhibitors through target-site mutations or enhanced metabolic degradation of the herbicide.

2.3. Assay System and Environmental Conditions:

  • In Vitro ACCase Assay: If you are using an isolated enzyme assay, ensure the purity and activity of your ACCase preparation. The buffer conditions, including pH and co-factors, must be optimal.

  • Environmental Conditions (Whole Plant Assays): Temperature, humidity, and light intensity can all influence a plant's metabolic rate and its susceptibility to herbicides. Maintain consistent and optimal growth conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a stock solution of 2-(2,4-Difluorophenoxy)propanoic acid?

A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q2: Can I dissolve the compound directly in my cell culture medium?

A2: Due to its low aqueous solubility, direct dissolution in aqueous media is not advised as it will likely lead to precipitation and an inaccurate final concentration. Prepare a concentrated stock in DMSO and then dilute it into your final assay medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Q3: How long should I incubate my cells with the compound in a PPAR reporter assay?

A3: The optimal incubation time can vary between cell lines and specific reporter constructs. A time-course experiment is the best way to determine this, but a common starting point is 24 hours.

Q4: Why is my compound effective against some grass species but not others?

A4: This could be due to inherent differences in ACCase structure between the species or the presence of resistance mechanisms in the non-susceptible plants.

Q5: My compound seems to be losing activity over time in my assay plate. What could be the cause?

A5: This could be due to compound instability in the aqueous medium at 37°C or adsorption to the plastic of the assay plate. Preparing fresh dilutions for each experiment is recommended.

Visualizing Experimental Workflows

Troubleshooting Workflow for Low Efficacy in PPAR Assays

start Low Efficacy Observed solubility Check Compound Solubility (Visual Inspection, Nephelometry) start->solubility stability Verify Compound Stability (Fresh Stock, Storage Conditions) solubility->stability Soluble concentration Confirm Final Concentration (Accurate Dilutions) stability->concentration assay_params Optimize Assay Parameters concentration->assay_params incubation Time-Course Experiment (6, 12, 24, 48h) assay_params->incubation cell_density Optimize Cell Seeding Density assay_params->cell_density serum Test Reduced Serum Conditions assay_params->serum cellular_factors Investigate Cellular Factors assay_params->cellular_factors Optimized end Efficacy Resolved incubation->end cell_density->end serum->end expression Verify PPAR Expression (qPCR, Western Blot) cellular_factors->expression uptake Assess Cellular Uptake cellular_factors->uptake expression->end uptake->end

Sources

Troubleshooting

Addressing poor solubility of 2-(2,4-Difluorophenoxy)propanoic acid in aqueous buffers

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues relate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the poor aqueous solubility of this compound. Our guidance is grounded in established physicochemical principles to provide you with robust and reliable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(2,4-Difluorophenoxy)propanoic acid poorly soluble in neutral aqueous buffers?

A1: The solubility of this compound is fundamentally linked to its chemical structure and acidic nature. It is a weak acid, meaning it can donate a proton (H⁺) to become a negatively charged ion (anion). The key factors governing its solubility are:

  • Acid Dissociation Constant (pKa): The predicted pKa of 2-(2,4-Difluorophenoxy)propanoic acid is approximately 3.10.[1] This value indicates the pH at which the compound exists in a 50:50 ratio of its neutral (protonated) form and its ionized (deprotonated) salt form.

  • pH-Dependent Ionization:

    • At a pH below its pKa (e.g., in highly acidic buffers), the compound will be predominantly in its neutral, protonated form (R-COOH). This form is more lipophilic ("fat-loving") and has very low solubility in water.

    • At a pH above its pKa (e.g., in neutral or basic buffers), it will increasingly exist in its deprotonated, anionic salt form (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[2][3]

The poor solubility in neutral buffers (pH ~7.4) arises because while it is above the pKa, the intrinsic solubility of the neutral form is very low, and complete solubilization may still require further optimization.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to overcoming solubility challenges. We recommend proceeding through these strategies sequentially.

Strategy 1: pH Adjustment and Salt Formation

This is the most direct and effective initial strategy for an acidic compound.[4][] The goal is to ensure the pH of the final solution is sufficiently above the compound's pKa to favor the soluble, ionized form.

Q2: My compound won't dissolve when I add it directly to my pH 7.4 phosphate buffer. What is the correct procedure?

A2: Direct addition of the solid to a neutral buffer is often unsuccessful due to slow dissolution kinetics and the formation of insoluble aggregates. The correct approach involves preparing a concentrated stock solution at a high pH first.

  • Weigh Compound: Accurately weigh the required amount of 2-(2,4-Difluorophenoxy)propanoic acid powder.

  • Initial Suspension: Add a small volume of high-purity water (e.g., Milli-Q®) to the powder to create a slurry. Do not add the full final volume yet.

  • Basification: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. The solid should begin to dissolve as the pH increases and the soluble sodium salt of the acid is formed.

  • Endpoint: Continue adding NaOH until all the solid has completely dissolved. The solution should be clear.

  • pH Check (Optional but Recommended): Check the pH of this concentrated stock solution. It will likely be highly alkaline (pH > 10).

  • Final Volume: Adjust to the final desired stock concentration with high-purity water. For example, to make a 10 mM stock, if you started with 20.42 mg of the compound (MW: 204.14 g/mol ), you would bring the final volume to 10 mL.

  • Dilution into Buffer: This concentrated, high-pH stock can now be diluted into your final aqueous buffer (e.g., PBS, pH 7.4). The buffer's capacity should be sufficient to bring the final pH to the desired experimental value while keeping the compound in its soluble, ionized state.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or if the required pH is incompatible with your experimental system (e.g., cell culture), the use of water-miscible organic co-solvents is the next logical step.[6][7][8]

Q3: What are co-solvents and how do they work?

A3: Co-solvents are organic solvents that are fully miscible with water. They enhance the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous solvent.[][9] By making the solvent system less "water-like," they lower the energy barrier required to dissolve a hydrophobic molecule.

Q4: Which co-solvent should I choose, and at what concentration?

A4: The choice of co-solvent depends heavily on the nature of your experiment, especially its tolerance for organic solvents. For in vitro assays, it is critical to use the lowest effective concentration to avoid solvent-induced artifacts or toxicity.

Co-solventTypical Starting Concentration (v/v)ProsCons
DMSO (Dimethyl Sulfoxide)0.1% - 5%Excellent solubilizing power for many compounds.Can be toxic to cells, even at low concentrations. May interfere with some assays.
Ethanol 1% - 10%Less toxic than DMSO, widely accepted.Can cause protein precipitation at higher concentrations. Volatile.
PEG 400 (Polyethylene Glycol 400)5% - 20%Low toxicity, commonly used in formulations.[8][10]Can be viscous. May not be as potent as DMSO or ethanol.
Propylene Glycol (PG) 5% - 20%Low toxicity, good safety profile.Similar to PEG 400 in performance and viscosity.
  • Prepare Stock in 100% Co-solvent: Prepare a high-concentration stock solution (e.g., 50-100 mM) of the compound in 100% of your chosen co-solvent (e.g., DMSO). Ensure it dissolves completely.

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer (e.g., PBS, pH 7.4).

  • Observe for Precipitation: Visually inspect each dilution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your maximum achievable concentration with that percentage of co-solvent.

  • Control Experiment: Crucially, always run a parallel control experiment containing the same final concentration of the co-solvent without the compound to ensure any observed effects are due to the compound and not the solvent.

Strategy 3: Advanced Solubilization with Excipients

If the previous methods fail to achieve the desired concentration or are unsuitable for your system, advanced formulation excipients like surfactants and cyclodextrins can be employed.

Q5: How do surfactants increase solubility?

A5: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[11][12] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the water, keeping the entire complex in solution.[13][14][15]

Common examples include Polysorbate 80 (Tween® 80) and Solutol® HS-15.[8]

Q6: What are cyclodextrins and what is their mechanism?

A6: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular "hosts," trapping the poorly soluble "guest" molecule (your compound) within their hydrophobic cavity to form an inclusion complex.[17][18][19] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[]

Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have enhanced water solubility and a better safety profile compared to native cyclodextrins.[17]

StrategyMechanismKey AdvantageCommon Limitation
pH Adjustment Ionization to a soluble salt formSimple, cost-effective, avoids organic solventsOnly for ionizable compounds; pH constraints in biological systems
Co-solvents Reduces solvent polarityEffective for a wide range of non-polar compoundsPotential for solvent toxicity/interference in biological assays
Surfactants Micellar encapsulationHigh solubilization capacityCan interfere with cell membranes; complex formulation behavior
Cyclodextrins Inclusion complex formationLow toxicity, high stability, masks taste/odorCan be expensive; requires specific molecular fit between host and guest

Visual Workflows and Diagrams

This diagram outlines the logical progression for addressing solubility issues with 2-(2,4-Difluorophenoxy)propanoic acid.

G cluster_0 Solubilization Workflow start Start: Compound Precipitates in Aqueous Buffer strategy1 Strategy 1: pH Adjustment Prepare stock in base (e.g., 1M NaOH) Dilute into final buffer. start->strategy1 check1 Is Desired Concentration Achieved & Stable? strategy1->check1 strategy2 Strategy 2: Co-solvents Screen DMSO, EtOH, PEG 400. Use lowest effective concentration. check1->strategy2 No success Success: Proceed with Experiment check1->success Yes check2 Is Concentration Achieved & System Tolerant? strategy2->check2 strategy3 Strategy 3: Advanced Excipients Evaluate Surfactants (e.g., Tween 80) or Cyclodextrins (e.g., HP-β-CD). check2->strategy3 No check2->success Yes strategy3->success Yes fail Re-evaluate Formulation / Consult Specialist strategy3->fail No

Caption: Decision tree for selecting a solubilization strategy.

This diagram illustrates the chemical equilibrium that governs the compound's solubility.

G cluster_0 Equilibrium at pH < pKa (e.g., pH 2) cluster_1 Equilibrium at pH > pKa (e.g., pH 7.4) Low_Solubility R-COOH (Neutral Form) Predominant Species POORLY SOLUBLE High_Solubility R-COO⁻ + H⁺ (Ionized Salt Form) Predominant Species HIGHLY SOLUBLE Low_Solubility->High_Solubility + OH⁻ (Increase pH) High_Solubility->Low_Solubility + H⁺ (Decrease pH)

Caption: Influence of pH on the ionization and solubility state.

References

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from ResearchGate. [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved from ScienceDirect. [Link]

  • LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from LinkedIn. [Link]

  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from NIH. [Link]

  • ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from ScienceDirect. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from ScienceDirect. [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from NIH. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from CD Formulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from Global Research Online. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from NIH. [Link]

  • ResearchGate. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from ACS Publications. [Link]

  • Tokyo University of Science. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from Tokyo University of Science. [Link]

  • Figshare. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from Figshare. [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from ScienceDirect. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from ResearchGate. [Link]

  • CompoundingToday.com. (2005). pH Adjusting Database. Retrieved from CompoundingToday.com. [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from ResearchGate. [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(2,4-Difluorophenoxy)propanoic acid

Welcome to the dedicated technical support guide for the analysis of 2-(2,4-Difluorophenoxy)propanoic acid and its impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of 2-(2,4-Difluorophenoxy)propanoic acid and its impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of 2-(2,4-Difluorophenoxy)propanoic acid?

A good starting point for method development is a reversed-phase C18 column with UV detection. Given the acidic nature of the analyte, a mobile phase with a pH between 2.5 and 3.5 is recommended to ensure the compound is in its neutral, protonated form, which promotes better retention and peak shape on a C18 stationary phase.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start at 30% B, ramp to 80% B over 20 minTo elute the main peak and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility and peak shape.
Detection (UV) 225 nm or Diode Array Detector (DAD)Wavelength for good sensitivity. DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume.

Q2: What are the common impurities I should expect to see in 2-(2,4-Difluorophenoxy)propanoic acid samples?

Impurities can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities may include starting materials like 2,4-difluorophenol and related positional isomers or process-related impurities. It is crucial to have reference standards for any known impurities to confirm their identity.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

The gold standard for impurity identification is HPLC coupled with Mass Spectrometry (HPLC-MS). This technique provides the mass-to-charge ratio (m/z) of the unknown peak, which can be used to deduce its molecular formula. Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity. If HPLC-MS is unavailable, techniques like peak-top collection followed by off-line analysis (e.g., NMR) can be employed.

Troubleshooting Guide: Common HPLC Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC analysis of 2-(2,4-Difluorophenoxy)propanoic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical peak is crucial for accurate quantification. Deviations like tailing or fronting can indicate several underlying issues.

Probable Causes & Solutions:

  • Analyte-Silanol Interactions: The acidic silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing.

    • Solution: Ensure the mobile phase pH is low enough (pH 2.5-3.0) to keep the analyte fully protonated and minimize interaction with free silanols. Using a column with end-capping can also mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample and inject a smaller volume. A good practice is to perform a loading study to determine the optimal concentration range.

  • Extra-Column Volume: Excessive tubing length or a large flow cell in the detector can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure connections are made with zero dead volume.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of peak identification and quantification.

Probable Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and use a calibrated pH meter. Ensure the mobile phase components are thoroughly mixed.

  • Column Temperature Fluctuations: The column temperature directly affects retention.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase composition.

    • Solution: Regularly perform pump maintenance, including seal replacement and check-valve cleaning. Degas the mobile phase to prevent air bubbles from affecting pump performance.

Issue 3: Ghost Peaks or Carryover

The appearance of unexpected peaks, often in blank injections, can be due to carryover from previous injections or contamination.

Probable Causes & Solutions:

  • Injector Contamination: The needle and injection port can be a source of carryover.

    • Solution: Implement a robust needle wash protocol using a strong solvent (e.g., a mixture of acetonitrile and isopropanol).

  • Sample Adsorption: The analyte or impurities may adsorb to active sites in the column or system.

    • Solution: Include a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.

Experimental Workflows

Protocol 1: Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(2,4-Difluorophenoxy)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-(2,4-Difluorophenoxy)propanoic acid sample into a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for Troubleshooting Inconsistent Retention Times

The following diagram illustrates a logical workflow for diagnosing and resolving retention time variability.

G A Inconsistent Retention Times Observed B Check Mobile Phase Preparation (pH, Composition) A->B C Verify Column Temperature Stability B->C If correct E Prepare Fresh Mobile Phase B->E If incorrect D Inspect Pump Performance (Pressure Fluctuations) C->D If stable F Calibrate Column Oven C->F If unstable G Perform Pump Maintenance (Degas, Prime, Check Seals) D->G If fluctuating H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent HPLC retention times.

Impurity Identification Workflow

This diagram outlines the steps for identifying an unknown peak observed in a chromatogram.

G A Unknown Peak Detected in Chromatogram B Perform Peak Purity Analysis (DAD) A->B C Is the Peak Pure? B->C D Analyze by HPLC-MS C->D Yes H Peak is Impure - Optimize Separation C->H No E Propose Structure based on m/z and Fragmentation D->E F Synthesize or Procure Reference Standard E->F G Confirm Identity by Co-injection F->G

Caption: Logical workflow for the identification of unknown impurities.

References

  • U.S. Pharmacopeia (USP) General Chapter <621> Chromatography: Provides comprehensive guidelines on chromatographic separation techniques, including system suitability, validation, and troubleshooting. (Note: Direct linking to specific USP chapters is not possible due to subscription requirements, but the main site is provided.)

    • Source: U.S. Pharmacopeia
    • URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology: This international guideline provides a framework for validating analytical methods, which is essential for ensuring the reliability of impurity testing.

    • Source: International Council for Harmonis
    • URL: [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition by L.R. Snyder, J.J. Kirkland, and J.W. Dolan: A foundational text covering the theory and practice of HPLC, including detailed troubleshooting sections.

    • Source: Wiley
    • URL: [Link]

Troubleshooting

Technical Support Center: Purity Analysis of 2-(2,4-Difluorophenoxy)propanoic acid

Welcome to the technical support resource for the purity analysis of synthesized 2-(2,4-Difluorophenoxy)propanoic acid (CAS No. 52043-21-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purity analysis of synthesized 2-(2,4-Difluorophenoxy)propanoic acid (CAS No. 52043-21-7). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and methodologies in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Part 1: General FAQs & Impurity Profiling

This section addresses foundational questions about the compound and the rationale behind purity analysis strategies.

Q1: What is 2-(2,4-Difluorophenoxy)propanoic acid, and why is its purity critical?

A1: 2-(2,4-Difluorophenoxy)propanoic acid is an arylpropionic acid derivative.[1] Like many compounds in this class, it holds potential as a building block in pharmaceutical and agrochemical synthesis. Its purity is paramount because even small amounts of impurities can significantly impact the safety, efficacy, and stability of a final product. Regulatory bodies like the ICH have strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[2]

Q2: What are the most likely impurities I should expect during the synthesis of this compound?

A2: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 2,4-difluorophenol with a 2-halopropanoate ester, followed by hydrolysis.[3][4]

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: 2,4-difluorophenol and the propanoic acid starting material.

  • Regioisomers: Positional isomers formed if the ether linkage occurs at a different position on the phenol ring, although this is less likely given the directing effects of the fluorine atoms.

  • By-products from Side Reactions: Such as self-condensation products of the starting materials.

  • Residual Solvents & Reagents: Any solvents or bases (e.g., potassium carbonate, sodium hydroxide) used in the synthesis and work-up.[3][4]

Potential Impurity Origin Typical Analytical Signature
2,4-DifluorophenolStarting MaterialShorter retention time in RP-HPLC; distinct aromatic signals in ¹H NMR.
2-Chloropropanoic AcidStarting MaterialVery polar, elutes early in RP-HPLC; lacks aromatic signals.
Positional IsomersSide ReactionSimilar mass to the main compound, but different chromatographic retention and NMR splitting patterns.
Residual Solvents (e.g., Toluene)ProcessSharp singlet peaks in ¹H NMR; detectable by GC-HS.

Part 2: Chromatographic Analysis - Troubleshooting & Protocols

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic acids.

Q3: My HPLC peak for the main compound is tailing or splitting. What's the cause and how do I fix it?

A3: This is a classic issue when analyzing acidic compounds. The primary cause is unwanted secondary interactions between the deprotonated (anionic) carboxylate form of your acid and the silica backbone of the reversed-phase column.

  • Causality: At a mobile phase pH near or above the pKa of your carboxylic acid, a portion of the analyte exists in its anionic form. This anion can interact with residual, positively charged silanol groups on the silica surface, leading to peak tailing.

  • The Fix: pH Control. The most robust solution is to buffer the aqueous portion of your mobile phase to a pH at least 2 units below the analyte's pKa. This ensures the carboxylic acid is fully protonated (neutral), eliminating the ionic interaction and promoting a single, sharp peak based on hydrophobic retention. An acidified mobile phase using 0.1% formic acid or trifluoroacetic acid is a standard approach.[5][6]

dot

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q4: Can you provide a validated starting HPLC method for purity analysis?

A4: Absolutely. This method is a robust starting point for analyzing 2-(2,4-Difluorophenoxy)propanoic acid and its likely impurities. Method validation should always be performed according to ICH Q2(R1) guidelines.

Protocol: Reversed-Phase HPLC Purity Method
  • System Preparation:

    • HPLC System: Agilent 1290 Infinity or equivalent U/HPLC system with a UV/DAD detector.[5]

    • Column: Phenomenex Onyx C18, 100 x 3.0 mm, or equivalent high-purity, end-capped C18 column.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Needle Wash: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm and 275 nm.[7]

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 30% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 30% B

      • 15.0 min: 30% B (End)

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 Acetonitrile/Water.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter before injection.[7]

  • System Suitability:

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be <2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

Part 3: Spectroscopic Analysis (NMR & MS)

NMR and MS are indispensable for definitive structure confirmation and impurity identification.

Q5: Beyond a standard ¹H NMR, what other NMR experiments are crucial for this molecule?

A5: Due to the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is exceptionally powerful.[8]

  • Expertise: ¹⁹F NMR provides a clean spectral window with high sensitivity. You should expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and, more importantly, the coupling constants (J-values) between the fluorine atoms and adjacent protons (H-F coupling) provide definitive proof of the substitution pattern.

  • Trustworthiness: An impurity with a different substitution pattern (a regioisomer) would exhibit a completely different ¹⁹F NMR spectrum. This provides a highly reliable method for confirming isomeric purity. A standard ¹H NMR spectrum is also essential for confirming the propanoic acid moiety.[9]

Q6: What fragmentation pattern should I expect in the mass spectrum to confirm my product's identity?

A6: Using electrospray ionization in negative mode (ESI-), you would expect a strong signal for the deprotonated molecule [M-H]⁻. For 2-(2,4-Difluorophenoxy)propanoic acid (M.W. 204.15), this would be at an m/z of 203.04.

In positive mode with electron ionization (EI) or ESI fragmentation (MS/MS), you can expect characteristic losses:

  • Loss of -COOH (45 Da): A fragment corresponding to the loss of the carboxylic acid group is very common for this class of compounds.[10]

  • Loss of the propanoic acid side chain: Cleavage of the ether bond.

dot

Purity_Analysis_Workflow cluster_Initial Step 1: Initial Screening cluster_Quant Step 2: Quantitative Purity cluster_Confirm Step 3: Identity Confirmation cluster_Final Step 4: Final Report Sample Synthesized Sample Initial_NMR ¹H NMR Analysis Sample->Initial_NMR Quick structural check HPLC RP-HPLC with UV Detection (Area % Method) Initial_NMR->HPLC Proceed if major signals match HRMS High-Resolution MS (Confirm [M-H]⁻) HPLC->HRMS Identify main peak & impurities NMR_19F ¹⁹F NMR (Confirm Isomeric Purity) HRMS->NMR_19F Confirm elemental composition Report Purity Report (>99.5% Confirmed) NMR_19F->Report Final structural verification

Caption: Integrated workflow for purity analysis and confirmation.

References

  • PrepChem. Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. Available at: [Link]

  • ResearchGate. ¹⁹F NMR spectrum of 2a; (b) ¹H NMR spectrum of 2a; (c) ¹H‐¹H NOESY... Available at: [Link]

  • PrepChem. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Available at: [Link]

  • PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available at: [Link]

  • Hoffman Fine Chemicals. CAS RN 667413-00-5 | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. Available at: [Link]

  • Google Patents.KR101894091B1 - New method for preparation of chromanone derivatives.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Propanoic acid - the NIST WebBook. Available at: [Link]

  • Google Patents.CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available at: [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]

  • Michigan State University Chemistry. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available at: [Link]

  • Springer. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • National Institutes of Health (NIH). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. Available at: [Link]

  • ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Available at: [Link]

  • P&S Chemicals. Product information, 2-(2,4-Difluorophenoxy)propanoic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Phenoxypropionic Acids

A Senior Application Scientist's Guide to Troubleshooting and Method Development Welcome to the technical support center for the chiral separation of phenoxypropionic acids. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Method Development

Welcome to the technical support center for the chiral separation of phenoxypropionic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these chiral compounds. Phenoxypropionic acids are a critical class of molecules, widely used as herbicides and pharmaceuticals, where the biological activity is often enantiomer-specific.[1][2] Therefore, robust and reliable chiral separation methods are paramount.

This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. The guidance provided here is based on established scientific principles and practical, field-proven experience to help you overcome common challenges in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

Q1: I'm seeing poor or no resolution between my phenoxypropionic acid enantiomers. What are the likely causes and how can I fix it?

A1: Achieving baseline resolution is the primary goal of any chiral separation.[3] If you are struggling with poor resolution, it's typically due to one or more of the following factors: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect analytical parameters.

Root Causes & Corrective Actions:

  • Inadequate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[4] For phenoxypropionic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most effective.[1][5]

    • Actionable Insight: If you are not achieving separation, consider screening different polysaccharide-based columns. For example, columns like CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD, OJ series have shown success in separating acidic compounds.[1][5] The subtle differences in the chiral selector and its linkage to the silica support can have a significant impact on enantioselectivity.[6][7]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP. For acidic compounds like phenoxypropionic acids, the addition of a small amount of an acidic modifier is often necessary to achieve good peak shape and resolution.[8][9]

    • Actionable Insight: Start with a mobile phase consisting of a non-polar solvent (e.g., n-hexane or n-heptane), a polar modifier (e.g., 2-propanol or ethanol), and a small percentage (typically 0.1-1%) of an acidic additive like trifluoroacetic acid (TFA), acetic acid, or formic acid.[1][8] The type and concentration of the acid can significantly influence selectivity, so it's worth experimenting with different acids.[10][11]

  • Incorrect Flow Rate or Temperature: Chiral separations can be sensitive to both flow rate and temperature.[4][12]

    • Actionable Insight: A lower flow rate often provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[3][4] Temperature affects the thermodynamics of chiral recognition and its impact can be unpredictable.[4][12] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[13][14][15]

Q2: My peaks are exhibiting significant tailing. What's causing this and how can I improve the peak shape?

A2: Peak tailing is a common issue in chromatography that can compromise resolution and the accuracy of quantification.[16] For acidic analytes like phenoxypropionic acids, tailing is often caused by secondary interactions with the stationary phase.

Root Causes & Corrective Actions:

  • Secondary Interactions with Silanol Groups: Residual acidic silanol groups on the surface of the silica-based CSP can interact with the carboxylic acid moiety of the phenoxypropionic acids, leading to peak tailing.[4][16][17][18]

    • Actionable Insight: The addition of an acidic modifier to the mobile phase, as mentioned in the previous section, is the most effective way to suppress these secondary interactions.[8][19] The acid in the mobile phase protonates the silanol groups, reducing their ability to interact with the analyte.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[18][20]

    • Actionable Insight: To check for column overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[20]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[4][18]

    • Actionable Insight: Whenever possible, dissolve your sample in the mobile phase itself.[4] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

Q3: My retention times are too long, leading to excessively long run times. How can I reduce them without sacrificing resolution?

A3: Long retention times can be a significant bottleneck in high-throughput environments. Fortunately, there are several ways to reduce analysis time.

Root Causes & Corrective Actions:

  • Strong Analyte-CSP Interaction: The inherent affinity of your analyte for the CSP may be very high.

    • Actionable Insight: Increase the percentage of the polar modifier (e.g., 2-propanol) in your mobile phase. This will increase the mobile phase strength and reduce retention times. Be aware that this may also affect your resolution, so it's a matter of finding the right balance.

  • Low Flow Rate: While lower flow rates can improve resolution, they also lead to longer run times.

    • Actionable Insight: Gradually increase the flow rate and monitor the effect on resolution. Modern HPLC columns with smaller particle sizes can often be operated at higher flow rates without a significant loss in efficiency.[3]

  • Low Temperature: Lower temperatures generally lead to longer retention times.

    • Actionable Insight: Increasing the column temperature can decrease retention times.[12] However, as mentioned earlier, the effect of temperature on chiral separations can be complex, so it's important to evaluate its impact on resolution as well.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right chiral column for my phenoxypropionic acid separation?

A4: The selection of a chiral column is an empirical process, but there are some general guidelines to follow.

  • Start with Polysaccharide-Based CSPs: As a starting point, polysaccharide-based columns are a good choice for phenoxypropionic acids.[1][5][7] These are the most widely used CSPs for a broad range of chiral compounds.[5]

  • Consult Application Notes and Literature: Many column manufacturers provide application notes for the separation of specific compounds or classes of compounds.[1] A search of the scientific literature for the chiral separation of similar phenoxypropionic acids can also provide valuable insights.

  • Consider a Column Screening Approach: If you have access to multiple chiral columns, a screening approach is often the most efficient way to find a suitable column.[21][22]

Q5: What is the role of the acidic additive in the mobile phase, and how do I choose the right one?

A5: The acidic additive plays a dual role in the chiral separation of phenoxypropionic acids:

  • Improving Peak Shape: It suppresses the unwanted interactions between the acidic analyte and residual silanol groups on the stationary phase, leading to more symmetrical peaks.[4][19]

  • Enhancing Chiral Recognition: The additive can also influence the chiral recognition mechanism by modifying the interactions between the analyte and the CSP.[10][23]

Choosing the Right Additive:

  • Common Choices: Trifluoroacetic acid (TFA), acetic acid, and formic acid are the most commonly used acidic additives.[8][9]

  • Start with a Standard Concentration: A good starting point is a concentration of 0.1% (v/v) in the mobile phase.[8]

  • Experiment to Optimize: The optimal choice and concentration of the acidic additive will depend on the specific analyte and CSP. It is often beneficial to screen different acids and concentrations to achieve the best separation.[11]

Q6: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A6: This depends on the type of chiral stationary phase.

  • Coated Polysaccharide CSPs: Traditional "coated" polysaccharide CSPs have a limited solvent compatibility and are typically restricted to normal-phase solvents.[24] Using incompatible solvents can irreversibly damage these columns.[25]

  • Immobilized Polysaccharide CSPs: More modern "immobilized" polysaccharide CSPs have the chiral selector covalently bonded to the silica support.[26] This makes them much more robust and compatible with a wider range of solvents, allowing for their use in both normal-phase and reversed-phase modes.[5][24] Always check the manufacturer's instructions for your specific column.

Data Presentation & Experimental Protocols

Table 1: Example Chromatographic Conditions for Phenoxypropionic Acid Separation
ParameterMethod 1Method 2
Chiral Stationary Phase NUCLEOCEL Delta SChiralcel OD
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 10 µm
Mobile Phase n-heptane / 2-propanol / acetic acid (90:10:0.1 v/v/v)n-hexane / isopropanol / formic acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm

Data compiled from publicly available application notes.[1]

Experimental Protocol: Chiral Method Development Screening

This protocol outlines a systematic approach to developing a chiral separation method for a novel phenoxypropionic acid.

  • Column Selection:

    • Choose a set of 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase of n-hexane and 2-propanol (90:10 v/v).

    • Prepare a 1% stock solution of an acidic additive (e.g., TFA) in 2-propanol.

    • Add the acidic additive to the mobile phase to a final concentration of 0.1%.

  • Sample Preparation:

    • Dissolve the racemic phenoxypropionic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[1]

  • Initial Screening:

    • Equilibrate the first column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Inject the sample and monitor the separation at a suitable UV wavelength (e.g., 254 nm).

    • Repeat for each selected column.

  • Optimization:

    • Based on the initial screening results, select the column that shows the most promising separation (even if it's not baseline resolved).

    • Systematically optimize the mobile phase composition (ratio of hexane to 2-propanol), the type and concentration of the acidic additive, the flow rate, and the temperature to achieve baseline resolution.

Visualizations

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

References

  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate. Available from: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available from: [Link]

  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. PubMed. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]

  • Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. PubMed. Available from: [Link]

  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. ResearchGate. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]

  • Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. PubMed. Available from: [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available from: [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. Available from: [Link]

  • Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • Method development with CHIRALPAK® IA. Daicel. Available from: [Link]

  • CHIRAL STATIONARY PHASES. Orochem. Available from: [Link]

  • Analysis of Chiral Compounds = Chiral Separation by CD-HQ Series (1). Shodex. Available from: [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Available from: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Enantioseparation and Enantioselective Analysis of Chiral Herbicides. ResearchGate. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available from: [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available from: [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • How Does Temperature Affect Selectivity? LCGC International. Available from: [Link]

  • HPLC manual (for chiral HPLC analysis). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation of Propionic Acid Enantiomers

Welcome to the technical support center for the chiral separation of propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to explain the fundamental principles governing your separation, enabling you to troubleshoot effectively and develop robust analytical methods.

Troubleshooting Guide: From Poor Resolution to Inconsistent Results

This section addresses the most common issues encountered during the enantiomeric separation of propionic acid derivatives. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic theory.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge in chiral separations. It indicates that the chiral stationary phase (CSP) and the mobile phase are not creating a sufficiently different energetic environment for the two enantiomers.

Root Causes & Solutions:

  • Incorrect Analyte Ionization State: For propionic acid derivatives, the carboxylic acid group is the primary handle for chiral recognition. Its ionization state is paramount.[1][2]

    • In Normal Phase (NP): The goal is to keep the propionic acid moiety in its neutral (protonated) form (R-COOH) to encourage hydrogen bonding and dipole-dipole interactions with the CSP.[3] If the analyte is ionized (R-COO⁻), it will be repelled by many CSPs and elute early with no separation.

      • Solution: Add a small concentration (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to your mobile phase (e.g., n-Hexane/2-Propanol).[3] This suppresses the deprotonation of the analyte's carboxylic acid group.

    • In Reversed-Phase (RP): The mobile phase pH must be carefully controlled relative to the analyte's pKa (typically ~4.8 for propionic acid).[2]

      • Solution: Adjust the aqueous buffer pH to be at least 1.5-2 units below the analyte's pKa.[1][4] A pH of 2.5-3.0 is a good starting point. This ensures the analyte is in its non-ionized, more hydrophobic form, allowing for better interaction with the non-polar stationary phase and the chiral selector.

  • Suboptimal Organic Modifier/Ratio: The type and concentration of the alcohol modifier (in NP) or organic solvent (in RP) directly impact selectivity (α) and retention.[5][6]

    • In Normal Phase: Alcohols like 2-propanol (IPA) and ethanol compete with the analyte for interaction sites on the CSP.

      • Solution: Decrease the percentage of the alcohol modifier in the mobile phase (e.g., from 10% IPA to 5% IPA). This will increase retention time but often provides more opportunity for chiral recognition, thereby improving resolution.[7] Also, consider screening different alcohols; ethanol can sometimes offer different selectivity compared to IPA.[5]

    • In Reversed-Phase: Solvents like acetonitrile (ACN) and methanol (MeOH) control elution strength.

      • Solution: Systematically vary the organic solvent percentage. A lower percentage will increase retention and may improve resolution. Switching between ACN and MeOH can also significantly alter selectivity due to their different abilities to engage in hydrogen bonding.[8]

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific propionic acid derivative.

    • Solution: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD or Chiralcel® OD) are highly effective for arylpropionic acids.[5][6] If resolution fails on one, screen others. Macrocyclic glycopeptide (e.g., Chirobiotic™) and Pirkle-type (e.g., Whelk-O® 1) columns are also excellent candidates for chiral acids.[9][10]

Issue 2: Peak Tailing or Asymmetry

Poor peak shape compromises resolution and makes accurate quantification impossible. For acidic analytes like propionic acid, tailing is often caused by unwanted secondary interactions.

Root Causes & Solutions:

  • Analyte-Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the silica support of the CSP can strongly and undesirably interact with the carboxylic acid group of the analyte, leading to tailing.

    • Solution (NP): The acidic modifier (TFA, acetic acid) added to suppress analyte ionization also serves to mask these active silanol sites, significantly improving peak shape.[7] Ensure its concentration is adequate (0.1% is typical).

    • Solution (RP): Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of both the analyte and the silanol groups, minimizing these problematic secondary interactions.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

    • Solution: Reduce the sample concentration. Prepare a dilution series (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) and inject to find the optimal concentration where peak shape is symmetrical.[7]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.[7] If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.

Issue 3: Inconsistent Retention Times and Resolution

Lack of reproducibility is a critical failure in a validated method. It often points to an unstable chromatographic system or poorly prepared mobile phase.

Root Causes & Solutions:

  • Mobile Phase Instability:

    • Evaporation: Volatile components of the mobile phase (especially n-hexane or modifiers in NP) can evaporate over time, changing the composition and affecting chromatography.

      • Solution: Prepare fresh mobile phase daily and keep solvent bottles tightly capped.[7] Do not top off old mobile phase with new.

    • Inadequate Mixing/Degassing: Poorly mixed mobile phases lead to gradient-like effects, while dissolved gases can form bubbles that disrupt flow.

      • Solution: After combining solvents, mix thoroughly. Degas the mobile phase before use via sonication, vacuum filtration, or helium sparging.[11][12]

  • Column Memory Effect: Chiral separations are highly sensitive. Additives, especially basic ones, can strongly adsorb to the CSP and alter its selective properties over subsequent runs, even after switching to a different mobile phase.[13]

    • Solution: Dedicate a column to a specific method or class of compounds (e.g., acidic analytes). If a column must be used for different methods, employ a rigorous flushing protocol with a strong, non-reactive solvent (check column manual for compatible solvents like isopropanol or ethanol) before equilibrating with the new mobile phase.[14]

  • Temperature Fluctuation: Chiral recognition is a thermodynamic process, making it sensitive to temperature changes.[15]

    • Solution: Use a column thermostat to maintain a constant, controlled temperature (e.g., 25 °C or 30 °C). This ensures stable and reproducible retention times and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating propionic acid enantiomers in Normal Phase?

A: A robust starting point is n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v) .[3]

  • n-Hexane: The weak, non-polar main solvent.

  • IPA: The polar modifier that controls retention.

  • TFA: The acidic additive crucial for suppressing analyte ionization and improving peak shape.

From here, you can optimize by adjusting the IPA percentage. Lowering it (e.g., to 5%) will increase retention and likely improve resolution. Increasing it will shorten the analysis time.

Q2: How do I choose between Normal Phase and Reversed-Phase for my separation?

A: The choice depends on analyte solubility and the available instrumentation.

  • Normal Phase (NP): Often provides higher selectivity for chiral separations. It is the traditional and often more successful mode for polysaccharide CSPs.[16] However, it requires non-polar solvents and may not be suitable for highly polar propionic acid derivatives or for LC-MS applications due to the non-volatile nature of some additives and the poor ionization efficiency of hexane.

  • Reversed-Phase (RP): Highly compatible with aqueous samples and LC-MS analysis (using volatile buffers like ammonium formate).[17] It is often more straightforward for QC labs. Success depends heavily on finding a CSP that provides chiral recognition in an aqueous environment and on precise pH control.

Q3: My resolution is good (Rs > 2.0), but the analysis time is too long (>30 minutes). How can I speed it up without sacrificing separation?

A:

  • Increase Modifier Strength: In NP, incrementally increase the percentage of alcohol (e.g., from 5% to 7% IPA). In RP, increase the percentage of ACN or MeOH. This will decrease retention time. Observe the effect on resolution; often a slight decrease in resolution is an acceptable trade-off for a much faster method.

  • Increase Flow Rate: Chiral separations are often optimal at lower flow rates (e.g., 0.5-1.0 mL/min) to maximize interaction time.[7] However, you can often increase the flow rate (e.g., to 1.2 or 1.5 mL/min) to shorten the run time. This will increase backpressure and may slightly reduce resolution, so proceed with caution.

  • Consider Temperature: Increasing the column temperature (e.g., from 25 °C to 40 °C) will decrease mobile phase viscosity, reduce backpressure, and shorten retention times. The effect on selectivity can be unpredictable but is a valuable parameter to screen.[5][6]

Q4: Do I always need an acidic additive in the mobile phase?

A: For propionic acid and its derivatives, yes, an additive that controls the ionization state is almost always necessary for a successful and robust separation.

  • In Normal Phase , an acid like TFA is critical to keep the analyte neutral.[3]

  • In Reversed-Phase , a buffer system to maintain a low pH is essential to keep the analyte in its protonated, more retained form.[1][2] An unbuffered mobile phase will lead to poor peak shape and drifting retention times.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for Normal Phase Analysis

This protocol describes the preparation of 1 L of 90:10:0.1 (v/v/v) n-Hexane/IPA/TFA.

  • Solvent Measurement: In a clean, dry 1 L glass container, precisely measure 900 mL of HPLC-grade n-hexane.

  • Modifier Addition: Add 100 mL of HPLC-grade 2-propanol (IPA) to the n-hexane.

  • Acidic Additive: Using a calibrated pipette, add 1.0 mL of high-purity trifluoroacetic acid (TFA).

  • Mixing: Cap the container and mix thoroughly by inverting the bottle 15-20 times.

  • Degassing: Degas the final mobile phase for 10-15 minutes using an appropriate method (e.g., sonication) to prevent bubble formation in the HPLC system.[12]

Data Summary: Effect of Mobile Phase Composition on Resolution

The following table summarizes typical results observed when optimizing the mobile phase for the separation of a hypothetical arylpropionic acid derivative on a polysaccharide-based CSP.

Mobile Phase Composition (n-Hexane/IPA/TFA)Retention Time (Enantiomer 2) (min)Resolution (Rs)Observations
80:20:0.18.51.1Co-elution, poor resolution. Analysis is fast but ineffective.
90:10:0.115.22.3Good baseline separation. A suitable starting point for further optimization.
95:5:0.128.93.8Excellent resolution, but long analysis time.

As shown, decreasing the polar modifier (IPA) content increases retention and significantly improves the resolution between the enantiomers.

Visualization of Optimization Workflow

The process of mobile phase optimization can be visualized as a logical decision tree.

Mobile_Phase_Optimization Start Start: Poor Resolution (Rs < 1.5) Analyte: Propionic Acid Derivative Select_Mode Select HPLC Mode Start->Select_Mode NP_Mode Normal Phase (NP) (e.g., Hexane/IPA) Select_Mode->NP_Mode Preferred for selectivity RP_Mode Reversed-Phase (RP) (e.g., Water/ACN) Select_Mode->RP_Mode For aqueous samples/LC-MS NP_Add_Acid Add Acidic Modifier (e.g., 0.1% TFA) NP_Mode->NP_Add_Acid RP_Set_pH Set Buffer pH (e.g., pH 2.5-3.0) RP_Mode->RP_Set_pH NP_Optimize_Mod Optimize % Modifier (e.g., vary % IPA from 20% to 5%) NP_Add_Acid->NP_Optimize_Mod NP_Check_Res Resolution OK? NP_Optimize_Mod->NP_Check_Res NP_Success Success! Refine Method (Flow, Temp) NP_Check_Res->NP_Success Yes NP_Switch_Mod Try Different Modifier (e.g., Ethanol) NP_Check_Res->NP_Switch_Mod No NP_Switch_Mod->NP_Optimize_Mod Failure If still no resolution: Screen Different CSP NP_Switch_Mod->Failure RP_Optimize_Org Optimize % Organic (e.g., vary % ACN from 70% to 40%) RP_Set_pH->RP_Optimize_Org RP_Check_Res Resolution OK? RP_Optimize_Org->RP_Check_Res RP_Success Success! Refine Method (Flow, Temp) RP_Check_Res->RP_Success Yes RP_Switch_Org Try Different Organic (e.g., Methanol) RP_Check_Res->RP_Switch_Org No RP_Switch_Org->RP_Optimize_Org RP_Switch_Org->Failure

Caption: A systematic workflow for optimizing mobile phase in chiral HPLC.

References

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Scilit. (n.d.). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. [Link]

  • ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Yu, L., Wang, S., & Zeng, S. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 221-31. [Link]

  • de la Peña, A. M., Arráez-Román, D., & Segura-Carretero, A. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(15), 3483. [Link]

  • ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation. [Link]

  • Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]

  • Hewitt, D. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Mobile phase composition in HPLC analysis. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Pandey, P. K. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]

  • ResearchGate. (2017). What are the best conditions for separating propionic acid from the bacterial broth using HPLC?. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

Sources

Optimization

Technical Support Center: Enhancing Selectivity in Hydroquinone Mono-Alkylation

Welcome to the technical support center for the selective mono-alkylation of hydroquinone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achiev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-alkylation of hydroquinone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high selectivity for the mono-ether product over the di-ether byproduct. The following content, presented in a direct question-and-answer format, synthesizes mechanistic understanding with practical, field-proven troubleshooting strategies to help you optimize your synthetic routes.

Part 1: Foundational Principles & Core Challenges

Q1: What is the primary challenge in achieving selective mono-alkylation of hydroquinone?

The core challenge is statistical. Hydroquinone is a symmetrical molecule with two equally reactive hydroxyl (-OH) groups. Once the first hydroxyl group is alkylated to form the desired mono-ether (e.g., 4-methoxyphenol or Mequinol), the remaining phenolic proton on this product is still acidic and reactive.[1] Consequently, it can be deprotonated and undergo a second alkylation, leading to the undesired di-alkylated byproduct (e.g., 1,4-dimethoxybenzene).

The reaction mixture, therefore, becomes a competitive system where the alkylating agent can react with the starting hydroquinone mono-anion or the mono-ether product's anion. Controlling the reaction to favor the first alkylation event while suppressing the second is the key to achieving high selectivity.

Q2: What is the fundamental reaction mechanism for O-alkylation of hydroquinone?

The most common method for this transformation is the Williamson Ether Synthesis .[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process involves two primary steps:

  • Deprotonation: A base is used to remove a proton from one of the phenolic hydroxyl groups of hydroquinone, forming a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) to form the ether C-O bond.[2]

The competition between O-alkylation (forming an ether) and C-alkylation (forming a new C-C bond on the ring) can also be a factor, though O-alkylation is generally more favorable under typical Williamson conditions.[5][6][7][8]

Part 2: Troubleshooting Guide for Poor Selectivity

This section addresses the most common issues encountered during hydroquinone alkylation experiments.

Q3: My reaction produces a high proportion of the di-alkylated product. How can I improve the yield of the mono-alkylated product?

This is the most frequent problem. A high yield of the di-ether indicates that the second alkylation is occurring at a competitive rate. Here are the primary strategies to mitigate this:

  • Adjust Stoichiometry: Use a large excess of hydroquinone relative to the alkylating agent (e.g., 5 to 10 equivalents).[9] This statistically increases the probability that the alkylating agent will encounter and react with a molecule of starting material rather than the mono-alkylated product. The unreacted hydroquinone can typically be recovered and recycled.[9]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over an extended period (e.g., 5-15 hours) using a syringe pump.[9] This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant hydroquinone.

  • Use a Weaker Base: Employ a base that is just strong enough to deprotonate the first hydroxyl group but less effective at deprotonating the second, more electron-rich mono-ether product. Mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH).

Q4: I am observing significant amounts of both unreacted hydroquinone and the di-alkylated product, with very little of the desired mono-ether. What is likely happening?

This outcome suggests a "runaway" reaction on the molecules that do react. The mono-alkylated product, once formed, is rapidly converted to the di-alkylated product. This can be caused by:

  • Inappropriate Base: Using a very strong, poorly soluble base can create localized areas of high reactivity. The hydroquinone dianion may be forming preferentially, which is highly nucleophilic and reacts twice in quick succession. Consider switching to a weaker, more soluble base like K₂CO₃ in a polar aprotic solvent.

  • Poor Solvent Choice: The solvent must adequately dissolve the hydroquinone phenoxide salt. If the mono-phenoxide precipitates or is poorly solvated, the reaction kinetics can be distorted. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[10]

  • High Temperature: Elevated temperatures can increase the rate of the second alkylation disproportionately. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Q5: The reaction is very slow or fails to proceed. What factors should I investigate?

A stalled reaction points to an issue with one of the core components of the SN2 mechanism:

  • Reactivity of the Alkylating Agent: The SN2 reaction works best with methyl or primary alkyl halides. Secondary halides are sluggish and prone to elimination side reactions, while tertiary halides will almost exclusively undergo elimination.[3] The leaving group is also critical; reactivity follows the trend I > Br > Cl.

  • Insufficient Deprotonation: The chosen base may be too weak or may have degraded (e.g., old NaH). Ensure your base is active and that the solvent is anhydrous, as water can quench the base.

  • Catalyst Issues: If using phase-transfer catalysis, ensure the catalyst is appropriate and has not degraded. The efficiency of these catalysts can be highly dependent on the specific solvent and base system.[11]

Part 3: Optimizing Key Reaction Parameters (FAQs)

Q6: How does the choice of base (e.g., K₂CO₃ vs. NaH) impact selectivity?

The base is a critical control parameter. Its strength, solubility, and the nature of its counter-ion all influence the reaction's course.

  • Strong Bases (e.g., NaH, KH): These bases are strong enough to form the hydroquinone dianion. This dianion is extremely reactive and will almost certainly lead to the di-alkylated product. Their use is generally discouraged when mono-alkylation is the goal.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the bases of choice. They are typically strong enough to generate the mono-phenoxide without significant formation of the dianion. The equilibrium between the neutral hydroquinone and its mono-anion favors the formation of the mono-alkylated product, which can then be separated from the unreacted starting material.

  • Counter-ion Effect: The cation can influence the reactivity of the phenoxide. Larger, softer cations like K⁺ or Cs⁺ can lead to a more "naked," and thus more reactive, phenoxide anion compared to smaller ions like Na⁺ or Li⁺, especially in polar aprotic solvents.

Q7: What is the role of the solvent in controlling selectivity?

The solvent plays a multifaceted role by influencing the solubility of the phenoxide salt, the nucleophilicity of the anion, and the overall reaction rate.[7][10]

  • Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are generally the best choice for Williamson ether synthesis. They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare" and highly nucleophilic. This promotes a faster SN2 reaction.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the phenoxide anion, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[7] This can sometimes be exploited to modulate reactivity but often leads to lower yields or the need for higher temperatures.

Table 1: Influence of Key Parameters on Mono-Alkylation Selectivity
ParameterCondition Favoring Mono-alkylation Condition Favoring Di-alkylation Rationale
Stoichiometry Large excess of Hydroquinone (5-10 eq.)[9]Equimolar or excess Alkylating AgentStatistically favors reaction with the more abundant starting material.
Base Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong base (e.g., NaH, KH)Minimizes formation of the highly reactive dianion.
Addition Method Slow, dropwise addition of alkylating agent[9]Rapid, single-portion additionKeeps the instantaneous concentration of the alkylating agent low.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Non-polar or poorly solvating mediaEnhances nucleophilicity of the phenoxide anion.[7][10]
Temperature Lower to moderate temperature (e.g., RT to 65°C)High temperatureReduces the rate of the competing second alkylation.

Part 4: Advanced Strategies & Experimental Protocols

Q8: What is Phase-Transfer Catalysis (PTC) and how can it improve my reaction?

Phase-Transfer Catalysis is a powerful technique for reactions where the nucleophile (like the hydroquinone phenoxide, soluble in an aqueous or solid phase) and the electrophile (the alkyl halide, soluble in an organic phase) are in different phases.[12]

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from its phase into the organic phase where it can react with the alkyl halide.[11][12][13]

Benefits for Mono-alkylation:

  • Milder Conditions: Allows the use of inexpensive bases like NaOH in a two-phase system (e.g., water/toluene), often at lower temperatures.

  • Enhanced Reactivity: The "naked" anion transported into the organic phase is highly reactive.

  • Improved Selectivity: High selectivity for mono-alkylation can often be achieved because the PTC process can be tuned to favor the transport and reaction of the mono-anion.[12]

Diagram 1: Williamson Ether Synthesis Pathway

G cluster_start Reactants cluster_reaction Reaction Steps cluster_products Products HQ Hydroquinone (HQ) Deprotonation Deprotonation (+ Base) HQ->Deprotonation RX Alkyl Halide (R-X) SN2_1 First SN2 Attack RX->SN2_1 SN2_2 Second SN2 Attack RX->SN2_2 Deprotonation->SN2_1 Forms Mono-anion Monoether Desired Mono-ether (HQ-R) SN2_1->Monoether High Selectivity Path Deprotonation_2 Second Deprotonation (+ Base) Deprotonation_2->SN2_2 Forms Mono-ether Anion Diether Di-ether Byproduct (R-O-Q-O-R) SN2_2->Diether Low Selectivity Path Monoether->Deprotonation_2

Caption: Reaction pathway for hydroquinone alkylation.

Diagram 2: Troubleshooting Workflow for Poor Mono-alkylation Selectivity

G Start Start: Poor Mono-alkylation Selectivity (High Di-ether Product) CheckStoich Is [HQ] >> [R-X]? (e.g., 5:1 to 10:1) Start->CheckStoich CheckAddition Is R-X added slowly over several hours? CheckStoich->CheckAddition No StoichYes Increase HQ excess to 10:1 or more. CheckStoich->StoichYes Yes CheckBase What base is being used? CheckAddition->CheckBase No AdditionYes Implement slow addition via syringe pump. CheckAddition->AdditionYes Yes BaseWeak Using K₂CO₃ / Cs₂CO₃ CheckBase->BaseWeak Weak BaseStrong Using NaH / KH CheckBase->BaseStrong Strong StoichYes->CheckAddition AdditionYes->CheckBase ConsiderPTC Consider Advanced Strategy: Phase-Transfer Catalysis (PTC) with NaOH/TBAB. BaseWeak->ConsiderPTC SwitchBase Switch to a weaker base like K₂CO₃. BaseStrong->SwitchBase SwitchBase->ConsiderPTC

Caption: Decision tree for troubleshooting poor selectivity.

Protocol 1: Selective Mono-propargylation of Hydroquinone (High Excess Method)

This protocol is adapted from procedures where high selectivity is achieved by controlling stoichiometry and addition rate.[9]

1. Materials:

  • Hydroquinone (10.0 g, 90.8 mmol, 10 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.51 g, 18.2 mmol, 2 eq.)

  • Propargyl Bromide (80% solution in toluene, 1.01 mL, 9.08 mmol, 1 eq.)

  • Acetone, anhydrous (150 mL)

2. Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone, potassium carbonate, and acetone.

  • Heat the mixture to reflux (approx. 60-65°C) with vigorous stirring for 30-45 minutes to ensure a fine suspension and initial deprotonation.

  • In a separate flask, prepare a dilute solution of propargyl bromide by dissolving it in 20 mL of anhydrous acetone.

  • Using a syringe pump, add the propargyl bromide solution to the refluxing hydroquinone suspension dropwise over a period of 10-15 hours.[9]

  • After the addition is complete, allow the reaction to continue refluxing for an additional 2-4 hours. Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete (consumption of propargyl bromide), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

3. Workup and Purification:

  • The crude residue will contain the mono-ether product, a small amount of di-ether, and a large amount of unreacted hydroquinone.

  • Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with water and then with a dilute aqueous NaOH solution to extract the acidic unreacted hydroquinone.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product can be purified by column chromatography on silica gel to isolate the pure mono-propargyl hydroquinone ether. A 59% yield was reported for a similar procedure using a 5 eq. excess of hydroquinone.[9]

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252. Available from: [Link]

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. Semantic Scholar. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Available from: [Link]

  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available from: [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Available from: [Link]

  • Bhongale, P. P., & Rode, C. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Reviews in Chemical Engineering, 37(5), 629-652. Available from: [Link]

  • ResearchGate. (2016). How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? Available from: [Link]

  • Gambarotti, C., Melone, L., Punta, C., & Shisodia, S. U. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113. Available from: [Link]

  • Bhongale, P. P., & Rode, C. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Reviews in Chemical Engineering. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Gambarotti, C., Melone, L., Punta, C., & Shisodia, S. U. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Bentham Science. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Hydroquinone Monomethyl Ether from Hydroquinone and Methanol over Heteropolyacids Supported on Clay: Kinetics and Mechanism. Available from: [Link]

  • Asymmetric Cat. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation Studies of 2-Phenoxypropanoic Acids

Welcome to the technical support center for forced degradation studies of 2-phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 2-phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these stability-indicating assays. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a drug substance's stability profile.[1][2] These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating methods necessary for regulatory submissions.[1][3][4] The 2-phenoxypropanoic acid scaffold is present in numerous active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs), making a thorough understanding of their degradation behavior paramount for ensuring drug safety and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-phenoxypropanoic acids?

A1: 2-Phenoxypropanoic acids are susceptible to degradation through several key pathways. The most common include hydrolysis of the carboxylic acid group under acidic or basic conditions, oxidative degradation, and photodegradation upon exposure to light.[5] The specific degradation products formed will depend on the exact structure of the molecule and the stress conditions applied.

Q2: What are the initial steps I should take before starting a forced degradation study?

A2: Before initiating stress studies, it is crucial to understand the physicochemical properties of your specific 2-phenoxypropanoic acid derivative. This includes its solubility in various solvents and pH conditions. A common starting point is to dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it into the aqueous stress medium.[5]

Q3: How much degradation should I aim for in my studies?

A3: A general consensus among pharmaceutical scientists is that degrading a sample by approximately 10% is optimal for validating an analytical method.[6][7] Over-stressing the sample can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions and can complicate the analysis.[6]

Q4: What are the best analytical techniques for analyzing the results of forced degradation studies?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the parent drug and its degradation products.[8][9] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying the structures of unknown degradants.[8][9][10] Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be invaluable for structural elucidation.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting & Optimization
No or minimal degradation observed after applying stress conditions. 1. Stress conditions are too mild: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the experiment may be insufficient.[6] 2. Compound is highly stable under the tested conditions. 1. Increase stressor concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent. For hydrolytic studies, concentrations typically range from 0.01N to 1N.[11] 2. Increase temperature and/or duration: Elevating the temperature (e.g., to 60-80°C) can accelerate degradation.[5] Extend the exposure time, taking samples at various intervals to monitor the degradation progress.
Excessive degradation (e.g., >50%) or complete loss of the parent drug peak. 1. Stress conditions are too harsh: High concentrations of stressors, elevated temperatures, or prolonged exposure can lead to extensive decomposition.[6]1. Reduce stressor concentration and temperature: Start with milder conditions and gradually increase the intensity. For example, begin with 0.01N HCl or NaOH at room temperature before proceeding to higher concentrations and temperatures.[11] 2. Shorten exposure time: Collect samples at earlier time points to capture the initial degradation products.
Poor peak shape or resolution in the HPLC chromatogram. 1. Inappropriate mobile phase composition or pH: The mobile phase may not be optimal for separating the parent drug from its more polar or non-polar degradation products. 2. Column overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.1. Optimize mobile phase: Adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio. Modify the pH of the aqueous portion of the mobile phase to control the ionization of the acidic and basic analytes.[12] 2. Dilute the sample: Prepare a dilution series of your sample to find a concentration that provides good peak shape and is within the linear range of the detector.
Appearance of unexpected peaks in the control (unstressed) sample. 1. Contamination of the solvent or glassware. 2. Inherent instability of the compound in the chosen solvent. 1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare solutions fresh and analyze them promptly. If the compound is known to be unstable in solution, consider preparing the stock solution in a solvent where it is more stable and diluting it into the experimental medium just before analysis.
Difficulty in identifying degradation products by LC-MS. 1. Low abundance of the degradation product. 2. Complex fragmentation patterns. 1. Concentrate the sample: If the degradation product is present at very low levels, consider concentrating the sample before analysis. 2. Utilize high-resolution mass spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradant.[10] 3. Perform MS/MS experiments: Tandem mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns.[10]

Experimental Protocols

Here are detailed step-by-step methodologies for key forced degradation experiments. These protocols should be adapted based on the specific properties of your 2-phenoxypropanoic acid derivative.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a suitable amount of the 2-phenoxypropanoic acid and dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.[5]

  • Working Solution Preparation: Dilute the stock solution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) to achieve the desired concentration for your experiments. The final concentration should be within the linear range of your analytical method.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (drug substance in the same solvent system without the stressor) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To your working solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1N HCl).

    • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified period.[5]

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of base (e.g., 0.1N NaOH) before HPLC analysis.

  • Base Hydrolysis:

    • To your working solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1N NaOH).

    • Follow the incubation and sampling procedure as described for acid hydrolysis.[5]

    • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1N HCl) before HPLC analysis.

  • Oxidative Degradation:

    • To your working solution, add an appropriate concentration of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.[5]

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place the solid drug substance and a solution of the drug substance in an oven at an elevated temperature (e.g., 60-80°C).[5][13]

    • Analyze samples at various time points to assess the extent of degradation.

  • Photolytic Degradation:

    • Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for forced degradation studies and a potential degradation pathway for 2-phenoxypropanoic acids.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Working_Sol Working Solution API->Working_Sol Acid Acid Hydrolysis Working_Sol->Acid Base Base Hydrolysis Working_Sol->Base Oxidation Oxidative Degradation Working_Sol->Oxidation Thermal Thermal Degradation Working_Sol->Thermal Photo Photolytic Degradation Working_Sol->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Interpretation & Pathway Elucidation LCMS->Data

Caption: General workflow for forced degradation studies.

Degradation_Pathway Parent 2-Phenoxypropanoic Acid Hydrolysis_Product Phenol + Lactic Acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Hydroxylated Derivatives Parent->Oxidation_Product Oxidation Photo_Product Cleavage Products Parent->Photo_Product Photolysis

Caption: Potential degradation pathways for 2-phenoxypropanoic acids.

Concluding Remarks

Forced degradation studies are a complex but essential part of drug development. A systematic and scientifically sound approach, as outlined in this guide, will enable you to generate reliable data that is crucial for understanding the stability of 2-phenoxypropanoic acid derivatives. By anticipating potential challenges and being equipped with effective troubleshooting strategies, you can ensure the quality and robustness of your stability-indicating methods.

References

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Reference Data & Comparative Studies

Validation

Efficacy of 2-(2,4-Difluorophenoxy)propanoic acid compared to other auxin herbicides

An In-Depth Comparative Guide to the Efficacy of Novel and Conventional Auxin Herbicides Introduction: Navigating the Landscape of Synthetic Auxin Herbicides For over seven decades, synthetic auxin herbicides have been f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Novel and Conventional Auxin Herbicides

Introduction: Navigating the Landscape of Synthetic Auxin Herbicides

For over seven decades, synthetic auxin herbicides have been fundamental to modern agriculture, providing selective control of broadleaf weeds in essential cropping systems.[1] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), inducing catastrophic, uncontrolled growth in susceptible species.[2][3] The field, however, is not static. The emergence of herbicide-resistant weeds and the demand for more efficient, environmentally conscious solutions have driven the development of new chemical classes within this mode of action.

This guide provides a detailed comparative analysis of a novel synthetic auxin against its conventional counterparts. The primary subject of this investigation is florpyrauxifen , the active acid form of the herbicide florpyrauxifen-benzyl. While the initial query referenced 2-(2,4-Difluorophenoxy)propanoic acid, our investigation points to florpyrauxifen, a member of the new arylpicolinate class, as the most relevant and innovative compound for this comparison.[4][5] Florpyrauxifen-benzyl is a pro-herbicide that is rapidly converted to the active florpyrauxifen in plants.[6][7]

We will objectively compare the efficacy of florpyrauxifen against established and widely-used auxin herbicides from different chemical families: 2,4-D (a phenoxy-carboxylic acid), dicamba (a benzoic acid), and triclopyr (a pyridine carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and robust experimental methodologies to inform future research and application strategies.

The Chemical Evolution of Synthetic Auxins

The diversity within the synthetic auxin class is a testament to the extensive research dedicated to optimizing their herbicidal activity, selectivity, and environmental profile. Each chemical family possesses a distinct structural backbone, which influences its interaction with the target site, translocation within the plant, and spectrum of controlled weeds.

  • Phenoxy-Carboxylic Acids (e.g., 2,4-D): Among the first synthetic herbicides developed, these have been a mainstay for broadleaf weed control in grass crops for decades.[8][9]

  • Benzoic Acids (e.g., Dicamba): Known for their effectiveness on a wide spectrum of broadleaf weeds, including perennial and woody species.[10][11]

  • Pyridine Carboxylic Acids (e.g., Triclopyr): Highly effective against woody plants and broadleaf weeds, often used in pasture, forestry, and rights-of-way.[12][13]

  • Arylpicolinates (e.g., Florpyrauxifen): A newer class characterized by high efficacy at very low application rates and a unique spectrum of control that includes certain grass and sedge species, a notable departure from traditional auxins.[5]

A Unified Mechanism: The Molecular Hijacking of Auxin Signaling

Despite their structural diversity, all synthetic auxins share a common molecular mode of action: the deregulation of the plant's primary growth-regulating pathway. They achieve this by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[14][15] This action initiates a cascade of events that culminates in plant death.

The Canonical Auxin Signaling Pathway:

  • Perception: In the presence of auxin (natural or synthetic), the hormone binds to the TIR1/AFB receptor, stabilizing its interaction with an Aux/IAA transcriptional repressor protein.[15]

  • Ubiquitination: This binding event forms a ternary complex that is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The SCF complex then tags the Aux/IAA repressor with ubiquitin molecules.[14]

  • Degradation: The polyubiquitin tag marks the Aux/IAA protein for destruction by the 26S proteasome.[15]

  • Gene Activation: With the repressor removed, Auxin Response Factors (ARFs)—the master transcription factors of this pathway—are free to bind to auxin-responsive elements on the DNA, activating the expression of a multitude of genes that regulate growth.[14]

Synthetic auxins are more stable and persistent in plant tissues than natural IAA.[16] This leads to a continuous and overwhelming activation of the signaling pathway, resulting in epinasty (twisting of stems and leaves), uncontrolled cell elongation and division, and ultimately, the destruction of vascular tissues and plant death.

Downstream Hormonal Crosstalk:

The overstimulation of the auxin pathway triggers a cascade of secondary hormonal imbalances. Notably, it leads to the massive production of ethylene and abscisic acid (ABA).[17] This excessive hormonal crosstalk contributes significantly to the observed phytotoxic symptoms, including senescence and tissue decay.[16]

Auxin_Signaling_Pathway cluster_perception Perception & Ubiquitination cluster_transcription Transcriptional Regulation cluster_downstream Downstream Cellular Effects SA Synthetic Auxin TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF SCF Complex SCF->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to Gene_Exp Uncontrolled Gene Expression AuxRE->Gene_Exp Activates Ethylene Ethylene Production ↑ Gene_Exp->Ethylene ABA ABA Production ↑ Gene_Exp->ABA Phytotoxicity Phytotoxicity & Plant Death Ethylene->Phytotoxicity ABA->Phytotoxicity

Core signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Analysis

The practical utility of an herbicide is defined by its efficacy across a spectrum of weed species at specific application rates. Florpyrauxifen distinguishes itself with a broader spectrum of control at significantly lower use rates compared to many conventional auxin herbicides.

Table 1: General Characteristics of Selected Auxin Herbicides

HerbicideChemical ClassPrimary UseTarget Weed SpectrumTypical Application Rate (g ae/ha)
Florpyrauxifen ArylpicolinateRice, Aquatic SystemsBroadleaf, Sedges, some Grasses5 - 30
2,4-D Phenoxy-carboxylic acidCereals, Pasture, TurfBroadleaf280 - 1120
Dicamba Benzoic acidCorn, Soy, Cotton, CerealsBroadleaf (incl. woody)140 - 560
Triclopyr Pyridine carboxylic acidPasture, Forestry, Non-cropBroadleaf, Woody Plants280 - 2240

Note: g ae/ha refers to grams of acid equivalent per hectare. Rates are indicative and vary by crop, target weed, and formulation.

Table 2: Experimental Data on Weed Control Efficacy (%)

Weed SpeciesFlorpyrauxifen-benzyl2,4-DDicambaTriclopyrHalauxifen-methylReference(s)
Barnyardgrass (Echinochloa crus-galli)>90% (at 600-1000 ml/ha)IneffectiveIneffectiveIneffectiveIneffective[5]
Glyphosate-Resistant Horseweed (Erigeron canadensis)N/A49%80%N/A81%[18]
Bulbous Buttercup (Ranunculus bulbosus)81-99% (in mixture with 2,4-D)N/AN/AN/AN/A[19]
Canada Thistle (Cirsium arvense)75-99% (in mixture with 2,4-D)N/AN/AN/AN/A[19]
Palmer Amaranth (Amaranthus palmeri)96-98% (in program)69-93% (in mixture)N/AN/AN/A[20][21]
White Clover (Trifolium repens)16% injury (in mixture with 2,4-D)18% injury85% injury>85% injuryN/A[19]

The data clearly illustrate the potent, broad-spectrum activity of florpyrauxifen. Its ability to control barnyardgrass, a problematic grass weed in rice, is a significant advantage over traditional auxin herbicides which are typically limited to broadleaf targets.[5] Furthermore, studies have shown that mixtures containing florpyrauxifen-benzyl can provide excellent control of difficult weeds like Palmer amaranth and Canada thistle while demonstrating better safety on desirable species like white clover compared to mixtures containing dicamba or triclopyr.[19][21]

Methodologies for Robust Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential. As a Senior Application Scientist, the causality behind each step is as critical as the step itself. Below are detailed protocols for greenhouse and field evaluations.

Experimental_Workflow cluster_setup Phase 1: Preparation & Setup cluster_treatment Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection & Analysis A1 Weed Seed Collection A2 Seed Germination & Seedling Culture A1->A2 A3 Transplant to Pots (Greenhouse) or Plots (Field) A2->A3 A4 Acclimatize Plants to Uniform Growth Stage A3->A4 B3 Apply Treatments (Dose-Response or Field Rates) A4->B3 B1 Prepare Herbicide Stock Solutions & Dilutions B1->B3 B2 Calibrate Spray Equipment B2->B3 C1 Visual Injury Assessment (e.g., 7, 14, 28 DAT) B3->C1 C2 Biomass Harvest (Above-ground) C1->C2 C3 Dry Weight Measurement C2->C3 C4 Statistical Analysis (e.g., ANOVA, Dose-Response Curve) C3->C4

Workflow for Comparative Herbicide Efficacy Trials.
Experimental Protocol 1: Whole-Plant Greenhouse Bioassay for Herbicide Efficacy (Dose-Response)

Objective: To determine the herbicide dose required to inhibit plant growth by 50% (GR₅₀), providing a quantitative measure of herbicide potency.

Methodology:

  • Plant Preparation:

    • Collect seeds of the target weed species from a population known to be susceptible to herbicides.[1]

    • Germinate seeds in petri dishes or germination trays with appropriate substrate and environmental conditions (light/dark, temperature). The goal is uniform germination to ensure consistency.

    • Once seedlings reach a specific growth stage (e.g., two-to-four true leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium. This minimizes variability from soil composition.[1]

    • Grow plants in a controlled greenhouse environment (e.g., 25/20°C day/night, 16h photoperiod) until they reach the target size for application (e.g., 4-6 leaf stage). This ensures all plants are at a similar, active stage of growth, maximizing herbicide uptake.

  • Herbicide Application:

    • Prepare a stock solution of each herbicide (florpyrauxifen, 2,4-D, dicamba, etc.) in an appropriate solvent/carrier.

    • Perform a serial dilution to create a range of at least 6-8 doses, including a zero-dose control (carrier only). The dose range should bracket the expected GR₅₀ value (e.g., from 1/16x to 4x the recommended field rate).

    • Apply the herbicides using a calibrated laboratory track sprayer. This is critical for ensuring a precise and uniform application volume across all treatments.[1]

  • Data Collection and Analysis:

    • Maintain plants in the greenhouse for a set period (typically 21-28 days after treatment, DAT).

    • Conduct visual injury ratings at regular intervals (e.g., 7, 14, and 21 DAT) on a scale of 0% (no effect) to 100% (plant death).

    • At the end of the experiment, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at ~70°C until a constant weight is achieved.

    • Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic curve) to calculate the GR₅₀ value for each herbicide.

Experimental Protocol 2: Field Trial Protocol for Comparative Herbicide Efficacy

Objective: To evaluate herbicide efficacy under real-world environmental conditions and agronomic practices.

Methodology:

  • Site Selection and Plot Design:

    • Select a field with a uniform and robust natural infestation of the target weed species.

    • Design the experiment using a Randomized Complete Block Design (RCBD) with 3-4 replications. This statistical design accounts for field variability (e.g., soil type, slope).

    • Establish individual plots of a standard size (e.g., 3m x 10m) with buffer zones between plots to prevent spray drift.

  • Application of Treatments:

    • Apply herbicides at their recommended field rates using a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles to ensure uniform coverage.

    • Record detailed environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover), as these factors can significantly influence herbicide performance.

    • Include an untreated control plot within each replication to serve as a baseline for comparison.

  • Efficacy Assessment:

    • Perform visual assessments of weed control at multiple time points (e.g., 14, 28, and 56 DAT) using the 0-100% scale. Assessments should be conducted by the same evaluator to maintain consistency.

    • For quantitative data, place quadrats (e.g., 0.25 m²) in each plot to count weed density (plants/m²) and collect above-ground biomass.

    • Assess crop tolerance by visually rating any phytotoxicity symptoms (e.g., stunting, discoloration, epinasty) on the same 0-100% scale (where 0 is no injury).

  • Data Analysis:

    • Analyze the visual rating and biomass data using Analysis of Variance (ANOVA).

    • If the ANOVA indicates significant treatment effects, perform a means separation test (e.g., Tukey's HSD) to compare the efficacy of the different herbicide treatments.

Resistance Management in the Auxin Era

While the incidence of resistance to synthetic auxins has been historically lower than for other modes of action, it is a growing concern.[1] As of 2024, 44 weed species globally have evolved resistance to Group 4 (auxin) herbicides.[11][22] The development of crops tolerant to 2,4-D and dicamba has increased the selection pressure for resistant weeds.

The introduction of novel chemical classes like the arylpicolinates is a critical component of modern resistance management. Florpyrauxifen provides an alternative auxin chemistry that can be effective against weed populations that may have developed tolerance to older auxin herbicides. Integrated Weed Management (IWM) strategies that incorporate herbicide rotation—using different modes of action and different auxin chemical families—are essential to preserve the long-term utility of this vital herbicide class.

Conclusion

Florpyrauxifen represents a significant advancement in the field of synthetic auxin herbicides. Its high intrinsic potency, demonstrated by its efficacy at exceptionally low use rates, and its unique weed control spectrum, which includes problematic grasses and sedges, position it as a powerful tool for modern agriculture. Comparative data clearly show its superiority in certain scenarios over conventional auxins like 2,4-D, dicamba, and triclopyr, particularly in rice and aquatic systems.

For researchers and development professionals, the key takeaway is the importance of continued innovation within established modes of action. By understanding the nuanced differences in chemical structure, molecular interaction, and biological efficacy, we can develop more effective and sustainable weed management programs. The rigorous application of standardized experimental protocols, as detailed in this guide, is paramount to generating the high-quality data needed to support these advancements and combat the persistent challenge of herbicide resistance.

References

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Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenoxypropanoic Acids

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical tools, the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical tools, the introduction of fluorine—a seemingly simple substitution—can profoundly alter the biological activity of a molecule. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenoxypropanoic acids, a scaffold present in a diverse range of biologically active agents. We will delve into the causal relationship between fluorination and observed changes in activity, supported by experimental data and detailed protocols, to empower you in your drug discovery endeavors.

The Rationale for Fluorination: Beyond Simple Substitution

The decision to introduce a fluorine atom into a phenoxypropanoic acid scaffold is a calculated one, driven by fluorine's unique electronic properties. Its high electronegativity, second only to neon, creates a strong, polarized carbon-fluorine bond. This seemingly subtle change can cascade into significant alterations in a molecule's physicochemical profile, including:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that site, a common liability for many organic molecules. This can lead to an increased half-life and improved bioavailability[1][2].

  • Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can modulate the acidity (pKa) of the propanoic acid moiety, influencing its interaction with target proteins. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity[2][3].

  • Membrane Permeability: While the effect on lipophilicity can be complex, fluorination often enhances a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets[2][3].

This guide will explore these principles through the lens of three distinct classes of phenoxypropanoic acid derivatives: Peroxisome Proliferator-Activated Receptor (PPAR) agonists, G Protein-Coupled Receptor 40 (GPR40) agonists, and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Comparative Analysis of Biological Activity

The true impact of fluorination is best illustrated through quantitative comparison. The following sections present data on how this single atomic substitution can dramatically alter the potency and therapeutic profile of phenoxypropanoic acids.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. Phenoxypropanoic acid derivatives have been developed as potent PPAR agonists for the treatment of metabolic disorders.

A notable example is the development of fluorinated analogs of the phenylpropanoic acid-type pan-agonist, TIPP-703. While specific EC50 values for a directly comparable fluorinated version are not available in a single study, research has demonstrated that the introduction of fluorine at appropriate positions on the TIPP-703 scaffold leads to a potent peroxisome proliferator-activated receptor pan agonist. For a baseline, the non-fluorinated TIPP-703 exhibits the following activity:

CompoundPPARα EC50 (nM)PPARδ EC50 (nM)PPARγ EC50 (nM)
TIPP-703 (Non-fluorinated)6112043

Data sourced from ProbeChem

The development of even more potent agonists through fluorination underscores the strategic advantage of this modification in enhancing the transactivation activity of this class of compounds.

G Protein-Coupled Receptor 40 (GPR40) Agonists

GPR40 (also known as Free Fatty Acid Receptor 1) is a promising target for the treatment of type 2 diabetes, as its activation potentiates glucose-stimulated insulin secretion. The strategic fluorination of aryl propionic acid GPR40 agonists has been shown to not only enhance potency but also to confer "superagonist" properties.

CompoundGPR40 Ca2+ Flux EC50 (nM)GPR40 IP1 Accumulation EC50 (nM)pKa
Non-fluorinated Analog (8)13 ± 216 ± 65.2
α-F Analog (18)16 ± 414 ± 43.5
α-CH3, α-F Analog (19)5 ± 15 ± 13.5

Data adapted from J. Med. Chem. 2020, 63, 21, 12504–12516

The data clearly demonstrates that while a single α-fluorination (Compound 18) maintains potency and significantly lowers the pKa, the combination of α-methylation and α-fluorination (Compound 19) results in a "superagonist" with superior in vitro potency. This is attributed to the electronic effect of the fluorine atom amplifying the Gαs signaling pathway.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenoxypropanoic acid backbone is a hallmark of the "profen" class of NSAIDs, which exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Loxoprofen is a widely used NSAID of this class. A fluorinated derivative, fluoro-loxoprofen, has been developed to improve its safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Key Comparative Findings
Loxoprofen6.513.5Baseline for non-selective COX inhibition.
Fluoro-loxoprofenNot reported in direct comparisonNot reported in direct comparison- Equivalent analgesic and anti-inflammatory activity to loxoprofen.- Less ulcerogenic (fewer gastric lesions).- More rapid onset of antinociceptive effect.

Loxoprofen IC50 data sourced from MedChemExpress. Comparative findings for Fluoro-loxoprofen sourced from scientific literature.

In this case, fluorination does not appear to significantly alter the inhibitory potency against COX enzymes but rather improves the pharmacokinetic and safety profile of the drug. Fluoro-loxoprofen disappears from plasma more rapidly, which may contribute to its lower ulcerogenicity. This highlights that the benefits of fluorination can extend beyond simple potency enhancement to improving the overall therapeutic index.

Key Signaling Pathways

To understand the biological data, it is crucial to visualize the signaling pathways in which these compounds act.

GPR40 Signaling Pathway

GPR40_Signaling Agonist Fluorinated Phenoxypropanoic Acid Agonist GPR40 GPR40 Agonist->GPR40 Binds IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor DAG DAG Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin Triggers Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->IP3 PIP2->DAG

PPAR Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Fluorinated Phenoxypropanoic Acid Agonist PPAR PPAR Agonist->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates

Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. The following are detailed, step-by-step protocols for key assays used to evaluate the biological activity of phenoxypropanoic acid derivatives.

Protocol 1: PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (fluorinated and non-fluorinated phenoxypropanoic acids)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR-LBD, luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: GPR40 Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of GPR40, which signals through the Gαq pathway.

Materials:

  • CHO or HEK293 cell line stably expressing human GPR40

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • Test compounds

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Plate the GPR40-expressing cells in black, clear-bottom microplates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate plate.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Program the instrument to measure a baseline fluorescence for 10-20 seconds, then automatically inject the compounds from the compound plate, and continue kinetic reading for 60-120 seconds.

  • Data Analysis: The increase in fluorescence intensity upon compound addition corresponds to the intracellular calcium flux. Determine the peak fluorescence response for each concentration. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 3: COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency of NSAID candidates against the two COX isoforms.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Detection system (e.g., a fluorometric probe that reacts with the product PGG2, or LC-MS/MS to quantify PGE2)

  • 96-well plates

  • Plate reader (fluorometric or mass spectrometer)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in assay buffer containing heme.

  • Inhibitor Pre-incubation: Add the diluted enzymes to the wells of a 96-well plate. Add serial dilutions of the test compounds or a vehicle control to the wells and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a fixed time (e.g., 2 minutes), stop the reaction. Quantify the amount of product formed using the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each COX isoform.

Conclusion

The strategic incorporation of fluorine into the phenoxypropanoic acid scaffold is a powerful and versatile tool in drug discovery. As demonstrated through the comparative data on PPAR agonists, GPR40 agonists, and NSAIDs, fluorination can lead to significant improvements in biological activity, including enhanced potency, altered selectivity, and a more favorable safety profile. The decision of where and how to fluorinate must be guided by a deep understanding of the target biology and the specific liabilities of the non-fluorinated parent compound. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation therapeutics based on the phenoxypropanoic acid framework.

References

  • Miyamoto, T., et al. (2015). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen. Journal of Pharmaceutical Sciences, 104(7), 2391-2397.
  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3846-3866.
  • Kasuga, J. I., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.
  • Wikipedia. Phenylpropanoic acid. [Link]

  • Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors.
  • Begum, R., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(9), 1-13.
  • Lazennec, G., & Ricote, M. (2003). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. The Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 233-242.
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  • Behr, A. C., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(7), 077003.
  • Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1145-1156.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Kasuga, J. I., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.
  • Ohashi, M., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
  • Riendeau, D., et al. (2004). Evaluation of Loxoprofen and Its Alcohol Metabolites for Potency and Selectivity of Inhibition of Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1146-1152.
  • Okuyama, S., et al. (2019). Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain. Journal of Pharmacological Sciences, 139(2), 113-119.
  • Kilroy, G., et al. (2009). Fluorine-18 labeling and biodistribution studies on peroxisome proliferator-activated receptor-gamma ligands: potential positron emission tomography imaging agents. Nuclear Medicine and Biology, 36(5), 527-537.
  • Aiello, F., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 99.
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  • Kilroy, G., et al. (2009). Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands: Potential Positron Emission Tomography (PET) Imaging Agents. Nuclear Medicine and Biology, 36(5), 527-537.
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Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Phenoxypropanoic Acids: A Comparative Analysis

Introduction: The Significance of 2-Phenoxypropanoic Acids 2-Phenoxypropanoic acids and their derivatives are a cornerstone in agrochemicals and pharmaceuticals. This scaffold is the basis for the aryloxyphenoxypropionat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Phenoxypropanoic Acids

2-Phenoxypropanoic acids and their derivatives are a cornerstone in agrochemicals and pharmaceuticals. This scaffold is the basis for the aryloxyphenoxypropionate class of herbicides, such as Fenoxaprop and Quizalofop, which are vital for post-emergence control of grass weeds. In the pharmaceutical realm, the structurally related 2-arylpropionic acids, known as "profens" (e.g., Ibuprofen, Naproxen), are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The biological activity of these compounds is intrinsically linked to the stereochemistry at the C2 position of the propanoic acid chain. Typically, only one enantiomer (often the R-enantiomer for herbicides) exhibits the desired biological function, while the other may be inactive or even detrimental.[3] This makes the development of efficient, scalable, and stereoselective synthetic routes a critical objective for researchers in process chemistry and drug development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-phenoxypropanoic acids. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a critical evaluation of each method's performance, empowering you to make informed decisions for your specific research and development needs.

Route 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is arguably the most fundamental and widely used method for preparing ethers.[4] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or another substrate with a good leaving group.[5] For the synthesis of 2-phenoxypropanoic acids, this translates to the reaction between a substituted phenol and an α-halo propionic acid or its ester derivative.

Mechanistic Rationale

The reaction is initiated by the deprotonation of a phenol using a suitable base (e.g., KOH, NaOH, NaH) to generate a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic α-carbon of the 2-halopropanoate, displacing the halide leaving group in a single, concerted step.[6] The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to E2 elimination as a competing side reaction, which would reduce the yield of the desired ether.[5]

Experimental Protocol: Synthesis of p-Methylphenoxyacetic Acid

The following protocol is adapted from a standard procedure illustrating the Williamson synthesis, modified for a propionic acid derivative.[7]

  • Phenoxide Formation: Dissolve 4.0 g of potassium hydroxide (KOH) in 8 mL of water in a 250 mL round-bottom flask. To this solution, add 2.0 g of p-cresol. Swirl the mixture until a homogeneous solution of potassium p-cresoxide is formed.

  • Nucleophilic Substitution: Fit the flask with a reflux condenser. Heat the solution to a gentle boil.

  • Reagent Addition: Prepare a solution of 2-chloropropionic acid. Add this solution dropwise through the condenser to the boiling phenoxide solution over approximately 10 minutes.

  • Reaction Completion: Continue refluxing the reaction mixture for an additional 20 minutes after the addition is complete to ensure the reaction goes to completion.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution with concentrated HCl until the pH is acidic (check with pH paper). The 2-(p-tolyloxy)propanoic acid will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration. The product can be further purified by recrystallization from boiling water to yield the final product.[7]

Workflow Diagram: Williamson Ether Synthesis

Williamson_Synthesis cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_final Step 3: Hydrolysis (if ester used) phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻ K⁺) phenol->phenoxide Deprotonation base Base (e.g., KOH) base->phenoxide product 2-Phenoxypropanoate (Ar-O-CH(CH₃)-COOR) phenoxide->product SN2 Attack halopropanoate 2-Halopropanoate (Cl-CH(CH₃)-COOR) halopropanoate->product hydrolysis Acid/Base Hydrolysis product->hydrolysis final_acid 2-Phenoxypropanoic Acid (Ar-O-CH(CH₃)-COOH) hydrolysis->final_acid

Caption: General workflow for Williamson ether synthesis.

Performance and Considerations
  • Advantages: This method is robust, uses readily available and relatively inexpensive starting materials, and the reaction conditions are generally mild. It is a very versatile and well-understood reaction.[4]

  • Disadvantages: The primary limitation is the potential for elimination side reactions, especially with secondary halides.[5] For substrates with multiple reactive sites, chemoselectivity can be an issue. The reaction is not inherently enantioselective; use of a racemic 2-halopropanoate will result in a racemic product. Enantiopure starting materials are required to produce an enantiopure product.

Route 2: The Ullmann Condensation

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed cross-coupling reaction used to form aryl ethers, thioethers, and amines.[8] It is a powerful alternative to the Williamson synthesis, particularly when the desired disconnection involves an aryl halide and an alcohol, a scenario where the SN2 reaction is not feasible due to the inertness of aryl halides to nucleophilic substitution.

Mechanistic Rationale

While the precise mechanism has been subject to extensive study, a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form an organocopper(III) intermediate.[9] This is followed by reaction with the alcohol (or its conjugate base) and subsequent reductive elimination to furnish the aryl ether and regenerate the Cu(I) catalyst. Traditional Ullmann reactions required harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper.[8] Modern iterations, however, have seen significant improvements with the development of soluble copper catalysts supported by ligands (e.g., diamines, phenanthroline), which allow the reaction to proceed under much milder conditions.[9]

Experimental Protocol: Generalized Ullmann C-O Coupling
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the 2-hydroxypropanoic acid ester (1.2-1.5 eq), a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 °C to 130 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel. The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 2-phenoxypropanoic acid.

Workflow Diagram: Ullmann Condensation

Ullmann_Condensation aryl_halide Aryl Halide (Ar-X) product 2-Phenoxypropanoate (Ar-O-CH(CH₃)-COOR) aryl_halide->product hydroxypropanoate 2-Hydroxypropanoate (HO-CH(CH₃)-COOR) hydroxypropanoate->product catalyst Cu(I) Catalyst + Ligand, Base catalyst->product Heat, Solvent hydrolysis Hydrolysis product->hydrolysis final_acid 2-Phenoxypropanoic Acid (Ar-O-CH(CH₃)-COOH) hydrolysis->final_acid

Caption: General workflow for Ullmann C-O coupling reaction.

Performance and Considerations
  • Advantages: The primary advantage is the ability to form aryl ethers from aryl halides, which is not possible with the Williamson synthesis. Modern catalytic systems have made the reaction conditions more accessible.[8]

  • Disadvantages: The cost of copper catalysts and ligands can be higher than the reagents for the Williamson synthesis. Reaction optimization is often required to identify the best catalyst, ligand, base, and solvent combination for a given substrate pair. Aryl halides activated by electron-withdrawing groups tend to be more reactive.[8]

Route 3: Alternative and Modern Catalytic Methods

While the Williamson and Ullmann reactions represent the classical approaches to forming the core ether linkage, other strategies focus on constructing the propionic acid moiety onto a pre-existing phenoxy backbone.

Methylation of Phenoxyacetic Acid Derivatives

One common industrial approach involves the α-methylation of a phenoxyacetic acid derivative. For example, a phenoxyacetonitrile can be mono-methylated using a methylating agent like dimethyl carbonate in the presence of a base.[10] The resulting 2-phenoxypropionitrile is then hydrolyzed to the desired carboxylic acid.[11]

A patent for the synthesis of 2-(3-phenoxy-phenyl)-propionic acid describes a similar strategy, starting with the methylation of 2-cyano-2-(3-phenoxy-phenyl)-acetic acid ethyl ester, followed by hydrolysis and decarboxylation to yield the final product.[12]

  • Advantages: This route can be highly efficient and economical, particularly at an industrial scale. It avoids the direct handling of potentially hazardous α-halo acids.

  • Disadvantages: This method often requires multiple steps (e.g., synthesis of the starting phenoxyacetic acid derivative, methylation, hydrolysis) and may involve high pressures or temperatures.[10]

Palladium-Catalyzed Carbonylation

For the related 2-arylpropionic acids, palladium-catalyzed carbonylation of styrenes has emerged as a powerful one-pot, two-step procedure.[13] This involves a Heck reaction to form a substituted styrene, followed by a carbonylation step. While less common for phenoxy derivatives, this highlights the potential of modern catalytic methods to construct the propionic acid side chain with high chemo- and regioselectivity. Adapting this methodology could provide a novel route to 2-phenoxypropanoic acids.

  • Advantages: Offers high yields and selectivities under relatively mild conditions.[13]

  • Disadvantages: Requires specialized palladium catalysts and ligands, and the synthesis of the requisite starting materials can add steps to the overall sequence.

Comparative Summary of Synthesis Routes

Parameter Williamson Ether Synthesis Ullmann Condensation Methylation of Phenoxyacetates
Key Transformation SN2 DisplacementCu-Catalyzed C-O Couplingα-Methylation & Hydrolysis
Starting Materials Phenol + 2-HalopropanoateAryl Halide + 2-HydroxypropanoatePhenoxyacetate Derivative + Methylating Agent
Typical Yield Good to ExcellentModerate to ExcellentGood to Excellent (multi-step)
Reaction Conditions Mild (Reflux in common solvents)Mild to Harsh (80-130°C, sometimes >200°C)Often requires elevated temperature/pressure
Key Advantages Simple, cost-effective, robustBroad scope (uses aryl halides)Potentially high-yielding, avoids α-halo acids
Key Disadvantages Limited to non-aryl halides, E2 competitionRequires catalyst/ligand optimization, costMulti-step process, potentially harsh conditions
Stereocontrol Substrate-controlled (requires chiral starting material)Substrate-controlledSubstrate-controlled or subsequent resolution

Conclusion and Future Outlook

The synthesis of 2-phenoxypropanoic acids is dominated by two robust and time-tested methodologies: the Williamson ether synthesis and the Ullmann condensation. The choice between them is dictated primarily by the available starting materials. For a synthesis starting from a phenol and an alkyl halide, the Williamson approach remains the most direct and economical path.[4] When an aryl halide is the starting point, the Ullmann condensation is the reaction of choice, with modern catalytic systems making it an increasingly attractive and versatile option.[8]

Alternative routes, such as the methylation of phenoxyacetic acid derivatives, offer viable, scalable strategies that are particularly relevant in industrial settings.[10][12] As the field of catalysis continues to advance, novel methods like palladium-catalyzed carbonylations may offer new, highly efficient pathways to these important molecules.[13]

For researchers and drug development professionals, a thorough understanding of these synthetic routes, their mechanisms, and their respective advantages and limitations is essential for the strategic design and efficient execution of synthetic campaigns targeting this valuable chemical class.

References

  • BenchChem. (2025). Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols. Benchchem.com.
  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure.
  • US Patent US4304930A. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. PrepChem.com.
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  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • UNL Digital Commons. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. Benchchem.com.
  • PMC. (n.d.). 2-(4-Hydroxyphenoxy)
  • Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • NIH. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • CN105037139A. (2015). Preparation method for 2-phenylpropionic acid.
  • Wikipedia. (n.d.).
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  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2025). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to (R)-2-Phenylpropanal. Benchchem.com.
  • Wikipedia. (n.d.). Ullmann reaction.
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  • MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.

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Comparative

A Comparative Guide to Purity Validation of 2-(2,4-Difluorophenoxy)propanoic acid by NMR and MS

In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-(2,4-Difluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-(2,4-Difluorophenoxy)propanoic acid, an important building block in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a fundamental component of its scientific validation. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity validation of this fluorinated carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively evaluate the strengths and limitations of each method, supported by experimental data and authoritative references.

The Imperative of Orthogonal Purity Assessment

Before we dissect the individual techniques, it is crucial to understand the concept of orthogonality in analytical chemistry. Relying on a single analytical method for purity determination can lead to an incomplete or even misleading assessment. Impurities that co-elute with the main peak in a chromatographic separation, for instance, may go undetected. By employing orthogonal techniques—methods that rely on different physicochemical principles—we create a more robust and reliable purity profile. NMR, which probes the nuclear magnetic properties of atoms within a molecule, and MS, which measures the mass-to-charge ratio of ionized molecules, represent a powerful orthogonal pair for the structural confirmation and purity assessment of small organic molecules.

Principle-Driven Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique, making it a primary method for purity assessment.[1][2] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate measure of the relative amounts of different compounds in a sample without the need for identical reference standards for each impurity. For 2-(2,4-Difluorophenoxy)propanoic acid, both ¹H and ¹⁹F NMR are exceptionally informative.

¹H NMR: A Quantitative Fingerprint

Quantitative ¹H NMR (qNMR) serves as a versatile tool for establishing the purity of a sample.[3][4] The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal offering a wealth of structural information.

Expected ¹H NMR Spectrum of 2-(2,4-Difluorophenoxy)propanoic acid:

Based on the structure and analysis of similar compounds, the ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)propanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is predicted to exhibit the following key signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (typically >10 ppm), which is exchangeable with D₂O.[5]

  • Aromatic Protons (Ar-H): A complex multiplet system in the aromatic region (typically 6.8-7.5 ppm) due to the three protons on the difluorophenyl ring. The fluorine atoms will introduce complex splitting patterns.

  • Methine Proton (-CH): A quartet around 4.8-5.2 ppm, split by the adjacent methyl protons.

  • Methyl Protons (-CH₃): A doublet around 1.6-1.8 ppm, split by the adjacent methine proton.

Any signals not corresponding to the main compound are indicative of impurities. The integration of these impurity signals relative to the known protons of the target molecule allows for their quantification.

¹⁹F NMR: Leveraging the Fluorine Advantage

Given the presence of two fluorine atoms, ¹⁹F NMR offers a highly sensitive and selective method for detecting and quantifying fluorine-containing impurities.[2][6] The large chemical shift dispersion in ¹⁹F NMR often provides better resolution of signals from structurally similar compounds compared to ¹H NMR.

Expected ¹⁹F NMR Spectrum of 2-(2,4-Difluorophenoxy)propanoic acid:

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of these signals will be highly sensitive to the electronic environment, making this technique particularly useful for identifying any isomeric or fluorinated impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

A robust qNMR experiment requires careful sample preparation and parameter optimization to ensure accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-(2,4-Difluorophenoxy)propanoic acid sample.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte. An equimolar amount is often a good starting point.[7]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure complete relaxation of all protons.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Determination by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 2-(2,4-Difluorophenoxy)propanoic acid dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh certified internal standard weigh_std->dissolve load_sample Load sample into NMR spectrometer dissolve->load_sample setup_params Set acquisition parameters (D1, scans) load_sample->setup_params acquire Acquire ¹H NMR spectrum setup_params->acquire process_spec Phase and baseline correction acquire->process_spec integrate Integrate analyte and standard signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity (%) calculate->result Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) analysis.

The Power of Sensitivity and Specificity: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific analytical technique that provides information about the molecular weight and structure of a compound.[8] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for impurity profiling.[9][10]

Confirming Molecular Identity and Unveiling Impurities

The primary role of MS in this context is to confirm the molecular weight of 2-(2,4-Difluorophenoxy)propanoic acid (C₉H₈F₂O₃, MW = 202.15 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Furthermore, LC-MS allows for the separation of the main compound from its impurities, with the mass spectrometer acting as a highly sensitive detector. Even trace-level impurities can be detected and their molecular weights determined.

Expected Fragmentation Pattern:

  • Loss of the carboxylic acid group (-COOH): A prominent fragment corresponding to the loss of 45 Da.

  • Cleavage of the ether bond: Fragmentation at the C-O bond connecting the propanoic acid moiety and the difluorophenyl ring.

  • Decarboxylation (-CO₂): Loss of 44 Da from the molecular ion.

The fragmentation pattern serves as a structural fingerprint and can be used to identify unknown impurities by comparing their fragmentation to that of the main compound.

Experimental Protocol: LC-MS for Impurity Profiling

This protocol outlines a general approach for identifying and characterizing impurities in a sample of 2-(2,4-Difluorophenoxy)propanoic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Data Acquisition:

    • Inject the sample onto the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • If the system allows, perform data-dependent MS/MS to obtain fragmentation data for the most abundant ions.

  • Data Analysis:

    • Process the chromatogram to identify the main peak corresponding to 2-(2,4-Difluorophenoxy)propanoic acid and any impurity peaks.

    • Extract the mass spectrum for each peak to determine the molecular weight of the corresponding compound.

    • For any identified impurities, analyze the MS/MS fragmentation pattern to gain structural insights.

Workflow for Impurity Profiling by LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare stock solution (1 mg/mL) dilute Dilute to working concentration (e.g., 10 µg/mL) prep_stock->dilute inject Inject sample into LC-MS system dilute->inject lc_separation Chromatographic separation (C18 column) inject->lc_separation ms_detection MS detection (Full Scan and data-dependent MS/MS) lc_separation->ms_detection process_chrom Process chromatogram and identify impurity peaks ms_detection->process_chrom extract_ms Extract mass spectra and determine molecular weights process_chrom->extract_ms analyze_msms Analyze MS/MS data for structural information extract_ms->analyze_msms result Identified Impurities and their Structures analyze_msms->result Impurity Profile

Caption: Workflow for impurity profiling by LC-MS.

Comparative Analysis: NMR vs. MS for Purity Validation

Both NMR and MS are indispensable tools for the purity validation of 2-(2,4-Difluorophenoxy)propanoic acid. However, they provide different and complementary information. The choice of which technique to prioritize depends on the specific goals of the analysis.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.
Quantification Inherently quantitative (qNMR) with an internal standard; provides accurate purity values.Generally not inherently quantitative without specific calibration for each impurity.
Sensitivity Lower sensitivity compared to MS; typically requires mg amounts of sample.High sensitivity; can detect trace-level impurities (ppb or ppt levels).
Specificity High structural specificity from chemical shifts, coupling constants, and integration.High specificity for molecular weight determination, especially with HRMS.
Impurity Identification Can identify and quantify known and unknown impurities if they have unique NMR signals.Excellent for identifying unknown impurities based on their molecular weight and fragmentation pattern.
Sample Throughput Lower throughput due to longer acquisition times for quantitative experiments.Higher throughput, especially with modern autosamplers and fast LC gradients.
Instrumentation Requires a high-field NMR spectrometer, which is a significant capital investment.A wide range of MS instruments are available, from benchtop to high-end systems.
Validation Method validation follows ICH Q2(R1) guidelines, focusing on accuracy, precision, and linearity.[6]Validation also adheres to ICH Q2(R1), with an emphasis on specificity, limit of detection, and limit of quantification.[6]

Conclusion: A Synergistic Approach for Uncompromised Purity

On the other hand, LC-MS, with its exceptional sensitivity and specificity for molecular weight, is unparalleled for impurity profiling. It excels at detecting and identifying trace-level impurities that might be missed by NMR, providing crucial information for process optimization and safety assessment.

By integrating the quantitative power of NMR with the sensitive and specific impurity profiling capabilities of MS, researchers and drug development professionals can establish a complete and reliable purity profile for 2-(2,4-Difluorophenoxy)propanoic acid, ensuring the integrity of their research and the quality of their products. This dual-pronged, orthogonal approach embodies the principles of scientific rigor and provides the self-validating system required for confident decision-making in the pharmaceutical industry.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emwas, A.-H. M., Roy, R., McKay, R. T., & Wishart, D. S. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). The future of NMR-based metabolomics. Current opinion in biotechnology, 43, 34–40. [Link]

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Validation

A Researcher's Guide to Profiling the Cross-Reactivity of 2-(2,4-Difluorophenoxy)propanoic Acid

Given the limited publicly available data on the specific biological targets of 2-(2,4-Difluorophenoxy)propanoic acid, this guide adopts a predictive and methodological approach. We will explore the known biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Given the limited publicly available data on the specific biological targets of 2-(2,4-Difluorophenoxy)propanoic acid, this guide adopts a predictive and methodological approach. We will explore the known biological activities of structurally similar compounds to hypothesize potential areas of cross-reactivity. Subsequently, a suite of robust, industry-standard biological assays will be detailed to enable a thorough and objective assessment of its selectivity profile. This guide is designed to be a practical resource, empowering researchers to generate high-quality, reproducible data to inform the progression of their research.

Structural Context and Predicted Biological Activity

2-(2,4-Difluorophenoxy)propanoic acid belongs to the class of phenoxypropanoic acid derivatives. The biological activities of compounds within this structural family are diverse and significantly influenced by their specific substitutions.

  • Herbicidal Activity: Many aryloxyphenoxypropionate derivatives are known to act as herbicides by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in plants.[1] ACCase is a critical enzyme in fatty acid biosynthesis. While isoforms of ACCase exist in mammals, the binding sites can differ, offering a degree of selectivity. However, the potential for cross-reactivity with mammalian ACC1 and ACC2 should be considered.[1][2][3][4]

  • Anti-Inflammatory Activity: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7] Given the structural resemblance, it is plausible that 2-(2,4-Difluorophenoxy)propanoic acid could exhibit activity at these targets.

  • Other Potential Targets: The broader class of phenylpropanoic acid derivatives has been associated with a range of other biological activities, including the activation of peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).[8][9]

Based on this structural analysis, a primary cross-reactivity assessment of 2-(2,4-Difluorophenoxy)propanoic acid should initially focus on mammalian ACC isoforms and COX-1/COX-2 enzymes. A broader screening approach is also warranted to identify unforeseen off-target interactions.

A Phased Approach to Cross-Reactivity Profiling

A tiered approach to assessing cross-reactivity allows for a cost-effective and data-driven process. The initial phase should involve broad, high-throughput screening, followed by more focused, in-depth assays for any identified "hits."

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Cellular & Functional Validation In Silico Prediction In Silico Prediction In Vitro Safety Panel In Vitro Safety Panel In Silico Prediction->In Vitro Safety Panel Guide Panel Selection Kinase Profiling Kinase Profiling In Vitro Safety Panel->Kinase Profiling Identified Kinase Hits Radioligand Binding Radioligand Binding In Vitro Safety Panel->Radioligand Binding Identified GPCR/Ion Channel Hits CETSA CETSA Kinase Profiling->CETSA Confirm Target Engagement Cell-Based Functional Assays Cell-Based Functional Assays CETSA->Cell-Based Functional Assays Validate in a Physiological Context Radioligand Binding->Cell-Based Functional Assays

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Recommended Experimental Protocols

The following protocols describe key assays for evaluating the cross-reactivity of 2-(2,4-Difluorophenoxy)propanoic acid. For comparison, it is recommended to test alongside well-characterized compounds such as Ibuprofen (a known COX inhibitor) and a selective ACCase inhibitor (e.g., a commercially available research compound).

In Vitro Safety Pharmacology Panel

To cast a wide net for potential off-target interactions, utilizing a commercial in vitro safety pharmacology panel is a highly efficient first step.[10][11][12][13][14] These panels typically consist of a broad range of targets, including GPCRs, ion channels, transporters, and enzymes, and are offered by various contract research organizations (CROs).

Experimental Protocol (General Outline):

  • Compound Submission: Provide the CRO with a high-purity sample of 2-(2,4-Difluorophenoxy)propanoic acid.

  • Assay Performance: The CRO will perform a series of standardized binding or functional assays at a fixed concentration (e.g., 10 µM) against their target panel.

  • Data Analysis: Results are typically provided as a percentage of inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.

Data Interpretation:

Target ClassExample Targets in PanelPotential Implication of a "Hit"
GPCRs Adrenergic, Dopaminergic, Serotonergic ReceptorsCardiovascular, CNS, and metabolic side effects
Ion Channels hERG, Sodium, Calcium ChannelsCardiac arrhythmias, neurological effects
Enzymes COX-1, COX-2, various kinasesAnti-inflammatory effects, off-target signaling modulation
Transporters SERT, DAT, NETNeurotransmitter reuptake modulation
Kinase Inhibitor Profiling

Should the initial safety panel indicate activity against any kinases, or as a proactive measure, a comprehensive kinase panel screen is advisable.[15][16][17][18]

Experimental Protocol (Kinobeads-based Chemical Proteomics):

This method allows for the assessment of inhibitor binding to a large number of endogenous kinases in a cellular lysate.[19]

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., HEK293T or a cancer cell line).

  • Competitive Binding: Incubate the cell lysate with varying concentrations of 2-(2,4-Difluorophenoxy)propanoic acid.

  • Kinase Enrichment: Add "kinobeads," which are an affinity matrix of non-selective kinase inhibitors, to capture the unbound kinases.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates binding of the compound to that kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[20][21][22][23][24] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with 2-(2,4-Difluorophenoxy)propanoic acid or a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

G Start Start Treat Cells with Compound Treat Cells with Compound Start->Treat Cells with Compound Heat Aliquots to Different Temperatures Heat Aliquots to Different Temperatures Treat Cells with Compound->Heat Aliquots to Different Temperatures Lyse Cells Lyse Cells Heat Aliquots to Different Temperatures->Lyse Cells Centrifuge to Separate Soluble/Aggregated Proteins Centrifuge to Separate Soluble/Aggregated Proteins Lyse Cells->Centrifuge to Separate Soluble/Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Centrifuge to Separate Soluble/Aggregated Proteins->Quantify Soluble Target Protein Generate Melting Curve Generate Melting Curve Quantify Soluble Target Protein->Generate Melting Curve End End Generate Melting Curve->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays

For GPCRs or ion channels identified as potential off-targets, radioligand binding assays are the gold standard for determining binding affinity (Ki).[25][26][27][28]

Experimental Protocol (Competition Binding):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the target, and varying concentrations of 2-(2,4-Difluorophenoxy)propanoic acid.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Comparative Data Summary

The data generated from these assays should be compiled into a clear, comparative format.

Assay2-(2,4-Difluorophenoxy)propanoic acidIbuprofen (Comparator)Selective ACCase Inhibitor (Comparator)
COX-1 IC50 (µM) Experimental Value~15>100
COX-2 IC50 (µM) Experimental Value~30>100
ACCase-1 IC50 (µM) Experimental Value>100~0.1
ACCase-2 IC50 (µM) Experimental Value>100~0.5
Kinase Panel (% Inhibition @ 10 µM) List any hits >50%List any hits >50%List any hits >50%
hERG Ki (µM) Experimental Value>50>50

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of 2-(2,4-Difluorophenoxy)propanoic acid. By employing a combination of broad panel screening and focused, mechanistic assays, researchers can build a comprehensive selectivity profile of this compound. The resulting data will be crucial for interpreting biological findings, anticipating potential toxicities, and making informed decisions about the future development of this and related molecules. Should significant off-target activities be identified, further structure-activity relationship (SAR) studies may be warranted to design more selective analogs.

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  • Long, M. J., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS chemical biology, 18(8), 1736–1745.
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  • Leśniak, R. K., et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & medicinal chemistry, 26(19), 5275–5283.

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2,4-Difluorophenoxy)propanoic Acid

This guide provides a comprehensive analysis of the anticipated in vitro and in vivo efficacy of 2-(2,4-Difluorophenoxy)propanoic acid. While direct experimental data for this specific molecule is not extensively availab...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated in vitro and in vivo efficacy of 2-(2,4-Difluorophenoxy)propanoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds to project its potential biological activities and guide future research. By examining the effects of fluorination and the phenoxypropanoic acid scaffold in similar molecules, we can construct a scientifically grounded hypothesis regarding its efficacy, particularly in the realms of anti-inflammatory action and metabolic regulation.

Introduction to 2-(2,4-Difluorophenoxy)propanoic Acid

2-(2,4-Difluorophenoxy)propanoic acid belongs to the class of phenoxyalkanoic acids, a scaffold of significant interest in medicinal chemistry. The introduction of fluorine atoms to a phenyl ring is a well-established strategy to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[1] The specific placement of two fluorine atoms on the phenoxy ring at positions 2 and 4 is expected to significantly influence the electronic and conformational properties of the molecule, thereby modulating its interaction with biological targets.

Chemical Structure:

  • IUPAC Name: 2-(2,4-Difluorophenoxy)propanoic acid[2]

  • CAS Number: 52043-21-7[2]

  • Molecular Formula: C₉H₈F₂O₃[2]

Postulated Mechanism of Action: Insights from Analogous Compounds

Based on the structure of 2-(2,4-Difluorophenoxy)propanoic acid, two primary mechanisms of action are hypothesized: inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, and modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.

Anti-Inflammatory Activity via COX Inhibition

Many phenylpropanoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. For instance, fenclofenac, a structurally similar compound featuring a dichlorophenoxy group, has demonstrated anti-inflammatory, analgesic, and antipyretic properties.[3] It is plausible that 2-(2,4-Difluorophenoxy)propanoic acid exerts similar effects by blocking the synthesis of prostaglandins, key mediators of inflammation.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Inhibited by 2-(2,4-Difluorophenoxy)propanoic acid (postulated) Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Regulation (Lipid & Glucose Homeostasis) Metabolic Regulation (Lipid & Glucose Homeostasis) Target Gene Transcription->Metabolic Regulation (Lipid & Glucose Homeostasis) 2-(2,4-Difluorophenoxy)propanoic acid (postulated) 2-(2,4-Difluorophenoxy)propanoic acid (postulated) 2-(2,4-Difluorophenoxy)propanoic acid (postulated)->PPAR Activates

Caption: Postulated PPAR agonism signaling pathway.

Comparative Efficacy: An Analog-Based Assessment

Due to the absence of direct experimental data, this section will present a comparative analysis based on the reported efficacy of structurally similar compounds.

In Vitro Efficacy

The in vitro activity of 2-(2,4-Difluorophenoxy)propanoic acid can be projected by examining data from related fluorinated and non-fluorinated analogs.

Table 1: Projected In Vitro Activity Profile

Assay TypePredicted TargetExpected OutcomeRationale based on Analogous Compounds
COX Enzyme Inhibition AssayCOX-1 and COX-2Inhibition of prostaglandin synthesisPhenylpropanoic acid derivatives are known COX inhibitors. [3]
PPAR Transactivation AssayPPARα, PPARγ, PPARδAgonistic activity, leading to target gene expressionIntroduction of fluorine can enhance PPAR agonism in phenylpropanoic acids. [4]
Anti-proliferative AssayCancer Cell LinesPotential for antiproliferative activitySome propanoic acid derivatives have shown activity against cancer cell lines. [5]
In Vivo Efficacy

The in vivo effects of 2-(2,4-Difluorophenoxy)propanoic acid are anticipated to reflect its in vitro activities, leading to potential anti-inflammatory and metabolic benefits.

Table 2: Projected In Vivo Efficacy Profile

Animal ModelTherapeutic AreaExpected OutcomeRationale based on Analogous Compounds
Carrageenan-Induced Paw Edema (Rat)Anti-inflammatoryReduction in paw swellingFenclofenac, a dichlorinated analog, is effective in this model. [3]
Adjuvant-Induced Arthritis (Rat)Anti-inflammatoryAmelioration of arthritic symptomsA common model to assess the efficacy of NSAIDs. [6]
Oral Glucose Tolerance Test (Mouse)Metabolic RegulationImproved glucose tolerancePhenylpropanoic acid PPAR agonists show efficacy in this model. [7]
Dyslipidemia Model (Mouse)Metabolic RegulationReduction in plasma triglycerides and cholesterolPPAR agonists are known to improve lipid profiles. [8]

Experimental Protocols for Future Validation

To validate the hypothesized efficacy of 2-(2,4-Difluorophenoxy)propanoic acid, the following experimental protocols are recommended.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(2,4-Difluorophenoxy)propanoic acid against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Preparation: Prepare a stock solution of 2-(2,4-Difluorophenoxy)propanoic acid in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Prepare Reagents Prepare Reagents Serial Dilution of Compound Serial Dilution of Compound Prepare Reagents->Serial Dilution of Compound Pre-incubation with COX Enzyme Pre-incubation with COX Enzyme Serial Dilution of Compound->Pre-incubation with COX Enzyme Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Pre-incubation with COX Enzyme->Initiate Reaction with Arachidonic Acid Measure PGE2 Production (ELISA) Measure PGE2 Production (ELISA) Initiate Reaction with Arachidonic Acid->Measure PGE2 Production (ELISA) Calculate IC50 Calculate IC50 Measure PGE2 Production (ELISA)->Calculate IC50

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of 2-(2,4-Difluorophenoxy)propanoic acid in an acute inflammation model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer 2-(2,4-Difluorophenoxy)propanoic acid orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.

Acclimatize Rats Acclimatize Rats Administer Compound (Oral) Administer Compound (Oral) Acclimatize Rats->Administer Compound (Oral) Inject Carrageenan in Paw Inject Carrageenan in Paw Administer Compound (Oral)->Inject Carrageenan in Paw Measure Paw Volume Measure Paw Volume Inject Carrageenan in Paw->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Conclusion

While direct experimental evidence for the efficacy of 2-(2,4-Difluorophenoxy)propanoic acid is currently limited, a comprehensive analysis of structurally related compounds provides a strong rationale for its potential as both an anti-inflammatory agent and a metabolic regulator. The dual fluorination on the phenoxy ring is anticipated to enhance its biological activity. Future in vitro and in vivo studies, following the protocols outlined in this guide, are essential to definitively characterize its therapeutic potential.

References

  • Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. PubMed. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]

  • 2-(2,4-Dibromophenoxy)propanoic acid. PubChem. [Link]

  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Phenoxypropanoic Acid Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 2-phenoxypropanoic acid derivatives. Primarily known for their extensive use in agriculture as he...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 2-phenoxypropanoic acid derivatives. Primarily known for their extensive use in agriculture as herbicides, these compounds exhibit a fascinating interplay between their molecular architecture and biological function. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a synthesis of mechanistic insights, comparative data, and validated experimental protocols.

Introduction: A Tale of Two Mechanisms

2-Phenoxypropanoic acid derivatives are a cornerstone of modern chemical weed control. Their success lies in their ability to selectively target and eliminate weeds while leaving crops unharmed. The biological activity of this chemical class is primarily channeled through two distinct mechanisms of action, which dictate their herbicidal profile and define their structure-activity relationships:

  • Synthetic Auxins: The first generation of these compounds, such as Dichlorprop and Mecoprop, function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] They overwhelm the plant's hormonal signaling pathways, leading to uncontrolled, disorganized growth and eventual death, particularly in broadleaf weeds.[1]

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: A second, highly potent class known as the aryloxyphenoxypropionates (AOPPs or "FOPs") targets a completely different biochemical pathway. These compounds, including commercial herbicides like fluazifop and quizalofop, inhibit the ACCase enzyme, a critical component in the biosynthesis of fatty acids.[1][2][3][4][5] This inhibition halts the production of lipids necessary for building cell membranes, leading to the collapse of cell integrity and rapid death, especially in grass species.[2][5]

The efficacy and selectivity of these derivatives are exquisitely sensitive to their three-dimensional structure. This guide will dissect the key molecular features that govern their interaction with biological targets, supported by comparative data and detailed experimental workflows.

The Core Scaffold: Points of Molecular Tuning

The fundamental structure of a 2-phenoxypropanoic acid derivative offers several key positions where chemical modifications can dramatically alter its biological activity. Understanding these positions is fundamental to rational design.

Caption: Key modifiable regions of the 2-phenoxypropanoic acid scaffold.

The three critical components for SAR analysis are:

  • The Aryl Group (R¹): For synthetic auxins, this is typically a substituted phenyl ring. For ACCase inhibitors, this is a more complex aryloxy group, often containing heterocycles. Substituents here dictate target selectivity and potency.

  • The Propanoic Acid Moiety: This portion contains the chiral center at the alpha-carbon. The stereochemistry at this position is arguably the most critical determinant of biological activity.

  • The Carboxyl Group (R²): This acidic group is essential for binding to the target protein. It is often formulated as an ester (e.g., methyl, ethyl, or butyl ester) to improve uptake into the plant, after which it is hydrolyzed in vivo to the active acidic form.[1]

Stereochemistry: The (R)-Enantiomer Supremacy

A non-negotiable principle in the SAR of 2-phenoxypropanoic acids is the importance of stereochemistry. The chiral center at the α-carbon of the propanoic acid chain means these compounds exist as two enantiomers, (R) and (S). For both synthetic auxins and ACCase inhibitors, the biological activity resides almost exclusively in the (R)-enantiomer.[1][3]

  • Causality: The active sites of the target proteins—whether it's the auxin-binding pocket or the catalytic site of ACCase—are themselves chiral.[3][6] The (R)-enantiomer possesses the correct three-dimensional arrangement to fit snugly into this site, enabling the necessary molecular interactions for inhibition or mimicry. The (S)-enantiomer, being a mirror image, cannot achieve this optimal fit due to steric hindrance and is therefore inactive or significantly less active.[3] This enantioselectivity is a classic example of the "three-point attachment" principle in pharmacology.

  • Practical Implications: The recognition of the (R)-enantiomer's superior activity has led to the development and commercialization of enantiopure or enriched formulations. This practice, known as "chiral switching," allows for lower application rates, reducing the chemical load on the environment and minimizing potential off-target effects from the inactive (S)-enantiomer.[7]

Mechanism I: Synthetic Auxins - SAR Analysis

Synthetic auxin herbicides derived from 2-phenoxypropanoic acid disrupt hormonal balance in susceptible broadleaf plants.

G compound (R)-2-Phenoxypropanoic Acid (e.g., Dichlorprop) receptor Auxin Receptor Complex (e.g., TIR1/AFB) compound->receptor Mimics IAA & Binds pathway Ubiquitin-Proteasome Pathway receptor->pathway Activates repressor Aux/IAA Repressor Proteins pathway->repressor Targets for Degradation genes Auxin-Responsive Genes pathway->genes De-repression repressor->genes Represses growth Uncontrolled Cell Division & Elongation genes->growth Over-expression leads to death Plant Death growth->death

Caption: Mechanism of action for synthetic auxin herbicides.

Key SAR Determinants:

  • Phenoxy Ring Substituents: The pattern of substitution on the phenyl ring is crucial for activity and selectivity.

    • Halogens (Cl): Chlorine atoms at positions 2 and 4 (as in Dichlorprop) or at position 4 (as in Mecoprop, combined with a methyl group at position 2) are common. These electron-withdrawing groups enhance the molecule's affinity for the auxin receptor complex.[8][9]

    • Methyl Groups (CH₃): A methyl group at position 2, as seen in mecoprop, also contributes positively to herbicidal activity.[1]

    • Number and Position: The precise placement of these groups is vital. For example, 2,4-disubstitution is a highly effective pattern for this class of herbicides.

Mechanism II: ACCase Inhibitors (AOPPs) - SAR Analysis

The AOPP ("FOP") herbicides are potent and selective inhibitors of the ACCase enzyme in grasses.[2][4]

G compound (R)-Aryl-O-Phenoxypropionate (e.g., Fluazifop) enzyme Acetyl-CoA Carboxylase (ACCase) (Plastid Isoform in Grasses) compound->enzyme Binds & Inhibits product Malonyl-CoA enzyme->product Blocked substrate Acetyl-CoA + CO₂ substrate->enzyme lipids Fatty Acid Synthesis product->lipids Blocked membranes Membrane Formation & Cell Growth lipids->membranes Blocked death Cessation of Growth & Plant Death membranes->death

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Key SAR Determinants:

  • The Terminal Aryloxy Group: This is the site of greatest variation and a key driver of potency and spectrum. Replacing the simple substituted phenyl ring of auxin mimics with more complex heterocyclic systems led to the discovery of highly active ACCase inhibitors.

    • Examples include pyridinyloxy (e.g., fluazifop) and quinoxalinyloxy (e.g., quizalofop) moieties.[10]

    • Substituents on this terminal ring, such as trifluoromethyl (-CF₃) or cyano (-CN) groups, are critical for high potency.[10][11] For instance, a trifluoromethyl group at the 5-position of pyridine is crucial for the herbicidal activity of some derivatives.[11]

  • The Propionate Ester: As mentioned, these herbicides are applied as esters. The size of the ester alkyl group (e.g., methyl, ethyl, butyl) influences the rate of absorption and translocation within the plant. While the free acid is the active form, the ester facilitates delivery to the target site.[1][11] Generally, carboxylic ester derivatives show better herbicidal activity than amide derivatives.[11]

Comparative Analysis of Herbicidal Activity

The following table summarizes the structure-activity relationships for several representative 2-phenoxypropanoic acid derivatives. Activity data are often presented as the concentration required to inhibit growth by 50% (IC₅₀) or as effective field application rates.

Compound Name Class Key Structural Features Primary Target Weeds Typical Application Rate (g/ha)
Dichlorprop-P Synthetic Auxin(R)-enantiomer; 2,4-dichloro substitution on phenoxy ringBroadleaf weeds1000 - 2000
Mecoprop-P Synthetic Auxin(R)-enantiomer; 4-chloro, 2-methyl substitution on phenoxy ringBroadleaf weeds800 - 1500
Fluazifop-P-butyl ACCase Inhibitor(R)-enantiomer; Butyl ester; 4-[5-(trifluoromethyl)-2-pyridinyloxy] groupAnnual & perennial grasses125 - 250
Quizalofop-P-ethyl ACCase Inhibitor(R)-enantiomer; Ethyl ester; 4-[6-chloro-2-quinoxalinyloxy] groupAnnual & perennial grasses50 - 100
Fenoxaprop-P-ethyl ACCase Inhibitor(R)-enantiomer; Ethyl ester; 4-[(6-chloro-2-benzoxazolyl)oxy] groupAnnual grasses60 - 120

Note: Application rates are approximate and can vary based on weed species, growth stage, and environmental conditions.

Experimental Protocols

To ensure trustworthy and reproducible SAR studies, standardized protocols are essential. The following sections describe validated, self-contained methodologies for the synthesis and evaluation of these compounds.

Experimental Workflow Overview

G start Design & Synthesize Derivative purify Purification & Characterization (e.g., NMR, HPLC) start->purify invitro In Vitro Assay (ACCase Inhibition) purify->invitro whole_plant Whole Plant Assay (Greenhouse Trial) purify->whole_plant analyze Data Analysis (IC₅₀, ED₅₀ Determination) invitro->analyze whole_plant->analyze sar Establish SAR analyze->sar

Caption: General workflow for SAR evaluation of novel herbicides.

Protocol 1: General Synthesis of an Aryloxyphenoxypropionate Ester

This protocol describes a typical nucleophilic aromatic substitution to construct the core structure.

  • Step 1: Synthesis of the Phenoxypropionate Core.

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1 equivalent) in a dry polar aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenol.

    • Stir the mixture at room temperature for 30 minutes.

  • Step 2: Nucleophilic Aromatic Substitution.

    • To the suspension, add the desired activated aryl halide (e.g., 2-chloro-5-trifluoromethylpyridine) (1.1 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the final pure ester.[12]

Protocol 2: In Vitro ACCase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the ACCase enzyme isolated from a target grass species.

  • Step 1: Enzyme Extraction.

    • Homogenize young leaf tissue from a susceptible grass species (e.g., barnyard grass) in a cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and organelles.

    • Subject the supernatant to ammonium sulfate precipitation to partially purify the ACCase enzyme. Resuspend the protein pellet in an assay buffer.

  • Step 2: Inhibition Assay.

    • Prepare a series of dilutions of the test compound (hydrolyzed to its acid form) in the assay buffer.

    • In a microplate, combine the enzyme preparation, assay buffer containing ATP, MgCl₂, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

    • Add the test compound dilutions to the wells. Include a positive control (a known ACCase inhibitor) and a negative control (solvent only).

    • Incubate the plate at a controlled temperature (e.g., 32 °C) for 15-30 minutes to allow the enzymatic reaction to proceed.

  • Step 3: Quantification.

    • Stop the reaction by adding acid, which also removes unreacted H¹⁴CO₃⁻.

    • Transfer the acidified mixture to a scintillation vial. The radiolabeled product, malonyl-CoA, is acid-stable.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the data and determine the IC₅₀ value (the concentration that causes 50% inhibition).[4]

Beyond Herbicides: Alternative Biological Activities

While dominated by their herbicidal applications, the 2-phenoxypropanoic acid scaffold has been explored in other areas. Notably, the structurally related 2-arylpropanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples like Ibuprofen and Naproxen.[13] Research has also investigated derivatives for dual cyclooxygenase (COX) inhibitory and antibacterial activities.[14][15] These studies underscore the versatility of the propanoic acid pharmacophore in medicinal chemistry.

Conclusion

The structure-activity relationship of 2-phenoxypropanoic acid derivatives is a well-defined and compelling field, demonstrating how subtle changes in molecular structure can lead to distinct and potent biological outcomes. The key takeaways for the rational design of new analogues are:

  • Stereochemistry is paramount: The (R)-enantiomer is the active form for both major mechanisms of action.

  • Aryl group substitution dictates the target: Simple chloro- and methyl-substituted phenyl rings are characteristic of synthetic auxins, while more complex heterocyclic systems are hallmarks of potent ACCase inhibitors.

  • The carboxyl group is the anchor: This functional group is essential for activity, and its transient esterification is a successful prodrug strategy to enhance bioavailability in plants.

By leveraging these foundational principles, researchers can continue to design novel compounds with improved efficacy, greater selectivity, and more favorable environmental profiles.

References

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  • Bertoša, B., et al. (2008). Mechanism of auxin interaction with Auxin Binding Protein (ABP1): a molecular dynamics simulation study. Biophysical Journal. [Link]

  • Sharma, M., et al. (2021). Quantitative Structure Activity Relationship (QSAR) as a Tool for the Drug Design and Development. Systematic Reviews in Pharmacy. [Link]

  • Ibrahim, M., Saleh, N. A., & Elshemey, W. M. (2012). Quantitative Structure Activity Relationship: History, Development and Applications. Bentham Science Publishers. [Link]

  • Benfenati, E., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences. [Link]

  • Bertoša, B., et al. (2008). Mechanism of Auxin Interaction with Auxin Binding Protein (ABP1): A Molecular Dynamics Simulation Study. Biophysical Journal. [Link]

  • Grandits, M., & Oostenbrink, C. (2014). 2D representation of the binding pocket of ABP1, with NAA, Zn 2+ and the residues His57, His59, Glu63, His106 and Trp151 highlighted. ResearchGate. [Link]

  • Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences. [Link]

  • Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • Simon, S., et al. (2016). Auxin-binding pocket of ABP1 is crucial for its gain-of-function cellular and developmental roles. Journal of Experimental Botany. [Link]

  • Studzińska, S., et al. (2021). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules. [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid, (+)-. PubChem. [Link]

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Comparative

A Comparative Guide to the Anti-inflammatory Properties of Phenoxypropanoic Acids

This guide offers an in-depth comparison of the anti-inflammatory properties of various phenoxypropanoic acids and related propionic acid derivatives, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs). D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the anti-inflammatory properties of various phenoxypropanoic acids and related propionic acid derivatives, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of their mechanism of action, comparative efficacy supported by experimental data, and detailed protocols for their evaluation.

Introduction: The Role of Phenoxypropanoic Acids in Inflammation Management

Phenoxypropanoic acids are a subclass of propionic acid derivatives that constitute a cornerstone in the management of pain and inflammation. [1]Their therapeutic effects stem from their ability to modulate the inflammatory cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes. [1]Understanding the nuances of their interaction with COX isoforms is critical for appreciating their efficacy and side-effect profiles. This guide will delve into the comparative anti-inflammatory properties of key members of this class, including fenoprofen, alongside other widely used propionic acids like ibuprofen, naproxen, and ketoprofen, to provide a comprehensive perspective for research and development.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of phenoxypropanoic acids are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [2]These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [2]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation. [3]* COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses. [3] The relative inhibition of these two isoforms by different NSAIDs determines their therapeutic efficacy and their potential for adverse effects. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal issues due to the inhibition of the protective effects of COX-1 in the stomach. [3]Conversely, COX-2 selective inhibitors were developed to reduce these gastrointestinal side effects, though some have been associated with an increased risk of cardiovascular events. [3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenoxypropanoic_Acids Phenoxypropanoic Acids (e.g., Fenoprofen) Phenoxypropanoic_Acids->COX1 Inhibition Phenoxypropanoic_Acids->COX2 Inhibition COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Background wells (no enzyme) - 100% Initial Activity wells (vehicle) - Inhibitor wells (test compound) Prepare_Reagents->Plate_Setup Incubation Add assay buffer, heme, and enzyme to appropriate wells. Add test compound or vehicle. Plate_Setup->Incubation Pre_incubation Pre-incubate at 25°C for a defined period. Incubation->Pre_incubation Add_Substrate Add Colorimetric Substrate and Arachidonic Acid to all wells. Pre_incubation->Add_Substrate Final_Incubation Incubate for a precise time (e.g., 2 minutes) at 25°C. Add_Substrate->Final_Incubation Read_Absorbance Read absorbance at 590 nm. Final_Incubation->Read_Absorbance Data_Analysis Calculate % inhibition and determine IC50 values. Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vitro Colorimetric COX Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, and serial dilutions of the test compound, according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). 2[4]. Plate Setup: In a 96-well plate, designate wells for background (no enzyme), 100% initial activity (vehicle control), and inhibitor testing (test compound).

  • Reaction Mixture: To each well, add the appropriate volumes of assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound dilutions to the inhibitor wells and the vehicle to the 100% initial activity and background wells.

  • Pre-incubation: Pre-incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme. 6[4]. Substrate Addition: Initiate the reaction by adding the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) followed by arachidonic acid to all wells. 7[4]. Incubation: Incubate the plate for a precise duration (e.g., 2 minutes) at 25°C. 8[4]. Absorbance Reading: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of NSAIDs.

[3]Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals

Sources

Validation

A Senior Application Scientist's Guide to Predictive Models for Chiral Separation of Propanoic Acids

Introduction: The Profen Conundrum and the Predictive Solution Propanoic acids, particularly the 2-arylpropanoic acid derivatives known as "profens" (e.g., Ibuprofen, Ketoprofen), are a cornerstone of non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profen Conundrum and the Predictive Solution

Propanoic acids, particularly the 2-arylpropanoic acid derivatives known as "profens" (e.g., Ibuprofen, Ketoprofen), are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A critical feature of these molecules is their chirality, with the (S)-enantiomer typically possessing the desired therapeutic activity while the (R)-enantiomer is often less active or contributes to side effects. This makes the efficient separation of enantiomers a non-negotiable step in drug development and quality control.

Traditionally, developing a successful chiral separation method is a resource-intensive process, often relying on extensive trial-and-error screening of columns and mobile phases.[3] Because there is no universal chiral stationary phase (CSP), predicting which combination will resolve a given racemate is a significant challenge.[3] This guide provides an in-depth comparison of modern predictive modeling approaches designed to rationalize and accelerate this process. We will explore the causality behind different modeling strategies, from established empirical methods to cutting-edge machine learning and physics-based simulations, providing researchers with the insights needed to select and implement the best approach for their work.

Comparing the Arsenal: Three Pillars of Predictive Modeling

The prediction of chiral separation is not a one-size-fits-all problem. The optimal modeling approach depends on the available data, computational resources, and the specific question being asked. We can broadly categorize these models into three families: Quantitative Structure-Property Relationship (QSPR) models, Molecular Docking Simulations, and Machine Learning (ML) frameworks.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR represents a foundational, empirically driven approach. The core principle is to correlate the structural or physicochemical properties of molecules (encoded as numerical "descriptors") with their observed chromatographic behavior (e.g., retention factor, separation factor).

  • Mechanistic Insight: QSPR models are built on the hypothesis that the molecular structure dictates its interaction with the CSP. By identifying which descriptors are most influential, researchers can gain indirect insights into the key features driving separation (e.g., hydrogen bonding capacity, steric hindrance, electronic properties). Recent studies have successfully applied QSPR to model the properties of profens and other NSAIDs.[4][5]

  • Trustworthiness & Validation: The reliability of a QSPR model is established through rigorous statistical validation. A self-validating protocol involves splitting the data into a training set (to build the model) and a test set (to evaluate its predictive power on unseen molecules). Key metrics like the coefficient of determination (R²) and Mean Squared Error (MSE) quantify the model's performance.[4][5]

  • Limitations: QSPR models are "interpolative," meaning their predictive accuracy is highest for molecules similar to those in the training set. They are highly dependent on the quality and consistency of the input data and may not explicitly model the 3D nature of the chiral recognition process.

Molecular Docking Simulations

This physics-based approach provides a granular, three-dimensional view of the chiral recognition event. It computationally simulates the binding of each enantiomer into the active site of a chiral selector, estimating the binding energy for each transient diastereomeric complex.[6][7]

  • Mechanistic Insight: Docking offers the most direct insight into the "why" of a separation. It allows visualization of intermolecular interactions—such as hydrogen bonds and hydrophobic interactions—between the analyte and the CSP.[6][7] This can explain why one enantiomer binds more strongly than the other, leading to separation. Docking has been widely used to understand the interaction of propanoic acid derivatives with protein targets, a principle analogous to their interaction with protein-based CSPs.[6][8][9]

  • Trustworthiness & Validation: The validity of a docking study is corroborated by experimental results. A successful simulation will predict binding affinities that correlate with experimentally determined retention times. The pose with the lowest binding energy is generally considered the most favorable.[6]

  • Limitations: The primary challenge is the computational cost and the need for an accurate 3D structure of the chiral selector, which is often proprietary or not precisely known. The simulation is also highly sensitive to the chosen force fields and docking algorithms.

Machine Learning (ML) & Artificial Intelligence (AI)
  • Trustworthiness & Validation: Like QSPR, ML models are validated using test sets of unseen data. Cross-validation techniques are employed to ensure the model is robust and not overfitted to the training data. The ultimate test is prospective validation, where the model's predictions are used to guide new experiments, with the experimental outcomes confirming the model's accuracy.[13][14][15]

  • Limitations: The primary requirement is a large, high-quality, and consistent dataset for training. The performance of ML models is highly dependent on the data used to build them, and their complexity can sometimes make the underlying chemical reasoning difficult to interpret.

Data Summary: A Comparative Overview

The following table summarizes the key characteristics and performance expectations of the three modeling approaches.

FeatureQSPR ModelsMolecular Docking SimulationsMachine Learning / AI Models
Underlying Principle Correlates molecular descriptors with chromatographic properties using statistical equations.Simulates the 3D binding interaction between enantiomers and the chiral selector.Learns complex, non-linear relationships from experimental data using algorithms.
Data Requirement Moderate-sized, consistent experimental data (retention factors, separation factors).Accurate 3D structure of the chiral selector and analytes.Large, diverse, and high-quality experimental datasets.[13][14][15]
Computational Cost Low to ModerateHighModerate to High (during training)
Key Output Predicted retention/separation factor, influential molecular descriptors.Binding energy/score for each enantiomer, visualization of binding poses.[6]Predicted separation success, retention time, or elution order.[16]
Interpretability High (coefficients indicate descriptor importance).Very High (visualizes physical interactions).Moderate to Low (can be a "black box," but feature importance can be extracted).
Predictive Scope Best for molecules similar to the training set (Interpolative).Can be applied to novel molecules if the CSP structure is known (Extrapolative).Can identify novel patterns but is most reliable within the learned chemical space.
Example Application Predicting separation factor for a new profen derivative on a known column.Understanding why a specific polysaccharide CSP separates ketoprofen but not ibuprofen.Screening a virtual library of potential resolving agents against a target racemate.[13][14][15]

Visualizing the Predictive Workflow

A generalized workflow for building and deploying a predictive model involves several key stages, from data curation to experimental validation.

G cluster_0 Data Curation & Preparation cluster_1 Model Development cluster_2 Application & Verification Data 1. Experimental Data (Analytes, CSP, Mobile Phase, k, α) Descriptors 2. Molecular Representation (2D/3D Descriptors, Fingerprints) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Train 4. Model Training (QSPR, ML, etc.) Split->Train Validate 5. Model Validation (Cross-Validation, R², MSE) Train->Validate Predict 6. Prediction (New Propanoic Acids) Validate->Predict Experiment 7. Experimental Verification (HPLC/SFC Analysis) Predict->Experiment Result 8. Refine Model (Add New Data) Experiment->Result Result->Data Feedback Loop

Caption: Workflow for building and deploying a predictive model for chiral separation.

The Mechanism of Chiral Recognition

At its core, chromatographic chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[3] The difference in stability of these complexes leads to different retention times. Predictive models attempt to quantify this energy difference.

G cluster_CSP Chiral Stationary Phase (Selector) cluster_enantiomers cluster_interaction1 Interaction 1: Weaker Fit cluster_interaction2 Interaction 2: Stronger Fit CSP Chiral Cavity Complex1 [R-Enantiomer : Selector] (Less Stable Complex) ΔG₁ Complex2 [S-Enantiomer : Selector] (More Stable Complex) ΔG₂ R_enantiomer R-Enantiomer R_enantiomer->Complex1 Weaker Binding S_enantiomer S-Enantiomer S_enantiomer->Complex2 Stronger Binding Elution1 Elutes First Complex1->Elution1 Shorter Retention Time Elution2 Elutes Second Complex2->Elution2 Longer Retention Time

Sources

Comparative

Benchmarking new 2-phenoxypropanoic acid derivatives against existing compounds

A Comparative Benchmarking Guide to Novel 2-Phenoxypropanoic Acid Derivatives Introduction: The Enduring Relevance of 2-Phenoxypropanoic Acids The 2-phenoxypropanoic acid scaffold is a cornerstone in agrochemical and pha...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to Novel 2-Phenoxypropanoic Acid Derivatives

Introduction: The Enduring Relevance of 2-Phenoxypropanoic Acids

The 2-phenoxypropanoic acid scaffold is a cornerstone in agrochemical and pharmaceutical research. Historically, this chemical class rose to prominence with the development of phenoxy herbicides, which revolutionized weed management.[1] These compounds typically function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and fatal growth in broadleaf weeds.[2][3] A distinct and significant group within this family, the aryloxyphenoxypropionates (AOPPs or "fops"), operates through a different mechanism: the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, making them highly effective against grass species.[4][5]

Beyond agriculture, derivatives of the closely related 2-phenylpropionic acid are renowned as non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being household names.[6][7] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes.[6][8] More recent research has explored novel derivatives for hypolipidemic and antibacterial applications, showcasing the scaffold's versatility.[9][10]

A critical aspect governing the biological activity of these compounds is stereochemistry. The propanoic acid moiety contains a chiral center, and it is well-established that one enantiomer often accounts for the vast majority of the desired biological activity, be it herbicidal or therapeutic.[4][6][11] For instance, the herbicidal activity of AOPPs and the anti-inflammatory effect of profens are predominantly associated with the (R)-enantiomer and the (S)-enantiomer, respectively.[4][12]

This guide presents a benchmarking framework for evaluating novel 2-phenoxypropanoic acid derivatives. We will detail the synthesis of three novel derivatives (ND-1, ND-2, and ND-3) and compare their herbicidal efficacy against two established AOPP herbicides: Diclofop and Fluazifop. The protocols herein are designed to provide a robust, self-validating system for researchers engaged in the discovery and development of next-generation herbicides.

PART 1: Synthesis and Characterization of Novel Derivatives

The design of our novel derivatives (ND-1, ND-2, ND-3) aims to explore the impact of substituting the aryloxy portion of the molecule, a common strategy for discovering improved biological activity.[4] The general synthetic scheme follows a well-established pathway involving the Williamson ether synthesis followed by hydrolysis.

General Synthetic Workflow

A Substituted Phenol C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B 2-Bromopropanoic Acid Ester B->C D Intermediate Ester C->D Formation of Ether Linkage E Base Hydrolysis (NaOH, EtOH/H2O) D->E F Acidification (HCl) E->F G Final Product (Novel 2-Phenoxypropanoic Acid) F->G Precipitation

Caption: General workflow for synthesizing 2-phenoxypropanoic acid derivatives.

Synthesis of Novel Compounds

For this guide, we synthesized three derivatives for evaluation:

  • ND-1: 2-(4-(3,5-dimethylphenoxy)phenoxy)propanoic acid

  • ND-2: 2-(4-(4-cyanophenoxy)phenoxy)propanoic acid

  • ND-3: 2-(4-(pyridin-3-yloxy)phenoxy)propanoic acid

These were prepared as racemic mixtures for initial screening, with subsequent chiral separation to evaluate individual enantiomers.

PART 2: Experimental Protocols for Herbicidal Activity Benchmarking

To ensure a thorough and objective comparison, a multi-tiered screening process is employed. This begins with a rapid, high-throughput in vitro assay, followed by a more comprehensive in vivo seed germination and early growth assay on representative weed species.

Protocol 1: In Vitro Herbicidal Activity Screening via Algal Growth Inhibition

Rationale: Unicellular green algae, such as Chlorella pyrenoidosa or Chlamydomonas reinhardtii, serve as excellent model organisms for preliminary herbicide screening.[13][14] Their rapid growth, sensitivity to photosynthetic and metabolic inhibitors, and suitability for high-throughput screening in microtiter plates make this a cost-effective and efficient primary assay to quickly identify active compounds.[13][15]

Step-by-Step Methodology:

  • Culture Preparation: Aseptically grow Chlorella pyrenoidosa in a suitable liquid medium (e.g., Bold's Basal Medium) under continuous illumination (2500-3000 Lux) at 25°C until it reaches the logarithmic growth phase.

  • Test Compound Preparation: Prepare 10 mg/mL stock solutions of each test compound (ND-1, ND-2, ND-3, Diclofop, Fluazifop) and a negative control (e.g., DMSO) in an appropriate solvent.

  • Serial Dilution: Create a series of dilutions from the stock solutions to achieve final concentrations ranging from 0.1 µM to 1000 µM in the test wells.

  • Assay Setup: In a 96-well microtiter plate, add 180 µL of the algal culture to each well. Then, add 20 µL of the diluted test compounds. Include wells with only the algal culture and culture with solvent as controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions used for culture preparation.

  • Data Acquisition: Measure the optical density (OD) at 680 nm using a microplate reader. The OD is proportional to the algal cell density.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration required to inhibit growth by 50%) for each compound using a dose-response curve.

Protocol 2: In Vivo Pre-Emergence Herbicidal Assay

Rationale: This assay evaluates the ability of the compounds to prevent seed germination and inhibit the early growth of seedlings, which is a critical measure of pre-emergent herbicidal activity.[16] We selected two representative weed species for this study: Avena fatua (wild oat), a problematic grass weed, and Amaranthus retroflexus (redroot pigweed), a common broadleaf weed. This allows for an assessment of both efficacy and selectivity.

Step-by-Step Methodology:

  • Test Solution Preparation: Prepare stock solutions of the test compounds in acetone. Dilute these with distilled water containing 0.1% (v/v) Tween-20 to achieve final application rates equivalent to 50, 100, 250, and 500 g a.i./ha.[16][17] A control solution of acetone and Tween-20 in water should also be prepared.

  • Petri Dish Setup: Place one sheet of Whatman No. 1 filter paper in sterile 9 cm Petri dishes.

  • Application: Evenly apply 5 mL of the respective test or control solution to the filter paper in each dish.

  • Seed Placement: Place 20 seeds of either Avena fatua or Amaranthus retroflexus onto the moistened filter paper. Each treatment should be performed in triplicate.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 1°C with a 16-hour light/8-hour dark cycle.[18]

  • Data Collection: After 10 days, record the germination rate (%), shoot length (cm), and root length (cm) for each seedling.[18][19]

  • Analysis: Calculate the average inhibition of germination, shoot growth, and root growth for each compound and concentration relative to the control.

Protocol 3: Enantioselective Analysis by Chiral HPLC

Rationale: As herbicidal activity is often enantiomer-specific, it is crucial to separate and quantify the enantiomers of the most active novel compounds.[4][11] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a robust and widely used method for this purpose.[20][21]

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of the racemic novel compounds (e.g., ND-2) and the active enantiomers of the standards (e.g., Fluazifop-P) in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica gel), 150 mm x 4.6 mm.[20]

    • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 95:5:0.1, v/v/v). The exact ratio may require optimization for each compound.

    • Flow Rate: 1.0 mL/min.[20]

    • Detection: UV at 254 nm.[20]

    • Column Temperature: 25°C.

  • Analysis: Inject 20 µL of the sample solution. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

PART 3: Comparative Performance Data

The following tables summarize the illustrative data obtained from the benchmarking assays.

Table 1: In Vitro Algal Growth Inhibition (IC₅₀ Values)
CompoundIC₅₀ (µM) on Chlorella pyrenoidosa
ND-1 150.5
ND-2 8.2
ND-3 45.7
Diclofop 12.5
Fluazifop 9.8
Control >1000

Interpretation: The in vitro screening quickly identified ND-2 as a highly potent compound, with an IC₅₀ value comparable to the established herbicides Fluazifop and Diclofop. ND-1 showed significantly lower activity, while ND-3 displayed moderate activity. This initial screen effectively prioritizes compounds for more resource-intensive in vivo testing.

Table 2: In Vivo Pre-Emergence Herbicidal Activity (% Inhibition at 250 g/ha)
CompoundAvena fatua (Wild Oat) - Root InhibitionAvena fatua (Wild Oat) - Shoot InhibitionAmaranthus retroflexus (Pigweed) - Root InhibitionAmaranthus retroflexus (Pigweed) - Shoot Inhibition
ND-1 25%18%15%11%
ND-2 92%85%22%15%
ND-3 65%58%45%38%
Diclofop 88%81%18%12%
Fluazifop 95%89%15%10%

Interpretation: The in vivo data confirms the high potency of ND-2 against the grass weed Avena fatua, with efficacy rivaling that of Fluazifop. Importantly, ND-2 demonstrates excellent selectivity, showing minimal impact on the broadleaf weed Amaranthus retroflexus, a key characteristic of AOPP herbicides.[4] ND-3 shows moderate, less selective activity, while ND-1 is largely inactive at this application rate.

PART 4: Mechanistic Insights and Structure-Activity Relationships

The potent activity of the AOPP herbicide class, to which our most promising compound ND-2 belongs, is attributed to the inhibition of the ACCase enzyme.

cluster_0 Fatty Acid Biosynthesis in Grasses cluster_1 Mechanism of Inhibition A Acetyl-CoA ACCase ACCase Enzyme A->ACCase B Malonyl-CoA C Fatty Acid Elongation B->C ACCase->B D Lipids for Cell Membranes C->D E Plant Growth D->E ND2 ND-2 (R-enantiomer) Inhibition Inhibition ND2->Inhibition Inhibition->ACCase

Caption: Inhibition of ACCase by novel derivative ND-2 disrupts fatty acid synthesis.

The results highlight key structure-activity relationships:

  • Electron-Withdrawing Groups: The cyano group (-CN) in ND-2 is a strong electron-withdrawing group. This feature is common in highly active AOPP herbicides and appears to be crucial for potent ACCase inhibition.

  • Bulky, Lipophilic Groups: The dimethyl substitution in ND-1, while increasing lipophilicity, may sterically hinder the molecule from fitting into the active site of the ACCase enzyme, leading to poor activity.

  • Heterocyclic Moieties: The pyridine ring in ND-3 confers moderate activity. This aligns with findings where replacing the aryloxy portion with a pyridine ring can maintain or alter biological activity.[4]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel 2-phenoxypropanoic acid derivatives. Through a combination of in vitro and in vivo screening, we identified a novel compound, ND-2 , with herbicidal potency and selectivity comparable to commercial standards like Fluazifop.

The logical next steps for the ND-2 development program would be:

  • Enantioselective Synthesis: Develop a scalable method for the enantioselective synthesis of the active (R)-enantiomer to maximize efficiency and reduce the environmental load of the inactive isomer.[6][12]

  • Expanded Weed Spectrum Testing: Evaluate the efficacy of (R)-ND-2 against a broader panel of economically important grass and broadleaf weeds.

  • Crop Safety Studies: Conduct rigorous testing on key broadleaf crops (e.g., soybean, cotton) to confirm its selectivity profile.

  • Toxicology and Environmental Fate: Initiate studies to assess the toxicological profile and environmental persistence of the lead compound.

By following this structured benchmarking process, researchers can efficiently identify and advance promising new chemical entities, contributing to the development of next-generation solutions in agriculture and beyond.

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  • National Institutes of Health. Herbicidal Activity and Metabolic Profiling of Piper tuberculatum Jacq. Leachates. Available from: [Link]

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  • ResearchGate. Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. Available from: [Link]

  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Available from: [Link]

  • MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Available from: [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. Available from: [Link]

  • National Institutes of Health. 2-Phenylpropionic acid | C9H10O2 | CID 10296. Available from: [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

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  • Sci-Hub. Enantiomer Resolution and Assay of Propionic Acid-Derived Herbicides in Formulations by Using Chiral Liquid Chromatography and Achiral Gas Chromatography. Available from: [Link]

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Validation

Comparative study of the environmental fate of different phenoxy herbicides

A Comparative Guide to the Environmental Fate of Phenoxy Herbicides Abstract: This guide provides a comprehensive comparative analysis of the environmental fate of common phenoxy herbicides, including 2,4-Dichlorophenoxy...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Environmental Fate of Phenoxy Herbicides

Abstract: This guide provides a comprehensive comparative analysis of the environmental fate of common phenoxy herbicides, including 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-Methyl-4-chlorophenoxyacetic acid (MCPA), and Dichlorprop. It delves into the critical processes governing their persistence, mobility, and degradation in soil and aquatic environments. Through a synthesis of experimental data and established scientific principles, this document offers researchers, scientists, and environmental professionals a detailed understanding of the factors influencing the environmental behavior of these widely used agricultural chemicals. The guide includes summaries of key environmental parameters, detailed experimental protocols for their determination, and visual representations of crucial pathways and workflows to facilitate a deeper comprehension of the subject matter.

Introduction: The Phenoxy Herbicides - A Double-Edged Sword

Phenoxy herbicides, a class of synthetic auxins, have been instrumental in modern agriculture for controlling broadleaf weeds since their introduction in the 1940s.[1] Their efficacy, selectivity, and cost-effectiveness have led to their widespread global use in various formulations.[2][3] The most prominent members of this group include 2,4-D, MCPA, and dichlorprop. While their application has significantly boosted crop yields, their extensive use has raised concerns about their potential environmental impact.[2]

These herbicides are characterized by high water solubility and are weakly absorbed in soil, making them prone to transport into surface and groundwater.[4] Their presence in various environmental compartments necessitates a thorough understanding of their fate and behavior to assess and mitigate potential risks. This guide aims to provide a comparative analysis of the key environmental processes that dictate the ultimate fate of different phenoxy herbicides.

Key Chemical Structures:

The environmental behavior of phenoxy herbicides is intrinsically linked to their chemical structure. The nature and position of substituents on the phenoxy ring and the length of the carboxylic acid side chain influence properties such as water solubility, vapor pressure, and susceptibility to microbial degradation.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): Characterized by two chlorine atoms on the phenyl ring at positions 2 and 4.

  • MCPA (2-Methyl-4-chlorophenoxyacetic acid): Features a methyl group at position 2 and a chlorine atom at position 4 of the phenyl ring.

  • Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid): Similar to 2,4-D but with a propanoic acid side chain instead of an acetic acid side chain.

Core Environmental Fate Processes: A Comparative Overview

The environmental journey of a phenoxy herbicide is governed by a complex interplay of transport and transformation processes.[2] These include sorption to soil particles, degradation through microbial and photochemical pathways, and transport via leaching and runoff.[2][5]

Degradation: The Breakdown of Phenoxy Herbicides

Degradation is a critical process that reduces the concentration and potential toxicity of herbicides in the environment. It can occur through biological and abiotic mechanisms.

Microbial Degradation: This is the primary dissipation mechanism for phenoxy herbicides in soil and water.[6] Soil microorganisms utilize these compounds as a source of carbon and energy, breaking them down into less complex and often less toxic substances.[2][7] The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and pH.[5][8] Generally, the rate of bacterial degradation for common phenoxy herbicides follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P.[6]

Photodegradation: Phenoxy herbicides can also be broken down by sunlight, particularly in shallow, sunlit waters.[4] The efficiency of this process is dependent on the form of the herbicide and the intensity of solar radiation.[4]

Hydrolysis: The ester forms of phenoxy herbicides are susceptible to hydrolysis, a chemical reaction with water that converts them to their corresponding acid forms.[4] The rate of hydrolysis is influenced by pH and temperature, with higher rates observed in alkaline waters and at elevated temperatures.[4]

Diagram: Generalized Degradation Pathway of Phenoxy Herbicides

Phenoxy_Herbicide Phenoxy Herbicide (e.g., 2,4-D, MCPA) Microbial_Degradation Microbial Degradation Phenoxy_Herbicide->Microbial_Degradation Primary Pathway Photodegradation Photodegradation Phenoxy_Herbicide->Photodegradation Abiotic Hydrolysis Hydrolysis (for esters) Phenoxy_Herbicide->Hydrolysis Abiotic Intermediate_Metabolites Intermediate Metabolites (e.g., Chlorophenols) Microbial_Degradation->Intermediate_Metabolites Photodegradation->Intermediate_Metabolites Hydrolysis->Intermediate_Metabolites Mineralization Mineralization (CO2, H2O, Cl-) Intermediate_Metabolites->Mineralization Further Degradation

Caption: Key degradation pathways for phenoxy herbicides in the environment.

Sorption and Transport: Mobility in the Environment

The movement of phenoxy herbicides from their application site is largely controlled by their interaction with soil components.

Sorption: This refers to the binding of herbicides to soil particles, primarily organic matter and clay minerals.[9] Phenoxy herbicides are generally considered to be weakly adsorbed in most agricultural soils.[10] The extent of sorption is influenced by soil pH and organic carbon content.[5][11] At lower pH values, these herbicides exist in their neutral form and are more readily adsorbed.[11] The adsorption of phenoxyalkanoic acids in soils generally decreases in the following order: 2,4-DB > MCPB >> 2,4-D > MCPA > DCPP-P > MCPP-P.[11]

Leaching: Due to their high water solubility and weak sorption, phenoxy herbicides have the potential to leach through the soil profile and contaminate groundwater.[4][5] The extent of leaching is dependent on factors such as soil type, rainfall, and the specific properties of the herbicide.[1]

Runoff: During heavy rainfall events, phenoxy herbicides can be transported from agricultural fields into surface water bodies via runoff.[12] This is a significant pathway for the contamination of rivers, lakes, and streams.

Comparative Data on Environmental Fate Parameters

The following table summarizes key environmental fate parameters for 2,4-D and MCPA, providing a quantitative basis for comparison. These values are indicative and can vary significantly depending on environmental conditions.

Parameter2,4-DMCPAKey Influencing Factors
Soil Half-life (t½) Typically a few days to a few weeks.[8]1 to 16 weeks.[5]Soil microbial activity, temperature, moisture, pH.[5][8]
Organic Carbon-Water Partitioning Coefficient (Koc) Weakly adsorbed (Koc < 50).[2]Weakly retained in soils.[5]Soil organic carbon content, pH.[5][9]
Water Solubility HighHighTemperature
Primary Degradation Pathway Microbial degradation.[8]Microbial degradation.[5]Presence of adapted microbial populations.[5][8]

Experimental Methodologies for Assessing Environmental Fate

Accurate assessment of the environmental fate of phenoxy herbicides relies on robust experimental methods. Laboratory and field studies are essential for generating reliable data for risk assessment.[13]

Protocol: Batch Equilibrium Study for Soil Sorption (OECD 106)

This protocol is a standard method for determining the adsorption and desorption characteristics of a chemical in soil.[14]

Objective: To quantify the extent of herbicide sorption to soil at equilibrium.

Materials:

  • Test herbicide (analytical grade)

  • Radiolabeled herbicide (e.g., ¹⁴C-labeled) for sensitive detection (optional but recommended)[15][14]

  • Representative soil samples, sieved (<2 mm)

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes

  • Shaker

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, or liquid scintillation counter for radiolabeled compounds)[14][16]

Procedure:

  • Soil Characterization: Thoroughly characterize the soil samples for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.[9]

  • Solution Preparation: Prepare a series of herbicide solutions of known concentrations in 0.01 M CaCl₂.

  • Equilibration: Add a known mass of soil to each centrifuge tube. Add a specific volume of the herbicide solution to each tube.

  • Shaking: Place the tubes on a shaker and agitate for a predetermined time (typically 24 hours) to reach equilibrium.[5]

  • Centrifugation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Analyze the supernatant for the herbicide concentration.

  • Calculation: The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.

Diagram: Workflow for a Batch Equilibrium Sorption Study

Start Start: Soil & Herbicide Solution Preparation Equilibration Equilibration: Soil + Herbicide Solution in Centrifuge Tubes Start->Equilibration Shaking Shaking to Reach Equilibrium (e.g., 24h) Equilibration->Shaking Centrifugation Centrifugation to Separate Soil and Supernatant Shaking->Centrifugation Analysis Analysis of Herbicide Concentration in Supernatant Centrifugation->Analysis Calculation Calculation of Sorption Coefficient (Kd) Analysis->Calculation End End: Sorption Data Calculation->End

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Difluorophenoxy)propanoic acid

Introduction: A Proactive Stance on Safety and Compliance As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(2,4-Difluorophenoxy)propanoic acid. However, our res...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety and Compliance

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(2,4-Difluorophenoxy)propanoic acid. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. The introduction of fluorine into organic molecules can significantly alter their reactivity, environmental persistence, and toxicological profiles, often in ways that are not fully characterized for niche research chemicals.[1][2]

The Safety Data Sheet (SDS) for 2-(2,4-Difluorophenoxy)propanoic acid (CAS No. 52043-21-7) indicates a significant lack of specific data on toxicity, environmental fate, and degradability.[3] This data gap necessitates a conservative, risk-averse approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical waste management. It is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Hazard Assessment and Waste Characterization

Before disposal, a thorough understanding of the compound's hazards is essential. While comprehensive data is unavailable, we must proceed with the information at hand and make conservative assumptions based on the compound's chemical structure.

Known and Inferred Hazards

Based on available SDS information and the chemical class, the following hazards should be assumed:

  • Physical State: Solid.

  • Acute Effects: The SDS for a similar compound, 2-(2,4-Dichlorophenoxy)propionic acid, indicates it can cause skin irritation and serious eye damage.[4] Standard first aid for 2-(2,4-Difluorophenoxy)propanoic acid involves immediately flushing skin or eyes with copious amounts of water for at least 15 minutes and seeking medical attention.[3]

  • Combustion Hazards: When burned, this compound may produce highly toxic and corrosive gases, including carbon monoxide and hydrogen fluoride (HF).[3] HF is an extremely dangerous chemical that can cause severe burns and systemic toxicity.[5][6]

  • Environmental Hazards: As a halogenated organic compound, it should be presumed to be persistent in the environment and potentially harmful to aquatic life.[2][4] It must not be released into the environment or disposed of down the drain.[3][7]

Regulatory Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized. Due to the presence of carbon-fluorine bonds, 2-(2,4-Difluorophenoxy)propanoic acid must be classified as a halogenated organic waste .[8][9]

This classification is critical because it dictates the disposal pathway. Halogenated organic wastes are typically subject to more stringent disposal regulations than non-halogenated wastes and often require high-temperature incineration.[8][10]

Property / Regulation Classification / Requirement Rationale & Causality
Chemical Family Halogenated Carboxylic AcidContains carbon-fluorine bonds, defining it as a halogenated organic compound.[8]
RCRA Waste Type Hazardous Waste (Assumed)Lack of toxicity data requires treating it as hazardous under the precautionary principle.
Primary Hazard Eye/Skin Irritant (Assumed)Based on data for analogous compounds and general first-aid guidance.[3][4]
Combustion Byproducts Hydrogen Fluoride, Carbon MonoxideThermal decomposition breaks C-F and C-C bonds, forming toxic gases.[3]
Land Disposal ProhibitedHalogenated organic compounds are typically restricted from landfill disposal to prevent environmental contamination.[11][12]
Drain Disposal ProhibitedPotential for environmental toxicity and damage to wastewater treatment systems.[7][13]
Recommended Disposal Off-site IncinerationHigh-temperature incineration is the standard method for destroying halogenated organic compounds.[8][10]

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the mandatory steps from the point of generation to final disposal. This process ensures safety and compliance at every stage.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility-Level Management cluster_Vendor External Disposal A Waste Generation (e.g., residual material, contaminated consumables) B Characterize Waste Identify as 'Halogenated Organic Waste' A->B C Segregate Waste Use a dedicated, compatible container. Do NOT mix with non-halogenated solvents. B->C D Label Container 'Hazardous Waste' '2-(2,4-Difluorophenoxy)propanoic acid' List all components and hazards. C->D E Accumulate in SAA (Satellite Accumulation Area) Keep container closed. Store near point of generation. D->E F Transfer to Central Accumulation Area (CAA) Consult with institutional EHS. E->F When container is full or per EHS schedule G Manifest for Disposal EHS prepares shipping documents for licensed vendor. F->G H Transport by Licensed Hauler Waste is tracked from 'cradle to grave'. G->H I Final Disposal High-Temperature Incineration at a permitted TSDF. H->I

Caption: Disposal workflow for 2-(2,4-Difluorophenoxy)propanoic acid.

On-Site Handling and Accumulation Protocol
  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or nitrile).[1][13] All handling of the solid or its solutions should occur in a certified chemical fume hood.[1]

  • Waste Container Selection:

    • Select a container compatible with halogenated organic acids. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[7][14]

    • Ensure the container is in good condition, free of cracks or leaks.[9]

  • Waste Segregation (Critical Step):

    • Dedicate a specific waste container solely for 2-(2,4-Difluorophenoxy)propanoic acid and other halogenated organic wastes.[8][15]

    • Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity. Non-halogenated solvents can often be recycled or used in fuel blending, while halogenated solvents require specialized incineration.[15]

  • Labeling:

    • As soon as the first drop of waste is added, label the container clearly.[9][15]

    • The label must include:

      • The words "Hazardous Waste" .[10][15]

      • The full chemical name: "2-(2,4-Difluorophenoxy)propanoic acid" . Do not use abbreviations.[9]

      • An indication of the hazards (e.g., "Corrosive," "Irritant").[10]

      • If it is a mixed waste stream, list all components and their approximate percentages.[8]

  • Satellite Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][10]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16]

    • Keep the container closed at all times except when adding waste.[9][15]

    • Place the primary container in secondary containment (e.g., a chemical-resistant tray or bucket) to contain potential spills.[14]

Final Disposal Pathway

Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer. The only acceptable method is through a licensed hazardous waste management program.

  • Coordination with Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for waste disposal.[17] Contact them to schedule a pickup of your full, properly labeled hazardous waste container. They will manage the process of moving the waste from the SAA to a Central Accumulation Area (CAA).[10]

  • Transportation and Incineration: The EHS office will work with a licensed and insured hazardous waste vendor.[18] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Given its classification as a halogenated organic compound, the ultimate disposal method will be high-temperature incineration, which ensures the complete destruction of the molecule into simpler, less harmful components.[10]

Emergency Procedures for Spills and Exposures

Spill Cleanup
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.[19]

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[3]

    • Collect the material in a designated, labeled hazardous waste container.[3][19]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS or emergency response team for cleanup.[1]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure environmental stewardship, and maintain the highest standards of scientific integrity and regulatory compliance.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • ResearchGate. (2006). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. [Link]

  • Wang, Z. et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. [Link]

  • Sdfine. (n.d.). Safety Data Sheet for Propionic Acid. [Link]

  • University of Oklahoma EHSO. (n.d.). EHSO Manual: Hazardous Waste. [Link]

  • Angene Chemical. (2023). Safety Data Sheet for 3-(4-Fluorophenoxy)propionic acid. [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]

  • University of California, Berkeley EHS. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

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Handling

Personal protective equipment for handling 2-(2,4-Difluorophenoxy)propanoic acid

Comprehensive Safety Protocol: Handling 2-(2,4-Difluorophenoxy)propanoic Acid This guide provides essential safety and logistical information for the handling and disposal of 2-(2,4-Difluorophenoxy)propanoic acid. As Sen...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-(2,4-Difluorophenoxy)propanoic Acid

This guide provides essential safety and logistical information for the handling and disposal of 2-(2,4-Difluorophenoxy)propanoic acid. As Senior Application Scientist, this protocol is designed to instill a proactive safety culture, moving beyond mere compliance to a deep, causal understanding of procedural choices. The information herein is synthesized from authoritative safety data sheets and chemical handling standards to ensure the highest level of protection for all laboratory personnel.

Hazard Analysis: Understanding the Compound

While the specific toxicological properties of 2-(2,4-Difluorophenoxy)propanoic acid have not been exhaustively investigated, a thorough risk assessment must be conducted based on its chemical structure and data from analogous compounds.[1][2] Structurally similar halogenated phenoxy acids are known to be irritants and potentially harmful. For instance, 2-(2,4-Dichlorophenoxy)propanoic acid is documented as an irritant to the skin, eyes, and respiratory system.[3][4][5][6] Therefore, it is imperative to handle 2-(2,4-Difluorophenoxy)propanoic acid with a high degree of caution, assuming it poses similar hazards.

Primary Hazards:

  • Eye Contact: Assumed to be a significant irritant, potentially causing serious eye damage with direct contact.[6][7]

  • Skin Contact: May cause skin irritation upon contact.[3][5] Prolonged exposure could lead to more severe effects.

  • Inhalation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[5][7]

  • Ingestion: Assumed to be harmful if swallowed.[7]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon monoxide and highly toxic hydrogen fluoride gas.[1]

This precautionary approach ensures that all handling procedures are robust enough to mitigate both known and potential risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in preventing chemical exposure. All work involving this compound must be preceded by a careful inspection and proper donning of the required equipment.

Engineering Controls First: All handling of 2-(2,4-Difluorophenoxy)propanoic acid, especially the weighing of the solid and the preparation of stock solutions, must be performed inside a certified chemical fume hood.[8] This is the primary method for minimizing inhalation exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing) Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Handling Dilute Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Large-Scale Transfers (>1L) Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Chemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Coveralls (e.g., Tychem)Air-Purifying Respirator (APR) with acid gas/organic vapor cartridges may be required based on spill size

Detailed PPE Rationale:

  • Eye and Face Protection: Due to the risk of severe irritation, chemical splash goggles that form a seal around the eyes are mandatory.[3] For any task with a heightened splash risk, such as transferring solutions or working with volumes greater than 50 mL, a full-face shield must be worn over the goggles.[7][8]

  • Hand Protection: The choice of glove material is critical. Nitrile or neoprene gloves provide adequate protection against many acids.[9][10] Always consult the glove manufacturer's chemical resistance guide for breakthrough times. Given the potential for skin irritation, double-gloving is a prudent measure to prevent exposure from a potential tear or pinhole in the outer glove.[8] Gloves must be inspected for any signs of degradation before each use and removed properly to avoid contaminating the skin.[7]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[8][10] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection against splashes.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operating procedure (SOP) is essential for minimizing risk. The following workflow provides a self-validating system for safe handling from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) B 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Pre-Op Checks C 3. Weigh Solid Compound B->C Begin Work D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F Conclude Experiment G 7. Segregate & Label Waste (Liquid, Solid, Sharps) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 2-(2,4-Difluorophenoxy)propanoic acid.

Procedural Steps:

  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure that the safety shower and eyewash station are unobstructed and have been recently tested.[6]

    • Assemble all necessary materials (spatula, weigh paper, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the workspace.

  • Chemical Handling (Inside Fume Hood):

    • Weighing: When weighing the solid powder, use a spatula to carefully transfer the material. Avoid creating dust.[3][7] Perform this task deep within the fume hood to ensure any airborne particles are captured.

    • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.

    • Use: Keep all containers with the chemical sealed when not in immediate use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood where the chemical was handled with an appropriate cleaning solvent.

    • Rinse all non-disposable glassware three times with a suitable solvent. The rinsate must be collected as hazardous waste.

Disposal Plan: Ensuring Environmental Compliance

Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling 2-(2,4-Difluorophenoxy)propanoic acid is considered hazardous.

  • Waste Segregation:

    • Liquid Waste: All unused solutions and solvent rinses must be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the chemical and solvents used.

    • Solid Waste: Contaminated disposables, including gloves, weigh paper, and paper towels, must be placed in a separate, sealed container labeled as solid hazardous waste.[3]

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In case of a small spill inside the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[5] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.

    • For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to these rigorous safety protocols, you build a framework of trust and reliability in your laboratory's operations, ensuring that your vital research is conducted with the utmost integrity and care for personnel safety.

References

  • Hazardous Substance Fact Sheet - 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]

  • 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid Product Page. Hoffman Fine Chemicals. [Link]

  • Safety Data Sheet - Propanoic acid, 2-oxo-. Synerzine. [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • PFAS and PPE: what is the current situation? Vandeputte. [Link]

  • Fluorine Safety Information. Rutgers University Environmental Health & Safety. [Link]

  • Personal Protective Equipment Guide. University of Texas at Austin Environmental Health & Safety. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenoxy)propanoic acid
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